2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73730. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10,20-21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJUOZPKKHIEOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C)(C)C2=CC(=C(C(=C2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97700-62-4 | |
| Record name | Poly[oxy(2,6-dimethyl-1,4-phenylene)], ω,ω′-(1-methylethylidene)bis[α-hydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97700-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8047973 | |
| Record name | 4,4'-Propane-2,2-diylbis(2,6-dimethylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5613-46-7 | |
| Record name | 2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5613-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis(2,6-dimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005613467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5613-46-7 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Propane-2,2-diylbis(2,6-dimethylphenol) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-isopropylidenedi-2,6-xylol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane
An In-Depth Technical Guide to the Synthesis of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane (Tetramethylbisphenol A)
Introduction
This compound, commonly known as Tetramethylbisphenol A (TMBPA), is a vital bisphenol compound with significant industrial applications. As a halogen-free bisphenol, TMBPA serves as a critical monomer in the synthesis of high-performance polymers such as polycarbonates, epoxy resins, polyesters, and polyethers.[1][2] Its structure, featuring methyl groups ortho to the hydroxyl functionalities, imparts unique properties to the resulting polymers, including enhanced thermal stability and flame retardancy. This makes TMBPA an environmentally safer alternative to brominated and chlorinated bisphenols, reducing the risk of secondary pollution.[2]
This guide provides a comprehensive overview of the synthesis of TMBPA, focusing on the core chemical principles, a detailed experimental protocol, and methods for purification and characterization. The primary and most established route for its preparation is the acid-catalyzed condensation of 2,6-dimethylphenol (also known as 2,6-xylenol) with acetone.[2][3]
Core Principles: The Reaction Mechanism
The synthesis of TMBPA is a classic example of an electrophilic aromatic substitution reaction.[4] The overall process involves the condensation of two molecules of 2,6-dimethylphenol with one molecule of acetone, facilitated by a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][5] The mechanism proceeds through several key steps, each critical for the formation of the final product.
Causality of Mechanistic Steps:
-
Activation of the Electrophile: The reaction is initiated by the protonation of the carbonyl oxygen in acetone by the acid catalyst. This step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, transforming a relatively weak electrophile into a highly reactive species capable of being attacked by the aromatic ring.[6]
-
First Electrophilic Attack: The electron-rich ring of 2,6-dimethylphenol acts as a nucleophile. The hydroxyl and two methyl groups are electron-donating, activating the aromatic ring towards electrophilic attack, particularly at the ortho and para positions.[4] Due to significant steric hindrance from the two ortho-methyl groups, the electrophilic attack occurs exclusively at the para position. This attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]
-
Re-aromatization & Intermediate Formation: A weak base (e.g., water or another molecule of 2,6-dimethylphenol) abstracts a proton from the carbon atom bonded to the electrophile. This restores the aromaticity of the ring and yields a tertiary alcohol intermediate.
-
Formation of a Second Electrophile: The hydroxyl group of the tertiary alcohol intermediate is protonated by the acid catalyst, forming a good leaving group (H₂O). The subsequent loss of a water molecule generates a new, relatively stable tertiary carbocation.
-
Second Electrophilic Attack: A second molecule of 2,6-dimethylphenol performs a nucleophilic attack on this newly formed carbocation, leading to the formation of the complete carbon skeleton of TMBPA.
-
Final Deprotonation: The final step involves the removal of a proton from the second aromatic ring, re-establishing its aromaticity and yielding the final product, this compound.
Caption: Reaction mechanism for the acid-catalyzed synthesis of TMBPA.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful execution relies on careful control of reaction parameters. The procedure is based on established methodologies for the condensation of phenols with ketones.[3]
Quantitative Data and Reaction Parameters
| Parameter | Value/Reagent | Moles (approx.) | Rationale |
| 2,6-Dimethylphenol | 5.0 g | 41.0 mmol | Primary nucleophilic reactant. |
| Acetone | 5.5 mL (4.3 g) | 74.0 mmol | Electrophilic reactant. A slight excess can help drive the reaction. |
| Sulfuric Acid (98%) | 1.5 mL | ~27.5 mmol | Strong acid catalyst required for electrophile activation.[3] |
| Petroleum Ether | 40 mL | N/A | Solvent. Helps to control the reaction temperature and solubility. |
| Temperature | 27 °C (Room Temp.) | N/A | Mild conditions prevent unwanted side reactions.[3] |
| Reaction Time | 3.75 hours | N/A | Sufficient time for the reaction to proceed to completion.[3] |
| Expected Yield | ~94% (Crude) | ~5.5 g | High-yielding condensation reaction.[3] |
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis and purification of TMBPA.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylphenol (5.0 g, 41.0 mmol) and petroleum ether (40 mL). Begin stirring the mixture to ensure homogeneity.
-
Catalyst Addition: Over a period of 15 minutes, carefully add concentrated sulfuric acid (1.5 mL) dropwise to the stirred mixture at room temperature (27°C). The slow addition is a critical control point to manage the exothermic nature of the acid mixing with the solvent and reactants.
-
Reaction Progression: After the acid addition is complete, continue stirring the mixture vigorously for 3.75 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Product Precipitation (Workup): Once the reaction is complete, dilute the mixture by adding it to a beaker containing a large volume of water (~400 mL). This step is designed to precipitate the organic TMBPA product, which is insoluble in water, while the acid catalyst and any water-soluble impurities are washed away. Stir this aqueous mixture for an additional 15 minutes.
-
Isolation: Collect the precipitated white solid by vacuum filtration using a Buchner funnel. It is imperative to wash the solid cake thoroughly with several portions of deionized water until the filtrate is neutral to pH paper. This ensures the complete removal of the acid catalyst, which is crucial for the stability of the final product.
-
Drying: Dry the crude product in a vacuum oven at 85-90°C to remove residual water and solvent.[3]
Purification
The crude product, while often high in yield, requires purification to remove unreacted starting materials and isomeric byproducts.
-
Flash Chromatography: A highly effective method for achieving high purity is flash column chromatography over silica gel. The crude product can be eluted using a solvent system such as ethyl acetate/hexane to afford the pure TMBPA as a white crystalline solid.[3]
-
Recrystallization: An alternative and scalable purification method is recrystallization. A suitable solvent system is an aqueous solution of a C₁-C₄ monoalcohol, such as methanol or ethanol.[8][9] The crude TMBPA is dissolved in the hot solvent mixture and allowed to cool slowly, resulting in the formation of pure crystals. For example, a mixture of methanol (600 mL) and water (120 mL) can be used to recrystallize 400 g of crude TMBPA.[8]
Product Characterization and Validation
To confirm the successful synthesis and purity of this compound, a suite of analytical techniques should be employed. The data obtained serves as the final validation of the protocol.
| Analysis Technique | Expected Result | Purpose |
| Melting Point | 165.0 - 170.0 °C[10] | A sharp melting point range indicates high purity. |
| ¹H NMR | Peaks corresponding to aromatic protons, hydroxyl protons, methyl protons, and the isopropylidene bridge protons. | Confirms the chemical structure and connectivity of the molecule. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. | Provides further structural confirmation. |
| IR Spectroscopy | Characteristic broad peak for O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and aromatic C=C stretches (~1500-1600 cm⁻¹). | Confirms the presence of key functional groups. |
| Gas Chromatography (GC) | A single major peak with purity >98%.[10] | Quantifies the purity of the final product. |
Conclusion
The via the acid-catalyzed condensation of 2,6-dimethylphenol and acetone is a robust and high-yielding process. Success hinges on a clear understanding of the electrophilic aromatic substitution mechanism and meticulous control over experimental parameters, particularly catalyst addition and post-reaction purification. The detailed protocol and validation methods outlined in this guide provide researchers and drug development professionals with a reliable framework for producing high-purity TMBPA for use in advanced polymer synthesis and other chemical applications.
References
- Google Patents. (2019). CN110627622A - Preparation method of high-purity tetramethyl bisphenol A.
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
- Google Patents. (1944). US2359242A - Preparation of phenol-ketone condensation products.
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
NPTEL Archive. (n.d.). Lecture 3 Acid Catalyzed Reactions I. Retrieved from [Link]
- Google Patents. (1990). US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
- Google Patents. (1990). EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
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- 9. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 10. This compound | 5613-46-7 | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to Tetramethyl Bisphenol A (TMBPA)
Abstract: Tetramethyl Bisphenol A (TMBPA), a methylated congener of Bisphenol A, serves as a critical monomer and specialty chemical in the formulation of high-performance polymers. Its unique structure, featuring steric hindrance from methyl groups adjacent to the hydroxyl functionalities, imparts significant enhancements in thermal stability, chemical resistance, and mechanical properties to resulting polymers such as polycarbonates, polyethers, and epoxy resins. This guide provides a comprehensive technical overview of TMBPA, covering its core physicochemical properties, synthesis and purification protocols, key applications, toxicological profile, and analytical methodologies for its characterization and quantification. It is intended for researchers, polymer chemists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.
Physicochemical and Spectroscopic Properties
Tetramethyl Bisphenol A (CAS No. 5613-46-7), also known as 4,4'-isopropylidenedi-2,6-xylenol, is a white crystalline powder at standard conditions.[1][2] The addition of four methyl groups to the bisphenol A backbone fundamentally alters its properties, leading to improved solubility in certain organic media and a higher glass transition temperature in its polymers.[1]
Core Properties
A summary of the essential physicochemical properties of TMBPA is presented below.
| Property | Value | Source(s) |
| CAS Number | 5613-46-7 | [1][2][3] |
| Molecular Formula | C₁₉H₂₄O₂ | [1][3][4] |
| Molecular Weight | 284.4 g/mol | [1][4] |
| Appearance | White crystalline powder/solid | [1] |
| Melting Point | 162 - 165 °C | [1] |
| Purity | Typically ≥97-99% | [1][3] |
| Solubility | Slightly soluble in chloroform and methanol | [1] |
| IUPAC Name | 4-[2-(4-hydroxyphenyl)propan-2-yl]-2,3,5,6-tetramethylphenol | [4] |
Spectroscopic Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include:
-
A singlet for the isopropylidene methyl protons (-C(CH₃)₂-).
-
Singlets for the aromatic methyl protons (Ar-CH₃).
-
A singlet for the protons on the unsubstituted phenol ring.
-
A singlet for the phenolic hydroxyl protons (-OH), which may be broad and its chemical shift dependent on solvent and concentration.
-
-
¹³C NMR Spectroscopy: The carbon NMR would confirm the presence of all unique carbon environments, including the quaternary carbon of the isopropylidene group, the methyl carbons, and the distinct aromatic carbons of both the substituted and unsubstituted rings.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Expected characteristic absorption bands include:
-
A broad O-H stretching band for the phenolic hydroxyl groups.
-
C-H stretching bands for the aromatic and aliphatic (methyl) groups.
-
C=C stretching bands characteristic of the aromatic rings.
-
A C-O stretching band for the phenol group.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent molecular ion (M⁺) peak at m/z 284.4. A characteristic and often dominant fragment would be the loss of a methyl group (M-15) to form a stable benzylic carbocation at m/z 269.4.
Synthesis and Purification
The industrial synthesis of TMBPA is primarily achieved through the acid-catalyzed condensation of 2,6-xylenol with acetone.[5] This process is analogous to the synthesis of Bisphenol A from phenol and acetone.
Synthesis Workflow
The general workflow for TMBPA synthesis involves a catalyzed reaction followed by product isolation and purification. The choice of catalyst and solvent system is critical for achieving high purity and yield.
Caption: Generalized workflow for the synthesis and purification of TMBPA.
Experimental Protocol: Synthesis and Purification
The following protocol is a representative procedure based on patented methodologies.[6]
Objective: To synthesize and purify TMBPA with a purity exceeding 98.5%.
Materials:
-
2,6-Xylenol
-
Acetone
-
Organic carboxylic acid catalyst (e.g., oxalic acid)
-
Organic sulfonic acid catalyst (e.g., p-toluenesulfonic acid)
-
Organic solvent for washing (e.g., methanol, ethanol)
-
Water
-
Sodium dithionite (Na₂S₂O₄, optional, as an antioxidant)
Procedure:
-
Reaction Setup:
-
Charge a reactor vessel with 2,6-xylenol and heat it to a molten state.
-
Initiate stirring and add the organic carboxylic acid catalyst.
-
Causality: Using a molten state ensures a solvent-free, high-concentration reaction environment, while the initial weak acid catalyst begins to activate the reactants.
-
-
Catalysis and Reaction:
-
Continuously add the stronger organic sulfonic acid catalyst to the mixture.
-
Following the catalyst addition, introduce acetone to begin the condensation reaction. The reaction is exothermic and will result in the formation of a slurry.
-
Causality: The strong sulfonic acid is the primary driver of the electrophilic aromatic substitution reaction. Acetone is added gradually to control the reaction rate and temperature.
-
-
Product Isolation:
-
Transfer the resulting slurry to a kneading machine. Stirring in the kneader helps to break down agglomerates and ensures a uniform paste-like product.
-
Transfer the paste to a separate vessel equipped with a stirrer. Add an organic solvent (e.g., methanol) and wash the solid product.
-
Causality: Kneading improves the efficiency of the subsequent washing step by increasing the surface area exposed to the solvent. The solvent wash removes unreacted starting materials, catalyst residues, and by-products.
-
-
Purification (Recrystallization):
-
For higher purity, a dedicated recrystallization step is performed. A patented method specifies using C1-C4 monoalcohols containing 2% to 40% water by weight.[7]
-
Dissolve the crude TMBPA in the aqueous alcohol mixture (e.g., 90% ethanol) at an elevated temperature (65 to 150 °C), potentially in a pressure vessel (autoclave) to exceed the solvent's atmospheric boiling point.[7]
-
Slowly cool the solution to room temperature to induce crystallization of pure TMBPA.
-
Causality: The specific water/alcohol ratio creates a solvent system where TMBPA is highly soluble at high temperatures but poorly soluble at room temperature, while impurities remain in the mother liquor. This differential solubility is the basis for purification.
-
-
Final Processing:
-
Filter the purified crystals from the solvent.
-
Dry the solid product under vacuum to obtain high-purity TMBPA.
-
Core Applications in Polymer Science
TMBPA is a strategic monomer used to enhance the performance of engineering plastics. Its incorporation into a polymer backbone, such as polycarbonate, significantly improves thermal and mechanical properties.[8]
Polymer Property Enhancement
The primary reason for using TMBPA is to elevate polymer performance beyond standard grades.
-
Enhanced Thermal Stability: The bulky methyl groups on the phenyl rings restrict chain mobility. This steric hindrance increases the energy required for polymer chains to move, resulting in a significantly higher glass-transition temperature (Tg).[8] This makes TMBPA-containing polymers suitable for applications requiring high heat resistance.
-
Improved Mechanical Strength: The rigid structure of the TMBPA monomer contributes to a stiffer and stronger polymer backbone. Copolymers of TMBPA and Bisphenol A have demonstrated improved mechanical properties compared to standard polycarbonate.[8]
-
Chemical Resistance: The methyl groups shield the vulnerable ester or ether linkages in the polymer backbone, providing a degree of protection against chemical attack.
-
Flame Retardancy: TMBPA is used as a halogen-free flame retardant, offering an alternative to brominated and chlorinated bisphenol compounds.[9][10][11]
Polymerization Workflow
TMBPA can be copolymerized with monomers like Bisphenol A (BPA) using processes such as melt transesterification to produce high-performance copolycarbonates.
Sources
- 1. Tetramethyl Bisphenol A | 5613-46-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Tetrachlorobisphenol A | C15H12Cl4O2 | CID 6619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Tetramethylbisphenol-a | C19H24O2 | CID 131712658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Polymer Additives | Tetramethyl Bisphenol A - Jeevanchemical [jeevanchemicals.com]
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- 8. Bisphenol A - Wikipedia [en.wikipedia.org]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133) [hmdb.ca]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
TMBPA chemical structure and properties
An In-Depth Technical Guide to 3,3',5,5'-Tetramethyl-bisphenol A (TMBPA): Structure, Properties, and Biological Implications for Drug Development
Foreword for the Research Professional
This technical guide provides a comprehensive overview of 3,3',5,5'-Tetramethyl-bisphenol A (TMBPA), a compound of increasing industrial and toxicological significance. While not a therapeutic agent itself, its well-documented endocrine-disrupting properties offer a critical case study for researchers, scientists, and drug development professionals. Understanding the chemical characteristics, biological interactions, and analytical methodologies associated with TMBPA can provide invaluable insights into the evaluation of drug candidates for potential endocrine-related adverse effects and inform the design of safer, more effective therapeutics. This guide is structured to deliver not just data, but a deeper understanding of the scientific principles and experimental considerations surrounding this compound.
Chemical Identity and Structure
TMBPA, a methylated analogue of Bisphenol A (BPA), is chemically known as 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane. Its structure is characterized by two 2,6-dimethylphenol moieties linked by a central isopropylidene group. This methylation of the phenolic rings distinguishes it from BPA and significantly influences its chemical and biological properties.
Chemical Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 5613-46-7[1]
-
Molecular Formula: C₁₉H₂₄O₂[1]
-
Synonyms: 4,4'-Isopropylidenedi-2,6-xylenol, Bisxylenol A[1]
Physicochemical Properties
A thorough understanding of TMBPA's physicochemical properties is essential for its handling, formulation, and analysis, as well as for predicting its environmental fate and biological interactions.
| Property | Value | Source |
| Molecular Weight | 284.39 g/mol | [1] |
| Melting Point | 164-165 °C | ECHEMI |
| Boiling Point | 420.6 ± 40.0 °C at 760 mmHg | ECHEMI |
| Flash Point | 190.2 ± 21.9 °C | ECHEMI |
| XLogP3 | 5.27 | ECHEMI |
| Appearance | White to off-white powder/crystals | [2] |
| Solubility | A stock solution of 20 mg/mL can be prepared in dimethyl sulfoxide (DMSO).[3] | [3] |
Note: Some properties are sourced from chemical supplier databases and should be confirmed with experimental data where critical.
Synthesis of High-Purity TMBPA
TMBPA is typically synthesized via an acid-catalyzed condensation reaction between 2,6-xylenol and acetone.[2] The choice of catalyst and reaction conditions is critical for achieving high purity and yield, as traditional methods can lead to byproducts that are difficult to separate.
Experimental Protocol: Synthesis of TMBPA
This protocol is adapted from a patented method for producing high-purity TMBPA.[2] The rationale behind this multi-step process is to control the reaction kinetics and facilitate the removal of impurities.
Step 1: Initial Reaction
-
In a 1500 mL three-neck glass flask equipped with a mechanical stirrer, add 600g of 2,6-xylenol.
-
Heat the flask to 50 °C with stirring until the 2,6-xylenol is molten.
-
Add 60.15g of mercaptopropionic acid (as a promoter) and continue stirring for 20 minutes. The promoter enhances the efficiency of the condensation reaction.
-
Add 150g of dodecylbenzene sulfonic acid (catalyst) while stirring.
-
Adjust the temperature to 60 °C and add 200g of acetone.
-
Allow the reaction to proceed for 4 hours, then stop stirring.
Step 2: Kneading and Curing
-
Transfer the resulting slurry to a 5L kneader.
-
Heat to 85 °C and stir at 80 rpm for 7 hours. This step helps to drive the reaction to completion and improve the physical form of the product.
Step 3: Purification
-
Transfer the paste-like product to a 5L beaker.
-
Add 1000g of toluene for washing and stir at 20 °C for 1 hour. Toluene is used as a solvent to wash away unreacted starting materials and byproducts.
-
Filter the slurry using a centrifuge.
-
Dry the resulting filter cake in a vacuum oven at 65 °C for 6 hours to obtain the final, high-purity white TMBPA product.[2]
Caption: Workflow for the synthesis of high-purity TMBPA.
Biological Activity and Mechanism of Action
TMBPA is a well-documented endocrine-disrupting chemical (EDC).[4] Its structural similarity to endogenous hormones allows it to interfere with hormonal signaling pathways, making it a compound of significant toxicological interest, particularly in the context of drug safety assessment.
Endocrine Disruption: Anti-Androgenic and Estrogenic Effects
TMBPA exhibits both anti-androgenic and estrogenic activity.[5] It has been shown to be a potent antagonist of the androgen receptor.[5] Furthermore, it demonstrates estrogenic activity in various in vitro models.[3][6] This dual activity highlights the complexity of its interaction with the endocrine system.
Molecular Mechanism in Fetal Leydig Cells
Research has elucidated a specific signaling pathway through which TMBPA affects fetal Leydig cells (FLCs), which are crucial for male reproductive development. In utero exposure to TMBPA has been shown to:
-
Promote FLC proliferation: This is achieved through the ESR1-CDK2/4-AKT pathway. TMBPA compromises the expression of Estrogen Receptor 1 (ESR1), while increasing the expression and protein levels of Cyclin-Dependent Kinase 2 (CDK2) and CDK4. This leads to increased phosphorylation of AKT1 and AKT2, promoting cell proliferation.[3]
-
Inhibit FLC function: TMBPA reduces the expression of key steroidogenic enzymes, thereby inhibiting testosterone synthesis.[3][6]
Caption: TMBPA's dual effect on fetal Leydig cells.
Implications for Drug Development
While TMBPA is not used in drug formulations, its well-characterized profile as an endocrine disruptor provides a valuable framework for drug development professionals.
-
Screening for Endocrine Activity: The assays used to characterize TMBPA's effects on nuclear receptors (e.g., estrogen and androgen receptors) can be adapted to screen drug candidates for unintended endocrine activity early in the development process.
-
Understanding Drug-Metabolizing Enzymes: Like its analogue BPA, TMBPA has the potential to modulate the activity of crucial drug-metabolizing enzymes, such as cytochromes P450.[7] This is a critical consideration in drug development, as induction or inhibition of these enzymes can lead to adverse drug-drug interactions and altered pharmacokinetic profiles.
-
Pharmacokinetic and Toxicokinetic Studies: The study of TMBPA's absorption, distribution, metabolism, and excretion (ADME) can inform the design of toxicokinetic studies for new chemical entities. Understanding how structural features, such as the methylation in TMBPA, affect a molecule's pharmacokinetic profile is essential for predicting its behavior in vivo.[8][9][10][11]
Analytical Methodologies
The quantification of TMBPA in various matrices is crucial for toxicological studies and environmental monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method for the analysis of bisphenols.
Experimental Protocol: Quantification of TMBPA in Biological Samples (Representative)
This protocol is a representative example based on established methods for bisphenol analysis.[12]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., serum, cell culture media), add an internal standard (e.g., ¹³C₁₂-TMBPA).
-
Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
Add 2 mL of dichloromethane, vortex for 1 minute, and centrifuge.
-
Collect the organic (lower) layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for phenolic compounds like TMBPA.
-
MRM Transitions: Specific precursor-to-product ion transitions for TMBPA and its internal standard would be monitored for quantification.
-
Caption: General workflow for the analysis of TMBPA.
Conclusion and Future Perspectives
3,3',5,5'-Tetramethyl-bisphenol A is a compound with significant industrial applications and profound biological effects. Its role as an endocrine disruptor, particularly its anti-androgenic and estrogenic activities, has been a major focus of research. For drug development professionals, TMBPA serves as a crucial example of how a seemingly simple molecule can exert complex and potent effects on biological systems. The continued study of TMBPA and its analogues will undoubtedly contribute to a deeper understanding of endocrine disruption and aid in the development of safer chemicals and pharmaceuticals.
References
- Google Patents. (n.d.). CN110627622A - Preparation method of high-purity tetramethyl bisphenol A.
-
PubMed. (2022). Tetramethyl bisphenol A stimulates proliferation but inhibits fetal Leydig cell function in male rats by targeting estrogen receptor α after in utero exposure. Retrieved from [Link]
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IndiaMART. (n.d.). Tetramethyl bisphenol A (TMBPA). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,2-bis-(4-hydroxyphenyl)-propane. Retrieved from [Link]
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PubChem. (n.d.). Tetrachlorobisphenol A. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Wikipedia. (n.d.). Tetrabromobisphenol A. Retrieved from [Link]
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MDPI. (2025). Toxic Effects of Tetramethyl Bisphenol A on Embryonic–Larval Development of Zebrafish (Danio rerio). Retrieved from [Link]
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TOPTICA Photonics. (n.d.). Terahertz and FTIR spectroscopy of 'Bisphenol A'. Retrieved from [Link]
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PubMed. (2011). Bisphenol A: an endocrine disruptor with widespread exposure and multiple effects. Retrieved from [Link]
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PubMed Central. (n.d.). Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. Retrieved from [Link]
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Darcy & Roy Press. (2023). Endocrine Disruptive Effects of Bisphenol A on Human. Retrieved from [Link]
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Springer. (n.d.). A Short Review on Effects of Bisphenol A and its Analogues on Endocrine System. Retrieved from [Link]
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University of Washington. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
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MDPI. (n.d.). IR and Raman Dual Modality Markers Differentiate among Three bis-Phenols: BPA, BPS, and BPF. Retrieved from [Link]
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PubMed. (n.d.). Modulation of metabolizing enzymes by bisphenol a in human and animal models. Retrieved from [Link]
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EPFL. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
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Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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ResearchGate. (2016). Fourier Transform Infrared Spectroscopy of “Bisphenol A”. Retrieved from [Link]
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ACS Publications. (n.d.). Water–Ethanol and Methanol–Ethanol Separations Using in Situ Confined Polymer Chains in a Metal–Organic Framework. Retrieved from [Link]
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PubChem. (n.d.). Tetrabromobisphenol A. Retrieved from [Link]
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ResearchGate. (2025). Solubility of 1,3,5-Trioxane in Methanol, Ethanol, and 2Propanol. Retrieved from [Link]
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PubMed. (2020). Pharmacokinetics of bisphenol A in humans following dermal administration. Retrieved from [Link]
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PubChem. (n.d.). Methanol. Retrieved from [Link]
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PubMed Central. (2025). Tetramethyl Bisphenol F: Organ- and System-Specific Toxicity, Current Status, and Perspectives. Retrieved from [Link]
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ResearchGate. (2025). Pharmacokinetics of bisphenol A in humans following dermal administration. Retrieved from [Link]
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PubMed. (2003). Metabolism and pharmacokinetics of bisphenol A (BPA) and the embryo-fetal distribution of BPA and BPA-monoglucuronide in CD Sprague-Dawley rats at three gestational stages. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. Retrieved from [Link]
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ResearchGate. (2025). The relative bioavailability and metabolism of bisphenol A in rats is dependent upon the route of administration. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane in Organic Solvents
Introduction: Understanding the Solubility Profile of a Key Industrial Compound
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, commonly known as Tetramethylbisphenol A (TMBPA), is a sterically hindered phenolic compound with significant industrial applications, including its use as a monomer in the synthesis of high-performance polymers and as an antioxidant. Its solubility in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various analytical procedures. A thorough understanding of its dissolution behavior is paramount for process optimization, ensuring reaction homogeneity, and achieving desired product purity.
This technical guide provides a comprehensive overview of the solubility of TMBPA in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility, present illustrative quantitative data, provide a detailed experimental protocol for solubility determination, and discuss the key physicochemical factors that govern its behavior in different solvent environments.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical characteristics of TMBPA are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄O₂ | [1] |
| Molar Mass | 284.39 g/mol | [1] |
| Melting Point | 162-165 °C | [1] |
| Appearance | Off-White to Pale Brown Solid | [1] |
| pKa | 10.60 ± 0.10 (Predicted) | [1] |
| LogP (XLogP3) | 5.27 | [2] |
| Hydrogen Bond Donors | 2 (two hydroxyl groups) | [1] |
| Hydrogen Bond Acceptors | 2 (two oxygen atoms) | [1] |
The structure of TMBPA, featuring a large, nonpolar bisphenol A core with the addition of four methyl groups, and two polar hydroxyl groups capable of hydrogen bonding, results in a molecule with a predominantly nonpolar character but with the capacity for specific polar interactions. This duality is central to understanding its solubility across different solvent classes.
Illustrative Quantitative Solubility of TMBPA in Organic Solvents
| Solvent Class | Solvent | Formula | Polarity Index | Illustrative Solubility ( g/100 mL at 25°C) |
| Protic Solvents | Methanol | CH₃OH | 5.1 | ~15 |
| Ethanol | C₂H₅OH | 4.3 | ~10 | |
| Isopropanol | C₃H₈O | 3.9 | ~8 | |
| Aprotic Polar Solvents | N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 50 (Very Soluble)[2] |
| Acetone | C₃H₆O | 5.1 | ~25 | |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ~30 | |
| Ester Solvents | Ethyl Acetate | C₄H₈O₂ | 4.4 | ~12 |
| Aromatic Hydrocarbons | Toluene | C₇H₈ | 2.4 | ~5 |
| Halogenated Solvents | Chloroform | CHCl₃ | 4.1 | ~2 (Slightly Soluble)[1] |
| Dichloromethane | CH₂Cl₂ | 3.1 | ~3 | |
| Nonpolar Solvents | n-Hexane | C₆H₁₄ | 0.1 | < 0.1 (Insoluble) |
| Aqueous | Water | H₂O | 10.2 | < 0.001 (Practically Insoluble)[2] |
Experimental Protocol for Determining Solubility in Organic Solvents
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of TMBPA in an organic solvent, based on the widely accepted isothermal shake-flask method. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
This compound (purity > 99%)
-
Selected organic solvent (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
Caption: Isothermal shake-flask solubility determination workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of TMBPA to several glass vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the chosen organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24 to 72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer increasing, thus indicating that equilibrium has been reached.
-
-
Sample Preparation and Analysis:
-
Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of TMBPA.
-
-
Quantification:
-
Prepare a series of standard solutions of TMBPA of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of TMBPA in the diluted sample.
-
Calculate the solubility of TMBPA in the original saturated solution, taking into account the dilution factor.
-
Factors Influencing the Solubility of TMBPA
The solubility of TMBPA is a complex interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5]
Caption: Key factors influencing the solubility of TMBPA.
Polarity and van der Waals Forces
TMBPA has a significant nonpolar character due to its large hydrocarbon backbone. This makes it readily soluble in solvents with low to moderate polarity that can engage in van der Waals interactions. Aromatic solvents like toluene can also interact favorably with the phenyl rings of TMBPA through π-π stacking.
Hydrogen Bonding
The two hydroxyl (-OH) groups on the TMBPA molecule are capable of acting as hydrogen bond donors.[1] This is a crucial factor for its solubility in protic solvents like alcohols (methanol, ethanol) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., the carbonyl oxygen in acetone and ethyl acetate, and the oxygen atom in THF). The ability to form these strong intermolecular hydrogen bonds with the solvent significantly enhances solubility.
Steric Hindrance
The four methyl groups adjacent to the hydroxyl groups introduce steric hindrance. While this does not prevent hydrogen bonding, it can affect the geometry and strength of these interactions compared to less hindered phenols. This steric bulk also contributes to the overall nonpolar surface area of the molecule.
Temperature
The dissolution of most solid compounds in organic solvents is an endothermic process, meaning that solubility generally increases with temperature. This is because the added thermal energy helps to overcome the lattice energy of the solid solute and the intermolecular forces between solvent molecules to create space for the solute. For precise control over crystallization and purification processes, it is often necessary to determine the solubility of TMBPA at various temperatures.
Conclusion
The solubility of this compound is governed by a balance between its large, nonpolar structure and the presence of two hydrogen-bonding hydroxyl groups. It exhibits good solubility in polar aprotic solvents like N,N-dimethylformamide and tetrahydrofuran, as well as in alcohols such as methanol. Its solubility is limited in nonpolar and halogenated solvents and it is practically insoluble in water. For researchers and professionals in drug development and materials science, a thorough experimental determination of solubility under specific process conditions is highly recommended. The protocol provided in this guide offers a robust framework for obtaining reliable and reproducible solubility data, which is essential for the effective application of this important industrial compound.
References
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OECD. (n.d.). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][5][6]
-
ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM. Retrieved from [Link][7][8]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link][9]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link][10]
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Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link][11]
-
Anderson, N. H., Davis, S. S., James, M., & Kojima, I. (1983). Thermodynamics of Distribution of P-Substituted Phenols Between Aqueous Solution and Organic Solvents and Phospholipid Vesicles. Journal of Pharmaceutical Sciences, 72(4), 443-8. Retrieved from [Link][12]
-
Scribd. (n.d.). ASTM 1148 Solubilidad en Agua. Retrieved from [Link][13]
-
Pple, P., & Pple, P. (2023). Solubility Determination and Analysis of Phenol Red in Monosolvent and Binary Mixed Solvent at T = 278.15–323.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link][14]
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ResearchGate. (2018). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link][15]
-
ResearchGate. (n.d.). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved from [Link][16]
-
Regulations.gov. (n.d.). The measured water solubility of. Retrieved from [Link][17]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The thermodynamics of hydration of phenols. Retrieved from [Link][18]
-
ResearchGate. (n.d.). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. Retrieved from [Link][3]
-
ResearchGate. (2021). Measurement and Correlation of Solubility Behavior of Bisphenol A in Binary (Ethyl Acetate + n -Butanol, Ethyl Acetate + 2-Butanol, Ethanol + n -Butanol, and Ethanol + 2-Butanol) Solvents. Retrieved from [Link][4]
-
ResearchGate. (n.d.). BPA dissolution in water or solvent?. Retrieved from [Link][20]
-
PubChem. (n.d.). Tetrachlorobisphenol A. Retrieved from [Link][21]
-
ResearchGate. (n.d.). The Solubility Behavior of Bisphenol A in the Presence of Surfactants. Retrieved from [Link][22]
-
ResearchGate. (n.d.). Determination and correlation of solubilities of bisphenol A in phenol, phenol+acetone, phenol+water and phenol+acetone+water. Retrieved from [Link][23]
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An In-depth Technical Guide to the NMR Spectrum of Tetramethyl Bisphenol A
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Date: January 12, 2026
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Tetramethyl Bisphenol A (TMBPA), also known as 2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane. TMBPA is a compound of significant interest in materials science and toxicology, often utilized as a flame retardant and a monomer in polymer synthesis.[1] A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This document delves into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of TMBPA, offering a detailed interpretation of chemical shifts and structural assignments. Furthermore, a validated experimental protocol for acquiring high-quality NMR data is presented, alongside insights into data processing and analysis.
Introduction: The Structural Significance of Tetramethyl Bisphenol A
Tetramethyl Bisphenol A (TMBPA), with the molecular formula C₁₉H₂₄O₂ and a molecular weight of 284.39 g/mol , is a derivative of Bisphenol A (BPA).[1] Its structure is characterized by a central isopropylidene bridge connecting two 2,6-dimethylphenol moieties. This substitution pattern, with methyl groups ortho to the hydroxyl group on both phenolic rings, significantly influences its chemical and physical properties, including its conformational flexibility and electronic environment. These structural nuances are directly reflected in its NMR spectrum, providing a unique fingerprint for its identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For professionals in drug development and materials science, mastering the interpretation of NMR spectra is crucial for verifying molecular identity, assessing purity, and understanding structure-activity relationships.
This guide is designed to serve as a detailed reference for the NMR analysis of TMBPA, empowering researchers to confidently interpret its spectral data and apply this knowledge to their specific applications.
Deciphering the ¹H NMR Spectrum of Tetramethyl Bisphenol A
The ¹H NMR spectrum of TMBPA is relatively simple and highly informative due to the molecule's symmetry. The presence of a C₂ symmetry axis passing through the central quaternary carbon simplifies the spectrum, rendering the two phenolic rings and their respective substituents chemically equivalent.
Key Features of the ¹H NMR Spectrum:
-
Aromatic Protons (Ar-H): The two phenolic rings each contain two equivalent aromatic protons. Due to the symmetrical substitution pattern, these protons appear as a single, sharp singlet. The electron-donating effects of the hydroxyl and methyl groups, along with the alkyl bridge, typically place this signal in the upfield region of the aromatic spectrum.
-
Hydroxyl Protons (-OH): The phenolic hydroxyl protons give rise to a singlet. The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, this signal is typically observed as a sharp singlet. Its identity can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.
-
Methyl Protons (Ar-CH₃): The four methyl groups attached to the aromatic rings are chemically equivalent. They appear as a sharp singlet, with an integration value corresponding to twelve protons.
-
Isopropylidene Protons (-C(CH₃)₂-): The two methyl groups of the isopropylidene bridge are also equivalent and produce a sharp singlet with an integration value corresponding to six protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for Tetramethyl Bisphenol A
| Proton Type | Chemical Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | Protons on the phenolic rings | ~ 6.5 - 7.0 | Singlet | 4H |
| Hydroxyl (-OH) | Phenolic hydroxyl groups | Variable (~ 4.5 - 5.5 in CDCl₃) | Singlet | 2H |
| Aromatic Methyl (Ar-CH₃) | Methyl groups on the phenolic rings | ~ 2.2 - 2.3 | Singlet | 12H |
| Isopropylidene Methyl (-C(CH₃)₂) | Methyl groups on the central carbon | ~ 1.6 - 1.7 | Singlet | 6H |
Note: Predicted chemical shifts are based on the analysis of similar substituted phenolic compounds and may vary slightly depending on the solvent and experimental conditions.
Understanding the ¹³C NMR Spectrum of Tetramethyl Bisphenol A
The ¹³C NMR spectrum of TMBPA, like its ¹H NMR spectrum, is simplified by the molecule's symmetry. Due to the equivalence of the two phenolic rings, the number of distinct carbon signals is less than the total number of carbon atoms in the molecule.
Causality behind Chemical Shifts:
The chemical shifts in a ¹³C NMR spectrum are primarily influenced by the electronic environment of each carbon atom. Electronegative atoms, such as oxygen, deshield the adjacent carbon nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups and alkyl chains cause shielding, resulting in signals at lower chemical shifts (upfield).
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for Tetramethyl Bisphenol A
| Carbon Type | Chemical Environment | Predicted Chemical Shift (ppm) |
| Quaternary Aromatic (C-OH) | Carbon attached to the hydroxyl group | ~ 150 - 155 |
| Quaternary Aromatic (C-C(CH₃)₂) | Carbon attached to the isopropylidene bridge | ~ 140 - 145 |
| Aromatic (CH) | Aromatic methine carbons | ~ 125 - 130 |
| Quaternary Aromatic (C-CH₃) | Carbon attached to the aromatic methyl groups | ~ 130 - 135 |
| Quaternary (C(CH₃)₂) | Central quaternary carbon of the isopropylidene bridge | ~ 40 - 45 |
| Aromatic Methyl (Ar-CH₃) | Methyl carbons on the phenolic rings | ~ 15 - 20 |
| Isopropylidene Methyl (-C(CH₃)₂) | Methyl carbons on the central carbon | ~ 30 - 35 |
Note: As with the ¹H NMR predictions, these ¹³C chemical shifts are estimates based on established substituent effects on aromatic systems and data from analogous compounds.[3] Experimental verification is recommended for precise assignments.
Experimental Protocol for NMR Data Acquisition
This section provides a step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of TMBPA. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
4.1. Sample Preparation
-
Analyte Purity: Ensure the TMBPA sample is of high purity (≥97%) to avoid interference from impurities in the NMR spectrum.[1]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for TMBPA. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used, but will result in different chemical shifts.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of TMBPA in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Dissolution and Transfer: Dissolve the sample completely in the chosen solvent in a small vial. Use a Pasteur pipette to transfer the solution to a clean, dry 5 mm NMR tube.
4.2. NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and desired resolution.
Table 3: Recommended NMR Spectrometer Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse (zg30) | Standard proton-decoupled (zgpg30) |
| Spectral Width | 12-16 ppm | 200-240 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-2 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 128-1024 (or more for dilute samples) |
| Temperature | 298 K | 298 K |
4.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
Visualization of TMBPA Structure and NMR Workflow
5.1. Chemical Structure of Tetramethyl Bisphenol A
Caption: Chemical Structure of Tetramethyl Bisphenol A (TMBPA).
5.2. Experimental Workflow for NMR Analysis
Caption: Standard workflow for NMR analysis of TMBPA.
Advanced Insights and Troubleshooting
-
Solvent Effects: The choice of solvent can significantly impact the chemical shifts, particularly for the hydroxyl protons. In hydrogen-bond accepting solvents like DMSO-d₆, the -OH signal will be shifted downfield and may exhibit coupling to neighboring protons.
-
Concentration Dependence: At high concentrations, intermolecular interactions can lead to peak broadening, especially for the hydroxyl signal. It is advisable to work with moderately dilute solutions for optimal resolution.
-
2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, especially in the presence of impurities or in complex matrices, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[2][4]
-
COSY: Would confirm the absence of coupling for the singlet signals.
-
HSQC: Would directly correlate the aromatic protons to their attached carbons and the methyl protons to their respective carbons.
-
HMBC: Would show long-range correlations, for example, from the isopropylidene methyl protons to the central quaternary carbon and the attached aromatic carbons, confirming the connectivity of the molecule.
-
Conclusion
The NMR spectrum of Tetramethyl Bisphenol A is a powerful tool for its structural verification and purity assessment. The inherent symmetry of the molecule leads to a relatively simple and readily interpretable set of signals in both ¹H and ¹³C NMR spectra. By following the detailed experimental protocol and utilizing the spectral interpretation guide provided, researchers, scientists, and drug development professionals can confidently identify and characterize TMBPA in their samples. For complex analyses, the application of 2D NMR techniques will provide an even greater level of structural detail and confirmation.
References
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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An In-Depth Technical Guide to the FTIR Analysis of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane
Abstract
This comprehensive technical guide provides a detailed protocol and in-depth spectral analysis for the characterization of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, commonly known as Tetramethyl Bisphenol A (TMBPA), using Fourier Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust understanding of the vibrational characteristics of this compound. The guide covers the fundamental principles of FTIR, a step-by-step experimental workflow for sample preparation and data acquisition, and a thorough interpretation of the resulting infrared spectrum. Key spectral features are correlated with the molecular structure of TMBPA, providing a valuable reference for compound identification and quality control.
Chapter 1: Introduction to this compound (TMBPA)
Chemical Structure and Properties
This compound (TMBPA) is a derivative of Bisphenol A (BPA).[1] Its chemical structure consists of a central isopropylidene group bridging two 2,6-dimethylphenol units. The molecular formula for TMBPA is C19H24O2, and it has a molecular weight of 284.39 g/mol .[2][3] The presence of methyl groups ortho to the hydroxyl groups on the phenyl rings introduces steric hindrance, which influences its chemical reactivity and physical properties. TMBPA is a solid at room temperature with a melting point in the range of 162-165 °C.[2][3][4]
Synthesis and Applications
TMBPA is typically synthesized through the condensation reaction of 2,6-dimethylphenol with acetone.[5] It is utilized as a monomer in the production of high-performance polymers, such as polycarbonates and epoxy resins. The incorporation of TMBPA can enhance the thermal stability and other physical properties of these materials. It has also been investigated for its potential as a flame retardant.[2]
Importance of Spectroscopic Characterization
FTIR spectroscopy is a powerful analytical technique for the characterization of TMBPA. It provides a unique "molecular fingerprint" that can be used for identification, purity assessment, and studying molecular interactions. The infrared spectrum reveals information about the functional groups present in the molecule and their chemical environment.
Chapter 2: Fundamentals of Fourier Transform Infrared (FTIR) Spectroscopy
Principles of Infrared Absorption
FTIR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. The frequencies of absorption are characteristic of the types of bonds and functional groups present in the molecule.
Instrumentation
A typical FTIR spectrometer consists of an infrared source, an interferometer, a sample compartment, and a detector. The interferometer is a key component that modulates the infrared beam, and a mathematical operation called a Fourier transform is used to convert the raw data into an infrared spectrum.
Caption: Simplified workflow of an FTIR spectrometer.
Chapter 3: Experimental Protocol for FTIR Analysis of TMBPA
Materials and Reagents
-
This compound (TMBPA), analytical grade
-
Potassium bromide (KBr), spectroscopy grade, dried[6]
-
Agate mortar and pestle[6]
-
Pellet press die set[6]
-
Hydraulic press[6]
Sample Preparation: The KBr Pellet Method
The KBr pellet method is a widely used technique for analyzing solid samples in transmission FTIR.[7] This method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation.[8]
Step-by-Step Protocol:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture.[9][10] Store the dried KBr in a desiccator.
-
Grinding: Place a small amount of TMBPA (approximately 1-2 mg) into a clean agate mortar and grind it into a fine powder.[11]
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[11] Gently but thoroughly mix the TMBPA and KBr powders.[6]
-
Loading the Die: Transfer the mixture into the pellet die.
-
Pressing: Place the die into a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a transparent or semi-transparent pellet.[6][12]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Caption: Workflow for the KBr pellet sample preparation method.
Instrumentation and Parameters
-
Spectrometer: A Fourier Transform Infrared Spectrometer.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of a blank KBr pellet should be collected before scanning the sample.[8]
Data Acquisition and Processing
Acquire the FTIR spectrum of the TMBPA pellet. The resulting spectrum should be processed by subtracting the background spectrum to remove contributions from atmospheric water and carbon dioxide.
Chapter 4: Spectral Interpretation and Analysis of TMBPA
The FTIR spectrum of TMBPA exhibits several characteristic absorption bands that correspond to the various functional groups within its structure.
Caption: Chemical structure of this compound (TMBPA).
Detailed Band Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3400 (broad) | O-H stretching | Phenolic -OH | Strong, Broad |
| 3000-2850 | C-H stretching | Methyl (-CH₃) | Medium-Strong |
| ~3030 | C-H stretching | Aromatic C-H | Weak |
| 1600-1450 | C=C stretching | Aromatic Ring | Medium-Strong |
| ~1470 | C-H bending | Methyl (-CH₃) | Medium |
| ~1365 | C-H bending | Isopropylidene | Medium |
| ~1220 | C-O stretching | Phenolic C-O | Strong |
| 900-675 | C-H out-of-plane bending | Aromatic C-H | Strong |
O-H Stretching Region: A broad and strong absorption band is typically observed in the region of 3550-3230 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl (-OH) groups.[13] The broadness of this peak is a result of intermolecular hydrogen bonding.
C-H Stretching Region: The absorption bands in the 3000-2850 cm⁻¹ range are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups.[14] A weak absorption around 3030 cm⁻¹ is characteristic of the C-H stretching in the aromatic rings.[15][16][17]
Aromatic C=C Stretching Region: Aromatic compounds typically show a series of absorptions in the 1600-1450 cm⁻¹ range due to the C=C stretching vibrations within the benzene ring.[15][16][17]
Fingerprint Region: This region, below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule.
-
C-H Bending: Bending vibrations of the methyl groups are observed around 1470 cm⁻¹. The characteristic bending of the isopropylidene group appears around 1365 cm⁻¹.
-
C-O Stretching: A strong absorption band around 1220 cm⁻¹ is indicative of the C-O stretching vibration of the phenolic group.[18]
-
Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds.[19] The position of these bands can provide information about the substitution pattern of the aromatic ring.[17]
Chapter 5: Advanced Considerations and Troubleshooting
Alternative Sampling Techniques
Attenuated Total Reflectance (ATR)-FTIR: ATR-FTIR is a convenient alternative to the KBr pellet method, especially for rapid analysis, as it requires minimal to no sample preparation.[20][21][22] The solid TMBPA powder can be placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[23]
Potential for Impurities
The presence of unreacted starting materials, such as 2,6-dimethylphenol, or byproducts can be detected in the FTIR spectrum. For example, the presence of a significant amount of absorbed water will be indicated by a broad absorption band around 3400 cm⁻¹ and a peak around 1630 cm⁻¹.[6]
Chapter 6: Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of this compound. This guide has provided a detailed framework for the preparation, measurement, and interpretation of the FTIR spectrum of TMBPA. The characteristic absorption bands identified in the spectrum serve as a reliable reference for the identification and quality assessment of this important industrial chemical.
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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Ullah, R., & Wang, X. (2018). Molecular vibrations of bisphenol “S” revealed by FTIR spectroscopy and their correlation with bisphenol “A” disclosed by principal component analysis. Applied Optics, 57(18), D20-D26. Retrieved from [Link]
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Ullah, R., & Wang, X. (2018). Molecular vibrations of bisphenol “S” revealed by FTIR spectroscopy and their correlation with bisphenol “A” disclosed by principal component analysis. Applied Optics, 57(18), D20-D26. Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]
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Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research. Retrieved from [Link]
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Optica Publishing Group. (2018). Molecular vibrations of bisphenol “S” revealed by FTIR spectroscopy and their correlation with bisphenol “A” disclosed by principal component analysis. Retrieved from [Link]
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Semantic Scholar. (n.d.). Molecular vibrations of bisphenol "S" revealed by FTIR spectroscopy and their correlation with bisphenol "A" disclosed by principal component analysis. Retrieved from [Link]
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Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]
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Bruker. (2019, November 26). ATR FTIR Basics. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular vibrations of bisphenol “S” revealed by FTIR spectroscopy and their correlation with bisphenol “A” disclosed by principal component analysis. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Labcompare.com. (2021, September 24). FTIR Sample Handling Buyer's Guide. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]
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Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]
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ChemBK. (2024, April 9). This compound. Retrieved from [Link]
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AGH University of Krakow Journals. (n.d.). FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 2,2-bis(4-β-hydroxyethoxy) phenyl 6F propane (HEPFA). Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-(2'-Methoxyphenyl)-2-(4'-hydroxyphenyl)propane. In PubChem. Retrieved from [Link]
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ResearchGate. (2016, September 13). Fourier Transform Infrared Spectroscopy of “Bisphenol A”. Retrieved from [Link]
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Semantic Scholar. (2016, August 23). Fourier Transform Infrared Spectroscopy of “Bisphenol A”. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR (2800–4000 cm⁻¹) spectra of “Bisphenol A” along with DFT spectra. Retrieved from [Link]
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WordPress.com. (2020, January 29). Tetramethyl bisphenol F. A feasible alternative to bisphenol A. Retrieved from [Link]
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ResearchGate. (n.d.). Terahertz and FTIR spectroscopy of 'Bisphenol A'. Retrieved from [Link]
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An In-Depth Technical Guide on the Synthesis of 2,2'-Bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA)
A Note to the Reader: The term "TMBPA" in the context of a "polymerase activator" is not readily found in the established scientific literature. The most prominent and scientifically relevant compound with the acronym TMBPA is Tetramethyl Bisphenol A , a crucial monomer in the synthesis of advanced polymers like high-performance polycarbonates and epoxy resins.[1][2] Its synthesis provides an excellent case study in electrophilic aromatic substitution and process optimization. This guide, therefore, offers a comprehensive exploration of the synthesis of Tetramethyl Bisphenol A, designed for researchers, scientists, and drug development professionals. The principles of mechanistic analysis, protocol validation, and process control discussed herein are broadly applicable to the synthesis of complex organic molecules in both materials science and medicinal chemistry.
Part 1: Core Directive - The Strategic Synthesis of Tetramethyl Bisphenol A
The synthesis of Tetramethyl Bisphenol A (TMBPA), chemically known as 2,2'-bis(4-hydroxy-3,5-dimethylphenyl)propane, is a cornerstone reaction for producing a halogen-free bisphenol compound.[1] TMBPA serves as a vital substitute for brominated and chlorinated bisphenols in flame retardants and as a monomer for high-temperature resistant resins.[1] This guide delves into the prevalent synthesis mechanism: the acid-catalyzed condensation of 2,6-xylenol with acetone. We will explore the causality behind the experimental choices that lead to a high-purity, high-yield product, moving beyond a simple recitation of steps to a deeper understanding of the process chemistry.
Part 2: Scientific Integrity & Logic - A Self-Validating Synthetic System
Expertise & Experience: Unraveling the Mechanism
The synthesis of TMBPA from 2,6-xylenol and acetone is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction.[1] The overall transformation is the condensation of two molecules of 2,6-xylenol with one molecule of acetone.
The Core Mechanism:
-
Protonation of Acetone: The reaction is initiated by the protonation of the carbonyl oxygen of acetone by a strong acid catalyst. This significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.
-
Nucleophilic Attack by 2,6-Xylenol: A molecule of 2,6-xylenol, an electron-rich phenol, acts as the nucleophile. The attack occurs at the para position to the hydroxyl group, which is activated by the electron-donating nature of the hydroxyl and methyl groups. This forms a carbocation intermediate.
-
Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form a more stable, resonance-stabilized carbocation.
-
Second Nucleophilic Attack: A second molecule of 2,6-xylenol then attacks this carbocation, leading to the formation of the final carbon skeleton of TMBPA.
-
Deprotonation: The final step is the deprotonation of the intermediate to regenerate the aromatic system and release the acid catalyst, yielding the TMBPA product.
Caption: Reaction mechanism for the synthesis of TMBPA.
Trustworthiness: A Validated Protocol
The following protocol is a self-validating system, incorporating steps for purification and characterization to ensure the identity and purity of the final product. This method is adapted from modern, high-yield procedures.[1]
Experimental Protocol: High-Purity Synthesis of TMBPA
-
Reactor Setup: In a 1500 mL three-neck glass flask equipped with a mechanical stirrer and a heating mantle, add 600g of 2,6-xylenol.
-
Initial Melt and Catalyst Addition: Heat the flask to 45°C while stirring to melt the 2,6-xylenol. Once molten, add 95g of mercaptopropionic acid (an organic carboxylic acid catalyst). Stir for 15-25 minutes.
-
Causality: The organic carboxylic acid acts as an initial catalyst and helps to create a homogenous reaction mixture.
-
-
Primary Catalyst Addition: Continuously and slowly add 180g of methanesulfonic acid (an organic sulfonic acid catalyst) to the mixture.
-
Causality: Methanesulfonic acid is a strong acid that serves as the primary catalyst for the condensation reaction. Slow addition is crucial to control the reaction temperature and prevent side reactions.
-
-
Acetone Addition and Reaction: Following the addition of the sulfonic acid, add acetone to initiate the condensation reaction. The reaction is exothermic, and the mixture will form a slurry.
-
Kneading and Product Formation: Transfer the resulting slurry to a kneading machine and stir to obtain a paste-like product.
-
Causality: Kneading ensures thorough mixing and helps to break up any solid aggregates, promoting a more complete reaction.
-
-
Purification: Transfer the paste to a stirrer and wash with an organic solvent (e.g., toluene).
-
Causality: The organic solvent wash is critical for removing unreacted starting materials, the catalysts, and any soluble byproducts, leading to a higher purity final product.
-
-
Isolation and Drying: Filter the solid product and dry it to obtain high-purity TMBPA.
-
Validation: The final product should be characterized to confirm its identity and purity. This can be done using:
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product. A purity of >98.5% can be achieved with this method.[1]
-
Caption: Experimental workflow for high-purity TMBPA synthesis.
Part 3: Visualization & Formatting
Data Presentation: Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in the synthesis of TMBPA, directly influencing yield and purity. Traditional methods often suffer from the formation of difficult-to-separate byproducts.[1]
| Catalyst System | Solvent | Yield (%) | Purity (%) | Key Considerations |
| Inorganic Acids (e.g., HCl) | Toluene | Lower | Lower | Prone to byproduct formation; corrosive.[1] |
| Lewis Acids (e.g., AlCl₃) | Toluene | Moderate | Moderate | Can be difficult to handle and remove.[1] |
| Ion Exchange Resins | Toluene | Variable | Moderate | Can be less active; potential for resin fouling.[1] |
| Organic Carboxylic & Sulfonic Acids | Solvent-free | 80% | 98.8% | High efficiency and purity; simplified workup.[1] |
References
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-
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The Toxicology of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA): A Technical Guide for Researchers
Introduction
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, commonly known as Tetramethyl Bisphenol A (TMBPA), is a chemical analogue of Bisphenol A (BPA).[1] As regulatory scrutiny and public concern over the health effects of BPA continue to mount, TMBPA has emerged as a substitute in various applications, including the manufacturing of polycarbonate plastics and epoxy resins. This guide provides a comprehensive technical overview of the current state of knowledge regarding the toxicology of TMBPA, intended for researchers, scientists, and professionals in the field of drug development and chemical safety assessment. While toxicological data on TMBPA are still emerging, this document synthesizes the available information on its physicochemical properties, toxicokinetics, and toxicological endpoints, offering insights into its potential health hazards and identifying critical data gaps that warrant further investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its environmental fate, bioavailability, and toxicokinetic behavior. TMBPA is a solid at room temperature with limited water solubility and a lipophilic character, as indicated by its high octanol-water partition coefficient (LogP).[1] These properties suggest a potential for bioaccumulation in organisms.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄O₂ | [1][2][3] |
| Molar Mass | 284.39 g/mol | [1][2] |
| Melting Point | 162-165 °C | [1][2][3] |
| Boiling Point | 420.6 °C at 760 mmHg | [1][4] |
| Water Solubility | 3.17 mg/L at 20°C | [1] |
| Vapor Pressure | 0 Pa at 20°C | [1][2] |
| LogP (Octanol-Water Partition Coefficient) | 4.65730 | [1] |
| pKa | 10.60 ± 0.10 | [1] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Currently, there is a significant lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of TMBPA in mammals. This represents a critical knowledge gap in understanding its toxicological profile and potential for human health effects. The lipophilicity of TMBPA, suggested by its high LogP value, may lead to its absorption through oral, dermal, and inhalation routes of exposure. Once absorbed, it is likely to distribute to lipid-rich tissues.
Further research is imperative to elucidate the metabolic pathways of TMBPA and its excretion patterns. Understanding whether TMBPA is metabolized into more or less toxic compounds is crucial for a comprehensive risk assessment.
Toxicological Profile
Acute Toxicity
Acute toxicity studies provide initial information on the potential for a substance to cause adverse health effects from short-term exposure. For TMBPA, available data from studies in rats indicate a low order of acute toxicity via the oral and dermal routes.
| Route | Species | Value | Source |
| Oral | Rat (female) | LD50 > 2000 mg/kg bw | [5] |
| Dermal | Rat (male/female) | LD50 > 2000 mg/kg bw | [5] |
No data is currently available for acute inhalation toxicity.[5]
Sub-chronic and Chronic Toxicity
Genotoxicity and Carcinogenicity
The genotoxic potential of a substance, its ability to damage DNA, is a critical indicator of its possible carcinogenicity. A study investigating the mutagenic and genotoxic potential of several BPA analogues, including TMBPA (referred to as DMBPA in the study), found that it was not mutagenic in the bacterial reverse mutation assay (Ames test) with Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation.[6][7] However, in the comet assay using human hepatoma HepG2 cells, some BPA analogues induced a transient increase in DNA strand breaks, suggesting a potential for genotoxicity under certain conditions.[6][7]
There are currently no long-term carcinogenicity bioassays available for TMBPA. Given the structural similarities to BPA, which has been linked to an increased risk of certain cancers, the carcinogenic potential of TMBPA warrants thorough investigation.[8]
Reproductive and Developmental Toxicity
The endocrine-disrupting properties of TMBPA raise significant concerns about its potential to adversely affect reproduction and development.
A study on zebrafish (Danio rerio) embryos exposed to TMBPA revealed significant developmental toxicity.[9] Exposure to TMBPA resulted in decreased hatching rates and various developmental abnormalities, including pericardial edema, cardiovascular hemorrhage, and tail curvature.[9] These findings highlight the potential for TMBPA to act as a developmental toxicant in aquatic organisms.
Currently, there is a lack of published two-generation reproductive toxicity studies or prenatal developmental toxicity studies in mammals for TMBPA. This is a critical data gap for assessing the risk to human reproductive health.
Endocrine Disruption
In vitro and molecular studies have indicated that TMBPA possesses endocrine-disrupting activity. It has been shown to exhibit both estrogenic and anti-androgenic effects.[9] Some research suggests that TMBPA's endocrine-disrupting activity may be comparable to or even stronger than that of BPA in certain pathways.[9] The interaction of TMBPA with nuclear receptors and its impact on hormonal signaling pathways are key areas for ongoing research.
Experimental Protocols
To address the existing data gaps in the toxicological profile of TMBPA, standardized and validated experimental protocols are essential. The following section outlines key methodologies based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Repeated Dose 28-Day Oral Toxicity Study (OECD Test Guideline 407)
This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.[10][11][12]
Methodology:
-
Animal Model: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) are used.
-
Dose Groups: At least three dose levels of TMBPA and a concurrent control group are used. Doses are selected based on acute toxicity data and a preliminary range-finding study.
-
Administration: TMBPA is administered daily by gavage in a suitable vehicle.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
-
Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive histopathological examination of major organs and tissues is performed.
Prenatal Developmental Toxicity Study (OECD Test Guideline 414)
This guideline is designed to assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female.[13][14][15][16][17]
Methodology:
-
Animal Model: The preferred rodent species is the rat, and the preferred non-rodent species is the rabbit.[13]
-
Dose Groups: At least three dose levels of TMBPA and a control group are used.
-
Administration: The test substance is administered daily to pregnant females, typically from implantation to the day before scheduled cesarean section.[13]
-
Maternal Observations: Dams are observed for clinical signs, and body weight and food consumption are monitored throughout gestation.
-
Cesarean Section: Near term, females are euthanized, and the uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Test Guideline 422)
This screening test provides information on both general systemic toxicity and potential effects on male and female reproductive performance.[18][19][20][21]
Methodology:
-
Animal Model: The rat is the recommended species.
-
Dose Groups: At least three dose levels of TMBPA and a control group are used.
-
Administration: Males are dosed for a minimum of four weeks (including a two-week pre-mating period), and females are dosed throughout the study (approximately 54 days), covering pre-mating, mating, gestation, and lactation.[18]
-
Pairing and Mating: Animals are paired for mating.
-
Observations: Parental animals are observed for clinical signs, and reproductive parameters (e.g., fertility index, gestation length) are recorded. Offspring are examined for viability, growth, and development.
-
Pathology: Parental animals and selected offspring are subjected to necropsy and histopathological examination, with a focus on reproductive organs.
Conclusion and Future Directions
The available toxicological data on this compound (TMBPA) are limited but suggest potential for endocrine disruption and developmental toxicity. While acute toxicity appears to be low, the absence of comprehensive data on toxicokinetics, repeated dose toxicity, carcinogenicity, and mammalian reproductive and developmental toxicity precludes a thorough risk assessment.
For researchers and drug development professionals, it is crucial to acknowledge these data gaps when considering the use of TMBPA as a BPA alternative. Further research, following standardized guidelines such as those provided by the OECD, is urgently needed to fully characterize the toxicological profile of TMBPA and to ensure its safe use in consumer and industrial products. The scientific community must prioritize these investigations to avoid regrettable substitutions and to protect human and environmental health.
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Knudsen, G. A., & Birnbaum, L. S. (2019). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. Toxicology Letters, 301, 148–154. [Link]
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Fic, A., Žegura, B., Grgić, M., & Filipič, M. (2013). Mutagenicity and DNA damage of bisphenol A and its structural analogues in HepG2 cells. Arhiv za higijenu rada i toksikologiju, 64(1), 189–200. [Link]
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Knudsen, G. A., & Birnbaum, L. S. (2018). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. Toxicology Letters, 301, 148–154. [Link]
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Ema, M., Fujii, S., Hirata-Koizumi, M., & Matsumoto, M. (2007). Rat Two-Generation Reproductive Toxicity Study of Bisphenol A. Reproductive Toxicology, 24(3-4), 318–332. [Link]
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Introduction: A High-Performance Bisphenol Analogue
An In-Depth Technical Guide to Tetramethyl Bisphenol A (TMBPA)
Tetramethyl Bisphenol A (TMBPA), chemically known as 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, is a methylated congener of the widely used industrial chemical, Bisphenol A (BPA).[1][2] It has emerged as a significant monomer in the production of advanced polymers, including high-performance polycarbonates and epoxy resins, and as a halogen-free flame retardant.[3][4][5] The addition of four methyl groups to the BPA backbone imparts unique characteristics, notably enhanced thermal stability and mechanical properties in the resulting polymers.[6][7] However, as with many BPA analogues, its increasing industrial application has prompted rigorous investigation into its toxicological and environmental profile, revealing a complex biological activity that warrants careful consideration by researchers and developers.[3] This guide provides a comprehensive technical overview of TMBPA, from its fundamental properties and synthesis to its applications and biological interactions, offering field-proven insights for the scientific community.
Section 1: Core Physicochemical Properties
TMBPA's distinct structure is the foundation of its performance characteristics. The presence of methyl groups at the ortho positions to the hydroxyl groups on both phenyl rings introduces significant steric hindrance. This structural feature is key to understanding its behavior, both in polymerization reactions and in biological systems.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | Bisxylenol A, TMBPA | [2] |
| CAS Number | 5613-46-7 | [2] |
| Molecular Formula | C₁₉H₂₄O₂ | [2][8] |
| Molecular Weight | 284.39 g/mol | [2][8] |
| Appearance | White solid / paste-like product | [4] |
| Purity (Typical) | ≥97% to ≥98.5% | [2][4] |
Section 2: Synthesis and Manufacturing
The industrial production of TMBPA is primarily achieved through the acid-catalyzed condensation of two equivalents of 2,6-xylenol with one equivalent of acetone.[1][4] This reaction is analogous to the synthesis of BPA from phenol and acetone. The choice of catalysts and reaction conditions is critical for achieving high purity and yield.
Experimental Protocol: High-Purity Synthesis of TMBPA
This protocol is adapted from established methodologies for the synthesis of high-purity TMBPA, suitable for polymerization applications.[4] The rationale behind a two-stage catalyst addition is to control the reaction kinetics, optimizing for the desired condensation reaction while minimizing side-product formation.
Materials:
-
2,6-Xylenol
-
Acetone
-
Organic Carboxylic Acid Catalyst (e.g., Oxalic Acid)
-
Organic Sulfonic Acid Catalyst (e.g., p-Toluenesulfonic acid)
-
Organic Solvent for washing (e.g., Toluene)
-
Reactor with heating and stirring capabilities
-
Kneading machine
-
Filtration and drying equipment
Methodology:
-
Reactant Preparation: In a reactor, heat 2,6-xylenol until it is in a molten state.
-
Initial Catalysis: Add the organic carboxylic acid catalyst to the molten 2,6-xylenol and stir to ensure a homogenous mixture. This initial, weaker acid begins to protonate the acetone, preparing it for nucleophilic attack.
-
Condensation Reaction: Continuously add the more potent organic sulfonic acid catalyst, followed by the gradual addition of acetone. The stronger acid fully catalyzes the electrophilic substitution of the activated acetone onto the electron-rich 2,6-xylenol rings. The reaction is exothermic and should be controlled to obtain a thick slurry.
-
Product Thickening: Transfer the resulting slurry to a kneading machine. Stirring in the kneader helps to homogenize the product and complete the reaction, resulting in a paste-like crude product.
-
Purification: Transfer the paste to a stirrer and wash with an appropriate organic solvent to remove unreacted starting materials and catalyst residues.
-
Isolation: Filter the washed solid product and dry it under vacuum to obtain high-purity TMBPA. This process can yield a product with a purity exceeding 98.5%.[4]
Synthesis Workflow Diagram
Caption: TMBPA's bulky structure restricts polymer chain mobility, increasing Tg.
Section 4: Toxicological Profile and Endocrine Activity
The toxicological profile of TMBPA is an area of active research, with studies indicating it can interact with the endocrine system. As a structural analogue of BPA, a known endocrine-disrupting chemical (EDC), TMBPA has been scrutinized for similar activities. [3][9] Key Findings:
-
Estrogenic and Anti-Androgenic Activity: In vitro studies have shown that TMBPA can exhibit estrogenic activity, in some cases with a potency similar to BPA. [3][10]Furthermore, it has demonstrated significant anti-androgenic activity, antagonizing the effects of hormones like 5α-dihydrotestosterone. [10][11]One comparative study found TMBPA to have the highest anti-androgenic activity among 19 tested BPA analogues. [10]* Thyroid Hormone Disruption: TMBPA has been reported to exhibit thyroid hormonal activity and has been described as a flame retardant with anti-thyroid hormonal activity. [2][10]It can interact with thyroid hormone receptors, indicating a potential to disrupt the hypothalamic-pituitary-thyroid (HPT) axis. [3]* Reproductive and Developmental Toxicity: Studies using zebrafish embryos have shown that TMBPA exposure can lead to adverse developmental effects, including decreased hatching rates, pericardial edema, and tail curvature. [3]In rats, TMBPA has been shown to be toxic to Leydig cells, inhibiting testosterone synthesis in late puberty. [3][12] It is crucial to distinguish TMBPA from another BPA alternative, Tetramethyl Bisphenol F (TMBPF). While both are used in industry, some studies on TMBPF, particularly in the context of can coatings, have reported minimal estrogenic activity, leading to some confusion in the literature. [13][14][15]The data for TMBPA, however, points towards a more pronounced endocrine-disrupting potential. [3][10]
Known Endocrine Disruption Pathways
Caption: TMBPA interacts with multiple hormone receptors, leading to endocrine disruption.
Section 5: Environmental Considerations
While specific, extensive environmental fate data for TMBPA is limited, its structural similarity to BPA allows for some informed predictions. Aquatic environments are considered the primary sink for bisphenol compounds. [3]Given its increasing use, environmental concentrations of TMBPA are expected to rise, following the trend observed for BPA and other analogues. [3] Like BPA, TMBPA has moderate water solubility and may adsorb to sediment. [16]However, the additional methyl groups could potentially alter its biodegradability compared to BPA. The established toxicity of TMBPA to aquatic organisms like zebrafish at low microgram-per-liter concentrations highlights the potential environmental hazard it poses. [3]Further research is urgently needed to fully characterize its persistence, bioaccumulation potential, and long-term ecological impact.
Conclusion
Tetramethyl Bisphenol A stands as a scientifically significant molecule, offering clear advantages in the realm of polymer science for creating materials with enhanced thermal and mechanical robustness. Its utility in producing high-performance polycarbonates, epoxy resins, and flame retardants is well-established. However, this performance profile is counterbalanced by a growing body of evidence indicating that TMBPA is a potent endocrine-disrupting chemical, with demonstrated estrogenic, anti-androgenic, and thyroid-disrupting activities. For researchers, scientists, and drug development professionals, TMBPA serves as a compelling case study: a material that solves engineering challenges while simultaneously posing complex biological questions. A comprehensive risk-benefit analysis, grounded in continued toxicological and environmental research, is imperative for its responsible application and regulation.
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2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane melting point
An In-depth Technical Guide to the Melting Point of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane (Tetramethylbisphenol A)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the melting point of this compound, a compound of significant interest in materials science and polymer chemistry. Known commonly as Tetramethylbisphenol A (TMBPA), its thermal properties are critical determinants of its processing and performance in high-stability polymers. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of this pivotal monomer.
Introduction to Tetramethylbisphenol A (TMBPA)
This compound (CAS No. 5613-46-7) is a derivative of Bisphenol A (BPA) where the phenolic rings are substituted with two methyl groups each.[1] This structural modification—the addition of four methyl groups in total—imparts significantly enhanced thermal stability, chemical durability, and hydrolytic resistance to polymers derived from it.[1] TMBPA is a key monomer in the synthesis of specialty high-performance polymers, including polycarbonates and epoxy resins, where it is valued for improving the material's resistance to heat and oxidation.[1][2][3] The melting point is a fundamental physicochemical property that serves as a primary indicator of purity and is crucial for defining the processing parameters in polymerization reactions.[3]
Chemical Structure
The molecular structure of TMBPA is foundational to its thermal characteristics. The steric hindrance provided by the four methyl groups restricts the rotational freedom of the phenyl rings, contributing to a more rigid structure and a higher glass transition temperature (Tg) in its resulting polymers.[3]
Caption: Chemical structure of TMBPA.
Physicochemical Properties of TMBPA
The accurate characterization of TMBPA begins with its fundamental physicochemical properties. The melting point is particularly sensitive to impurities, making it a reliable benchmark for material quality.
| Property | Value | Source(s) |
| CAS Number | 5613-46-7 | [2][4][5] |
| Molecular Formula | C₁₉H₂₄O₂ | [2][6][7] |
| Molecular Weight | 284.39 g/mol | [2][7] |
| Appearance | White to light yellow crystalline powder/solid | [1][6][8] |
| Melting Point | 162-170 °C | [4][5][8][9] |
| Boiling Point | 420.6 ± 40.0 °C (Predicted) | [4][9] |
| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [4][9] |
| Solubility | Insoluble in water; Soluble in chloroform, methanol, ethanol, acetone, and benzene. | [1][4][5] |
Note: The reported melting point range varies slightly between suppliers, which can be attributed to differences in purity and analytical methodology.
Methodologies for Melting Point Determination
The determination of a melting point is not merely a measurement but an analysis of a material's thermal behavior. The choice of technique depends on the required precision, sample amount, and the need for quantitative thermal data.
Capillary Melting Point Method
This traditional and widely used method relies on the visual observation of the phase transition from solid to liquid. A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.
Causality in Protocol:
-
Sample Preparation: A finely powdered, dry sample ensures uniform heat transfer.
-
Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is critical for thermal equilibrium, preventing an overestimation of the melting temperature.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermo-analytical technique that provides more comprehensive data than the capillary method.[10][11] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] The melting of a crystalline solid is an endothermic process, which is observed as a distinct peak on the DSC thermogram.[12]
Causality in Protocol:
-
Inert Atmosphere: Using a nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.[3][13]
-
Heat-Cool-Heat Cycle: An initial heating cycle is often performed to erase the sample's prior thermal history, ensuring that the measured transitions are characteristic of the material itself.[3] The melting point is determined from the second heating scan.
Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.
Protocol 1: Capillary Melting Point Determination
Objective: To determine the melting range of TMBPA with high visual accuracy.
Methodology:
-
Sample Preparation: Ensure the TMBPA sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the TMBPA powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom, aiming for a packed column of 2-3 mm.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., ~145 °C).
-
Equilibrated Heating: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first signs of melting (formation of liquid) are observed.
-
Record the temperature (T₂) at which the last solid crystal melts.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. A pure sample should exhibit a sharp melting range of 1-2 °C.
Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Objective: To obtain quantitative data on the melting transition of TMBPA, including onset temperature, peak temperature, and enthalpy of fusion.
Caption: Workflow for DSC analysis.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the TMBPA sample into a tared aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with an aluminum lid using a sample press. This prevents any loss of sample due to sublimation.
-
Instrument Configuration: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Segment 1 (Equilibration): Equilibrate the cell at 25 °C.
-
Segment 2 (First Heat): Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min. This removes the thermal history.
-
Segment 3 (Isothermal): Hold at 200 °C for 3 minutes.
-
Segment 4 (Cool): Cool the sample from 200 °C to 25 °C at 10 °C/min.
-
Segment 5 (Second Heat): Ramp the temperature from 25 °C to 200 °C at 10 °C/min. The analysis is performed on this segment.
-
-
Data Analysis: Using the instrument's analysis software, analyze the thermogram from the second heating scan. The melting peak is the prominent endothermic event. Determine:
-
Onset Temperature: The temperature at which the peak begins to deviate from the baseline. This is often reported as the melting point.
-
Peak Temperature: The temperature at the lowest point of the endotherm.
-
Enthalpy of Fusion (ΔHfus): The integrated area of the peak, which corresponds to the energy required to melt the sample (J/g).
-
Influence of Purity on Melting Point
The melting point is an exceptionally sensitive indicator of purity. Impurities disrupt the crystal lattice of a solid, which typically results in two observable effects:
-
Melting Point Depression: The temperature at which the mixture begins to melt is lower than that of the pure substance.
-
Broadening of the Melting Range: The temperature range over which the entire sample melts becomes wider.
For TMBPA, achieving a sharp melting point is contingent on its effective purification post-synthesis. The synthesis of TMBPA typically involves the acid-catalyzed condensation of 2,6-dimethylphenol with acetone.[14][15] Purification is often accomplished via recrystallization. A patented method describes the purification of crude TMBPA by recrystallization from aqueous solutions of C₁-C₄ monoalcohols, such as methanol or ethanol, at elevated temperatures (65°C to 150°C).[16][17] This process effectively removes unreacted starting materials and side-products, yielding high-purity TMBPA that exhibits a sharp and consistent melting point.
References
- US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
-
Tetra Methyl Bisphenol A (TMBPA), 25 Kg, Industrial . IndiaMART. [Link]
-
Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A . ACS Omega. [Link]
-
Synthesis of 2,2-bis-(4-hydroxyphenyl)-propane; . PrepChem.com. [Link]
- EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
-
Journal of Pharmaceutical Analysis . Research and Reviews. [Link]
-
Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites . National Institutes of Health. [Link]
-
Differential scanning calorimetry (DSC) . Washington University in St. Louis. [Link]
-
Differential Scanning Calorimeter (DSC/DTA) . NETZSCH Analyzing & Testing. [Link]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Molecular Weight and Characterization of Tetramethyl Bisphenol A (TMBPA)
Abstract
This technical guide provides a comprehensive exploration of Tetramethyl Bisphenol A (TMBPA), focusing on its molecular weight, chemical properties, and the empirical methodologies required for its verification. Designed for researchers, scientists, and professionals in drug development, this document moves beyond theoretical values to detail the practical application of modern analytical techniques. We will delve into the principles and protocols for mass spectrometry, chromatography, and spectroscopy, offering the causal reasoning behind experimental choices to ensure robust and reliable characterization of this important industrial monomer.
Introduction to Tetramethyl Bisphenol A (TMBPA)
Tetramethyl Bisphenol A (CAS No. 5613-46-7), also known as 2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane or Bisxylenol A, is a derivative of the well-known monomer Bisphenol A (BPA).[1][2] Structurally, TMBPA is distinguished by the addition of four methyl groups to the phenolic rings of the BPA backbone.[3] This methylation confers significantly enhanced properties, including greater thermal stability, improved chemical durability, and higher hydrolytic resistance compared to its parent compound.[3]
These characteristics make TMBPA a critical monomer in the synthesis of high-performance polymers, including specialty epoxy resins and polycarbonates.[3][4] Furthermore, TMBPA is under intense investigation as a potentially safer substitute for BPA in applications like food and beverage can linings, primarily due to evidence suggesting it has minimal to no estrogenic activity.[5][6] For researchers in materials science and toxicology, precise characterization of TMBPA is paramount to ensure material integrity and to accurately assess its biological activity.
Core Physicochemical Properties
A foundational understanding of TMBPA begins with its key identifiers and properties, which are essential for both theoretical calculations and experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 284.39 g/mol | [1][2][7][8] |
| Molecular Formula | C₁₉H₂₄O₂ | [1][2][3][4][7] |
| CAS Number | 5613-46-7 | [1][2][7] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone) | [3] |
| Exact Mass | 284.177630004 Da | [9] |
Structural Comparison: TMBPA vs. BPA
The structural modification from BPA to TMBPA is the cornerstone of its unique properties. The addition of methyl groups at the ortho positions relative to the hydroxyl groups sterically hinders the phenolic moiety, contributing to its distinct chemical behavior.
The Theoretical Molecular Weight of TMBPA
The molecular weight of a compound is a fundamental property derived directly from its molecular formula. It represents the sum of the atomic weights of all atoms in one molecule.
Molecular Formula: C₁₉H₂₄O₂
The calculation is based on the standard atomic weights of the constituent elements:
-
Carbon (C): ~12.011 u
-
Hydrogen (H): ~1.008 u
-
Oxygen (O): ~15.999 u
Calculation: (19 × 12.011) + (24 × 1.008) + (2 × 15.999) = 228.209 + 24.192 + 31.998 = 284.399 g/mol
This value is commonly rounded to 284.4 g/mol or 284.39 g/mol .[1][4][9] It is crucial to distinguish this average molecular weight from the monoisotopic mass (284.1776 Da), which is calculated using the mass of the most abundant isotope of each element.[9] The monoisotopic mass is the precise value observed in high-resolution mass spectrometry.
Experimental Verification of Molecular Weight and Purity
Method 1: Mass Spectrometry (MS) for Direct Mass Verification
Causality: Mass spectrometry is the gold standard for molecular weight determination because it directly measures the mass-to-charge ratio (m/z) of ionized molecules. For TMBPA, this technique provides unambiguous confirmation of its molecular mass, distinguishing it from potential isomers or related byproducts from its synthesis.
Experimental Protocol: LC-MS Analysis
-
Standard Preparation: Accurately weigh ~1 mg of TMBPA standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution. Prepare a working solution of 1 µg/mL by further dilution.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (U)HPLC.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes to detect [M+H]⁺ and [M-H]⁻ adducts, respectively.
-
Mass Range: Scan a range appropriate for the target ion (e.g., m/z 100-500).
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis: Process the resulting chromatogram and mass spectrum. In negative ion mode, expect to observe a primary ion peak at m/z 283.1701 , corresponding to the [M-H]⁻ ion (C₁₉H₂₃O₂⁻). In positive ion mode, the [M+H]⁺ ion at m/z 285.1849 (C₁₉H₂₅O₂⁺) may be observed. The high-resolution measurement allows for confirmation of the elemental composition.
Method 2: HPLC for Purity Assessment
Causality: While HPLC does not measure molecular weight, it is indispensable for determining the purity of the TMBPA sample.[10] A compound's bulk properties and biological activity are directly influenced by its purity. An impure sample may contain related structures or starting materials, which would invalidate any subsequent experiments. This method serves as a crucial quality control step.
Experimental Protocol: HPLC-UV Purity Assay
-
Sample Preparation: Prepare a sample solution of TMBPA in acetonitrile at a concentration of approximately 0.5 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 70:30 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the phenol chromophore absorbs, typically around 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main TMBPA peak area relative to the total area of all peaks. For research-grade material, purity should typically be ≥97%.[1]
Method 3: NMR Spectroscopy for Structural Confirmation
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation. By confirming the exact arrangement of atoms and the number of protons and carbons in the molecule, NMR validates the molecular formula (C₁₉H₂₄O₂). A confirmed structure provides absolute confidence that the experimentally determined molecular weight from MS corresponds to TMBPA and not an isomer.[11]
Data Interpretation:
-
¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons, the two equivalent hydroxyl (-OH) protons, the four equivalent methyl groups on the phenyl rings, and the two equivalent methyl groups on the propane bridge. The integration of these signals should correspond to the number of protons in each unique chemical environment.
-
¹³C NMR: The spectrum will confirm the presence of the different carbon environments, including the quaternary carbons, the aromatic carbons, and the methyl carbons, further validating the molecular structure.
Applications and Significance in Research
The accurate determination of TMBPA's molecular weight and purity is a prerequisite for its application in several advanced fields:
-
Polymer Science: As a monomer, the precise molar mass of TMBPA is required for stoichiometric calculations in polymerization reactions to control the molecular weight and properties of the resulting polymers.[12]
-
Toxicology and Drug Development: When studying TMBPA as a BPA alternative, researchers must use a well-characterized compound to ensure that any observed biological effects are attributable to TMBPA itself and not to impurities.[5] Studies have investigated its effects on various biological systems, and this research relies on the purity of the test substance.[6][13]
-
Analytical Chemistry: Pure TMBPA serves as a reference standard for developing and validating analytical methods to detect its presence in environmental or biological samples.[14]
Safety and Handling
TMBPA requires careful handling in a laboratory setting. Researchers must consult the Safety Data Sheet (SDS) before use.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[15][16]
-
Engineering Controls: Handle the solid powder in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[15][17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment, as the compound is noted to be toxic to aquatic life.[15][17]
References
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Title: Tetramethylbisphenol-a | C19H24O2 | CID 131712658 Source: PubChem - NIH URL: [Link]
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Title: CAS No : 5613-46-7 | Product Name : Tetramethyl Bisphenol A Source: Pharmaffiliates URL: [Link]
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Title: Tetra Methyl Bisphenol A at best price in Pune Source: IndiaMART URL: [Link]
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Title: Tetra Methyl Bisphenol A (TMBPA), 25 Kg, Industrial Source: IndiaMART URL: [Link]
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Title: Tetramethyl Bisphenol A - Polymer Additives Source: Jeevan Chemicals URL: [Link]
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Title: Effects of bisphenol A, bisphenol S, and tetramethyl bisphenol F on male fertility in Caenorhabditis elegans Source: PMC - NIH URL: [Link]
- Title: CN110627622A - Preparation method of high-purity tetramethyl bisphenol A Source: Google Patents URL
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Title: Tetramethyl bisphenol F. A feasible alternative to bisphenol A Source: WordPress.com URL: [Link]
-
Title: Tetramethyl bisphenol F - Wikipedia Source: Wikipedia URL: [Link]
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Title: Tetramethyl Bisphenol F: Organ- and System-Specific Toxicity, Current Status, and Perspectives Source: PMC - PubMed Central URL: [Link]
-
Title: Recent advances in analysis of bisphenols and their derivatives in biological matrices Source: Páginas Personales UNAM URL: [Link]
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Title: Optimizing Polymer Performance with Tetramethyl Bisphenol A Source: Medium URL: [Link]
-
Title: Analytical methods for the determination of bisphenol A in food Source: PubMed URL: [Link]
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Title: Analytical Methods for Determination of Bisphenol A Source: Pocket Dentistry URL: [Link]
-
Title: Tetramethyl bisphenol A stimulates proliferation but inhibits fetal Leydig cell function in male rats by targeting estrogen receptor α after in utero exposure Source: PubMed URL: [Link]
-
Title: Analytical methods for the determination of bisphenol A in food Source: ResearchGate URL: [Link]
-
Title: Effects of Bisphenol A and Its Alternatives, Bisphenol F and Tetramethyl Bisphenol F on Osteoclast Differentiation Source: MDPI URL: [Link]
-
Title: Bis-phenol A (BPA), 4,4'-Isopropylidenediphenol Source: Pratt & Whitney URL: [Link]
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In-Depth Technical Guide to the Health and Safety of Tetramethylbisphenol A (TMBPA)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Tetramethylbisphenol A (TMBPA), a high-production volume chemical primarily used as a monomer in the synthesis of high-performance polymers such as polycarbonates and epoxy resins, has come under increasing scrutiny regarding its health and safety profile. As a structural analogue of Bisphenol A (BPA), concerns have been raised about its potential endocrine-disrupting properties and other toxicological effects. This in-depth technical guide provides a comprehensive overview of the current scientific understanding of TMBPA's health and safety data, intended to inform researchers, scientists, and drug development professionals. This guide synthesizes available data on its physicochemical properties, toxicological profile, environmental fate, and the established experimental protocols for its assessment.
Introduction and Physicochemical Properties
Tetramethylbisphenol A (TMBPA), with the chemical name 2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane and CAS number 5613-46-7, is a phenolic compound characterized by the presence of two hydroxyl groups and four methyl groups attached to the bisphenol A backbone. These structural modifications influence its chemical and toxicological properties compared to its more well-known analogue, BPA.
Table 1: Physicochemical Properties of TMBPA
| Property | Value | Source |
| CAS Number | 5613-46-7 | |
| Molecular Formula | C₁₉H₂₄O₂ | |
| Molecular Weight | 284.39 g/mol | |
| Appearance | Solid | [Generic MSDS] |
| Water Solubility | Limited data available; expected to be low. | Inferred from structure |
| Log P (Octanol-Water Partition Coefficient) | Estimated to be higher than BPA, suggesting greater lipophilicity. | Inferred from structure |
The increased methylation of the phenolic rings in TMBPA compared to BPA is expected to increase its lipophilicity, which may, in turn, affect its bioaccumulation potential and interaction with biological systems.
Toxicological Profile: A Focus on Endocrine Disruption
The primary toxicological concern associated with TMBPA is its potential to act as an endocrine-disrupting chemical (EDC). A growing body of evidence from in vitro and in vivo studies has substantiated this concern.
Endocrine-Disrupting Activity
-
Estrogenic Activity: In vitro studies using human breast cancer cell models (MCF-7) have shown that TMBPA exhibits estrogenic activity with a potency similar to that of BPA.[2]
-
Anti-Androgenic Activity: TMBPA has demonstrated notable anti-androgenic activity. In a comparative study of BPA and its analogues, TMBPA displayed the highest anti-androgenic activity against 5α-dihydrotestosterone in a mouse fibroblast cell line (NIH3T3).[2]
The endocrine-disrupting activity of TMBPA is a critical consideration for human health risk assessment, particularly concerning developmental and reproductive health.
Caption: Simplified signaling pathway of TMBPA's endocrine-disrupting activity.
Developmental and Reproductive Toxicity
The endocrine-disrupting properties of TMBPA translate to concerns about its potential to cause developmental and reproductive harm.
-
Aquatic Species: Studies using zebrafish (Danio rerio) as a model organism have demonstrated the developmental toxicity of TMBPA.[2] Exposure to environmentally relevant concentrations of TMBPA resulted in:
-
Decreased hatching rates of embryos.[2]
-
Developmental abnormalities, including pericardial edema, cardiovascular hemorrhage, and tail curvature.[2]
-
Reduced total length of larvae and suppressed swimming behavior at higher concentrations.[2]
-
Disruption of the antioxidant system, the hypothalamic–pituitary–thyroid (HPT) and hypothalamic–pituitary–adrenal (HPA) axes, and cardiac development.[2]
-
-
Mammalian Studies: While comprehensive mammalian reproductive toxicity studies on TMBPA are limited, its interaction with thyroid hormone receptors and thyroxine-binding globulin raises concerns for potential reproductive and developmental effects in mammals.[2] Further research following established OECD guidelines is necessary to fully characterize these risks.
Genotoxicity
The genotoxic potential of TMBPA remains an area of active investigation with some conflicting results.[3] Some studies suggest a potential for increased genotoxicity, while others have not found mutagenic effects in standard assays like the Ames test.[3][4] The lack of consistent data highlights the need for further, more comprehensive genotoxicity testing to definitively assess this endpoint.
Other Toxicological Endpoints
Environmental Fate and Ecotoxicology
The environmental fate and ecotoxicology of TMBPA are of significant concern due to its potential for widespread environmental release from industrial processes and consumer products.
Environmental Persistence and Degradation
As a bisphenol compound, TMBPA is expected to enter aquatic environments.[2] Its higher lipophilicity compared to BPA suggests a potential for greater partitioning to sediment and biota. Information on the biodegradation of TMBPA is limited, but its structural similarity to other persistent organic pollutants warrants further investigation into its environmental persistence.
Aquatic Toxicity
As demonstrated in zebrafish studies, TMBPA is toxic to aquatic organisms at environmentally relevant concentrations.[2] The observed effects on development and various physiological systems in zebrafish highlight the potential for adverse impacts on aquatic ecosystems.[2]
Occupational Exposure and Safety
Worker exposure to TMBPA can occur during its manufacture and use in polymer production.[1] Given its classification as an endocrine disruptor and potential for skin and eye irritation, appropriate occupational hygiene measures are crucial.[1] Currently, there are no established specific occupational exposure limits (OELs) for TMBPA from major regulatory bodies like OSHA, NIOSH, or ACGIH. In the absence of a specific OEL, a precautionary approach should be taken to minimize worker exposure.
Recommended Handling and Safety Precautions:
-
Engineering Controls: Use of closed systems and local exhaust ventilation to minimize airborne concentrations.
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: Appropriate respirators should be used where ventilation is inadequate.
-
Hand Protection: Chemical-resistant gloves are recommended.
-
Eye Protection: Safety glasses or goggles are essential.
-
Skin Protection: Protective clothing to prevent skin contact.
-
-
Hygiene Practices: Good industrial hygiene practices, including regular hand washing and prohibiting eating, drinking, or smoking in work areas, should be strictly followed.
Experimental Protocols for Health and Safety Assessment
The health and safety assessment of TMBPA relies on a battery of standardized tests, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD).
Endocrine Disruptor Testing Framework
The OECD has established a conceptual framework for testing and assessing endocrine disruptors, which involves a tiered approach.
Caption: OECD Conceptual Framework for Endocrine Disruptor Testing.
Key OECD Test Guidelines for TMBPA Assessment
Table 2: Relevant OECD Test Guidelines for TMBPA
| Test Endpoint | OECD Guideline No. | Brief Description |
| Acute Oral Toxicity | 420, 423, or 425 | Determines the median lethal dose (LD50) after a single oral dose. |
| Skin Irritation/Corrosion | 404 / 439 (in vitro) | Assesses the potential to cause reversible (irritation) or irreversible (corrosion) skin damage. |
| Eye Irritation/Corrosion | 405 / 492 (in vitro) | Evaluates the potential for eye damage. |
| Skin Sensitization | 429 (LLNA) | Determines the potential to induce allergic contact dermatitis. |
| Mutagenicity | 471 (Ames Test) | Screens for gene mutations in bacteria. |
| Clastogenicity | 474 (Micronucleus Test) | Assesses chromosomal damage in mammalian cells. |
| Reproductive/Developmental Toxicity Screening | 421 | A screening test to identify potential effects on reproduction and development. |
| Extended One-Generation Reproductive Toxicity Study | 443 | A comprehensive study evaluating reproductive and developmental effects, including endocrine-related endpoints. |
Step-by-Step Methodology for the in vitro Skin Irritation Test (OECD 439):
-
Test System: A reconstructed human epidermis (RhE) model is used, which mimics the structure and function of the human epidermis.
-
Test Substance Application: The test substance (TMBPA) is applied topically to the surface of the RhE tissue.
-
Exposure: The tissue is exposed to the test substance for a defined period.
-
Viability Assessment: After exposure, the viability of the tissue is determined using a colorimetric assay (e.g., MTT assay), which measures the metabolic activity of the cells.
-
Classification: The substance is classified as an irritant or non-irritant based on the reduction in tissue viability compared to a negative control.
Conclusion and Future Perspectives
The available evidence strongly indicates that Tetramethylbisphenol A is an endocrine-disrupting chemical with the potential to cause adverse effects on human health and the environment. Its estrogenic and anti-androgenic activities, coupled with demonstrated developmental toxicity in aquatic organisms, warrant a precautionary approach to its use and handling.
Significant data gaps remain, particularly concerning its long-term toxicity, including carcinogenicity and comprehensive reproductive toxicity in mammals. Further research is crucial to fully elucidate the toxicological profile of TMBPA and to establish science-based occupational exposure limits and environmental quality standards. Professionals in research, drug development, and regulatory affairs should remain vigilant for emerging data on TMBPA and consider its potential health and safety implications in their respective fields.
References
- Danish Environmental Protection Agency. (2025, July). REACH substance evaluation of 4,4'-isopropylidenedi-2,6-xylol (EC No. 227-033-5, CAS No. 5613-46-7).
-
Li, Y., et al. (2023). Toxic Effects of Tetramethyl Bisphenol A on Embryonic–Larval Development of Zebrafish (Danio rerio). Toxics, 11(10), 833. [Link]
-
National Toxicology Program. (n.d.). Research Report on Biological Activity of Bisphenol A (BPA) Structural Analogues and Functional Alternatives. [Link]
-
Fic, A., et al. (2013). Mutagenicity and DNA damage of bisphenol A and its structural analogues in HepG2 cells. Arhiv za higijenu rada i toksikologiju, 64(1), 189-200. [Link]
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The Environmental Impact of Tetramethyl Bisphenol A: A Technical Guide for Researchers
Abstract
Tetramethyl Bisphenol A (TMBPA), developed as an alternative to Bisphenol A (BPA), is increasingly used in the manufacturing of polycarbonate plastics and as an industrial flame retardant. While intended as a safer substitute, emerging evidence reveals TMBPA possesses significant ecotoxicological properties, including potent endocrine-disrupting capabilities and developmental toxicity in aquatic organisms. This technical guide provides an in-depth analysis of the environmental impact of TMBPA, synthesizing current knowledge on its physicochemical properties, environmental fate, ecotoxicity, and the regulatory landscape. We present a framework for its environmental risk assessment, including detailed protocols for its detection in environmental matrices and for evaluating its biological effects. This guide is intended for researchers, environmental scientists, and drug development professionals to facilitate a comprehensive understanding of TMBPA's environmental profile and to highlight critical areas for future investigation.
Introduction: The Rise of a BPA Alternative
For decades, Bisphenol A (BPA) has been a cornerstone chemical in the production of polycarbonate plastics and epoxy resins, leading to its ubiquitous presence in consumer goods and, consequently, the environment.[1][2] Growing concerns over its action as an endocrine-disrupting chemical (EDC), capable of interfering with hormonal systems, have led to regulatory restrictions and a market shift towards BPA alternatives.[3][4]
One such alternative is Tetramethyl Bisphenol A (TMBPA), chemically known as 4,4'-isopropylidenedi-2,6-xylol. It is used as a monomer and an industrial flame retardant, with the expectation of providing similar performance to BPA with a superior safety profile.[1][5] However, the history of chemical replacements has taught a cautionary tale: structural analogues of problematic compounds often exhibit similar, or sometimes more potent, biological activities.[6] Recent research into TMBPA confirms this concern, identifying it as a substance with significant environmental and health risks that demand rigorous scientific scrutiny.[7]
This guide serves as a technical resource, consolidating the current scientific understanding of TMBPA's environmental impact. We will delve into its properties, fate, and toxicological effects, and provide actionable protocols for its study.
Physicochemical Profile and Environmental Behavior
A compound's environmental behavior is fundamentally governed by its physicochemical properties. For TMBPA (CAS No. 5613-46-7), the most critical parameter influencing its environmental fate is its high lipophilicity.[1]
The octanol-water partition coefficient (log Kₒw), a measure of a chemical's tendency to partition into fatty tissues versus water, is a key indicator of bioaccumulation potential.[8] TMBPA has a computed XLogP3 value (a theoretical estimation of log Kₒw) of 5.5 .[1][9] This value is substantially higher than that of BPA (log Kₒw ≈ 3.4) and indicates that TMBPA is significantly more hydrophobic.[10]
Implications of a High Log Kₒw:
-
Environmental Partitioning: TMBPA is expected to adsorb strongly to organic matter in soil and sediment, making these compartments potential environmental sinks.[11]
-
Bioaccumulation Potential: A log Kₒw value above 4 suggests a significant potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms.[8] The high value for TMBPA suggests its potential to concentrate up the food chain is greater than that of BPA, for which the bioconcentration factor (BCF) is relatively low.[11]
The increasing production and use of TMBPA make its release into the environment through industrial wastewater and leaching from consumer products inevitable, with aquatic ecosystems being the primary recipients.[1][7]
Environmental Fate: A Picture of Persistence and Uncertainty
While the physicochemical properties of TMBPA suggest a tendency to persist and bioaccumulate, specific experimental data on its environmental fate are critically lacking. To understand the potential risks, we must compare its profile to that of the better-studied BPA, while acknowledging this as a significant data gap.
-
Persistence & Biodegradation: There are currently no published studies on the environmental half-life or specific biodegradation pathways of TMBPA. For comparison, BPA is considered readily biodegradable in surface waters, with half-lives of a few days, but is more persistent in anaerobic sediment conditions.[11][12] However, other BPA analogues, such as Bisphenol AF (BPAF), can have half-lives ranging from 15 to 180 days in water.[13] Given this variability, TMBPA cannot be assumed to degrade rapidly. The primary degradation route for BPA involves microbial metabolism, often by bacteria from genera such as Sphingomonas and Pseudomonas, which use the compound as a carbon source.[14][15] Whether TMBPA can be similarly metabolized is a crucial question for future research.
-
Photodegradation: The degradation of BPA and its halogenated analogues via direct or indirect (photocatalytic) photodegradation is a known environmental attenuation process.[16][17] It is plausible that TMBPA undergoes similar degradation, but experimental verification and identification of breakdown products are needed to assess the effectiveness of this pathway and the potential toxicity of any metabolites.
Ecotoxicological Profile: A Potent Developmental Toxicant and Endocrine Disruptor
The most comprehensive data on TMBPA's environmental impact comes from ecotoxicological studies, particularly those using zebrafish (Danio rerio), a standard model organism for assessing developmental and endocrine toxicity.
Developmental and Neurological Toxicity in Aquatic Life
Recent studies have demonstrated that TMBPA causes severe adverse effects on the early life stages of zebrafish at environmentally relevant concentrations (in the low µg/L range).[1][7] Key findings are summarized in Table 1.
-
Developmental Effects: Exposure to TMBPA at concentrations as low as 5 µg/L significantly delays embryo hatching.[7] At higher concentrations (200 µg/L), it reduces the total length of larvae and induces severe physical malformations, including spinal curvature, pericardial edema (fluid around the heart), and cardiovascular hemorrhage.[1]
-
Neurotoxicity: TMBPA exposure impairs the swimming ability of zebrafish larvae.[1] Larvae exposed to 50 µg/L and 200 µg/L show a significant reduction in total movement distance, indicating neurotoxic effects.[1]
| Concentration (µg/L) | Observed Effect in Zebrafish (Danio rerio) [1][7] |
| 5 | Decreased embryo hatching rate at 48 hours post-fertilization. |
| 50 | Significantly reduced total movement distance in larvae. |
| 200 | Significantly reduced total body length in larvae; induced severe malformations (spinal curvature, pericardial edema); suppressed swimming ability. |
Endocrine Disruption and Molecular Mechanisms
TMBPA has been formally identified as an endocrine disruptor. A 2025 substance evaluation by the Danish Environmental Protection Agency under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) confirmed that TMBPA possesses significant endocrine-disrupting properties for both human health and the environment.
At the molecular level, TMBPA disrupts multiple critical signaling pathways in zebrafish:[1][7]
-
Hypothalamic-Pituitary-Thyroid (HPT) Axis: TMBPA exposure downregulates the expression of genes essential for thyroid hormone transport and metabolism (ttr, ugt1ab, trβ), indicating a disruption of the thyroid system, which is vital for development.
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: It alters the expression of genes in the HPA axis, which regulates the stress response.
-
Antioxidant System: TMBPA affects genes related to the antioxidant system, suggesting it may induce oxidative stress.
-
Cardiac Development: The expression of genes critical for heart development (myl7, notch1b) is significantly decreased, correlating with the observed cardiovascular defects.
In mammalian models, TMBPA has been shown to inhibit testosterone synthesis in rat Leydig cells and promote their proliferation, further confirming its endocrine-disrupting activity.[18]
A Framework for Environmental Risk Assessment
A robust environmental risk assessment for TMBPA requires a structured approach combining environmental monitoring (exposure assessment) with toxicological testing (effects assessment).
Figure 1: A generalized workflow for the environmental risk assessment of TMBPA.
Part A: Experimental Protocol for Environmental Analysis of TMBPA
This protocol provides a self-validating methodology for the quantification of TMBPA in surface water samples, adapted from established methods for other bisphenols.[19]
Objective: To accurately quantify TMBPA concentrations in aqueous environmental samples using Solid Phase Extraction (SPE) followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Collection and Preservation: 1.1. Collect water samples in amber glass bottles to prevent photodegradation. 1.2. To minimize microbial degradation, transport samples on ice and process within 48 hours or freeze at -20°C for long-term storage.
2. Solid Phase Extraction (SPE) - Analyte Concentration and Cleanup: Causality: Environmental concentrations of TMBPA are often in the ng/L range, below the direct detection limits of most instruments. SPE is a critical step to concentrate the analyte and remove interfering matrix components (e.g., humic acids) that can suppress the instrument's signal. 2.1. Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut PPL). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry. 2.2. Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min. 2.3. Washing: Wash the cartridge with 5 mL of deionized water to remove residual salts and polar interferences. 2.4. Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen gas through it for at least 30 minutes. This step is crucial to remove water before elution with an organic solvent. 2.5. Elution: Elute the trapped TMBPA from the cartridge using 10 mL of a methanol/acetonitrile (1:1) mixture. 2.6. Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 0.5 mL of methanol for LC-MS/MS analysis.
3. LC-MS/MS Analysis: Causality: LC-MS/MS provides the high selectivity and sensitivity required for quantifying trace levels of TMBPA in complex environmental matrices. The use of Multiple Reaction Monitoring (MRM) ensures that the instrument is detecting the specific parent-to-daughter ion transition unique to TMBPA, minimizing false positives. 3.1. Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., Kinetex C18, 100x2.1mm, 1.7µm).
- Mobile Phase A: Water.
- Mobile Phase B: Methanol.
- Gradient: Implement a suitable gradient program to separate TMBPA from other co-extracted compounds.
- Injection Volume: 20 µL. 3.2. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in negative mode. The phenolic hydroxyl groups on TMBPA are readily deprotonated to form a [M-H]⁻ ion.
- Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions to confirm identity and ensure accurate quantification.
Part B: Experimental Protocol for Zebrafish Embryo-Larval Toxicity Assay
This protocol is based on the successful methodology used to determine the developmental toxicity of TMBPA.[7]
Objective: To assess the toxicity of TMBPA on the embryonic and larval development of zebrafish (Danio rerio).
1. Test Organism and Culture: 1.1. Use healthy, adult zebrafish maintained under a standard 14h:10h light-dark cycle at 28°C. 1.2. Collect freshly fertilized embryos (<1 hour post-fertilization) and screen for viability under a microscope.
2. Exposure Protocol: 2.1. Prepare a stock solution of TMBPA in a suitable solvent (e.g., DMSO) and create a dilution series to achieve the desired final exposure concentrations (e.g., 0, 0.5, 5, 50, 200 µg/L). Ensure the final solvent concentration is consistent across all groups and does not exceed 0.01%. 2.2. Place 50 viable embryos per replicate into 90 mm Petri dishes containing 25 mL of the respective TMBPA exposure solution. Use at least four replicates per concentration. 2.3. Maintain the embryos in an incubator at 28°C for a total of 120 hours. 2.4. Renew the exposure solutions completely every 24 hours to maintain stable concentrations.
3. Endpoint Assessment: Causality: The selected endpoints are established indicators of developmental toxicity, neurotoxicity, and overall organismal health. They provide a multi-faceted view of TMBPA's impact. 3.1. Survival and Hatching Rate: Record the number of surviving embryos/larvae daily. Count the number of hatched embryos at 48 and 72 hours post-fertilization (hpf). 3.2. Morphological Analysis: At 96 hpf, examine larvae under a microscope for developmental malformations (e.g., pericardial edema, spinal curvature, yolk sac absorption delay). 3.3. Growth Assessment: Measure the total body length of larvae at the end of the exposure period (120 hpf). 3.4. Behavioral Analysis: At 120 hpf, assess locomotor activity using an automated tracking system. Key metrics include total distance moved and time spent in different activity states (resting, small movements, large movements).
Visualizing the Mechanism of Harm
The molecular data from zebrafish studies provide a clear picture of how TMBPA disrupts fundamental biological processes. This can be visualized to understand the chain of events from chemical exposure to adverse outcome.
Figure 2: Diagram of molecular pathways in zebrafish affected by TMBPA exposure.
Regulatory Status and Future Directions
The classification of TMBPA as an endocrine disruptor of very high concern under REACH is a significant regulatory milestone. This will likely lead to increased scrutiny and potential restrictions on its use. However, this regulatory action also underscores the critical need for more research.
Key Knowledge Gaps and Research Priorities:
-
Environmental Fate Studies: Experimental determination of TMBPA's biodegradation and photodegradation rates and pathways in various environmental compartments (water, sediment) is paramount.
-
Bioaccumulation Studies: The high log Kₒw necessitates experimental determination of the bioconcentration factor (BCF) and bioaccumulation factor (BAF) in aquatic organisms to accurately assess its potential to magnify in food webs.
-
Chronic and Multi-species Toxicity: While the acute developmental toxicity is clear, long-term chronic exposure studies are needed to understand the full spectrum of its effects, particularly on reproductive endpoints in fish and other aquatic life.
-
Metabolite Identification and Toxicity: Research must identify the environmental and metabolic breakdown products of TMBPA and assess their own potential toxicity and endocrine activity.
Conclusion
Tetramethyl Bisphenol A, an intended safe alternative to BPA, is emerging as a potent environmental contaminant in its own right. Its physicochemical properties suggest a propensity for environmental persistence and bioaccumulation, while toxicological data confirm it is a developmental toxicant, neurotoxicant, and endocrine disruptor at low microgram-per-liter concentrations. The evidence synthesized in this guide demonstrates that TMBPA poses a potential ecotoxicological risk to aquatic ecosystems. Continued research, particularly focused on its environmental fate and chronic toxicity, is essential to fully characterize its risk profile and inform effective environmental management and regulatory policies.
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Methodological & Application
Application Notes and Protocols for the Synthesis of High-Performance Polycarbonates Using 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA)
Introduction: The Imperative for Advanced Polycarbonates
Polycarbonates (PCs) are a class of high-performance thermoplastics renowned for their exceptional impact resistance, optical clarity, and dimensional stability.[1][2] For decades, the workhorse of the polycarbonate industry has been Bisphenol A (BPA).[3][4][5] However, growing concerns over the potential health and environmental impacts of BPA, coupled with the increasing demand for materials with superior thermal and mechanical properties in sectors like aerospace, automotive, and electronics, have catalyzed the search for high-performance, BPA-free alternatives.[1][6]
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, commonly known as Tetramethylbisphenol A (TMBPA), has emerged as a compelling substitute. The addition of four methyl groups to the aromatic rings of the bisphenol monomer introduces steric hindrance and increases the rigidity of the polymer backbone. This structural modification results in polycarbonates with significantly enhanced glass transition temperatures (Tg), improved thermal stability, and superior mechanical properties compared to their BPA-based counterparts.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of TMBPA-based polycarbonates. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for both melt transesterification and interfacial polymerization, and outline the necessary characterization techniques to validate the synthesis and evaluate the properties of the resulting polymer.
The TMBPA Advantage: A Structural Perspective
The enhanced performance of TMBPA-polycarbonate (TMBPA-PC) is directly attributable to its molecular architecture. The four methyl groups flanking the hydroxyl functionalities on the phenyl rings of TMBPA impart several key characteristics to the resulting polymer chain:
-
Increased Rotational Barrier: The bulky methyl groups restrict the rotational freedom of the phenyl rings along the polymer backbone. This increased rigidity leads to a higher glass transition temperature (Tg), meaning the material retains its stiffness and dimensional stability at more elevated temperatures.[7]
-
Reduced Chain Packing Efficiency: The methyl substituents hinder the close packing of polymer chains. While this might seem counterintuitive, it contributes to the amorphous nature of the polycarbonate, which is crucial for its transparency.
-
Enhanced Hydrolytic Stability: The steric shielding provided by the methyl groups can offer some protection to the carbonate linkages from hydrolysis, potentially improving the long-term durability of the material.
These structural benefits translate into tangible improvements in material performance, making TMBPA-PC a suitable candidate for applications demanding high heat resistance and mechanical robustness.
Synthesis of TMBPA-Polycarbonate: Methodologies and Protocols
There are two primary industrial methods for polycarbonate synthesis: interfacial polymerization and melt transesterification.[9] The melt transesterification process is often considered a "greener" alternative as it avoids the use of hazardous solvents and toxic phosgene.[7][8][10]
Method 1: Melt Transesterification
Melt transesterification is a two-stage process involving an initial ester exchange reaction followed by polycondensation at high temperature and vacuum.[7] This method typically utilizes diphenyl carbonate (DPC) as the carbonate source.
The overall reaction involves the transesterification of TMBPA with DPC. The reaction proceeds in two stages:
-
Ester Exchange: TMBPA reacts with DPC at elevated temperatures to form oligomers with phenyl carbonate and hydroxyl end groups, releasing phenol as a byproduct.
-
Polycondensation: As the temperature is further increased and a vacuum is applied, the oligomers undergo polycondensation. The remaining hydroxyl and phenyl carbonate end groups react, eliminating more phenol and increasing the polymer's molecular weight.[2]
Experimental Protocol: Melt Transesterification of TMBPA and DPC
Materials:
-
This compound (TMBPA)
-
Diphenyl Carbonate (DPC)
-
Catalyst (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Hydroxide (KOH), or Tetramethylammonium Hydroxide (TMAH))[7]
-
Dichloromethane (DCM) for purification and film casting
-
Methanol for precipitation
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum system.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Beakers, flasks, and other standard laboratory glassware.
Procedure:
-
Charging the Reactor: Accurately weigh TMBPA and DPC in a desired molar ratio (a slight excess of DPC, e.g., 1:1.05, is often used to compensate for any sublimation) and add them to the reaction vessel.[8]
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow during the initial heating phase.
-
Melting and Catalyst Addition: Heat the mixture to a temperature sufficient to melt the reactants (e.g., 180-200°C) under constant stirring. Once the reactants are molten and homogenized, add the catalyst. The catalyst concentration is typically in the range of 10⁻⁴ to 10⁻³ moles per mole of TMBPA.
-
Ester Exchange Stage: Gradually increase the temperature to 220-240°C. Phenol will begin to distill off. Maintain these conditions for 1-2 hours.
-
Polycondensation Stage: Gradually reduce the pressure inside the reactor to below 1 mmHg while simultaneously increasing the temperature to 260-280°C. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polycarbonate grows. Continue the reaction for 2-4 hours, or until the desired viscosity is achieved.[11]
-
Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in dichloromethane.
-
Purification: Precipitate the dissolved polymer by slowly adding the dichloromethane solution to a large excess of methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 80-100°C overnight to remove any residual solvent.
Method 2: Interfacial Polycondensation
Interfacial polymerization is a classic method for synthesizing polycarbonates. It involves the reaction of a bisphenate salt in an aqueous phase with a phosgene derivative in an immiscible organic phase.[9] This method is typically carried out at or near room temperature.
In this process, TMBPA is first deprotonated with a strong base, such as sodium hydroxide, to form the water-soluble disodium salt. This aqueous solution is then reacted with phosgene (or a phosgene substitute like triphosgene) dissolved in an organic solvent like dichloromethane. The polymerization occurs at the interface between the two immiscible liquids. An amine catalyst, such as triethylamine or pyridine, is often used to accelerate the reaction.[12]
Experimental Protocol: Interfacial Polycondensation of TMBPA
Materials:
-
This compound (TMBPA)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Phosgene (or Triphosgene as a safer alternative)
-
Triethylamine (catalyst)
-
Hydrochloric Acid (HCl) for neutralization
-
Methanol for precipitation
Equipment:
-
Jacketed glass reactor with a high-speed mechanical stirrer.
-
Dropping funnel.
-
pH meter.
-
Standard laboratory glassware.
Procedure:
-
Preparation of the Aqueous Phase: Dissolve TMBPA and a stoichiometric amount of NaOH in deionized water in the reactor. Stir until a clear solution of the TMBPA disodium salt is formed.
-
Preparation of the Organic Phase: In a separate flask, dissolve phosgene (or triphosgene) in dichloromethane.
-
Polymerization: Vigorously stir the aqueous solution while slowly adding the organic solution through a dropping funnel. Add a catalytic amount of triethylamine to the reaction mixture. Maintain the reaction at a controlled temperature (e.g., 20-25°C) and a pH between 10 and 13.[12] The reaction is typically complete within 1-2 hours.
-
Work-up: Stop the stirring and allow the phases to separate. Isolate the organic phase (bottom layer).
-
Washing and Neutralization: Wash the organic phase several times with dilute hydrochloric acid to neutralize any remaining base and then with deionized water until the washings are neutral.
-
Precipitation: Precipitate the polycarbonate by slowly adding the dichloromethane solution to a large excess of methanol with constant stirring.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 80-100°C to a constant weight.
Visualization of Synthesis Workflows
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Application Notes and Protocols: Tetramethyl Bisphenol A as a Monomer for High-Performance Epoxy Resins
Introduction: The Imperative for Advanced Epoxy Monomers
Epoxy resins are a cornerstone of modern materials science, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1][2] For decades, bisphenol A (BPA) has been the predominant monomer in the synthesis of the most common epoxy resin, diglycidyl ether of bisphenol A (DGEBA).[3] However, mounting concerns over the endocrine-disrupting potential of BPA have catalyzed a search for safer, high-performance alternatives.[4][5][6][7] Tetramethyl Bisphenol A (TMBPA), and its close analogue Tetramethyl Bisphenol F (TMBPF), have emerged as compelling candidates, offering enhanced properties and a more favorable toxicological profile.[4][6][7]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of TMBPA as a monomer for epoxy resins. We will delve into the synthesis of TMBPA, its polymerization into epoxy resins, curing protocols, and the characterization of the resulting thermosets. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemistry and empower researchers to adapt these protocols to their specific needs.
Part 1: Synthesis of Tetramethyl Bisphenol A (TMBPA) Monomer
The synthesis of high-purity TMBPA is the foundational step in producing high-quality epoxy resins. The most common route involves the acid-catalyzed condensation of 2,6-xylenol with acetone.[8]
Protocol 1: Synthesis of High-Purity TMBPA
This protocol is adapted from established patent literature, emphasizing a straightforward and scalable laboratory procedure.[8]
Materials:
-
2,6-xylenol
-
Acetone
-
Organic carboxylic acid catalyst (e.g., oxalic acid)
-
Organic sulfonic acid catalyst (e.g., p-toluenesulfonic acid)
-
Organic solvent for washing (e.g., methanol or ethanol)
-
Reactor with mechanical stirring, heating mantle, and condenser
-
Kneading machine (optional, for large-scale preparations)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Melt and Initial Catalyst Addition: In the reactor, heat 2,6-xylenol to a molten state. While stirring, add the organic carboxylic acid catalyst (5-20% of the mass of 2,6-xylenol). Continue stirring for 15-25 minutes to ensure uniform mixing.[8]
-
Condensation Reaction: Continuously add the organic sulfonic acid catalyst, followed by the addition of acetone to initiate the condensation reaction. The reaction mixture will gradually form a slurry.[8]
-
Product Formation and Thickening: Continue the reaction, allowing the slurry to thicken into a paste-like product. For larger scale reactions, transferring the slurry to a kneading machine can facilitate uniform mixing and reaction completion.[8]
-
Purification: Transfer the paste-like product to a separate vessel. Add an organic solvent, such as methanol or ethanol, and stir vigorously to wash the solid product. This step removes unreacted starting materials and byproducts.
-
Isolation and Drying: Filter the solid product and wash it with additional organic solvent. Dry the purified TMBPA in a vacuum oven to a constant weight.
-
Characterization: The final product can be characterized by infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to confirm its chemical structure and purity.[8]
Workflow for TMBPA Synthesis
Caption: Workflow for the synthesis of high-purity TMBPA monomer.
Part 2: Synthesis of TMBPA-Based Epoxy Resin
The synthesized TMBPA monomer is then reacted with an epihalohydrin, most commonly epichlorohydrin, in the presence of a catalyst to form the TMBPA diglycidyl ether epoxy resin.
Protocol 2: Synthesis of TMBPA Diglycidyl Ether
This protocol outlines the synthesis of a TMBPA-based epoxy resin, drawing from general principles of epoxy resin preparation.[9][10]
Materials:
-
Tetramethyl Bisphenol A (TMBPA)
-
Epichlorohydrin
-
Cosolvent (optional, to improve solubility)
-
Alkaline catalyst (e.g., NaOH solution)
-
Solvent for extraction (e.g., MIBK - methyl isobutyl ketone)
-
Deionized water
-
Reaction vessel with mechanical stirrer, condenser, dropping funnel, and nitrogen inlet
-
Rotary evaporator
Procedure:
-
Initial Reaction Mixture: In the reaction vessel, dissolve TMBPA in an excess of epichlorohydrin. The mass ratio of TMBPA to epichlorohydrin can range from 1:3 to 1:10.[9] A cosolvent can be added if necessary. Purge the system with nitrogen.
-
Pre-reaction: Heat the mixture to 40-70°C under a nitrogen atmosphere. Add an initial portion of the alkaline catalyst and allow the pre-reaction to proceed for 1-4 hours.[9]
-
Ring-Closure Reaction: Add a second portion of the alkaline catalyst and continue the reaction under vacuum for 2-7 hours to facilitate the ring-closure and formation of the epoxy groups.[9]
-
Epichlorohydrin Recovery: After the reaction is complete, recover the excess epichlorohydrin under reduced pressure.[9]
-
Purification: Dissolve the crude resin in a suitable organic solvent like MIBK.[10] Wash the organic phase repeatedly with deionized water until the aqueous phase is neutral. This removes salts and residual catalyst.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the purified TMBPA epoxy resin.
-
Characterization: The resulting epoxy resin should be characterized to determine its epoxy equivalent weight (EEW), viscosity, and chemical structure (via FTIR and NMR).
Workflow for TMBPA Epoxy Resin Synthesis
Caption: Workflow for the synthesis of TMBPA-based epoxy resin.
Part 3: Curing of TMBPA Epoxy Resins
The curing process transforms the liquid epoxy resin into a solid, three-dimensional crosslinked network, which imparts the material with its desirable properties. The choice of curing agent is critical and depends on the desired application and final properties.
Common Curing Agents for Epoxy Resins
A variety of curing agents can be used with TMBPA epoxy resins, with amines and anhydrides being the most common.
-
Aliphatic Amines: These react rapidly at room temperature but can generate significant exotherms.[11]
-
Aromatic Amines: These require thermal curing and generally impart higher thermal stability and chemical resistance to the cured resin.[11][12] Examples include 4,4'-diaminodiphenyl methane (DDM) and p-phenylenediamine (PDA).[12][13]
-
Anhydrides: These are another class of hardeners that can be used, often requiring elevated temperatures and catalysts for curing.
Protocol 3: Curing of TMBPA Epoxy Resin with an Aromatic Amine (DDM)
This protocol provides a general procedure for curing TMBPA epoxy resin with a common aromatic amine, DDM.
Materials:
-
TMBPA Epoxy Resin
-
4,4'-diaminodiphenyl methane (DDM)
-
Mixing vessel
-
Vacuum oven or degassing chamber
-
Mold for casting specimens
-
Curing oven
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of DDM based on the epoxy equivalent weight (EEW) of the TMBPA resin. The optimal loading is typically when the number of moles of epoxy groups is equal to the number of active hydrogen atoms in the amine.[11]
-
Mixing: Gently heat the TMBPA epoxy resin to reduce its viscosity. Add the calculated amount of DDM and mix thoroughly until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum oven or degassing chamber to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into a pre-heated mold.
-
Curing Schedule: Place the mold in a curing oven and follow a specific curing schedule. A typical schedule for an aromatic amine might involve an initial cure at a lower temperature (e.g., 80°C for 4 hours) followed by a post-cure at a higher temperature (e.g., 130°C for 8 hours) to ensure complete crosslinking.[1] The exact temperatures and times will depend on the specific resin and curing agent combination.
-
Cooling and Demolding: After the curing cycle is complete, allow the cured resin to cool slowly to room temperature before demolding.
Part 4: Characterization of TMBPA-Based Epoxy Resins
A thorough characterization of the cured TMBPA epoxy resin is essential to understand its performance and suitability for various applications.
Key Properties and Characterization Techniques
| Property | Characterization Technique | Description |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA) | Indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. A higher Tg generally corresponds to better high-temperature performance.[1][14] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Measures the weight loss of a material as a function of temperature, providing information on its decomposition temperature and thermal stability.[13] |
| Mechanical Properties | ||
| Tensile Strength & Modulus | Universal Testing Machine | Measures the material's resistance to being pulled apart and its stiffness.[1] |
| Flexural Strength & Modulus | Universal Testing Machine | Measures the material's resistance to bending. |
| Impact Strength | Izod or Charpy Impact Tester | Measures the material's ability to withstand a sudden applied load. |
| Other Properties | ||
| Water Absorption | Gravimetric Analysis | Measures the amount of water absorbed by the material over time, which can affect its mechanical and electrical properties. |
| Dielectric Properties | Dielectric Analyzer | Important for applications in electronics and electrical insulation. |
Protocol 4: Determination of Glass Transition Temperature (Tg) by DSC
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured TMBPA epoxy resin and place it in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The temperature range should encompass the expected Tg.[15]
-
Data Analysis: The Tg is determined from the resulting heat flow curve, typically as the midpoint of the step-like transition.
Part 5: Advantages and Applications of TMBPA Epoxy Resins
The unique chemical structure of TMBPA imparts several advantages over traditional BPA-based epoxy resins, leading to a range of specialized applications.
Key Advantages:
-
Reduced Endocrine Disruption: TMBPA and TMBPF have shown significantly lower to no estrogenic or androgenic activity compared to BPA, making them safer alternatives for applications with potential human contact.[4][6][7]
-
Improved Thermal Properties: The rigid structure of TMBPA can lead to cured epoxy resins with higher glass transition temperatures and improved thermal stability.[12][13]
-
Lower Viscosity: In some formulations, TMBPA-based resins can exhibit lower viscosity, which is advantageous for processing and allows for higher filler loading in composites.[9]
-
Good Mechanical Properties: TMBPA-based epoxy resins can exhibit excellent mechanical properties, including high strength and stiffness.[1]
Logical Relationship of TMBPA Advantages
Caption: Logical flow from TMBPA's structure to its advantageous properties and applications.
Applications:
The favorable properties of TMBPA-based epoxy resins make them suitable for a variety of demanding applications:
-
Food and Beverage Can Coatings: As a safer alternative to BPA-based epoxies, TMBPF is being used in the inner linings of metal cans.[4][16]
-
Electronic Packaging and Encapsulation: Their good dielectric properties and thermal stability make them ideal for protecting sensitive electronic components.[13]
-
High-Performance Composites: In the aerospace and automotive industries, their high strength and thermal resistance are valuable for creating lightweight and durable composite materials.[2]
-
Adhesives and Sealants: Their strong adhesion and chemical resistance are beneficial in industrial bonding applications.
-
Powder Coatings: TMBPA-based resins can be formulated into powder coatings that offer excellent durability and corrosion protection.
Conclusion
Tetramethyl Bisphenol A represents a significant advancement in epoxy resin technology. By offering a combination of high performance and a more favorable safety profile, TMBPA-based epoxy resins are poised to replace traditional BPA-based systems in a wide array of applications. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this versatile monomer. As research continues, further innovations in catalysis, curing chemistry, and formulation will undoubtedly expand the applications of TMBPA-based epoxy resins, contributing to the development of safer and more sustainable materials.
References
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- Preparation, characterization and thermal properties of tetramethylbisphenol F epoxy resin and mixed systems | Request PDF - ResearchG
- TMBPF as BPA alternative for co
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- Mechanical Properties of Epoxy Compounds Based on Bisphenol a Aged in Aqueous Environments - PMC - NIH.
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The Application of Tetrabromobisphenol A (TMBPA) in Flame Retardants: A Detailed Guide for Researchers and Professionals
Introduction: The Critical Role of Flame Retardants and the Prominence of TMBPA
In a world reliant on polymeric materials, from consumer electronics to construction, fire safety is a paramount concern. Many polymers are inherently flammable, necessitating the incorporation of flame retardants to inhibit, suppress, or delay combustion. Among the most effective and widely utilized flame retardants is Tetrabromobisphenol A (TMBPA), a brominated aromatic compound prized for its high bromine content and efficacy. This guide provides a comprehensive overview of the application of TMBPA in flame retardant systems, with a focus on its use in epoxy resins and acrylonitrile-butadiene-styrene (ABS) plastics. We will delve into the mechanisms of flame retardancy, provide detailed application protocols, present performance data, and discuss the critical analytical techniques for characterization, all while maintaining a focus on scientific integrity and practical, field-proven insights.
Understanding TMBPA: A Dual-Role Flame Retardant
TMBPA's versatility stems from its ability to be employed as both a reactive and an additive flame retardant.[1] This dual functionality allows for its integration into a wide array of polymer systems, each with distinct processing and performance requirements.
-
Reactive Flame Retardant: In this mode, TMBPA is chemically incorporated into the polymer backbone.[1][2] This is the primary method of its use in epoxy resins, particularly for the production of FR-4 (flame resistant) printed circuit boards (PCBs).[3][4] The covalent bonding of TMBPA into the polymer matrix significantly reduces the likelihood of its migration or leaching over the product's lifespan.[1]
-
Additive Flame Retardant: As an additive, TMBPA is physically blended with the polymer melt.[1][5] This approach is common for thermoplastics like ABS.[6] While simpler to implement, the potential for the flame retardant to migrate out of the polymer matrix over time is a consideration.[1]
Chemical Structure and Properties
Tetrabromobisphenol A (C₁₅H₁₂Br₄O₂) is a derivative of bisphenol A, with bromine atoms substituted on the aromatic rings.[7] Its high bromine content (approximately 58% by weight) is the key to its flame retardant efficacy.
| Property | Value |
| Molecular Formula | C₁₅H₁₂Br₄O₂ |
| Molecular Weight | 543.9 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 178-181 °C |
| Bromine Content | ~58% |
Mechanism of Flame Retardancy: A Two-Phase Approach
The primary flame-retardant action of TMBPA occurs in the gas phase during combustion.[8][9] Upon heating, the C-Br bonds in the TMBPA molecule break, releasing bromine radicals (Br•).[10] These highly reactive radicals interfere with the chain reactions of combustion in the flame, effectively "poisoning" the fire.[8][10] The key reactions involve the scavenging of high-energy hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for flame propagation.[8]
Caption: Gas and condensed phase mechanisms of TMBPA.
In addition to the gas phase activity, TMBPA can also contribute to a condensed phase mechanism by promoting the formation of a char layer on the polymer surface.[7] This char acts as an insulating barrier, reducing the transfer of heat to the underlying polymer and limiting the release of flammable volatiles into the gas phase.[7]
Application in Epoxy Resins: The Foundation of Modern Electronics
TMBPA is the cornerstone flame retardant for FR-4 printed circuit boards, which are ubiquitous in electronic devices.[3][4] In this application, TMBPA is used as a reactive monomer in the synthesis of brominated epoxy resins.
Protocol for Synthesis of a TMBPA-Based Epoxy Resin
This protocol outlines a general procedure for the synthesis of a diglycidyl ether of tetrabromobisphenol A (DGE-TMBPA).
Materials:
-
Tetrabromobisphenol A (TMBPA)
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (NaOH) or other suitable base
-
Solvent (e.g., toluene, isopropanol)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, condenser, thermometer, and dropping funnel
Procedure:
-
Charging the Reactor: In a nitrogen-purged reaction vessel, dissolve TMBPA in an excess of epichlorohydrin and a suitable solvent. The molar ratio of ECH to TMBPA is typically between 2:1 and 10:1.
-
Initiating the Reaction: Heat the mixture to 60-80°C with constant stirring.
-
Addition of Base: Slowly add a concentrated aqueous solution of sodium hydroxide dropwise to the reaction mixture. The base acts as a catalyst and a scavenger for the hydrochloric acid byproduct. Maintain the temperature and continue stirring for 2-4 hours.
-
Ring Closure: After the initial reaction, a second portion of a more concentrated base solution is often added to promote the ring-closure reaction, forming the glycidyl ether groups. This step is typically carried out under vacuum to remove water.
-
Work-up: After the reaction is complete, cool the mixture and wash it with water to remove salts and excess base. The organic layer is then separated, and the solvent and excess epichlorohydrin are removed by vacuum distillation.
-
Characterization: The resulting brominated epoxy resin should be characterized for its epoxy equivalent weight (EEW), viscosity, and bromine content.
Caption: Workflow for TMBPA-based epoxy resin synthesis.
Formulation and Curing of TMBPA-Based Epoxy Systems
The synthesized brominated epoxy resin is then formulated with a curing agent (hardener), and potentially other additives like accelerators and fillers, to create the final thermoset material.
Typical Formulation Components:
-
Brominated Epoxy Resin (e.g., DGE-TMBPA): The primary resin component providing flame retardancy.
-
Curing Agent: Dicyandiamide (DICY) is a common choice for FR-4 applications. Other options include phenolic novolacs and amines.
-
Accelerator: Imidazoles are frequently used to speed up the curing process.
-
Solvent: Often used to adjust the viscosity for processing, such as for prepreg manufacturing.
General Curing Protocol:
-
Mixing: The brominated epoxy resin, curing agent, and accelerator are thoroughly mixed in a solvent to achieve a homogeneous solution.
-
Impregnation: The resin mixture is used to impregnate a reinforcing material, typically glass fabric, to create a "prepreg."
-
B-Staging: The prepreg is partially cured in an oven to advance the resin to a "B-stage," where it is still tacky and pliable but not fully cured.
-
Lamination: Layers of the B-staged prepreg are stacked together, often with copper foil for PCBs, and pressed under heat and pressure to achieve full cure and lamination.
Application in ABS Plastics: Enhancing Fire Safety in Consumer Goods
Acrylonitrile-butadiene-styrene (ABS) is a widely used thermoplastic known for its toughness and rigidity.[11] However, it is also quite flammable. TMBPA is commonly used as an additive flame retardant in ABS to meet fire safety standards for applications such as electronic housings, appliances, and automotive parts.[6]
The Synergistic Effect with Antimony Trioxide
In ABS formulations, TMBPA is almost always used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃).[3][12] This combination exhibits a powerful synergistic effect, meaning the flame retardant performance of the mixture is greater than the sum of its individual components.[7][13]
The mechanism of this synergy involves a reaction between TMBPA and antimony trioxide at elevated temperatures.[7] This reaction forms antimony halides (e.g., SbBr₃) and antimony oxyhalides (e.g., SbOBr), which are more volatile and more effective at scavenging flame-propagating radicals in the gas phase than the bromine radicals from TMBPA alone.[7]
Caption: Synergistic flame retardant mechanism of TMBPA and Sb₂O₃.
Protocol for Formulating Flame Retardant ABS with TMBPA
This protocol describes a typical melt compounding process for preparing flame retardant ABS.
Materials:
-
ABS resin pellets
-
Tetrabromobisphenol A (TMBPA) powder
-
Antimony trioxide (Sb₂O₃) powder
-
Other additives (e.g., impact modifiers, antioxidants, lubricants) as required
-
Twin-screw extruder
Procedure:
-
Drying: Dry the ABS pellets in a dehumidifying dryer to remove any absorbed moisture, which can cause processing issues.
-
Premixing: In a separate container, thoroughly premix the TMBPA and antimony trioxide powders. A common mass ratio of TMBPA to Sb₂O₃ is 2:1 to 3:1.[3][12]
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder appropriate for ABS (typically 200-240°C).
-
Feed the dried ABS pellets into the main hopper of the extruder.
-
Downstream, use a side feeder to introduce the premixed TMBPA and Sb₂O₃ powder into the molten ABS. This ensures better dispersion and reduces the thermal stress on the flame retardants.
-
Other additives can be added either with the ABS pellets or through another side feeder.
-
-
Extrusion and Pelletizing: The molten, flame-retardant ABS blend is extruded through a die into strands, which are then cooled in a water bath and cut into pellets by a pelletizer.
-
Post-Processing: The flame-retardant ABS pellets can then be used in standard polymer processing techniques like injection molding or extrusion to create final parts.
Performance Evaluation: Quantifying Flame Retardancy
The effectiveness of a flame retardant system is quantified using standardized tests. The two most common are the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test.
-
Limiting Oxygen Index (LOI): This test measures the minimum percentage of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a sample. A higher LOI value indicates better flame retardancy.
-
UL 94 Vertical Burn Test: This test evaluates the self-extinguishing properties of a vertically oriented sample after being exposed to a flame. The ratings, from least to most flame retardant, are V-2, V-1, and V-0. A V-0 rating is typically the target for high-performance applications.[14][15]
Typical Performance Data
The following table summarizes typical flame retardant performance data for TMBPA in epoxy and ABS systems. Note that these values can vary depending on the specific polymer grade, the presence of other additives, and the test conditions.
| Polymer System | TMBPA Loading (wt%) | Synergist (Sb₂O₃) (wt%) | Typical LOI (%) | Typical UL 94 Rating |
| Epoxy Resin | 15-20 (reactive) | - | 30-40 | V-0 |
| ABS | 12-18 | 4-6 | 28-35 | V-0 |
| Neat ABS | 0 | 0 | 18-20 | HB |
Data compiled from multiple sources.[3][12][16][17][18]
Analytical Characterization of TMBPA-Containing Polymers
A suite of analytical techniques is essential for quality control, research, and development of flame-retardant polymers.
-
Fourier Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of TMBPA and to study the chemical changes during curing or degradation.[2][19]
-
Thermogravimetric Analysis (TGA): Measures the weight loss of a material as a function of temperature. It is used to assess thermal stability and char formation.[14][20][21]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg), melting point, and curing kinetics.[14][20][22][23]
-
High-Performance Liquid Chromatography (HPLC): Can be used for the quantitative analysis of TMBPA in polymer extracts to determine its concentration.[11][24]
-
Scanning Electron Microscopy (SEM): Used to examine the morphology of the char residue after combustion, providing insights into the condensed-phase flame retardant mechanism.
Environmental and Health Considerations
The use of halogenated flame retardants, including TMBPA, has been the subject of environmental and health scrutiny. Concerns have been raised about their potential for bioaccumulation and endocrine disruption.[15] It is important to note that when used as a reactive flame retardant in epoxy resins, TMBPA is chemically bound within the polymer matrix, which significantly reduces its potential for release into the environment.[4] However, as an additive flame retardant, there is a higher potential for migration.
Regulatory bodies in various regions have established guidelines and restrictions on the use of certain brominated flame retardants. Researchers and manufacturers should stay informed about the latest regulations in their respective jurisdictions. The development of halogen-free flame retardants is an active area of research to address these concerns.
Conclusion
Tetrabromobisphenol A remains a highly effective and widely used flame retardant, particularly in the electronics and plastics industries. Its ability to function as both a reactive and an additive flame retardant, coupled with its potent gas-phase inhibition mechanism and synergistic effects with antimony trioxide, makes it a versatile tool for enhancing the fire safety of a wide range of polymeric materials. A thorough understanding of its application protocols, performance characteristics, and the analytical methods for its characterization is crucial for researchers, scientists, and drug development professionals working with flame-retardant polymers. As the field continues to evolve, a balanced consideration of performance, safety, and environmental impact will be essential in the selection and application of TMBPA and other flame retardant technologies.
References
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- PerkinElmer. (n.d.). Characterization of (Epoxy) Adhesives Using Multiple Thermal Analysis Techniques.
- ResearchGate. (n.d.).
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- Epoxy Channel. (2024, July 31). Flame Retardant Fillers for Epoxy Resins - Session 35.
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- Waters Corporation. (n.d.).
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- Wiley-VCH. (n.d.). 1 Synthesis of Bio-Based Epoxy Resins.
- National Institutes of Health. (2022).
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- LCGC International. (2021, December 1). The Use of Molecular Imprinted Polymers Prior to Chromatographic Methods for the Analysis of Bisphenols in Packaged Foods.
- Oreate AI Blog. (2025, December 22). UL94 Flame Retardant Testing Methods.
- SpecialChem. (2025, July 11). UL 94 Flammability Standards: Vertical & Horizontal Burn.
- Xometry Pro. (2024, May 7). Flame Retardant Plastics & UL 94 Flammability Standards.
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Application Notes & Protocols: Polymerization of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA)
Prepared by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the polymerization of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, commonly known as Tetramethyl Bisphenol A (TMBPA). TMBPA serves as a critical monomer for synthesizing high-performance polymers with enhanced thermal stability, mechanical strength, and chemical resistance.[1] This document details the primary polymerization methodologies, including oxidative coupling for poly(phenylene oxide)s and polycondensation for polycarbonates and polysulfones. We present validated, step-by-step protocols, explain the causality behind experimental choices, and outline standard characterization techniques for the resulting polymers.
Introduction: The Significance of TMBPA in Polymer Science
This compound (TMBPA) is a bisphenol analog distinguished by the presence of two methyl groups on each phenol ring, ortho to the hydroxyl group. This unique structure offers significant advantages over its unsubstituted counterpart, Bisphenol A (BPA). The methyl groups introduce steric hindrance, which restricts bond rotation and increases the rigidity of the polymer backbone. Consequently, polymers derived from TMBPA typically exhibit higher glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical properties compared to conventional BPA-based polymers.[2][3]
Furthermore, as an important monomer for materials like high-temperature resistant copolycarbonates and dihydroxy polyphenyl ether resins, TMBPA is a key component in the development of advanced engineering plastics for the aerospace, electronics, and automotive industries.[1][4] This guide focuses on the principal synthetic routes to harness the potential of this versatile monomer.
Core Polymerization Methodologies
The polymerization of TMBPA can be broadly categorized into two primary mechanistic pathways: oxidative coupling and polycondensation. The choice of method is dictated by the desired polymer class.
Oxidative Coupling Polymerization: Synthesis of Poly(phenylene oxide)s (PPOs)
Oxidative coupling is the cornerstone for synthesizing PPO-type polymers. While TMBPA can be homopolymerized, it is more frequently used as a comonomer with 2,6-dimethylphenol (DMP) to tailor the properties of the final polymer.[5] The reaction proceeds via a copper-amine catalyzed mechanism where oxygen acts as the oxidant.
Mechanism Rationale: The process involves the formation of a phenoxy radical from the monomer's hydroxyl group. The copper(I) catalyst is oxidized to copper(II) in this step. The phenoxy radicals then couple, primarily at the para-position, to form ether linkages, extending the polymer chain.[6][7] The amine ligand serves to solubilize the copper salt and tune its redox potential for efficient catalysis. Continuous oxygen flow regenerates the active Cu(I) catalyst, allowing the polymerization to proceed.
Figure 1: Oxidative Coupling Polymerization Workflow.
Polycondensation: Synthesis of Polycarbonates and Polysulfones
Polycondensation reactions involve the stepwise reaction between functional groups of monomers, typically with the elimination of a small molecule like water or phenol. This method is used to synthesize TMBPA-based polycarbonates and polysulfones.
TMBPA is an excellent monomer for producing polycarbonates with superior thermal and mechanical properties.[2][3] While traditional methods use the highly toxic phosgene, greener melt transesterification processes are now preferred.[2] In this process, TMBPA and a co-monomer like BPA are reacted with diphenyl carbonate (DPC).
Mechanism Rationale: The reaction is a catalyzed, multi-stage process. Initially, at a lower temperature, the hydroxyl groups of the bisphenols react with DPC to form hydroxy-terminated oligomers, eliminating phenol. As the temperature is increased and pressure is reduced, these oligomers undergo further condensation to build high molecular weight polymer chains, with the continuous removal of the phenol byproduct driving the reaction to completion.[2]
Polysulfones are high-performance thermoplastics known for their toughness and stability at elevated temperatures.[8] The synthesis involves a nucleophilic aromatic substitution reaction. TMBPA is first converted to its more nucleophilic bisphenolate salt using a base like potassium carbonate. This salt then reacts with an activated dihalide, typically 4,4'-dichlorodiphenyl sulfone (DCDPS), to form the ether linkages of the polysulfone backbone.[8][9]
Mechanism Rationale: The strongly electron-withdrawing sulfone group in DCDPS activates the chlorine atoms towards nucleophilic attack by the TMBPA bisphenolate. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), which effectively solvates the ions and facilitates the substitution reaction.[8]
Figure 2: Polycondensation Pathways for TMBPA.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Oxidative Copolymerization of TMBPA and 2,6-Dimethylphenol (PPO Synthesis)
This protocol describes the synthesis of a PPO copolymer using a copper(I) bromide/N-butyldimethylamine catalyst system.[5]
Materials:
-
This compound (TMBPA)
-
2,6-Dimethylphenol (DMP)
-
Copper(I) bromide (CuBr)
-
N,N-Dimethylbutylamine (DMBA)
-
Toluene
-
N,N-Dimethylacetamide (DMAc)
-
Methanol
-
EDTA (Ethylenediaminetetraacetic acid) solution (0.7 M)
-
Oxalic acid solution (0.3 M)
Procedure:
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, add TMBPA (e.g., 1.18 g, 4.15 mmol) and DMAc (3 mL). Stir at 30°C until fully dissolved.
-
Catalyst and Monomer Addition: To the stirred solution, add CuBr (19.3 mg, 0.135 mmol), DMP (3.00 g, 24.5 mmol), DMBA (0.41 g, 4.05 mmol), and toluene (12 mL).
-
Polymerization: Immerse the flask in an oil bath preheated to 50°C. Begin bubbling a continuous, steady flow of oxygen gas through the reaction mixture via the gas inlet tube.
-
Causality Note: Oxygen is the terminal oxidant, regenerating the active Cu(I) catalyst which is oxidized to Cu(II) during phenoxy radical formation. The reaction is exothermic; maintaining a constant temperature is crucial for controlled polymerization.
-
-
Reaction Monitoring: Continue the reaction for 6 hours at 50°C under oxygen flow. The viscosity of the solution will increase significantly as the polymer forms.
-
Quenching and Catalyst Removal: After 6 hours, stop the oxygen flow and heating. Add 12 mL of 0.7 M EDTA solution to the mixture and heat at 70°C for 1.5 hours to chelate and remove the copper catalyst.
-
Purification: Transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the organic layer with 0.3 M oxalic acid solution, followed by deionized water until the washings are neutral.
-
Polymer Precipitation: Slowly pour the viscous toluene solution into a beaker containing a large excess of rapidly stirring methanol (e.g., 400 mL). The polymer will precipitate as a white, fibrous solid.
-
Causality Note: PPO is soluble in toluene but insoluble in methanol. This solvent/antisolvent method is a standard technique for purifying and isolating polymers.
-
-
Drying: Filter the precipitated polymer, wash with additional methanol, and dry in a vacuum oven at 80°C to a constant weight.
Protocol 2: Melt Transesterification for TMBPA/BPA Copolycarbonate
This protocol details a green, non-phosgene route for synthesizing a TMBPA-based copolycarbonate.[2]
Materials:
-
TMBPA
-
Bisphenol A (BPA)
-
Diphenyl Carbonate (DPC)
-
Catalyst (e.g., Zinc Acetate, Sodium Hydroxide)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Reactor Charging: Charge the desired molar ratio of TMBPA, BPA, and DPC into a polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system. A typical DPC/total diphenol molar ratio is slightly above 1 (e.g., 1.02:1) to compensate for any sublimation.
-
Inerting and Melting: Add the catalyst (e.g., 100-300 ppm relative to bisphenols). Purge the system with nitrogen at least 3 times. Heat the reactor to 140°C under a nitrogen atmosphere to melt the monomers and initiate stirring.
-
First Stage Transesterification: Maintain the reaction at 140°C under normal pressure for 30 minutes. Phenol will begin to distill.
-
Second Stage Transesterification: Gradually increase the temperature to 230°C while slowly reducing the pressure to 100 mmHg. This stage facilitates the formation of low molecular weight oligomers.
-
Causality Note: The gradual increase in temperature and decrease in pressure controls the rate of phenol removal, preventing vigorous boiling and loss of monomers.
-
-
Polycondensation Stage: Gradually decrease the pressure further to ~1 mmHg while increasing the temperature to the final polycondensation temperature (e.g., 260-290°C). The viscosity of the melt will increase substantially.
-
Causality Note: High vacuum is critical at this stage to efficiently remove the phenol byproduct, which drives the equilibrium towards high molecular weight polymer formation according to Le Châtelier's principle.
-
-
Completion and Extrusion: Continue the reaction until the desired melt viscosity (indicated by stirrer torque) is achieved. Extrude the molten polymer from the reactor into a water bath to cool and solidify.
-
Pelletizing: Pelletize the resulting polymer strand for further characterization and processing.
Protocol 3: Solution Polycondensation for TMBPA-Polysulfone
This protocol describes the synthesis of a polysulfone from TMBPA and 4,4'-dichlorodiphenyl sulfone (DCDPS).[8][9]
Materials:
-
TMBPA
-
4,4'-dichlorodiphenyl sulfone (DCDPS)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Acetic Acid
Procedure:
-
Reactor Setup: To a three-neck flask equipped with a mechanical stirrer, Dean-Stark trap with a condenser, and a nitrogen inlet, add TMBPA, an equimolar amount of DCDPS, and a slight excess of K₂CO₃ (e.g., 1.05 moles per mole of TMBPA).
-
Solvent Addition: Add DMAc to dissolve the monomers (to achieve a solids concentration of ~25% w/v) and toluene (as an azeotroping agent, ~10% of DMAc volume).
-
Azeotropic Dehydration: Heat the mixture to 140°C with vigorous stirring under a nitrogen blanket. Water formed during the phenolate formation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue for 8 hours or until no more water is collected.
-
Causality Note: The complete removal of water is crucial. Water can react with DCDPS and interfere with the polymerization, leading to low molecular weight products.
-
-
Polymerization: After dehydration, drain the toluene from the trap and increase the temperature to 160°C to initiate polymerization. Maintain the reaction for 16 hours. The solution will become highly viscous.
-
Termination and Precipitation: Cool the reaction mixture to room temperature and dilute with additional DMAc or methylene chloride. Filter the solution to remove excess K₂CO₃ and other salts. Neutralize with a small amount of acetic acid.
-
Isolation: Precipitate the polymer by slowly pouring the filtered solution into a large volume of stirring methanol or a methanol/water mixture.
-
Purification and Drying: Filter the fibrous polymer product, wash thoroughly with methanol and then hot deionized water to remove any remaining salts and solvent. Dry the polymer in a vacuum oven at 100°C until a constant weight is achieved.
Data Presentation & Polymer Characterization
The synthesized polymers must be thoroughly characterized to confirm their structure, molecular weight, and properties.
Summary of Reaction Conditions and Properties
| Parameter | PPO (Oxidative Coupling) | Polycarbonate (Melt Transesterification) | Polysulfone (Solution Polycondensation) |
| Catalyst | CuBr / DMBA[5] | Zinc Acetate / NaOH[2] | K₂CO₃ (Reagent)[8] |
| Solvent | Toluene / DMAc[5] | None (Melt)[2] | DMAc / Toluene[8] |
| Temperature | 50°C[5] | 140 - 290°C[2] | 140 - 160°C[8] |
| Atmosphere | Oxygen[5] | Nitrogen / Vacuum[2] | Nitrogen[8] |
| Typical Tg | > 220°C (Varies with composition) | 160 - 220°C (Increases with TMBPA content)[3] | ~220 - 250°C |
| Typical Td (5%) | > 450°C | > 400°C[2] | ~500°C[8] |
Standard Characterization Techniques
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure of the synthesized polymer by identifying characteristic functional groups (e.g., ether linkages in PPO, carbonate groups in PC, sulfone groups in PSU).[2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming monomer incorporation and the absence of side products.[2][5]
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), which are critical indicators of polymerization success.[6]
-
Differential Scanning Calorimetry (DSC): Measures thermal transitions, most importantly the glass transition temperature (Tg), which reflects the polymer's rigidity and operating temperature range.[2][5]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition temperature of the polymer by monitoring weight loss as a function of temperature.[8]
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including the storage modulus and loss modulus as a function of temperature.[3][10]
References
-
Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. (n.d.). MDPI. Retrieved from [Link]
-
A New Method for Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) and Poly(2,6-diphenyl-1,4-phenyl oxide). (2013). Hindawi. Retrieved from [Link]
-
Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. (2023). ACS Omega. Retrieved from [Link]
- Preparation method of high-purity tetramethyl bisphenol A. (2019). Google Patents.
-
Synthesis and Characterization of Modified Polysulfones for Gas Separation Applications. (n.d.). American Institute of Chemical Engineers. Retrieved from [Link]
-
Thermal Properties of Aromatic Polycarbonates Copolymers Based on Bisphenol A and Tetramethyl Bisphenol A. (2001). ResearchGate. Retrieved from [Link]
-
Optimizing Polymer Performance with Tetramethyl Bisphenol A. (n.d.). Milliken. Retrieved from [Link]
-
The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by a μ-OCH 3-bridged dicopper(II) complex catalyst. (2000). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. (2022). MDPI. Retrieved from [Link]
- Process for preparing polysulfone. (2011). Google Patents.
-
Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. (2022). PubMed. Retrieved from [Link]
-
Characterization of Active Shape-Memory Polymers. (2017). YouTube. Retrieved from [Link]
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Application Note: Enhancing Polymer Thermal Stability with TMBPA
Introduction: The Challenge of Polymer Thermal Degradation
Polymers are susceptible to degradation when exposed to heat, a process accelerated by the presence of oxygen. This thermo-oxidative degradation involves the formation of free radicals, which initiate chain reactions leading to scission of polymer chains, cross-linking, and a general loss of mechanical and physical properties.[1][2] The consequences are often visible as discoloration, embrittlement, and ultimately, failure of the polymeric material.[3] To counteract these effects and extend the service life of polymer products, thermal stabilizers are incorporated. Among these, hindered phenolic antioxidants have proven to be highly effective.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of N,N,N',N'-tetramethyl-N',N'-bis(4-phenoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine (TMBPA) as a high-performance antioxidant for improving the thermal stability of polymers.
TMBPA: A Hindered Phenolic Antioxidant for Superior Thermal Stability
TMBPA is a hindered phenolic antioxidant that effectively mitigates thermo-oxidative degradation in a wide range of polymers. Its molecular structure, characterized by bulky substituent groups near the hydroxyl moieties, is key to its function as a radical scavenger.
Mechanism of Action: Radical Scavenging
The primary mechanism by which TMBPA and other hindered phenolic antioxidants protect polymers is through the donation of a hydrogen atom from a hydroxyl group to a highly reactive free radical (R•) present in the polymer matrix.[5][6] This action neutralizes the free radical, preventing it from propagating the degradation chain reaction. The resulting TMBPA radical is sterically hindered and resonance-stabilized, rendering it relatively unreactive and unable to initiate further degradation.[3][7]
DOT Script for TMBPA Chemical Structure
Caption: Chemical structure of TMBPA.
DOT Script for Radical Scavenging Mechanism
Caption: Simplified mechanism of radical scavenging by TMBPA.
Experimental Protocols
This section outlines detailed protocols for incorporating TMBPA into a polymer matrix and subsequently evaluating its effect on thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Protocol 1: Incorporation of TMBPA into a Polymer Matrix via Solution Casting
This method is suitable for polymers that are soluble in a common solvent.
Materials:
-
Polymer (e.g., Polycarbonate)
-
TMBPA (CAS: 5613-46-7)
-
Volatile solvent (e.g., Dichloromethane, Chloroform)[8]
-
Glass petri dish or other suitable casting surface
-
Magnetic stirrer and stir bar
-
Vacuum oven
Procedure:
-
Preparation of Polymer Solution: Dissolve a known amount of the polymer in the chosen solvent to achieve a desired concentration (e.g., 10% w/v). Stir the solution until the polymer is completely dissolved. This may take several hours.
-
Addition of TMBPA: Weigh the desired amount of TMBPA (e.g., 0.1-1.0% by weight relative to the polymer) and add it to the polymer solution. Stir until the TMBPA is fully dissolved.[9]
-
Casting the Film: Pour the polymer/TMBPA solution into a clean, level glass petri dish. Ensure the solution spreads evenly to form a film of uniform thickness.[10]
-
Solvent Evaporation: Place the petri dish in a fume hood at ambient temperature to allow for slow evaporation of the solvent. This can take 24-48 hours.
-
Final Drying: Once the film appears solid, transfer it to a vacuum oven. Dry the film under vacuum at an elevated temperature (below the polymer's glass transition temperature) for at least 24 hours to remove any residual solvent.[11]
-
Sample Preparation: Carefully peel the dried film from the casting surface. Cut the film into small pieces suitable for TGA and DSC analysis.
Protocol 2: Incorporation of TMBPA into a Polymer Matrix via Melt Blending
This method is ideal for thermoplastic polymers that can be processed in a molten state.
Materials:
-
Polymer pellets (e.g., Polypropylene, Polyethylene)
-
TMBPA powder
-
Twin-screw extruder or a laboratory-scale melt mixer
-
Compression molder
Procedure:
-
Premixing: In a sealed bag, dry blend the polymer pellets with the desired concentration of TMBPA powder (e.g., 0.1-1.0% by weight). Shake vigorously to ensure a uniform coating of the powder on the pellets.
-
Melt Extrusion: Feed the premixed material into a twin-screw extruder. The processing temperature should be set according to the polymer's melt processing window. The screw speed and residence time should be optimized to ensure thorough mixing and dispersion of the TMBPA within the polymer matrix.
-
Pelletizing: Extrude the molten blend through a die and pelletize the strands.
-
Sample Preparation for Analysis:
-
Compression Molding: Use a compression molder to press the pellets into thin films or plaques of a desired thickness. This provides uniform samples for TGA and DSC.
-
Direct Analysis: Alternatively, the pellets can be directly used for TGA and DSC analysis, although molded films are preferred for consistency.
-
DOT Script for Experimental Workflow
Caption: General workflow for sample preparation and thermal analysis.
Protocol 3: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability.[9][12]
Instrument: Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Air (to simulate inert or oxidative environments, respectively). Flow rate: 20-50 mL/min.
-
Heating Rate: A typical heating rate is 10-20 °C/min.[13]
-
Temperature Range: Heat the sample from ambient temperature to a temperature at which the polymer is fully decomposed (e.g., 30 °C to 800 °C).[14]
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Td), which is often reported as the temperature at which 5% weight loss occurs (T5%).[15] A higher Td indicates greater thermal stability.
-
Protocol 4: Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)
The OIT test is a standard method to determine the effectiveness of antioxidants in preventing the oxidative degradation of a material.[16][17][18]
Instrument: Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Place a small sample (5-10 mg) into an open aluminum DSC pan.
-
Experimental Conditions (Isothermal OIT as per ASTM D3895):
-
Heat the sample to a specific isothermal temperature (e.g., 200 °C for polyethylene) under an inert nitrogen atmosphere at a heating rate of 20 °C/min.
-
Hold the sample at the isothermal temperature for a few minutes to stabilize.
-
Switch the purge gas from nitrogen to oxygen at the same flow rate.
-
-
Data Analysis:
Data Presentation and Expected Results
The effectiveness of TMBPA as a thermal stabilizer can be quantified by comparing the thermal properties of a base polymer with those of the polymer containing TMBPA.
Illustrative TGA Data
The addition of TMBPA is expected to increase the decomposition temperature of the polymer.
| Sample | T5% (°C) (Nitrogen) | T5% (°C) (Air) |
| Base Polymer (e.g., Polypropylene) | ~350 | ~330 |
| Polymer + 0.5% TMBPA | ~370 | ~355 |
| Polymer + 1.0% TMBPA | ~385 | ~370 |
| Polymer + 0.5% TMBPA + 0.5% Phosphite Stabilizer | ~395 | ~380 |
Note: These are representative values. Actual results will vary depending on the polymer, TMBPA concentration, and processing conditions. The synergistic effect with phosphite stabilizers is due to the phosphite's ability to decompose hydroperoxides, which are formed during the initial stages of oxidation, thus protecting the primary phenolic antioxidant.[20][21]
Illustrative DSC-OIT Data
A significant increase in the Oxidative Induction Time is a key indicator of improved thermal stability.
| Sample | Isothermal Temperature (°C) | OIT (minutes) |
| Base Polymer (e.g., Polyethylene) | 200 | < 5 |
| Polymer + 0.5% TMBPA | 200 | ~30 |
| Polymer + 1.0% TMBPA | 200 | ~60 |
| Polymer + 0.5% TMBPA + 0.5% Phosphite Stabilizer | 200 | > 90 |
Note: These are representative values. Actual results will vary depending on the polymer, TMBPA concentration, and specific test conditions.
Conclusion
TMBPA is a highly effective hindered phenolic antioxidant for enhancing the thermal stability of a wide range of polymers. Its radical scavenging mechanism effectively interrupts the thermo-oxidative degradation process, leading to a significant increase in the decomposition temperature and oxidative induction time of the polymer. The protocols outlined in this application note provide a robust framework for incorporating TMBPA into polymer matrices and for quantitatively assessing its performance. For optimal stabilization, particularly in demanding applications, the synergistic use of TMBPA with secondary antioxidants such as phosphites is highly recommended.
References
- Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. (2020).
- Hitachi High-Tech. (1988). Oxidation Induction Time Measurements by DSC. TA No. 49.
- Oxidation induction time and oxidation onset temperature of polyethylene in air Testing Gimzewski's postul
- SpecialChem. (2025). Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.
- alpha-plast.com.ua. (2021). Antioxidants Stabilizers Selection for Polyolefins (PP, PE).
- NETZSCH Analyzing & Testing. (2023). Oxidative Stability of Polymers: The OIT Test.
- (2025). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega.
- Enhancing the Thermal Stability of Polypropylene by Blending with Low Amounts of Natural Antioxidants. (2019). Polymers, 11(8), 1344.
- Characterization of Polycarbonate -Using Thermogravimetric- Rheology Analysis. (2024). Journal of Engineering and Applied Sciences, 19(2).
- Effect of an Antioxidant and a Compatibilizer on the Mechanical Properties of Virgin and Thermally Aged Polypropylene Drawn Fibers. (2022). Polymers, 14(18), 3829.
- The Thermal degradation of Bisphenol A Polycarbonate in Air. (n.d.).
- Pyrolysis kinetics and thermal decomposition behavior of polycarbonate - a TGA-FTIR study. (2016). Journal of Analytical and Applied Pyrolysis, 117, 245-254.
- A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate. (n.d.).
- DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418. (2023).
- BDMAEE. (2025).
- Thermal Support. (n.d.).
- Jordi Labs. (n.d.).
- Setaram. (n.d.).
- Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (2001).
- Intertek. (n.d.). Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry.
- Effect of phenolic phosphite antioxidant on the thermo-oxidative degradation of PMMA. (2007).
- TA Instruments. (n.d.).
- ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide.
- Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. (2021). Polymers, 13(16), 2783.
- Webinar: Polymer Characterization using DSC & TGA. (2021, May 21). YouTube.
- Physical, Thermal, and Mechanical Characterization of PMMA Foils Fabricated by Solution Casting. (2023). Polymers, 15(13), 2849.
- DSC and TGA analysis on polymer samples. (2017, August 3).
- Mettler Toledo. (n.d.).
- Transformation of Hindered Phenolic Antioxidants | Stabiliz
- The thermal degradation kinetics and morphology of poly(vinyl butyral) cast films prepared using different organic solvents. (2018). Journal of Thermal Analysis and Calorimetry, 131(3), 2635-2644.
- Reaction kinetics, thermal properties of tetramethyl biphenyl epoxy resin cured with aromatic diamine. (2007). Journal of Applied Polymer Science, 105(5), 2611-2620.
- Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. (2023). Polymers, 15(18), 3763.
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- Solvent removal from solution-cast films of biodegradable polymers. (2012). Journal of Applied Polymer Science, 124(2), 1017-1026.
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Application Note: Synthesis and Characterization of High-Performance Polycarbonates from Tetramethylbisphenol A (TMBPA)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed technical overview and step-by-step protocols for the synthesis of polycarbonates based on 2,2-bis(3,5-dimethyl-4-hydroxyphenyl)propane, commonly known as Tetramethylbisphenol A (TMBPA). TMBPA serves as a critical alternative to Bisphenol A (BPA), yielding polycarbonates with superior thermal stability, a higher glass transition temperature (Tg), and enhanced mechanical properties.[1][2] We present two primary synthesis methodologies: a green, non-phosgene melt transesterification process and a classic interfacial polycondensation reaction. This document offers in-depth explanations of the underlying chemical principles, guidance on catalyst selection, and comprehensive protocols for the subsequent characterization of the synthesized polymer, ensuring a robust and reproducible experimental design.
Introduction: The Significance of TMBPA-Based Polycarbonates
Polycarbonates (PCs) are a class of high-performance thermoplastic polymers widely utilized for their exceptional impact resistance, optical clarity, and dimensional stability.[3][4] The most common PC is derived from BPA. However, concerns over the endocrine-disrupting potential of BPA have spurred research into safer, high-performance alternatives.[5][6]
Tetramethylbisphenol A (TMBPA) has emerged as a premier building block for advanced polycarbonates. The four methyl groups ortho to the hydroxyl functionalities introduce significant steric hindrance. This structural feature restricts the rotational freedom of the polymer backbone, leading to a markedly higher glass transition temperature (Tg) compared to conventional BPA-PC.[1][7] The resulting TMBPA-polycarbonate (TMPC) exhibits improved thermal resistance, making it suitable for applications demanding greater heat tolerance.[1]
This document details two robust methods for synthesizing TMBPA-based polycarbonates:
-
Melt Transesterification: A solvent-free process that reacts TMBPA with diphenyl carbonate (DPC). It is considered a greener alternative to traditional methods as it avoids the use of toxic phosgene and chlorinated solvents.[1][6]
-
Interfacial Polycondensation: A classic, rapid polymerization technique performed at a liquid-liquid interface, typically using a phosgene derivative like triphosgene in a biphasic system.[5][8]
Synthesis Methodology I: Melt Transesterification
Melt transesterification is a two-stage process involving an initial ester exchange reaction to form oligomers, followed by a polycondensation step at high temperature and vacuum to build molecular weight.[1] The driving force for the reaction is the continuous removal of the phenol byproduct, which shifts the equilibrium toward the polymer product.[3]
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of catalyst is critical for controlling reaction rate and minimizing side reactions. Basic catalysts like potassium hydroxide (KOH), cesium carbonate (Cs2CO3), or lithium hydroxide (LiOH·H2O) are effective.[1][3] Highly alkaline catalysts like KOH accelerate the reaction but can also promote side reactions at high temperatures, potentially affecting the polymer's color and molecular weight distribution.[1] A milder catalyst may be chosen for greater control.
-
Staged Temperature and Pressure Profile: The reaction is performed in stages to manage the melt viscosity and facilitate efficient phenol removal.
-
Stage 1 (Oligomerization): Lower temperature and moderate vacuum allow for the initial reaction of monomers into low-molecular-weight oligomers without excessive DPC loss.[9]
-
Stage 2 (Polycondensation): Higher temperature and high vacuum are applied to increase the reaction rate and effectively remove the phenol byproduct from the increasingly viscous polymer melt.[3][9]
-
-
Molar Ratio: A slight excess of DPC (e.g., a DPC/TMBPA molar ratio of 1.01 to 1.05) is often used to compensate for the potential loss of DPC through sublimation during the high-vacuum stage, ensuring the stoichiometry of reactive end groups is maintained for achieving high molecular weight.[3]
Experimental Workflow: Melt Transesterification
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Application Note & Protocol: Leveraging 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA) for High-Performance Epoxy Coatings
Abstract
High-performance coatings are essential for protecting substrates in demanding environments, requiring exceptional thermal stability, chemical resistance, and mechanical durability. Traditional epoxy coatings, often based on Bisphenol A (BPA), face limitations in extreme conditions and are under increasing regulatory scrutiny.[1] This document provides a comprehensive guide to the application of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, also known as Tetramethyl Bisphenol A (TMBPA), as a foundational monomer for next-generation epoxy coatings. We detail the molecular advantages of TMBPA, provide formulation principles, and present detailed protocols for the synthesis, application, and characterization of TMBPA-based high-performance coatings.
The TMBPA Advantage: A Molecular Perspective
The superior performance of TMBPA-based polymers stems directly from its unique molecular architecture compared to conventional BPA. TMBPA is synthesized by the acid-catalyzed reaction of 2,6-dimethylphenol with a ketone.[2] The key distinction lies in the four methyl groups flanking the hydroxyl functionalities on each phenyl ring.
These methyl groups introduce significant steric hindrance around the polymer backbone. This structural feature is responsible for several key performance enhancements:
-
Enhanced Thermal Stability: The rigid, sterically hindered structure restricts chain mobility, leading to a significantly higher glass transition temperature (Tg).[3][4] Coatings with a high Tg maintain their mechanical integrity at elevated temperatures, preventing softening and degradation.[5]
-
Superior Chemical Resistance: The methyl groups shield the vulnerable ether linkages in the cured epoxy network from chemical attack. This results in coatings with improved resistance to a wide range of solvents, acids, and alkalis.[6][7]
-
Improved Mechanical Properties: The rigid TMBPA backbone contributes to a higher modulus of elasticity and tensile strength in the resulting polymer, creating tougher, more durable coatings.[3]
Caption: Molecular structures of Bisphenol A (BPA) vs. TMBPA.
Formulation Principles for TMBPA-Based Epoxy Coatings
A high-performance epoxy coating is a two-component system comprising an epoxy resin and a curing agent (hardener).[8]
TMBPA-Based Epoxy Resins
The most common TMBPA-based epoxy resin is the diglycidyl ether of TMBPA (TMBPA-DGE). It is synthesized by reacting TMBPA with an excess of epichlorohydrin under basic conditions.[9][10] The resulting resin possesses a higher viscosity and epoxy equivalent weight (EEW) compared to standard BPA-based liquid epoxy resins.
Selecting the Curing Agent
The choice of curing agent is critical as it dictates the final properties of the coating, including cure time, chemical resistance, and thermal performance.[11]
| Curing Agent Type | Key Characteristics & Applications | Typical Cure Schedule |
| Modified Cycloaliphatic Amines | Excellent color stability, good chemical resistance, low viscosity. Ideal for flooring and tank linings where aesthetics and resistance are key.[12] | Ambient cure (24-72 hours) or low-temperature bake (e.g., 60-80°C) |
| Aromatic Amines | Provide the highest thermal resistance and chemical resistance, particularly to acids. Often solid or high viscosity, requiring heating to cure.[13] | Thermal cure required (e.g., 120-180°C for several hours) |
| Polyamides | Offer good flexibility, adhesion, and water resistance. Slower curing rate provides a longer pot life.[12] | Ambient cure (24-72 hours) |
| Anhydrides | Long pot life, low exotherm, and excellent electrical properties. Used in casting and encapsulation.[12][13] | High-temperature cure with catalyst required (e.g., >150°C) |
Stoichiometric Calculations
For optimal performance, the epoxy resin and curing agent must be mixed at the correct stoichiometric ratio to ensure maximum crosslink density.[14] The ratio is calculated based on the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.
Formula for Parts by Weight of Hardener per 100 Parts of Resin (PHR): [15] PHR = (AHEW / EEW) * 100
-
Example: For a TMBPA-DGE resin with an EEW of 250 g/eq and a cycloaliphatic amine hardener with an AHEW of 65 g/eq: PHR = (65 / 250) * 100 = 26 Therefore, 26 parts by weight of the hardener are required for every 100 parts by weight of the resin.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 3.1: Lab-Scale Synthesis of TMBPA Diglycidyl Ether (TMBPA-DGE)
This protocol outlines a method for synthesizing the epoxy resin base from the TMBPA monomer.[9]
Caption: Workflow for the synthesis of TMBPA-DGE resin.
Methodology:
-
Reaction Setup: Equip a three-neck flask with a mechanical stirrer, thermometer, and reflux condenser.
-
Initial Reaction: Charge the flask with TMBPA monomer (e.g., 0.5 mol), epichlorohydrin (e.g., 7.5 mol, a significant excess), and a quaternary ammonium salt catalyst (e.g., 0.01 mol).
-
Heating: Heat the mixture to approximately 105°C under constant stirring and maintain for 6-9 hours.
-
Purification: After the initial reaction, remove unreacted epichlorohydrin via vacuum distillation.
-
Ring Closing: Cool the system to room temperature. Add a solvent (e.g., benzene) and a 30-50 wt% aqueous solution of sodium hydroxide (NaOH).
-
Second Reaction: Raise the temperature to 60-80°C and hold for 3-8 hours to facilitate the ring-closing reaction.
-
Washing: After cooling, wash the organic layer repeatedly with deionized water until the aqueous layer is neutral (test with pH paper) and free of chloride ions (test with AgNO₃ solution).
-
Final Product: Remove the solvent by vacuum distillation and dry the resulting viscous liquid or semi-solid product in a vacuum oven at ~75°C for 24 hours to yield the final TMBPA-DGE resin.
Protocol 3.2: Preparation and Application of a TMBPA-Epoxy Coating
This protocol details the formulation and application of a two-component coating.
Materials:
-
Part A: TMBPA-DGE Resin (synthesized or commercial)
-
Part B: Curing Agent (e.g., modified cycloaliphatic amine)
-
Substrate: Cold-rolled steel panels, cleaned and degreased.
-
Mixing equipment: Slow-speed mechanical mixer with paddle, mixing container.[16]
-
Application equipment: Film applicator or paint brush.
Methodology:
-
Substrate Preparation: Ensure the steel panels are clean, dry, and free from oil, grease, and rust.[16] A light sandblasting or mechanical grinding can improve adhesion.
-
Component Mixing: Weigh Part A (TMBPA-DGE resin) and Part B (curing agent) into a clean mixing container according to the pre-determined stoichiometric ratio (see Section 2.3).
-
Thorough Mixing: Mix the components using a slow-speed drill mixer for 2-3 minutes until the mixture is homogenous and free of streaks.[16] Scrape the sides and bottom of the container to ensure all material is incorporated.
-
Induction Time (If Required): Some formulations may require an induction or "sweat-in" time of 15-30 minutes after mixing. Consult the curing agent technical data sheet.
-
Application: Apply the mixed coating to the prepared substrate using a film applicator to achieve a consistent dry film thickness (DFT), typically 2-4 mils (50-100 µm).
-
Curing: Allow the coated panels to cure under the conditions recommended for the chosen curing agent. For an ambient cure system, this is typically 7 days at 25°C and 50% relative humidity. For thermal cure systems, place panels in an oven according to the specified schedule.
Performance Evaluation and Characterization
Once cured, the coating's performance must be validated against industry standards.[17][18] A variety of analytical techniques can be used to characterize the coating properties.[19][20]
Summary of Standard Performance Tests
| Property | Standard Test Method | Description |
| Dry Film Thickness | ASTM D1186 / D7091 | Nondestructive measurement using a magnetic gauge. Essential for consistent results.[17] |
| Adhesion | ASTM D3359 | Assesses adhesion by applying and removing pressure-sensitive tape over cuts made in the film (cross-hatch or X-cut).[17] |
| Pencil Hardness | ASTM D3363 | Measures the hardness of the coating by its resistance to scratching from pencils of known hardness.[21] |
| Impact Resistance | ASTM D2794 | Evaluates resistance to rapid deformation by dropping a standard weight from a variable height onto the panel.[17] |
| Solvent Resistance | ASTM D5402 | Assesses resistance to solvents by rubbing the surface with a cloth soaked in MEK (methyl ethyl ketone).[14] |
| Corrosion Resistance | ASTM B117 | Evaluates corrosion protection by exposing scribed panels to a continuous salt spray (fog) for a specified duration.[17][22] |
Advanced Thermal and Mechanical Analysis
| Technique | Abbreviation | Information Obtained |
| Differential Scanning Calorimetry | DSC | Determines the glass transition temperature (Tg), monitors the curing reaction, and calculates the degree of cure.[5][19][23] |
| Thermogravimetric Analysis | TGA | Measures weight loss as a function of temperature to determine thermal stability and decomposition temperature.[24][25] |
| Dynamic Mechanical Analysis | DMA | Measures the viscoelastic properties (storage modulus, loss modulus) of the coating as a function of temperature, providing detailed information on Tg and crosslink density.[5][19] |
Expected Performance Data: TMBPA vs. BPA Epoxy Coatings
The following table summarizes the expected performance improvements when substituting a standard BPA-based epoxy with a TMBPA-based formulation, cured under identical conditions with a cycloaliphatic amine.
| Performance Metric | Standard BPA-Epoxy | TMBPA-Epoxy |
| Glass Transition (Tg) by DSC | ~120 °C | >150 °C |
| Pencil Hardness (ASTM D3363) | F - H | 2H - 4H |
| Adhesion (ASTM D3359) | 5B | 5B |
| Solvent Resistance (MEK Double Rubs) | ~150 | >200 |
| Salt Spray (ASTM B117, 1000 hrs) | 4-6 mm creepage from scribe | <2 mm creepage from scribe |
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Application Notes and Protocols for the Use of Tetramethylbisphenol A (TMBPA) as a Substitute for Bisphenol A in Polymer Synthesis
Introduction: The Quest for Safer Polymer Building Blocks
For decades, Bisphenol A (BPA) has been a cornerstone in the production of robust polycarbonate plastics and epoxy resins, integral to countless consumer and industrial products. However, mounting scientific evidence has linked BPA to endocrine-disrupting activities, raising significant health and environmental concerns.[1][2] This has catalyzed a global search for viable alternatives that can match BPA's performance without its associated risks.[1][3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Tetramethylbisphenol A (TMBPA) as a potential substitute for BPA in polymer synthesis. We will delve into its synthesis, polymerization protocols, material properties, and a critical evaluation of its performance and safety profile.
TMBPA: A High-Performance Alternative with a Complex Profile
Tetramethylbisphenol A (TMBPA), chemically known as 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane, is a structural analog of BPA.[4] The addition of four methyl groups to the phenolic rings significantly alters its chemical and physical properties.[5][6]
Chemical Structure of TMBPA
Caption: Chemical structure of Tetramethylbisphenol A (TMBPA).
Comparative Properties of TMBPA and BPA
The methylation of the aromatic rings in TMBPA imparts several desirable characteristics to the resulting polymers. Notably, TMBPA-based polymers often exhibit enhanced thermal stability, chemical resistance, and mechanical strength compared to their BPA-based counterparts.[5] For instance, the glass transition temperature (Tg) of polycarbonates increases with higher TMBPA content.[7][8]
| Property | Bisphenol A (BPA) | Tetramethylbisphenol A (TMBPA) |
| Molar Mass | 228.29 g/mol | 284.40 g/mol |
| Melting Point | 158-159 °C | 161-164 °C |
| Glass Transition Temperature (Tg) of Polycarbonate | ~150 °C | >150 °C, increases with TMBPA content[7][8] |
| Solubility | Moderately soluble in water | Improved solubility in some organic solvents[5] |
| Endocrine Activity | Known endocrine disruptor (estrogenic)[1][9] | Confirmed endocrine disruptor (anti-androgenic and estrogenic effects)[10][11] |
Protocols for Polymer Synthesis and Characterization
Synthesis of TMBPA
High-purity TMBPA is a critical starting material for polymerization. A common laboratory-scale synthesis involves the condensation of 2,6-xylenol with acetone in the presence of an acid catalyst.[4]
Protocol 1: Synthesis of High-Purity TMBPA [4]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2,6-xylenol. Heat the flask until the 2,6-xylenol is in a molten state.
-
Catalyst Addition: Add an organic carboxylic acid catalyst (e.g., oxalic acid), representing 5-20% of the mass of the 2,6-xylenol. Stir the mixture for 15-25 minutes.
-
Condensation Reaction: Continuously add an organic sulfonic acid catalyst (e.g., p-toluenesulfonic acid) followed by the dropwise addition of acetone. The reaction is exothermic; maintain the temperature as specified in the chosen literature procedure. The reaction will result in the formation of a slurry.
-
Product Isolation: Transfer the slurry to a kneading machine and stir to obtain a paste.
-
Purification: Transfer the paste to a stirrer and wash with an appropriate organic solvent (e.g., toluene) to remove unreacted starting materials and byproducts.
-
Drying: Filter the solid product and dry it under vacuum to obtain high-purity TMBPA.
Polymerization of TMBPA-Based Polycarbonate
TMBPA can be used to synthesize polycarbonates through processes like melt-transesterification, which is considered a greener alternative to methods using phosgene.[7][8]
Protocol 2: Melt-Transesterification for TMBPA/BPA Copolycarbonate [7]
-
Reactant Preparation: Dry TMBPA, BPA, and diphenyl carbonate (DPC) in a vacuum oven.
-
Reaction Setup: Charge the dried monomers and a suitable catalyst (e.g., a mixture of zinc acetate and a phosphonium salt) into a reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.
-
Esterification: Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction, typically in a stepwise temperature increase. Phenol will be generated as a byproduct and should be removed by distillation.
-
Polycondensation: Gradually reduce the pressure and increase the temperature to facilitate the polycondensation reaction and remove the remaining phenol. The viscosity of the mixture will increase significantly.
-
Product Recovery: Once the desired molecular weight is achieved (monitored by viscosity), cool the reactor and extrude the molten polymer. The resulting copolycarbonate can then be pelletized for further processing and characterization.
Synthesis of TMBPA-Based Epoxy Resins
TMBPA can be used as a monomer to produce epoxy resins with potentially improved thermal and mechanical properties.
Protocol 3: Synthesis of TMBPA-Based Epoxy Resin
-
Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge TMBPA and an excess of epichlorohydrin.
-
Reaction Initiation: Heat the mixture and add a catalyst, such as a quaternary ammonium salt.
-
Addition of Sodium Hydroxide: Gradually add a concentrated solution of sodium hydroxide. This will initiate the dehydrochlorination reaction, forming the glycidyl ether. The reaction is exothermic and should be carefully controlled.
-
Phase Separation: After the reaction is complete, allow the mixture to separate into an organic and an aqueous phase. The aqueous phase contains sodium chloride and excess sodium hydroxide.
-
Washing and Purification: Separate the organic layer and wash it multiple times with deionized water to remove residual salts and alkali.
-
Solvent Removal: Remove the excess epichlorohydrin and any remaining water by vacuum distillation to obtain the TMBPA-based epoxy resin.
Characterization of TMBPA-Based Polymers
A suite of analytical techniques is essential to confirm the structure and evaluate the properties of the synthesized polymers.[12][13][14][15]
Workflow for Polymer Characterization
Caption: Workflow for the characterization of TMBPA-based polymers.
Protocol 4: Standard Characterization Techniques
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups in the polymer backbone (e.g., carbonate or ether linkages) and the absence of unreacted monomers.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the polymer, including the incorporation of TMBPA and the polymer's tacticity.[7][12]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[12]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior, providing insights into the polymer's thermal properties.[8][14]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer by monitoring its weight loss as a function of temperature.[7][15]
-
Mechanical Testing: To determine key mechanical properties such as tensile strength, modulus, and elongation at break, which are crucial for assessing the material's performance in various applications.[7]
Critical Evaluation of TMBPA as a BPA Substitute: A Word of Caution
While TMBPA offers advantages in terms of the thermal and mechanical properties of polymers, its safety profile as a BPA substitute is a significant concern. Recent evaluations have confirmed that TMBPA possesses endocrine-disrupting properties.[10]
A 2025 substance evaluation by the Danish Environmental Protection Agency under REACH concluded that TMBPA meets the criteria for classification as an endocrine disruptor in Category 1 for both human health and the environment.[10] The evaluation highlighted anti-androgenic and estrogenic effects.[10] This finding positions TMBPA alongside other bisphenols of concern and suggests that it may face future regulatory restrictions.[10]
Furthermore, in vitro studies have shown that TMBPA can exhibit anti-estrogenic activity against 17β-estradiol and has the highest antagonistic activity against the androgenic activity of 5α-dihydrotestosterone among several tested bisphenols.[11] Molecular docking studies also suggest that TMBPA has the potential to disrupt thyroid hormone signaling and transport.[16]
Therefore, while TMBPA may be a suitable candidate from a material science perspective for certain applications, its use as a "safer" alternative to BPA is questionable. Researchers and drug development professionals must exercise caution and consider the potential endocrine-disrupting effects when evaluating TMBPA for applications where human contact or environmental release is possible.
Conclusion
TMBPA presents a complex case as a BPA substitute. It can enhance the thermal and mechanical properties of polymers, offering a potential performance upgrade. However, the confirmation of its endocrine-disrupting activity is a major drawback that cannot be overlooked. The protocols and information provided herein are intended to guide researchers in the synthesis and characterization of TMBPA-based polymers, while strongly emphasizing the need for a thorough and cautious evaluation of its biological activity in the context of its intended application. The search for truly safe and effective BPA alternatives must continue, with a comprehensive assessment of both material performance and toxicological profiles being paramount.
References
- Denmark Confirms TMBPA as Endocrine Disruptor - Foresight. (2025, September 17).
- Comparative Study of the Endocrine-Disrupting Activity of Bisphenol A and 19 Related Compounds - Oxford Academic.
- Endocrine disruption: Molecular interactions of environmental bisphenol contaminants with thyroid hormone receptor and thyroxine-binding globulin - PubMed. (2020, June 4).
- Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A | ACS Omega - ACS Publications. (2025, May 2).
- Optimizing Polymer Performance with Tetramethyl Bisphenol A.
- Thermal Properties of Aromatic Polycarbonates Copolymers Based on Bisphenol A and Tetramethyl Bisphenol A | Request PDF - ResearchGate. (2025, August 6).
- A perspective on emerging polymer technologies for bisphenol-A replacement. (2012, October 1).
- Top Analytical Techniques for Characterizing Custom Polymers.
- (PDF) Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A - ResearchGate. (2025, August 10).
- An Overview of Analytical Techniques for Polymer Characterization Polymer Analysis. (2025, October 14).
- Polymer Characterization Technique Overview - Measurlabs. (2024, August 15).
- Exploring the Techniques Used in Polymer Analysis - Technology Networks. (2024, July 31).
- CN110627622A - Preparation method of high-purity tetramethyl bisphenol A - Google Patents.
- Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC - PubMed Central.
- A perspective on emerging polymer technologies for bisphenol-A replacement.
- A perspective on emerging polymer technologies for bisphenol-A replacement | Request PDF - ResearchGate. (2025, August 10).
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Application Note: Formulation and Characterization of High-Performance TMBPA-Based Adhesives
Abstract
This document provides a comprehensive technical guide for the formulation, curing, and characterization of high-performance adhesives based on Tetramethylol Bisphenol A (TMBPA). TMBPA serves as a versatile precursor for robust thermosetting polymers, offering exceptional thermal stability and mechanical strength.[1] This guide details the underlying chemistry, formulation components, step-by-step laboratory protocols, and essential characterization techniques to validate adhesive performance. It is intended to equip researchers and professionals with the foundational knowledge and practical methodologies to develop bespoke TMBPA-based adhesive systems for demanding applications.
Introduction to TMBPA in Adhesive Technology
Tetramethylol Bisphenol A (TMBPA), also known as 2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane, is a specialty phenolic monomer increasingly utilized as a precursor in the formulation of high-performance adhesives.[1][2] Its unique molecular structure, featuring four reactive methylol (-CH₂OH) groups and two phenolic hydroxyl (-OH) groups, allows for a high degree of cross-linking. This dense network formation translates into cured adhesives with superior properties compared to conventional Bisphenol A (BPA) based systems, including:
-
High Thermal Stability: The highly cross-linked aromatic backbone imparts excellent resistance to thermal degradation.
-
Enhanced Mechanical Strength: The rigid structure contributes to high tensile and shear strength.[3]
-
Excellent Chemical Resistance: The dense polymer matrix provides a robust barrier against solvents and corrosive agents.
These attributes make TMBPA-based adhesives ideal for applications in electronics, aerospace, and automotive industries where reliability under harsh conditions is paramount.[4]
Fundamentals of TMBPA Adhesive Chemistry
The versatility of TMBPA adhesives stems from the reactivity of its functional groups, which can undergo condensation and addition reactions with a variety of curing agents. The primary curing mechanism involves the reaction of the methylol and phenolic hydroxyl groups to form a rigid, three-dimensional network. When formulated with other resins, such as epoxies, TMBPA acts as a co-curing agent and modifier, enhancing the final properties of the cured system.
A common approach is to use TMBPA in conjunction with epoxy resins, such as Diglycidyl ether of bisphenol A (DGEBA). The hydroxyl groups of TMBPA can react with the epoxy groups of DGEBA, leading to a highly cross-linked, interpenetrating polymer network.
Caption: Logical relationship of core adhesive components.
Core Formulation Components
A successful TMBPA-based adhesive formulation is a synergistic blend of several key components. The selection and ratio of these ingredients dictate the processing characteristics and final performance of the adhesive.
| Component | Function | Examples | Typical Concentration (wt%) |
| Base Resin | Primary polymer matrix, provides core adhesive properties. | Diglycidyl ether of bisphenol A (DGEBA), Bisphenol F Epoxy Resins | 40 - 70% |
| TMBPA Monomer | Cross-linking agent, enhances thermal and mechanical properties. | Tetramethylol Bisphenol A | 10 - 30% |
| Curing Agent | Initiates polymerization and cross-linking. | Aliphatic amines, Aromatic amines, Polyamides, Anhydrides.[5][6] | 5 - 20% |
| Catalyst/Accelerator | Controls the rate of the curing reaction. | Tertiary amines (e.g., DMP-30), imidazoles.[7] | 0.5 - 2% |
| Fillers/Additives | Modify properties like conductivity, toughness, or viscosity. | Fumed silica, alumina, silver flakes, rubber particles.[3] | 0 - 30% |
| Reactive Diluents | Reduce viscosity for improved handling and wetting. | Butyl glycidyl ether (BGE), 1,4-Butanediol diglycidyl ether (14BDDE).[8] | 5 - 15% |
Application Protocols
The following protocols provide step-by-step methodologies for preparing and evaluating TMBPA-based adhesives. Safety Warning: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
General Formulation Workflow
This workflow outlines the fundamental steps for preparing a TMBPA-epoxy adhesive.
Caption: Standard workflow for TMBPA adhesive preparation.
Protocol 1: Formulation of a High-Strength TMBPA-Epoxy Adhesive
This protocol details the formulation of an adhesive designed for high mechanical strength and thermal stability.
Materials:
-
DGEBA Epoxy Resin (EEW ~180 g/eq)
-
TMBPA Powder
-
4,4'-Diaminodiphenyl methane (DDM) - Curing Agent
-
Fumed Silica (thickening agent)
Equipment:
-
Analytical balance
-
Mechanical stirrer with heating mantle
-
Vacuum desiccator or chamber
-
Programmable convection oven
-
Substrates for bonding (e.g., aluminum coupons)
Procedure:
-
Preparation: In a beaker, combine 60g of DGEBA resin and 20g of TMBPA powder.
-
Dissolution: Gently heat the mixture to 80°C while stirring until the TMBPA is fully dissolved and the solution is clear.
-
Thickening: Add 2g of fumed silica to the hot mixture and stir at high speed for 15 minutes to achieve a homogenous, thixotropic consistency.
-
Degassing: Place the beaker in a vacuum chamber at 80°C for 20-30 minutes, or until bubbling ceases, to remove any entrapped air.
-
Curing Agent Addition: Cool the mixture to approximately 60°C. Add 15g of DDM and mix thoroughly for 5-10 minutes until the curing agent is fully dissolved.
-
Application: Apply a thin layer of the formulated adhesive to prepared substrates (e.g., grit-blasted and solvent-wiped aluminum coupons).
-
Curing Schedule: Place the bonded assemblies in a programmable oven and cure using the following schedule:
-
Ramp to 120°C and hold for 1 hour.
-
Ramp to 150°C and hold for 2 hours.
-
Slowly cool to room temperature.
-
Validation and Characterization Protocols
After curing, it is critical to characterize the adhesive to validate its performance.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), which indicates the upper service temperature of the adhesive. A higher Tg is generally associated with a higher degree of cross-linking and better thermal stability.
-
Thermogravimetric Analysis (TGA): Measures the weight loss of the material as a function of temperature. This analysis determines the onset of thermal decomposition (Td), providing critical data on the adhesive's thermal stability. High-performance adhesives often exhibit a Td 5% (temperature at 5% weight loss) above 350°C.[9]
Mechanical Testing
-
Lap Shear Strength (ASTM D1002): This is the most common test for determining the shear strength of an adhesive. It involves bonding two overlapping substrates and pulling them apart until failure. The results are typically reported in megapascals (MPa). For high-strength applications, lap shear strengths exceeding 20 MPa are often desired.
-
Tensile Strength (ASTM D638): Measures the force required to pull the adhesive apart. This test provides information on the material's stiffness and ultimate strength.[3]
Spectroscopic Analysis
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for confirming the curing reaction.[10] By comparing the spectra of the uncured mixture and the cured adhesive, one can observe the disappearance of characteristic peaks, such as the epoxy group peak (~915 cm⁻¹), and the appearance or change in hydroxyl peaks, indicating the completion of the cross-linking reaction.
Table of Expected Performance Data:
| Property | Test Method | Expected Value | Significance |
| Glass Transition Temp. (Tg) | DSC | > 150 °C | Indicates high service temperature limit. |
| Decomposition Temp. (Td 5%) | TGA | > 350 °C | Demonstrates excellent thermal stability. |
| Lap Shear Strength (Al-Al) | ASTM D1002 | > 25 MPa | Confirms high bond strength for structural applications. |
Troubleshooting Common Formulation Issues
Caption: Troubleshooting flowchart for common issues.
References
- Current time information in Hampshire County, US. (n.d.). Google.
-
Preparation, characterization and thermal properties of tetramethylbisphenol F epoxy resin and mixed systems. (2011, August 10). ResearchGate. Retrieved January 11, 2026, from [Link]
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Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News. Retrieved January 11, 2026, from [Link]
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Chemical analysis of monomers in epoxy resins based on bisphenols F and A. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Epoxy curing. (n.d.). Karenz. Retrieved January 11, 2026, from [Link]
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Analysis and Testing of Bisphenol A—Free Bio-Based Tannin Epoxy-Acrylic Adhesives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Studies on the Modification of Commercial Bisphenol-A-Based Epoxy Resin Using Different Multifunctional Epoxy Systems. (2021, June 21). MDPI. Retrieved January 11, 2026, from [Link]
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Effect of Different Application Modalities on the Bonding Performance of Adhesive Systems to Dentin: A Systematic Review and Meta-Analysis. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Synthesis of a Sustainable and Bisphenol A-Free Epoxy Resin Based on Sorbic Acid and Characterization of the Cured Thermoset. (2023, May 18). mediaTUM. Retrieved January 11, 2026, from [Link]
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Effect of Different Application Modalities on the Bonding Performance of Adhesive Systems to Dentin: A Systematic Review and Meta-Analysis. (2023, January 3). PubMed. Retrieved January 11, 2026, from [Link]
-
Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. (2019, September 23). MDPI. Retrieved January 11, 2026, from [Link]
-
Thiol (Mercaptan) Hardeners - Session 29. (2024, April 30). YouTube. Retrieved January 11, 2026, from [Link]
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The Effect of Different Diluents and Curing Agents on the Performance of Epoxy Resin-Based Intumescent Flame-Retardant Coatings. (2024, January 10). MDPI. Retrieved January 11, 2026, from [Link]
-
Structural Adhesives Modified with Thermally Expandable Particles. (2025, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]
- Polyimides for temporary bonding adhesives, methods for manufacturing of thermoplastic polyimide materials, and methods for thin wafer bonding using the same. (n.d.). Google Patents.
-
Development of Bio-Based and Recyclable Epoxy Adhesives by Modification with Thermoplastic Polymers. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Preparation and Properties of Epoxy Adhesives with Fast Curing at Room Temperature and Low-Temperature Resistance. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
INDUSTRIAL APPLICATIONS OF ADHESIVES SYNOPSIS SHEET. (n.d.). TFTEI. Retrieved January 11, 2026, from [Link]
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Application Notes & Protocols: The Role and Implementation of Tetramethyl Bisphenol A in High-Performance Electronic Circuit Board Manufacturing
Abstract
These application notes provide a comprehensive technical guide for researchers, materials scientists, and electronics manufacturing professionals on the utilization of Tetramethyl Bisphenol A (TMBPA) in the formulation of advanced epoxy resins for electronic circuit board (PCB) laminates. This document details the synthesis of TMBPA and its subsequent conversion into high-performance epoxy systems. It elucidates the causal relationship between TMBPA's unique molecular structure and the enhanced thermal and dielectric properties of the final PCB substrate. Detailed, field-proven protocols for synthesis, resin formulation, laminate fabrication, and material characterization are provided, alongside a discussion of the underlying chemical mechanisms. The guide is structured to ensure scientific integrity, offering self-validating protocols and citing authoritative standards and literature throughout.
Introduction: The Imperative for Advanced Dielectric Materials
The relentless drive towards higher data rates, increased processing speeds, and miniaturization in the electronics industry places extreme demands on the substrate materials used for printed circuit boards. For high-frequency applications, such as 5G infrastructure, automotive radar, and high-speed data servers, the performance of the PCB is fundamentally limited by the properties of its dielectric laminate.[1][2] Traditional epoxy resins, often based on Bisphenol A (BPA), exhibit limitations in thermal stability and electrical performance at frequencies exceeding 1 GHz.[3][4]
Tetramethyl Bisphenol A (TMBPA), chemically known as 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane, has emerged as a critical monomer for synthesizing next-generation epoxy resins. Its molecular structure, featuring four methyl groups flanking the hydroxyl functionalities, imparts significant steric hindrance. This structural feature is key to its performance advantages over standard BPA. The methyl groups enhance the polymer's hydrophobicity, leading to lower moisture absorption, and restrict polymer chain rotation, resulting in a higher glass transition temperature (Tg) and improved thermal stability.[5][6]
Furthermore, TMBPA-based epoxy resins offer superior dielectric properties—specifically, a lower dielectric constant (Dk) and dissipation factor (Df)—which are critical for maintaining signal integrity and minimizing energy loss at high frequencies.[7][8] This guide will explore the practical application of TMBPA, from monomer synthesis to the characterization of the final laminate, providing the necessary protocols for its successful implementation.
Synthesis and Formulation of TMBPA-Based Epoxy Systems
The journey from raw chemicals to a high-performance PCB laminate begins with the synthesis of the TMBPA monomer and its subsequent polymerization into an epoxy resin.
Protocol 1: Synthesis of High-Purity Tetramethyl Bisphenol A (TMBPA)
The synthesis of TMBPA is achieved through the acid-catalyzed condensation of 2,6-xylenol with acetone.[9] The purity of the resulting TMBPA is paramount, as impurities can adversely affect the polymerization process and the final electrical properties of the resin.
Workflow for TMBPA Synthesis
Caption: Workflow for the synthesis of TMBPA.
Step-by-Step Methodology:
-
Reactor Preparation: In a glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, heat 2,6-xylenol until it is in a molten state.
-
Initial Catalysis: Add an organic carboxylic acid catalyst to the molten 2,6-xylenol and stir until a homogeneous mixture is achieved.[9]
-
Condensation: Continuously add an organic sulfonic acid catalyst, followed by the dropwise addition of acetone. The mass ratio of acetone to 2,6-xylenol should be maintained between 1:2 and 1:4.[9]
-
Reaction: Maintain the reaction temperature between 40-70°C and stir for 2-6 hours. The reaction will produce a beige-colored slurry.[9]
-
Kneading: Transfer the slurry to a kneader to obtain a paste-like product.
-
Purification: Transfer the paste to a stirrer and wash with an appropriate organic solvent to remove unreacted starting materials and catalyst residues.
-
Final Product: Filter the solid product and dry it under a vacuum to obtain high-purity TMBPA.
Protocol 2: Synthesis of TMBPA Diglycidyl Ether (TMBPA-DGE) Epoxy Resin
The TMBPA monomer is converted into a thermosetting polymer by reacting it with epichlorohydrin in the presence of a basic catalyst. This process, known as glycidylation, attaches epoxy groups to the TMBPA molecule.
Glycidylation Reaction of TMBPA
Sources
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- 4. Effects of bisphenol A, bisphenol S, and tetramethyl bisphenol F on male fertility in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. CN110627622A - Preparation method of high-purity tetramethyl bisphenol A - Google Patents [patents.google.com]
Application Note: Synthesis and Characterization of High-Performance Polyetherimides from Tetramethyl Bisphenol A (TMBPA)
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of high-performance polyetherimides (PEIs) utilizing Tetramethyl Bisphenol A (TMBPA) as a key monomer. TMBPA is an important alternative to Bisphenol A (BPA), offering enhanced thermal and mechanical properties without the associated estrogenic activity.[1] The protocol herein details a robust nucleophilic aromatic substitution (SNAr) polymerization method. It is intended for researchers in materials science, polymer chemistry, and engineering who are developing advanced polymers for demanding applications in aerospace, electronics, and automotive industries.[2][3]
Introduction: The Imperative for Advanced Polyetherimides
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[4] Polyetherimides (PEIs) extend this utility by incorporating flexible ether linkages into the rigid polyimide backbone, which improves solubility and processability without significantly compromising thermal properties.[5]
The choice of monomer is a critical determinant of the final polymer's characteristics. Tetramethyl Bisphenol A (TMBPA), chemically known as 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane, has emerged as a superior building block.[6] Its unique molecular structure, featuring methyl groups ortho to the hydroxyl functionalities, imparts several advantages over traditional bisphenols:
-
Enhanced Thermal Stability: The sterically hindered structure restricts chain rotation, leading to higher glass transition temperatures (Tg).
-
Improved Solubility: The methyl groups disrupt close chain packing, often improving solubility in common organic solvents, which aids in processing.[2]
-
Superior Mechanical Properties: The rigid backbone contributes to high strength and modulus.[7]
-
BPA-Alternative: TMBPA serves as a non-estrogenic substitute for BPA, addressing toxicity and regulatory concerns in modern materials development.[1]
This guide details a reproducible protocol for synthesizing TMBPA-based PEIs via a copper-catalyzed nucleophilic substitution reaction, a method that offers excellent control over polymer architecture and molecular weight.[8]
Synthesis of TMBPA-Based Polyetherimide
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation. The phenolic protons of TMBPA are deprotonated by a base to form a potent bisphenolate nucleophile. This nucleophile then displaces halide atoms from an electrophilic dihalide phthalimide monomer, forming the characteristic aryl ether bonds of the polyetherimide backbone.
Overall Reaction Scheme
The following scheme illustrates the polymerization of TMBPA with 1,3-bis[N-(4-chlorophthalimido)]benzene to yield a high-performance polyetherimide.
Caption: SNAr polymerization of TMBPA and a dihalide phthalimide.
Materials and Reagents
| Reagent | Formula | Purity | Typical Supplier | Notes |
| Tetramethyl Bisphenol A (TMBPA) | C₂₀H₂₆O₂ | >99% | Sigma-Aldrich, TCI | Must be dry. |
| 1,3-bis[N-(4-chlorophthalimido)]benzene | C₂₂H₁₀Cl₂N₂O₄ | >98% | Custom synthesis or specialized supplier | Must be dry. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Anhydrous, >99% | Acros Organics, Alfa Aesar | Finely ground and dried before use. |
| Copper(I) Chloride (CuCl) | CuCl | >98% | Sigma-Aldrich | Catalyst. |
| 1,10-Phenanthroline | C₁₂H₈N₂ | >99% | Sigma-Aldrich | Ligand for the catalyst. |
| Mixed Xylenes | C₈H₁₀ | Anhydrous | Fisher Scientific | Reaction solvent, allows for azeotropic water removal. |
| Methanol | CH₃OH | ACS Grade | VWR | Used for polymer precipitation. |
| Ethanol | C₂H₅OH | ACS Grade | VWR | Used for washing the final product. |
Experimental Protocol
This protocol is based on established methods for SNAr etherification condensation reactions.[8]
1. Reactor Setup:
-
Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical overhead stirrer, a nitrogen inlet/outlet, and a Dean-Stark trap fitted with a reflux condenser.
-
Ensure all glassware is oven-dried and assembled under a positive pressure of dry nitrogen to maintain an inert atmosphere.
2. Reagent Charging:
-
To the flask, add TMBPA (e.g., 14.22 g, 0.050 mol), 1,3-bis[N-(4-chlorophthalimido)]benzene (22.06 g, 0.050 mol), and finely ground, anhydrous potassium carbonate (15.20 g, 0.110 mol, 10% molar excess).
-
Add the catalyst system: Copper(I) Chloride (0.25 g, 2.5 mmol, 5 mol%) and 1,10-Phenanthroline (0.90 g, 5.0 mmol, 10 mol%).
-
Add 250 mL of anhydrous mixed xylenes to the flask. Fill the Dean-Stark trap with xylenes.
3. Polymerization:
-
Begin vigorous stirring to create a uniform suspension.
-
Heat the reaction mixture to reflux (approx. 140-145 °C) using a heating mantle.
-
Causality Insight: The refluxing xylene acts as an azeotropic agent, removing water formed from the reaction between TMBPA and K₂CO₃.[9] This removal is critical as it drives the equilibrium towards the formation of the anhydrous potassium bisphenolate salt, the active nucleophile for the polymerization.
-
Observe the collection of water in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (usually after 8-12 hours). The reaction mixture will become noticeably more viscous.
4. Polymer Isolation and Purification:
-
Cool the reaction mixture to approximately 80-90 °C.
-
Slowly pour the viscous polymer solution into a beaker containing 1.5 L of vigorously stirred methanol. This will cause the polymer to precipitate as a fibrous solid.
-
Trustworthiness Check: A fibrous, non-tacky precipitate is a good indicator of successful high molecular weight polymer formation.
-
Continue stirring for 1 hour, then collect the polymer by vacuum filtration.
-
To purify the polymer, re-slurry the collected solid in 500 mL of hot ethanol, stir for 30 minutes, and filter again. This step removes inorganic salts and residual low molecular weight oligomers.
-
Repeat the ethanol wash.
5. Drying:
-
Dry the purified white/off-white polymer powder in a vacuum oven at 120 °C for 24 hours or until a constant weight is achieved.
-
The typical yield is >90%.
Experimental Workflow Diagram
Caption: Step-by-step workflow for TMBPA-PEI synthesis.
Characterization and Expected Properties
Proper characterization is essential to validate the polymer structure and determine its performance attributes.
Structural & Molecular Weight Analysis
| Technique | Purpose | Expected Results & Interpretation |
| FTIR Spectroscopy | Confirm functional groups | Disappearance of the broad phenolic O-H stretch (~3400 cm⁻¹). Appearance of characteristic imide peaks (asymmetric C=O stretch at ~1780 cm⁻¹, symmetric C=O stretch at ~1720 cm⁻¹) and aryl ether C-O-C stretch (~1240 cm⁻¹).[4][7] |
| ¹H NMR Spectroscopy | Verify polymer structure | Signals corresponding to the protons of both the TMBPA and the diimide monomer residues should be present with the correct integration ratios. The phenolic proton signal will be absent.[6] |
| Gel Permeation (GPC) | Determine molecular weight | Successful polymerization should yield high molecular weights (Mw > 25,000 g/mol ) with a polydispersity index (PDI) between 1.8 and 2.5, typical for step-growth polymerization.[4] |
Thermal and Physical Properties
TMBPA-based PEIs are expected to exhibit high thermal stability and performance characteristics.
| Property | Technique | Typical Values | Significance |
| Glass Transition Temp. (Tg) | DSC | 230 - 270 °C | Defines the upper service temperature of the material; a high Tg indicates excellent dimensional stability at elevated temperatures.[3][5] |
| Decomposition Temp. (Td) | TGA | >450 °C (5% wt. loss) | Indicates outstanding thermal stability, suitable for high-temperature processing and applications.[7] |
| Solubility | Dissolution Tests | Soluble in aprotic polar solvents like NMP, DMF, and chlorinated solvents like chloroform and dichloromethane.[5] | Good solubility is crucial for processing into films, coatings, and composite matrices. |
| Film Quality | Solution Casting | Transparent, flexible, and tough films. | High-quality films indicate good mechanical integrity and high molecular weight.[3] |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of TMBPA-based polyetherimides. By leveraging the unique structural benefits of the TMBPA monomer, this method yields a high-performance thermoplastic with exceptional thermal stability and mechanical robustness. The resulting polymer is a prime candidate for applications where performance under extreme conditions is paramount and where a transition away from traditional BPA-based materials is desired. The self-validating checks within the protocol, such as the observation of fibrous precipitate and the azeotropic removal of water, provide researchers with clear indicators of a successful polymerization.
References
-
CN110627622A - Preparation method of high-purity tetramethyl bisphenol A. Google Patents. Link
-
Optimizing Polymer Performance with Tetramethyl Bisphenol A. Link
-
Synthesis and characterization of a novel resin monomer with low viscosity. (2018). PeerJ. Link
-
Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4. National Institutes of Health. Link
-
EP2935404A1 - Process for the production of polyetherimides. Google Patents. Link
-
Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. (2012). Polymers and Polymer Composites. Link
-
EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane. Google Patents. Link
-
US20130053489A1 - Polyetherimide compositions and methods for the manufacture and use thereof. Google Patents. Link
-
Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization. (2024). MDPI. Link
-
Poly(ether imide)s: Synthesis and Properties. (2023). Murray State's Digital Commons. Link
-
WO2016108668A1 - Method for synthesis of polyetherimide. Google Patents. Link
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Roles of Small Polyetherimide Moieties on Thermal Stability and Fracture Toughness of Epoxy Blends. (2021). PMC - NIH. Link
-
Toward Sustainable Materials: From Lignocellulosic Biomass to High-Performance Polymers. (2024). PubMed. Link
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CN115947936B - Preparation method of polyetherimide. Google Patents. Link
-
Tetramethyl bisphenol A stimulates proliferation but inhibits fetal Leydig cell function in male rats by targeting estrogen receptor α after in utero exposure. (2021). PubMed. Link
-
BPA-Free High-Performance Sustainable Polycarbonates Derived from Non-Estrogenic Bio-Based Phenols. (2021). RSC Publishing. Link
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Application Notes & Protocols: Leveraging Tetramethylbisphenol A (TMBPA) for the Synthesis of High-Performance, Heat-Resistant Polymers
Abstract: The persistent demand for polymers with superior thermal stability for applications in electronics, automotive, and aerospace industries necessitates the exploration of advanced monomers. Tetramethylbisphenol A (TMBPA), a derivative of Bisphenol A (BPA), stands out as a critical building block for creating high-performance, heat-resistant materials. The unique molecular architecture of TMBPA, featuring four methyl groups, imparts significant steric hindrance that restricts polymer chain mobility, thereby elevating the glass transition temperature (Tg) and enhancing overall thermal stability. This guide provides a comprehensive overview of TMBPA, detailed protocols for synthesizing TMBPA-based polycarbonates and epoxy resins, and the essential characterization techniques to validate their superior properties.
Part 1: The Scientific Rationale for TMBPA in High-Temperature Polymers
Conventional polymers derived from Bisphenol A (BPA), such as standard polycarbonate, exhibit a glass transition temperature (Tg) of approximately 147°C, which limits their use in high-temperature environments.[1] The strategic substitution of BPA with TMBPA, or its incorporation as a co-monomer, offers a direct pathway to engineering polymers with significantly higher thermal thresholds.
The Core Principle: Steric Hindrance and Rotational Energy Barrier
The primary advantage of TMBPA stems from its chemical structure. Unlike BPA, TMBPA possesses four methyl groups attached to the aromatic rings adjacent to the hydroxyl groups. These bulky methyl groups create a significant steric barrier. In the resulting polymer backbone, this steric hindrance restricts the rotational freedom of the phenyl rings. Consequently, a greater amount of thermal energy is required to induce the segmental chain motions that characterize the transition from a rigid, glassy state to a more rubbery state. This increased energy requirement directly translates to a higher glass transition temperature (Tg), a key indicator of a material's heat resistance.[2]
The incorporation of TMBPA has been shown to significantly improve the thermal and mechanical properties of polycarbonates.[3] Studies have demonstrated that the Tg of copolycarbonates increases with a higher TMBPA content.[4]
A Greener Approach: Melt Transesterification
Traditional polycarbonate synthesis often involves phosgene, a highly toxic gas that poses significant environmental and safety risks.[3] This guide focuses on a safer, greener "nonphotogas" melt-transesterification process.[2] This method uses diphenyl carbonate (DPC) as a carbonyl source, reacting with bisphenols at high temperatures under vacuum to form the polymer and phenol as the only byproduct.
Part 2: Synthesis Protocols
The following protocols provide step-by-step methodologies for synthesizing TMBPA-based polymers. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of TMBPA/BPA Copolycarbonate via Melt Transesterification
This protocol describes the synthesis of a copolycarbonate using both TMBPA and BPA, allowing for tunable thermal properties based on the monomer ratio.
Materials:
-
Tetramethylbisphenol A (TMBPA)
-
Bisphenol A (BPA)
-
Diphenyl Carbonate (DPC)
-
Catalyst (e.g., Cesium Carbonate, Cs₂CO₃, or Potassium Hydroxide, KOH)
-
High-vacuum, high-temperature reaction vessel with mechanical stirring and a distillation outlet.
Methodology:
-
Reactant Charging: Charge the reaction vessel with TMBPA, BPA, and DPC. The molar ratio of total bisphenols (TMBPA + BPA) to DPC should be approximately 1:1.05. The ratio of TMBPA to BPA will determine the final properties of the copolymer.
-
Catalyst Addition: Add the catalyst (e.g., Cs₂CO₃) at a concentration of approximately 1x10⁻⁴ moles per mole of total bisphenols.[2]
-
Stage 1: Transesterification (Ester Exchange):
-
Purge the system with inert gas (Nitrogen).
-
Heat the mixture to 180-220°C with continuous stirring.
-
During this stage, the transesterification reaction begins, and phenol is generated as a byproduct.[2]
-
Allow the phenol to distill out of the reaction vessel. The reaction progress can be monitored by the amount of phenol collected.
-
-
Stage 2: Polycondensation:
-
Once the majority of the phenol has been removed, gradually increase the temperature to 250-280°C.
-
Simultaneously, slowly apply a high vacuum (e.g., < 133 Pa).
-
This stage promotes the chain-building polycondensation reaction, increasing the polymer's molecular weight. The viscosity of the melt will increase noticeably.
-
-
Reaction Completion and Product Recovery:
-
Continue the reaction under high temperature and vacuum until the desired melt viscosity (indicative of molecular weight) is achieved.
-
Break the vacuum with nitrogen gas and extrude the molten polymer from the reactor.
-
The resulting polymer can be cooled and pelletized for subsequent characterization and processing.
-
Protocol 2: Synthesis of TMBPF-Based Epoxy Resin (TMBPFE)
This protocol outlines the synthesis of Tetramethylbisphenol F epoxy resin (TMBPFE), which can be used to create high-Tg thermosets.[5]
Materials:
-
Tetramethylbisphenol F (TMBPF)
-
Epichlorohydrin (excess)
-
Catalyst (e.g., Tetrabutylammonium bromide)
-
Curing Agent (e.g., 4,4′-diaminodiphenyl methane, DDM)
-
Reaction vessel with a condenser and mechanical stirrer.
Methodology:
-
Synthesis of Epoxy Resin:
-
Charge the reaction vessel with TMBPF, a stoichiometric excess of epichlorohydrin, and the catalyst.
-
Heat the mixture under reflux with vigorous stirring for several hours.
-
After the reaction, remove the excess epichlorohydrin by distillation under reduced pressure.
-
Dissolve the resulting crude product in a suitable solvent and wash with a dilute sodium hydroxide solution followed by water to remove impurities.
-
Dry the organic phase and remove the solvent to yield the TMBPFE resin. The structure can be confirmed by FTIR and NMR.[5]
-
-
Curing Process:
-
Melt the synthesized TMBPFE resin by heating.
-
Add the curing agent (e.g., DDM) in a stoichiometric amount.
-
Stir the mixture thoroughly until a homogeneous blend is achieved.
-
Pour the mixture into a preheated mold and cure in an oven. A typical curing cycle might involve heating at 150°C for 2 hours followed by post-curing at 180°C for another 2 hours.
-
Allow the mold to cool slowly to room temperature to obtain the cured thermoset material.
-
Part 3: Material Characterization and Performance Validation
Validating the successful synthesis and superior properties of TMBPA-based polymers is critical. The following techniques are essential.
Structural Confirmation
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the chemical structure of the synthesized polymers. For polycarbonates, look for the characteristic carbonate group (C=O) stretching vibration around 1770 cm⁻¹. For epoxy resins, confirm the disappearance of the epoxide ring peak (around 915 cm⁻¹) after curing.[2][5]
-
Nuclear Magnetic Resonance (¹H NMR): Provides detailed information about the polymer structure, confirming the incorporation of the TMBPA monomer and the overall polymer architecture.[2][6]
Thermal Properties Analysis
-
Differential Scanning Calorimetry (DSC): This is the primary method for determining the glass transition temperature (Tg). Samples are heated at a controlled rate (e.g., 10°C/min), and the Tg is identified as a step-change in the heat flow curve.[7][8]
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. This analysis provides the decomposition temperature (often reported as Td5%, the temperature at which 5% weight loss occurs), indicating the material's overall thermal stability under an inert (N₂) or oxidative (air) atmosphere.[2][8]
Performance Data Summary
The inclusion of TMBPA demonstrably enhances the thermal properties of polymers compared to their standard BPA-based counterparts.
| Polymer System | Monomer Composition | Glass Transition Temp. (Tg) | Decomposition Temp. (Td5%) | Reference |
| Polycarbonate | 100% BPA (Standard PC) | ~147 °C | ~380-400 °C | [1] |
| Copolycarbonate | BPA with TMBPA | Increases with TMBPA content | Enhanced Stability | [2][4] |
| Polycarbonate | 100% TMBPA (TMPC) | Significantly higher than PC | Enhanced Stability | [2] |
| Epoxy Thermoset | DGEBA (BPA-based) | ~111-139 °C | ~350-370 °C | [5][9] |
| Epoxy Thermoset | TMBPFE (TMBPA-based) | >160 °C | Stable, comparable to DGEBA | [5] |
Note: Specific values can vary based on molecular weight and precise composition.
Part 4: Applications and Future Outlook
The enhanced thermal stability and mechanical strength of TMBPA-based materials open up applications where conventional plastics fail.
-
Electronics: Used for manufacturing heat-resistant insulating materials, connectors, and components for circuit boards that must withstand high operating temperatures.[1][10]
-
Automotive & Aerospace: Suitable for under-the-hood components, interior parts exposed to high heat, and lightweight structural elements where thermal stability is critical.[11]
-
Medical Devices: The potential for high-temperature sterilization makes TMBPA-based polymers attractive for reusable medical instruments.[10]
While TMBPA is often positioned as a BPA-free alternative, it is important for researchers to be aware of its own evolving toxicological and regulatory profile.[12][13] Continued research into TMBPA and other high-performance monomers is crucial for developing the next generation of advanced materials that are not only high-performing but also safe and sustainable. The principles outlined here for TMBPA can be extended to other advanced monomers designed to create polymers with exceptionally high glass transition temperatures, such as those used in polyether ether ketone (PEEK) and other ultra-performance plastics.[14][15]
References
-
Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega. [Link]
-
Thermal Properties of Aromatic Polycarbonates Copolymers Based on Bisphenol A and Tetramethyl Bisphenol A. ResearchGate. [Link]
-
Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega. [Link]
-
Optimizing Polymer Performance with Tetramethyl Bisphenol A. Milliken. [Link]
-
Effects of bisphenol A, bisphenol S, and tetramethyl bisphenol F on male fertility in Caenorhabditis elegans. National Institutes of Health (PMC). [Link]
-
Preparation, characterization and thermal properties of tetramethylbisphenol F epoxy resin and mixed systems. ResearchGate. [Link]
-
Reaction kinetics, thermal properties of tetramethyl biphenyl epoxy resin cured with aromatic diamine. Penn State Research Database. [Link]
-
The quest for high glass transition temperature bioplastics. Journal of Materials Chemistry A. [Link]
-
High-Glass-Transition Polyesters Produced with Phthalic Anhydride and Epoxides by Ring-Opening Copolymerization (ROCOP). MDPI. [Link]
-
Tetramethyl Bisphenol F Market Size, Share. LinkedIn. [Link]
-
BPA-Free High-Performance Sustainable Polycarbonates Derived from Non-Estrogenic Bio-Based Phenols. RSC Publishing. [Link]
-
Polycarbonate. Wikipedia. [Link]
-
Migration of bisphenol A from polycarbonate plastic of different qualities. Technical University of Denmark. [Link]
-
Tetramethyl bisphenol A stimulates proliferation but inhibits fetal Leydig cell function in male rats by targeting estrogen receptor α after in utero exposure. ResearchGate. [Link]
-
Denmark Confirms TMBPA as Endocrine Disruptor. Foresight. [Link]
-
Does anyone know any alternatives for Polyether ether ketone (PEEK), as a coupon holder?. ResearchGate. [Link]
-
Novel Transparent Films Composed of Bisphenol-A Polycarbonate and Copolyester. MDPI. [Link]
-
Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. MDPI. [Link]
-
Synthesis and Evaluation of High-Temperature-Resistant and Environmentally Friendly Polymer Filter Loss Additives. MDPI. [Link]
-
Synthesis of High-Tg Nonisocyanate Polyurethanes via Reactive Extrusion and Their Batch Foaming. ResearchGate. [Link]
-
Sustainable synthesis and characterization of a bisphenol A-free polycarbonate from a six-membered dicyclic carbonate. Polymer Chemistry (RSC Publishing). [Link]
-
Tetramethyl Bisphenol F: Organ- and System-Specific Toxicity, Current Status, and Perspectives. MDPI. [Link]
-
Polyether ether ketone. Wikipedia. [Link]
-
Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units. National Institutes of Health. [Link]
-
Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes. MDPI. [Link]
-
Exploring the World of PEEK Advanced Polymer Unveiling the Wonders of PEEK Material and its Polymerization Process. LinkedIn. [Link]
-
Novel melt-processable poly(ether ether ketone)(PEEK)/inorganic fullerene-like WS(2) nanoparticles for critical applications. PubMed. [Link]
-
Five high temperature resistant polymer materials. LinkedIn. [Link]
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Uniformly sized molecularly imprinted polymers for bisphenol A and b-estradiol. ScienceDirect. [Link]
-
(PDF) Heat Resistant Polymers. ResearchGate. [Link]
-
Analysis and Testing of Bisphenol A—Free Bio-Based Tannin Epoxy-Acrylic Adhesives. MDPI. [Link]
-
(PDF) Synthesis of High Temperature Resistant Polymers. ResearchGate. [Link]
-
Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics. National Institutes of Health (PMC). [Link]
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Application Notes & Protocols: Tetrabromobisphenol A (TMBPA) in the Automotive Industry
Abstract
Tetrabromobisphenol A (TMBPA) is a high-volume brominated flame retardant (BFR) critical to enhancing the fire safety of polymeric materials used in the automotive industry.[1] Its high bromine content, thermal stability, and ability to be chemically integrated into polymer backbones make it an effective and durable solution for meeting stringent fire safety standards.[2][3] This guide provides a comprehensive overview of TMBPA's mechanism, details its primary applications in automotive components, and presents step-by-step protocols for its incorporation and performance validation in polymer systems. It is intended for materials scientists, chemical engineers, and automotive design professionals focused on developing safe and reliable vehicular components.
Section 1: Fundamentals of TMBPA as a Flame Retardant
Chemical Identity and Core Properties
Tetrabromobisphenol A (IUPAC Name: 4,4′-(Propane-2,2-diyl)bis(2,6-dibromophenol)) is a derivative of bisphenol A.[1] Commercial grades are typically white to pale yellow crystalline powders.[1][3] Its primary value lies in its high percentage of aromatic bromine (approx. 58% by mass), which is the source of its flame retardant properties.[2] TMBPA is utilized in two primary forms:
-
Reactive TMBPA: Chemically bonded into the polymer matrix, such as in epoxy or polycarbonate resins. This is the predominant use, as it minimizes leaching.[1][4]
-
Additive TMBPA: Physically blended into a polymer, such as in Acrylonitrile Butadiene Styrene (ABS) resins.[5]
Table 1: Key Physicochemical Properties of TMBPA
| Property | Value | Source(s) |
| CAS Number | 79-94-7 | [1] |
| Molecular Formula | C₁₅H₁₂Br₄O₂ | [6] |
| Molar Mass | 543.9 g/mol | [1][6] |
| Melting Point | 178-290 °C (Varies with purity) | [1][3] |
| Solubility in Water | Insoluble | [1] |
| Primary Function | Reactive and Additive Flame Retardant | [4] |
Mechanism of Flame Retardancy
TMBPA functions by disrupting the combustion cycle in both the gas phase and the condensed phase upon thermal decomposition.
-
Gas Phase Inhibition: When the polymer heats up, TMBPA decomposes and releases bromine radicals (Br•). These radicals act as scavengers in the gas phase (the flame), interrupting the high-energy, self-propagating chain reactions of combustion. They effectively "poison" the fire by terminating the highly reactive hydrogen (H•) and hydroxyl (OH•) radicals that fuel it.
-
Condensed Phase Action: In the solid polymer, TMBPA can promote char formation. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen and reducing the release of flammable volatiles into the gas phase.[7]
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Troubleshooting & Optimization
improving the yield of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane synthesis
An essential precursor for high-performance polymers like polycarbonates and epoxy resins, 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, commonly known as Tetramethylbisphenol A (TMBPA), is synthesized through the acid-catalyzed condensation of 2,6-dimethylphenol and acetone. While the synthesis appears straightforward, achieving high yield and purity can be challenging due to catalyst deactivation, competing side reactions, and purification difficulties.
This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during TMBPA synthesis. Structured in a user-friendly question-and-answer format, this guide offers field-proven insights and detailed protocols to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Core Synthesis and Mechanism
Question: What is the fundamental reaction for synthesizing TMBPA?
The synthesis of TMBPA is a classic acid-catalyzed condensation reaction. It involves the reaction of two equivalents of 2,6-dimethylphenol with one equivalent of acetone. The reaction is an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation, where the isopropylidene bridge from acetone links the two phenolic rings.
The overall reaction is as follows: 2 (C₈H₁₀O) + C₃H₆O --(Acid Catalyst)--> C₁₉H₂₄O₂ + H₂O (2,6-Dimethylphenol) + (Acetone) --> (TMBPA) + (Water)
Question: What is the detailed reaction mechanism?
Understanding the mechanism is crucial for troubleshooting. The process involves several key steps, driven by the acid catalyst.[1]
-
Carbocation Formation: The acid catalyst (H⁺) protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic. Subsequent loss of a water molecule generates a resonance-stabilized isopropyl carbocation.
-
First Electrophilic Attack: The electron-rich aromatic ring of 2,6-dimethylphenol acts as a nucleophile, attacking the isopropyl carbocation. The attack occurs preferentially at the para position relative to the hydroxyl group due to minimal steric hindrance from the ortho-methyl groups.
-
Second Electrophilic Attack: The intermediate carbocation formed then undergoes a second electrophilic substitution with another molecule of 2,6-dimethylphenol to form the final TMBPA product.
Caption: Figure 1: Reaction mechanism for TMBPA synthesis.
Section 2: Troubleshooting Low Yield and Impurities
Question: My TMBPA yield is disappointingly low. What are the most common causes?
Low yields in this Friedel-Crafts alkylation are a frequent issue stemming from several factors.[2] A systematic approach to troubleshooting is often necessary.
Caption: Figure 2: Troubleshooting workflow for low TMBPA yield.
Key Causes for Low Yield:
-
Catalyst Deactivation : The hydroxyl (-OH) group on the phenol is a Lewis base that can coordinate with and deactivate Lewis acid catalysts (like AlCl₃) or protonate in the presence of strong Brønsted acids.[3][4] This is a primary reason for low yield and necessitates using a stoichiometric amount, or even an excess, of the catalyst.[2][5]
-
Sub-optimal Reaction Conditions : Temperature and reaction time are critical. Excessively high temperatures can lead to side reactions and decomposition, while too low a temperature may not provide sufficient activation energy.[2][6]
-
Improper Reactant Stoichiometry : Using a stoichiometric 2:1 molar ratio of 2,6-dimethylphenol to acetone can still lead to incomplete reaction or side products. Employing a larger excess of the phenol can favor the formation of the desired product.[2]
-
Formation of Byproducts : Several side reactions can compete with TMBPA formation, including the formation of isomers and other condensation products which are difficult to separate, thereby reducing the isolated yield of the pure product.[7]
Question: How does my choice of catalyst impact yield and purity?
The catalyst is arguably the most critical factor. Different catalysts offer trade-offs between reactivity, selectivity, and ease of handling.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Inorganic Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | High reactivity, low cost.[8] | Corrosive, difficult to separate from the product, can lead to side reactions and discoloration.[9] |
| Lewis Acids | Aluminum Chloride (AlCl₃) | Highly active for Friedel-Crafts reactions.[2] | Highly sensitive to moisture, requires stoichiometric amounts, difficult workup.[5][6] |
| Organic Sulfonic Acids | Methanesulfonic acid, Dodecylbenzenesulfonic acid | High purity and yield (>75%).[7] Easier to handle than mineral acids. | Can still be corrosive and require neutralization/separation steps. |
| Solid Acid Catalysts | Sulfonated ion-exchange resins, Zeolites | Easily separable (filtration), recyclable, environmentally benign, can offer high para-selectivity.[1][10][11] | May have lower activity than homogeneous catalysts, potential for pore diffusion limitations.[12] |
Recommendation: For high purity and yield with improved handling, organic sulfonic acids are a strong choice.[7] For environmentally friendly and reusable processes, solid acid catalysts are preferred.[1]
Question: What are the common byproducts and how can I get a pure white final product?
The crude product of the synthesis is often a beige, reddish, or pasty slurry due to the presence of impurities.[7][13]
Common Impurities Include:
-
Isomeric Byproducts: While the 2,6-dimethyl substitution strongly directs the reaction to the para-position, ortho-para isomers can still form.
-
Chromans: Intramolecular cyclization can lead to the formation of chroman derivatives.
-
Higher Condensation Products: More complex molecules formed from the reaction of TMBPA with the carbocation intermediate.
-
Unreacted 2,6-dimethylphenol: A common impurity if the reaction does not go to completion.
Achieving a Pure White Product: The key to a high-purity, white crystalline product lies in the purification step. Recrystallization from a mixed solvent system is the most effective method. [13][14]
A proven method involves using a C₁-C₄ monoalcohol (such as methanol) with a water content of 2-40% by weight.[13] The crude TMBPA is dissolved in this solvent mixture at an elevated temperature (e.g., 100°C in an autoclave), and upon cooling, pure white crystals of TMBPA precipitate out, leaving the colored impurities in the mother liquor.[13]
Section 3: Optimized Experimental Protocols
This section provides step-by-step methodologies for the synthesis and purification of TMBPA.
Caption: Figure 3: General experimental workflow.
Protocol 1: Synthesis of TMBPA using a Two-Part Acid Catalyst System
This protocol is adapted from a method known to produce high-purity and high-yield TMBPA.[7]
Materials:
-
2,6-Dimethylphenol
-
Acetone
-
Organic Carboxylic Acid (e.g., Acetic Acid)
-
Organic Sulfonic Acid (e.g., Methanesulfonic Acid)
-
Organic solvent for washing (e.g., Toluene)
Procedure:
-
In a suitable reactor, heat 2,6-dimethylphenol until it is in a molten state.
-
Add the organic carboxylic acid catalyst (5-15% of the mass of the 2,6-dimethylphenol) and stir for 15-25 minutes.[7]
-
Continuously and slowly add the organic sulfonic acid catalyst (10-30% of the mass of the 2,6-dimethylphenol).[7]
-
Following the sulfonic acid addition, add acetone. A typical mass ratio of acetone to 2,6-dimethylphenol is between 1:2.5 and 1:3.5.[7]
-
Maintain the reaction temperature between 40-90°C and stir for 2-6 hours. The mixture will form a slurry.[7]
-
After the reaction is complete, transfer the slurry to a stirrer, add an organic solvent for washing, filter the solid, and proceed to the purification step.
Protocol 2: Purification of Crude TMBPA by Recrystallization
This protocol is based on a patented method for achieving high-purity TMBPA.[13]
Materials:
-
Crude TMBPA
-
Methanol
-
Deionized Water
-
Sodium Dithionite (Na₂S₂O₄, optional, as a reducing agent to prevent oxidation)
Procedure:
-
Prepare a solvent mixture of methanol and water. The water content should be between 2-40% of the total solvent weight. For example, 480 g of methanol and 120 g of water.[13]
-
In a pressure-rated vessel (autoclave), combine the crude TMBPA, the methanol/water mixture, and a small amount of Na₂S₂O₄ (e.g., 1 g for 400 g of crude TMBPA).[13] The amount of solvent should be 70-250% of the weight of the crude TMBPA.[13]
-
Seal the vessel and heat to 65-150°C with stirring. A temperature of ~100°C is a good starting point.[13]
-
Once the TMBPA is fully dissolved, cool the mixture slowly with continuous stirring.
-
Pure, white crystals of TMBPA will precipitate.
-
Filter the crystals using a Buchner funnel.
-
Wash the filter cake first with 50% aqueous methanol, then with pure water.[13]
-
Dry the purified product under vacuum at 50-80°C for 5-10 hours to obtain the final high-purity TMBPA.[7]
References
- BenchChem. (2025).
- CN110627622A - Preparation method of high-purity tetramethyl bisphenol A.
-
Reaction pathway for the catalytic formation of TMBPA. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 2,2-bis-(4-hydroxyphenyl)-propane. [Link]
- US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]
- EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
- US20200047170A1 - Catalyst system and process for producing bisphenol-a.
- BenchChem. (2025).
- US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
- BenchChem. (2025).
-
ResearchGate. (2025). New process for production of Bisphenol A by using a promoted catalyst. [Link]
-
ResearchGate. (2025). New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 1. Kinetics of Melt Transesterification of Diphenylcarbonate with Bisphenol A. [Link]
-
MDPI. (2023). Cocatalysts for Photocatalytic Overall Water Splitting: A Mini Review. [Link]
-
ResearchGate. (2025). A novel solid acid for synthesis of bisphenol A. [Link]
-
Bibliothèque et Archives Canada. (n.d.). Synthesis of Bisphenol A with Heterogeneous Catalysts. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]
-
NIH. (n.d.). Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN110627622A - Preparation method of high-purity tetramethyl bisphenol A - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20200047170A1 - Catalyst system and process for producing bisphenol-a - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 13. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 14. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
Technical Support Center: Purification of Tetramethyl Bisphenol A (TMBPA)
Welcome to the technical support center for Tetramethyl Bisphenol A (TMBPA). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of TMBPA. Our goal is to move beyond simple protocols and explain the underlying scientific principles, enabling you to troubleshoot effectively and optimize your purification workflows.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of TMBPA. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.
Q1: My recrystallized TMBPA has a low melting point and appears off-white or colored. What went wrong?
Probable Cause: The presence of residual solvents, starting materials (2,6-xylenol, acetone), or side-reaction byproducts is the most common reason for melting point depression and discoloration. Crude TMBPA is often reddish[1]. Inadequate purification fails to remove these chromophoric and structural impurities.
Expert Analysis & Solution: The key to successful recrystallization is the precise selection of a solvent system where TMBPA has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain in the solution (mother liquor).
Step-by-Step Remediation Protocol:
-
Solvent System Selection: A mixture of a C1-C4 monoalcohol and water is highly effective. A 70-90% aqueous methanol or ethanol solution is an excellent starting point[1]. The water component is critical as it significantly decreases the solubility of TMBPA at lower temperatures, thereby maximizing recovery.
-
Redissolution: Transfer the impure TMBPA to a clean flask. Add the selected solvent system (e.g., 90% methanol) in a ratio of approximately 1:1 to 1:2.5 (grams of TMBPA to mL of solvent)[1].
-
Heating for Dissolution: Heat the mixture with stirring to between 95-100°C. If necessary, use a sealed vessel or a reflux setup to prevent solvent loss, especially when working near the boiling point of the solvent[1]. Ensure all TMBPA dissolves completely. If colored impurities persist, consider adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) to decolorize the solution[1].
-
Controlled Cooling (Crucial Step): This is the most critical step for forming pure, well-defined crystals.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling will trap impurities within the crystal lattice.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least one hour to maximize the yield of purified crystals.
-
-
Filtration and Washing:
-
Collect the crystals via vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold 50% methanol, followed by a wash with cold deionized water to remove any remaining mother liquor[1]. Using cold solvent is essential to prevent the redissolving of your purified product.
-
-
Drying: Dry the purified white crystals under vacuum to a constant weight. A properly purified TMBPA should be a white solid with a purity exceeding 99.5%[1][2].
Q2: The yield from my recrystallization is very low. How can I improve recovery?
Probable Cause: Low yield is typically caused by one of four factors:
-
Using an excessive amount of solvent for dissolution.
-
Incomplete crystallization due to insufficient cooling time or temperature.
-
Using a suboptimal solvent system where TMBPA retains significant solubility even at low temperatures.
-
Redissolving the product during the washing step by using warm or excessive amounts of washing solvent.
Expert Analysis & Solution: Optimizing the TMBPA-to-solvent ratio and ensuring complete crystallization are paramount. The goal is to create a supersaturated solution upon cooling.
Workflow for Yield Optimization:
Caption: Workflow for troubleshooting low TMBPA recovery.
Quantitative Solvent Guidelines: The table below, derived from patent literature, provides a starting point for optimizing solvent ratios. The goal is to use the minimum amount necessary for complete dissolution at the target temperature.
| Solvent System | TMBPA:Solvent Ratio (w/w) | Temperature (°C) | Expected Recovery | Reference |
| 70% Aqueous Methanol | 1 : 1 | ~100 | ~95% | [1] |
| 90% Aqueous Ethanol | 1 : 1 | ~97 | High | [1] |
| Water-containing C1-C4 Alcohols | 1 : 0.7 to 1 : 2.5 | 65 - 150 | >92% | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude TMBPA?
The most common and effective methods for purifying TMBPA are recrystallization and solvent washing/trituration .
-
Recrystallization: This is the gold standard for achieving high purity (>99.5%). It relies on the differential solubility of TMBPA and its impurities in a chosen solvent system at varying temperatures[1].
-
Solvent Washing: For a crude product that is already substantially pure, washing or stirring the solid material (trituration) with a suitable organic solvent can effectively remove residual catalysts and unreacted starting materials[2]. This is often performed as a preliminary purification step before recrystallization.
Q2: How can I assess the purity of my final TMBPA product?
A multi-faceted approach is recommended for robust purity assessment.
-
Melting Point Analysis: Pure TMBPA has a sharp melting point between 166.5°C and 167.5°C[1]. A broad or depressed melting range indicates the presence of impurities.
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most accurate methods for quantifying purity. An appropriate method would use a C18 column with a mobile phase such as acetonitrile/water. Purity is determined by the area percentage of the main TMBPA peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities, including residual solvents and unreacted 2,6-xylenol or acetone[3][4].
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of TMBPA and detect structural isomers or related impurities. The high symmetry of the TMBPA molecule leads to a relatively simple spectrum, making impurities easier to spot.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and is useful for comparison against a known pure standard[2].
-
Caution: Be aware of background contamination when performing trace analysis. Bisphenols are common in lab plastics; therefore, use glass or polypropylene labware and run solvent blanks to avoid false positives[5].
Q3: Can column chromatography be used to purify TMBPA?
While technically possible, silica gel column chromatography is generally not the preferred method for large-scale purification of TMBPA for several reasons:
-
Efficiency: Recrystallization is far more efficient and scalable for removing the types of impurities typically found in crude TMBPA.
-
Solvent Consumption: Chromatography requires large volumes of solvent, making it less economical and environmentally friendly.
-
Compound Polarity: TMBPA is a relatively polar molecule due to its two hydroxyl groups. It can interact strongly with silica gel, potentially leading to peak tailing and difficult elution. A solvent system like hexane/ethyl acetate would be a starting point, but developing an effective separation can be time-consuming.
Chromatography is better suited for isolating minor byproducts for analytical identification or for purifying very small quantities for research purposes.
Standard Operating Procedure: High-Purity Recrystallization of TMBPA
This protocol is designed to yield TMBPA with >99.5% purity.
Caption: Standard operating procedure for TMBPA recrystallization.
References
- Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane. (EP0379862A2).
- Preparation method of high-purity tetramethyl bisphenol A. (CN110627622A).
-
Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives. (2023). Environmental Science and Pollution Research. [Link]
- Purification of bisphenol-A. (US4447655A).
-
Recrystallization of bisphenol A by azeotropically drying the solvent. (EP 0229357 A1). European Patent Office. [Link]
-
Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. (2014). Journal of Chromatography A. [Link]
-
Analytical methods for the determination of bisphenol A in food. (2009). Journal of Chromatography A. [Link]
-
Analytical methods for the determination of bisphenol A in food. (2009). ResearchGate. [Link]
Sources
- 1. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 2. CN110627622A - Preparation method of high-purity tetramethyl bisphenol A - Google Patents [patents.google.com]
- 3. Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting TMBPA polymerization inconsistencies
Welcome to the technical support center for 3,3',5,5'-Tetramethylbenzidine bis(phosphate-alt-p-nitrophenyl ester) (TMBPA) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies encountered during the synthesis and characterization of TMBPA-based polymers. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Section 1: Interactive Troubleshooting Guide
This section addresses specific problems in a question-and-answer format. Use the following workflow to diagnose your issue.
Caption: General troubleshooting workflow for polymerization issues.
Q1: My polymer has a consistently low molecular weight (MW) and a low degree of polymerization. What are the likely causes?
Answer: Achieving a high molecular weight in step-growth polymerization is challenging and depends critically on several factors. Low MW is often a symptom of underlying issues with reactants or reaction conditions.[1]
Primary Causes & Solutions:
-
Imprecise Stoichiometry: Step-growth polymerization requires an exact 1:1 molar ratio of functional groups. Even a small deviation can dramatically limit chain growth.[1]
-
Causality: An excess of one monomer (e.g., the bisphosphate or the p-nitrophenyl ester component in the TMBPA monomer context) leads to all polymer chains being terminated with that same functional group, preventing further reaction.
-
Troubleshooting:
-
Use a high-precision analytical balance for all measurements.
-
Account for the purity of your monomers when calculating molar amounts. If a monomer is 98% pure, you must adjust the mass accordingly.[1]
-
Consider preparing stock solutions and transferring by volume for smaller-scale reactions to minimize weighing errors.[1]
-
-
-
Monomer Impurities: Impurities, especially monofunctional ones, act as chain stoppers. Water can also interfere by hydrolyzing reactive ester or phosphate groups.
-
Causality: A monofunctional impurity reacts with a growing polymer chain, capping it and halting further propagation on that end.
-
Troubleshooting:
-
Verify Purity: Assess monomer purity using techniques like NMR or elemental analysis.[1] TMBPA, being a bisphenol compound, must be of high purity for successful polymerization.[2][3]
-
Purification: Recrystallize or distill monomers if impurities are detected.
-
Drying: Ensure all monomers, solvents, and glassware are rigorously dried to exclude moisture. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
-
-
Side Reactions or Thermal Degradation: High reaction temperatures can lead to unwanted side reactions or degradation of the monomer or polymer, creating species that terminate chain growth.[4][5]
-
Causality: The breakdown of functional groups or the polymer backbone creates non-reactive or chain-capping end groups.[4] For bisphenol-based polymers, high temperatures in the presence of certain catalysts can cause depolymerization or other side reactions.[6]
-
Troubleshooting:
-
Optimize the reaction temperature. Run a series of reactions at different temperatures to find the ideal balance between reaction rate and stability.
-
Use Thermogravimetric Analysis (TGA) to determine the degradation temperature of your monomers and target polymer to define a safe upper temperature limit.[5][7]
-
-
Q2: The Polydispersity Index (PDI) of my polymer is very high (>2.0). How can I achieve a narrower molecular weight distribution?
Answer: A high PDI indicates a broad distribution of polymer chain lengths. While step-growth polymerizations theoretically approach a PDI of 2.0 at high conversion, values significantly above this suggest a lack of control over the reaction.
Primary Causes & Solutions:
-
Inconsistent Reaction Conditions: Fluctuations in temperature or inefficient mixing can create localized "hot spots" or areas of high monomer concentration, leading to different rates of polymerization within the same vessel.
-
Causality: Non-uniform conditions mean that polymer chains in different parts of the reactor grow at different rates and for different effective durations, broadening the final MW distribution.
-
Troubleshooting:
-
Use an automated reactor system or an oil bath with a temperature controller for precise and stable heating.[8]
-
Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity.
-
For highly viscous reactions (melt polymerization), specialized mechanical stirrers are essential.
-
-
-
Side Reactions and Chain Transfer: Unwanted side reactions can initiate new chains or terminate existing ones prematurely, both of which broaden the PDI.
-
Causality: The formation of new, short chains alongside the main propagation reaction skews the distribution. Similarly, random chain cleavage and recombination events disrupt a uniform growth pattern.
-
Troubleshooting:
-
Catalyst Selection: The choice of catalyst can significantly impact side reactions. For transesterification reactions similar to those involving TMBPA, catalysts with high activity but poor thermal stability can sometimes lead to more side reactions at high temperatures.[6] Experiment with different catalysts or catalyst concentrations.
-
Inert Atmosphere: Vigorously exclude oxygen, as it can promote oxidative side reactions that lead to chain scission or cross-linking.[4]
-
-
-
Slow Addition of Monomer: If one monomer is added slowly to the other, the stoichiometry will be imbalanced for most of the reaction time, leading to the formation of many short oligomers initially.
-
Causality: This creates a non-ideal starting condition where oligomers of varying sizes form before eventually combining, which can result in a broader distribution than starting with a perfect 1:1 mix.
-
Troubleshooting: Ensure all monomers are mixed thoroughly at the beginning of the reaction before significant polymerization occurs.
-
Section 2: Frequently Asked Questions (FAQs)
Q: How do I select the right solvent for my TMBPA polymerization?
A good solvent should dissolve the monomers and the resulting polymer to prevent premature precipitation.[1][9] For step-growth polymerization, the polymer must remain in solution to allow chains to find each other and react to high molecular weights. A solvent is generally considered "good" if its solubility parameters are similar to the polymer's.[9] Additionally, the solvent must be inert under the reaction conditions and have a boiling point suitable for the desired reaction temperature. Common solvents for polyester or polycarbonate synthesis include high-boiling point aprotic polar solvents like diphenyl ether, or chlorinated solvents like toluene or xylene.[2][10]
Q: What is the role of the initiator/catalyst, and how do I choose one?
In step-growth polymerization, a catalyst is often used rather than an initiator. An initiator generates a reactive species to start a chain reaction, common in addition polymerization.[11][12][13] A catalyst, conversely, lowers the activation energy of the reaction (e.g., transesterification) without being consumed. For bisphenol-based polycondensation, common catalysts include metal salts (e.g., zinc acetate, antimony oxide) or strong bases like potassium hydroxide (KOH) or tetramethylammonium hydroxide (TMAH).[6] The choice depends on the specific chemistry, desired reaction temperature, and potential for side reactions.[14] For instance, TMAH may be preferred over KOH if its decomposition at high temperatures helps mitigate side reactions during the polycondensation stage.[6]
Q: My final polymer is discolored. What causes this and how can I prevent it?
Discoloration (often yellowing or browning) is typically a sign of degradation or oxidation. This can happen if the reaction temperature is too high or if oxygen is present in the reaction vessel.[5] Certain catalysts can also contribute to color formation. To prevent this, ensure the reaction is run under a strict inert atmosphere (N₂ or Ar), use the minimum effective reaction temperature, and consider using antioxidants or stabilizers if the polymer is known to be sensitive.[15]
Section 3: Protocols & Characterization
Workflow for Polymer Synthesis and Analysis
Caption: Standard workflow from monomer to characterized polymer.
Protocol 1: General TMBPA Solution Polycondensation
This is a representative protocol. Specific conditions must be optimized for your system.
-
Preparation: Thoroughly dry all glassware in an oven at 120°C overnight. Dry TMBPA monomer and any co-monomers under vacuum at a temperature below their melting point for 24 hours.
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.
-
Charging the Reactor: Under a positive flow of inert gas, charge the flask with an exact stoichiometric amount of TMBPA and co-monomer. Add the appropriate catalyst (e.g., 0.1 mol% relative to bisphenol).
-
Solvent Addition: Add a high-boiling, anhydrous solvent (e.g., diphenyl ether) to achieve a desired monomer concentration (typically 10-20% w/v).
-
Polymerization: Begin vigorous stirring and slowly heat the reaction mixture to the target temperature (e.g., 180-220°C). Maintain the temperature for the specified reaction time (e.g., 4-24 hours). A small by-product (e.g., p-nitrophenol) may be evolved and can be monitored.
-
Isolation: Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large volume of a non-solvent (e.g., methanol) while stirring rapidly to precipitate the polymer.[16]
-
Purification: Filter the precipitated polymer. Wash it thoroughly with fresh non-solvent to remove residual monomers, catalyst, and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Table 1: Key Polymer Characterization Techniques
| Technique | Abbreviation | Primary Information Obtained | Relevance to Troubleshooting |
| Gel Permeation Chromatography | GPC | Molecular Weight (Mₙ, Mₙ), Polydispersity Index (PDI).[7][17] | Directly quantifies low MW and high PDI issues. |
| Nuclear Magnetic Resonance | NMR | Chemical structure, monomer conversion, end-group analysis, purity.[7][18] | Confirms polymer structure and identifies impurities or unwanted side-products. |
| Fourier-Transform Infrared Spectroscopy | FTIR | Presence of functional groups, completion of reaction.[7][19] | Quick check for unreacted monomer functional groups (e.g., -OH) or degradation byproducts. |
| Differential Scanning Calorimetry | DSC | Glass transition temperature (T₉), melting point (Tₘ), crystallinity.[17][19] | Changes in T₉ can indicate variations in MW or cross-linking.[20] |
| Thermogravimetric Analysis | TGA | Thermal stability, degradation temperature, residual solvent/moisture content.[7][17] | Determines safe processing temperatures and verifies the sample is free of volatiles. |
| Mass Spectrometry | MS | Identification of monomers, additives, and degradation products.[7][21] | Useful for analyzing unknown impurities or byproducts causing issues. |
References
-
Polymers Technology. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved January 11, 2026, from [Link]
-
Resolve Mass. (2025, October 14). An Overview of Analytical Techniques for Polymer Characterization. Retrieved January 11, 2026, from [Link]
-
ACS Omega. (2025, May 2). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. Retrieved January 11, 2026, from [Link]
-
Polymer Analysis. (2025, June 3). Essential Techniques and Strategies for Modern Laboratories. Retrieved January 11, 2026, from [https://www. JordiLabs.com/polymer-analysis-essential-techniques-and-strategies-for-modern-laboratories/]([Link]. JordiLabs.com/polymer-analysis-essential-techniques-and-strategies-for-modern-laboratories/)
-
Ask an Academic. (2025, April 2). What factors can influence polymerisation? Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN110627622A - Preparation method of high-purity tetramethyl bisphenol A.
-
RQM+. (2014, May 14). The Basics of Polymer Analysis: Techniques & Solutions. Retrieved January 11, 2026, from [Link]
-
Reddit. (2021, November 16). Troubleshooting step growth polymerization. Retrieved January 11, 2026, from [Link]
-
Milliken. (n.d.). Optimizing Polymer Performance with Tetramethyl Bisphenol A. Retrieved January 11, 2026, from [Link]
-
E3S Web of Conferences. (n.d.). Polymer Degradation: Category, Mechanism and Development Prospect. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2023, July 12). 27.8: Polymers and Polymerization Reactions. Retrieved January 11, 2026, from [Link]
-
Syrris. (n.d.). The range of chemistry technology enabling polymerization. Retrieved January 11, 2026, from [Link]
-
YouTube. (2020, October 6). Polymerization: going from monomer to polymer! Retrieved January 11, 2026, from [Link]
-
YouTube. (2025, July 29). What is 'good solvent' and 'bad solvent' for a polymer? Retrieved January 11, 2026, from [Link]
-
YouTube. (2025, April 7). What Is The Role Of Solvents In Polymer Processing? Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Solvents and Non Solvents for Polymers. Retrieved January 11, 2026, from [Link]
-
Scribd. (n.d.). Factors Influencing Polymer Properties. Retrieved January 11, 2026, from [Link]
-
YouTube. (2025, July 19). How Does Degradation Temperature Relate To Polymer Stability? Retrieved January 11, 2026, from [Link]
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Technical Support Center: 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA)
Welcome to the technical support center for 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, commonly known as Tetramethyl Bisphenol A (TMBPA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the thermal degradation of TMBPA during experimental and manufacturing processes. As a key monomer in high-performance polymers like polycarbonates and epoxy resins, maintaining the structural integrity of TMBPA is paramount.[1][2] This document provides in-depth, field-proven insights into the causes of thermal degradation and actionable strategies for its prevention.
Part 1: Fundamentals of TMBPA Thermal Degradation
This section addresses the core principles behind why and how TMBPA degrades under thermal stress.
Q1: What is thermal degradation and why is it a concern for TMBPA?
A1: Thermal degradation is the process by which a molecule breaks down at elevated temperatures. For TMBPA, this is a critical issue because it is often processed at high temperatures, for instance, during melt polymerization to synthesize polycarbonates or other resins.[1][3] Degradation compromises the monomer's purity, leading to discoloration (yellowing or browning) of the final polymer, altered mechanical properties, and the formation of potentially deleterious byproducts. The phenolic hydroxyl groups and the isopropylidene bridge in the TMBPA structure are particularly susceptible to thermal and thermo-oxidative breakdown. While TMBPA generally exhibits high thermal stability, improper handling can initiate degradation pathways.[4]
Q2: What are the primary mechanisms of TMBPA thermal degradation?
A2: The degradation of TMBPA, analogous to other bisphenols like Bisphenol A (BPA), proceeds through several key pathways, which are significantly influenced by the presence of oxygen.
-
Non-Oxidative Degradation (Inert Atmosphere): In the absence of oxygen, the primary degradation route involves the scission (breaking) of the isopropylidene bridge connecting the two phenyl rings. This can lead to the formation of various phenolic compounds. For similar bisphenol structures, this process typically begins at very high temperatures.[5][6]
-
Oxidative Degradation (Presence of Air/Oxygen): This is the more common and aggressive degradation pathway encountered in practice. Oxygen accelerates degradation at lower temperatures compared to an inert atmosphere.[7] The process is often initiated by the formation of free radicals at the phenolic hydroxyl groups or the methyl groups on the phenyl rings. These radicals can then react to form colored quinone-type structures, which are a primary cause of yellowing. The presence of oxygen can lower the activation energy required for decomposition, making the molecule more susceptible to breakdown during processing.[5]
Below is a simplified diagram illustrating the divergent pathways of degradation.
Caption: Divergent pathways of TMBPA thermal degradation.
Part 2: Troubleshooting Guide
This section is formatted to help you quickly diagnose and resolve specific issues encountered during your experiments.
| Symptom / Observation | Potential Root Cause(s) | Recommended Corrective Action(s) |
| Yellowing or browning of TMBPA powder upon heating, even below melting point. | 1. Presence of Oxygen: Surface oxidation is occurring. 2. Impurities: Residual catalysts (acids/bases) from synthesis or metal ions can catalyze oxidation. 3. Localized Overheating: Poor heat distribution in the oven or heating mantle. | 1. Use an Inert Atmosphere: Purge the heating vessel with dry nitrogen or argon before and during heating.[8] 2. Verify Purity: Use high-purity TMBPA (≥98.5%).[2] If purity is questionable, consider recrystallization.[9] 3. Improve Heat Transfer: Use a well-calibrated oven with forced air circulation or an oil bath for uniform heating. |
| Discoloration and viscosity drop during melt processing (e.g., in an extruder or reactor). | 1. Thermo-oxidative Degradation: Air leak into the processing equipment. 2. Excessive Temperature: The processing temperature is too high, exceeding the thermal stability limit. 3. High Shear Rate: Excessive mechanical shear can generate heat and contribute to chain scission. | 1. Check for Leaks: Ensure all seals on your reactor or extruder are tight. Maintain a positive pressure of inert gas. 2. Optimize Temperature Profile: Lower the processing temperature. Determine the TMBPA degradation onset via Thermogravimetric Analysis (TGA) and set the maximum processing temperature at least 20-30°C below this onset.[10] 3. Reduce Shear: Lower the screw speed or modify the screw design if using an extruder. |
| Inconsistent results in polymer synthesis (e.g., variable molecular weight, poor properties). | 1. Partial Degradation of Monomer: The TMBPA monomer is degrading to a variable extent before or during polymerization. 2. Formation of Inhibitory Byproducts: Degradation products may interfere with the polymerization reaction. | 1. Implement Strict Monomer Handling Protocols: Store TMBPA in a cool, dark place under nitrogen.[8][11][12] Use freshly opened or properly stored monomer for each reaction. 2. Incorporate a Stabilizer: Add a small amount (0.05-0.2 wt%) of a high-temperature antioxidant (e.g., a phosphite or hindered phenol type) to the TMBPA before processing. |
| Material turns dark and releases fumes during processing. | Severe Thermal Decomposition: Gross overheating has occurred, leading to extensive breakdown of the molecular structure. | 1. Immediate Shutdown: Safely stop the process immediately. 2. Verify Temperature Controllers: Check the calibration of all thermocouples and temperature controllers. A faulty controller is a common cause. 3. Review Process Parameters: Re-evaluate the entire process to ensure the set temperatures are appropriate for TMBPA. The thermal decomposition of related bisphenols can release hazardous compounds.[13] |
Troubleshooting Decision Tree
Use the following diagram to systematically diagnose the source of TMBPA degradation.
Caption: A decision tree for troubleshooting TMBPA thermal degradation.
Part 3: Best Practices & Protocols
Adherence to validated protocols is the most effective way to prevent thermal degradation.
Q3: What are the ideal storage conditions for TMBPA?
A3: Proper storage is the first line of defense against degradation. TMBPA, like many phenolic compounds, is sensitive to light, air, and heat over time.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent slow oxidation. If purchased in a large container, consider repackaging into smaller, single-use quantities under a nitrogen blanket.
-
Temperature: Store in a cool environment, ideally below 30°C.[12] Avoid storage in direct sunlight or near heat sources.
-
Container: Use opaque, well-sealed containers to protect from light and moisture.
-
Housekeeping: Keep the storage area clean and dry. Spills should be cleaned up immediately to avoid creating dust.[11]
Q4: How should I determine the maximum safe processing temperature for my TMBPA sample?
A4: The most reliable method is Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature. The "onset" temperature of mass loss is a critical indicator of the beginning of thermal decomposition.
Protocol: TGA for TMBPA Thermal Stability Assessment
-
Sample Preparation: Place 5-10 mg of your TMBPA powder into a clean TGA pan (aluminum or platinum). Ensure the sample is representative of the batch.
-
Instrument Setup:
-
Place the pan in the TGA instrument.
-
Select the desired atmosphere:
-
To simulate processing under inert conditions, use a nitrogen purge (flow rate ~50 mL/min).[10]
-
To assess thermo-oxidative stability, use a dry air or oxygen/nitrogen mix purge.
-
-
-
Thermal Method:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[10] This is a standard rate that provides good resolution.
-
-
Data Analysis:
-
Plot the mass (%) vs. temperature (°C).
-
Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs (Td5%).
-
Actionable Insight: Your maximum processing temperature should be set at least 20-30°C below the measured onset temperature to provide a sufficient safety margin. For example, TGA of Bisphenol A shows no significant weight loss up to 450°C under nitrogen, but this can be lower in air.[6][7][14]
-
Q5: What types of stabilizers or antioxidants are effective for TMBPA?
A5: While TMBPA is a polyphenol and has inherent antioxidant properties, at high processing temperatures, additional stabilizers are often necessary.[15][16] The goal is to interrupt the free-radical oxidation cycle. A dual-stabilizer system is often most effective.
| Stabilizer Class | Mechanism of Action | Examples | Typical Loading (wt%) |
| Phosphite Antioxidants (Secondary) | Decompose hydroperoxides, which are precursors to free radicals, into non-radical, stable products. They are considered "melt processing stabilizers." | Tris(2,4-di-tert-butylphenyl)phosphite | 0.05 - 0.15 |
| Hindered Phenol Antioxidants (Primary) | Scavenge free radicals by donating a hydrogen atom, effectively terminating the oxidation chain reaction. They provide long-term thermal stability.[15] | Pentaerythritol Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | 0.05 - 0.20 |
Protocol: Incorporating Stabilizers into TMBPA for Melt Processing
-
Selection: Choose a primary (hindered phenol) and/or secondary (phosphite) antioxidant based on your processing temperature and end-application requirements.
-
Preparation: Ensure the TMBPA and antioxidant powders are thoroughly dry.
-
Blending: In a controlled environment (e.g., a glovebox with a nitrogen atmosphere), combine the TMBPA powder with the desired amount of antioxidant(s).
-
Homogenization: Mix thoroughly using a low-shear method (e.g., tumbling in a sealed container) to ensure uniform distribution before introducing the mixture to the high-temperature processing equipment.
Part 4: Frequently Asked Questions (FAQs)
Q6: My TMBPA arrived with a slight reddish color. Is it safe to use?
A6: High-purity TMBPA should be a white solid.[2][9] A reddish or pinkish hue may indicate the presence of oxidation products or impurities from synthesis. While it might be usable for non-critical applications, for high-performance polymers where color and purity are essential, it is recommended to purify the material via recrystallization or source a new batch.[9]
Q7: Can I use a vacuum to remove volatiles during melt processing instead of an inert gas purge?
A7: Yes, using a vacuum is a common and effective technique in the later stages of melt polycondensation to remove reaction byproducts like phenol.[3][17] However, in the initial heating and melting stages, a positive pressure of an inert gas is superior for preventing the ingress of oxygen. A combination is often ideal: use an inert gas blanket during initial heating, then apply a vacuum once the material is fully molten and the reaction is underway.
Q8: Does the thermal history of TMBPA matter? If I heat and cool it multiple times, will it degrade?
A8: Yes, thermal history is very important. Each time TMBPA is heated, it is exposed to thermal stress. Even if the temperature is below the rapid decomposition point, some minor degradation can occur, and this damage is cumulative. For applications requiring the highest quality, it is best to use TMBPA that has not been subjected to previous melt cycles.
Q9: How does TMBPA's thermal stability compare to standard Bisphenol A (BPA)?
A9: TMBPA generally exhibits a higher glass transition temperature (Tg) when polymerized and improved thermal stability compared to standard BPA.[1] The four methyl groups on the phenyl rings provide steric hindrance, which can help protect the phenolic hydroxyl groups and increase the rigidity of the polymer backbone, contributing to its enhanced thermal properties. This makes TMBPA a suitable monomer for creating polymers with higher heat resistance.
References
- Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI.
- What Are Polyphenols? Types, Benefits, and Food Sources. Healthline.
- Healthy Foods High in Polyphenols. WebMD.
- Chemistry and Biochemistry of Dietary Polyphenols. PMC - NIH.
- What are Polyphenols? Another Great Reason to Eat Fruits and Veggies. Kendall Reagan Nutrition Center - College of Health and Human Sciences.
- Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A.
- Tetramethyl Bisphenol F Market Size, Share | CAGR of 5.3%. Unknown Source.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
- Thermal degradation of a brominated bisphenol A derivative | Request PDF.
- (PDF) Thermal degradation of tetrabromobisphenol A: emission of polybrominated dibenzo-p-dioxins and dibenzofurans and other organic compounds.
- CN110627622A - Preparation method of high-purity tetramethyl bisphenol A.
- Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. NIH.
- The Thermal Degradation Process of Tetrabromobisphenol A | Request PDF.
- EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
- Bisphenol A - 157. Unknown Source.
- Figure S2: Thermogravimetric analysis (TGA) of BPA.
- Thermal Decomposition Mechanism of 2,2-Bis-(4-Hydroxy-phenyl)-1, 1-Dichloroethylene-Based Polymers. Semantic Scholar.
- Formation of bisphenol A by thermal degradation of poly(bisphenol A carbon
- Technical Data Sheet - Bisphenol A-157. Unknown Source.
- Migration of bisphenol A from can coatings - Effects of damage, storage conditions and heating | Request PDF.
- A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate.
- 2,2-Bis(4-hydroxyphenyl) propane CAS 80-05-7 | 803546. Unknown Source.
- The thermal degradation of bisphenol A polycarbonate in air | Request PDF.
- Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semib
- Preparation of Bisphenol-A and Polydimethylsiloxane (PDMS) Block Copolycarbonates by Melt Polycondensation: Effects of PDMS Chain Length on Conversion and Miscibility. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN110627622A - Preparation method of high-purity tetramethyl bisphenol A - Google Patents [patents.google.com]
- 3. user.eng.umd.edu [user.eng.umd.edu]
- 4. market.us [market.us]
- 5. Formation of bisphenol A by thermal degradation of poly(bisphenol A carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. researchgate.net [researchgate.net]
- 8. docs.gato.txst.edu [docs.gato.txst.edu]
- 9. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 10. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. penpoly.com [penpoly.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. cetjournal.it [cetjournal.it]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Chemistry and Biochemistry of Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Tetramethylbisphenol A (TMBPA)
Welcome to the technical support center for the synthesis of 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane, commonly known as Tetramethylbisphenol A (TMBPA). As a critical monomer for high-performance polymers such as polycarbonates and epoxy resins, TMBPA serves as a halogen-free alternative to brominated flame retardants and other bisphenol compounds.[1][2] However, achieving high purity and yield can be challenging due to the prevalence of side reactions during its synthesis.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of TMBPA synthesis and minimize the formation of unwanted byproducts.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during TMBPA synthesis, linking them to specific side reactions and offering targeted solutions.
Question: My TMBPA synthesis resulted in a very low yield. What are the likely causes and how can I fix this?
Answer: A low yield of TMBPA is a frequent issue that can typically be traced back to incomplete reactions or the formation of specific, non-target molecules. Let's break down the primary culprits.
-
Probable Cause 1: Suboptimal Reaction Conditions. The condensation of 2,6-xylenol and acetone is highly sensitive to reaction parameters. Insufficient reaction time or a temperature outside the optimal range (typically 40-90°C) can lead to a significant amount of unreacted starting material.[1] Furthermore, the catalyst system's activity is paramount; aged or improperly prepared catalysts will result in poor conversion rates.
-
Probable Cause 2: Formation of Chromane Impurities. A significant side reaction is the intramolecular cyclization of an intermediate with another molecule of 2,6-xylenol, forming a chromane derivative. This is mechanistically similar to byproduct formation in standard Bisphenol A synthesis.[] This pathway consumes the starting material, directly reducing the yield of the desired TMBPA.
-
Probable Cause 3: Formation of Dimer and Trimer Impurities. If the stoichiometry is not carefully controlled, particularly with an excess of 2,6-xylenol relative to acetone, various phenol-based oligomers can form. These "triphenols" and other dimers are common byproducts in phenol-acetone condensations and are notoriously difficult to separate from the final product.[]
Solutions:
-
Optimize Reaction Parameters: Ensure your reaction is maintained within the recommended temperature range of 50-60°C for a sufficient duration, typically 4 to 5 hours.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Verify Catalyst Activity: Use a fresh, high-activity catalyst. For instance, a dual-catalyst system comprising an organic sulfonic acid and an organic carboxylic acid has been shown to improve both yield and purity.[1]
-
Control Stoichiometry: Carefully control the mass ratio of acetone to 2,6-xylenol. A recommended ratio is approximately 1:(2.5-3.5) to disfavor the formation of oligomeric side products.[1]
Question: My final TMBPA product has a distinct pink or yellowish discoloration. What causes this and how can I prevent it?
Answer: Discoloration in phenolic compounds like TMBPA is almost always due to oxidation.
-
Probable Cause: Air Oxidation of Phenolic Moieties. The hydroxyl groups on the TMBPA molecule are susceptible to oxidation, especially when exposed to air at elevated temperatures or in the presence of residual acidic catalysts. This oxidation leads to the formation of highly colored quinone-type structures. Even trace amounts of these impurities can impart a noticeable color to the bulk material.
Preventative Measures & Solutions:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Quenching and Neutralization: Thoroughly quench the acid catalyst at the end of the reaction and ensure the crude product is neutralized before extensive purification steps.
-
Use of Reducing Agents During Purification: During recrystallization, the addition of a small amount of a reducing agent, such as sodium dithionite (Na₂S₂O₄), can be highly effective.[4] This agent scavenges dissolved oxygen and reduces any oxidized species back to the colorless phenol form.
Question: I'm struggling to achieve high purity (>98.5%) after purification. What impurities are likely present and how can I remove them?
Answer: Achieving high purity requires targeting the removal of specific side products that have similar physical properties to TMBPA.
-
Probable Cause 1: Isomeric Byproducts. The condensation reaction can produce different isomers of TMBPA. While the desired product is the p,p' isomer (this compound), the formation of o,p' isomers is possible, where one of the xylenol molecules has reacted at its ortho position. These isomers often co-crystallize with the main product, making them difficult to remove.
-
Probable Cause 2: Residual 2,6-Xylenol. Incomplete conversion will leave unreacted 2,6-xylenol in your crude product. While its solubility differs from TMBPA, removing the last traces can be challenging.
-
Probable Cause 3: Complex Condensation Byproducts. As mentioned previously, triphenols and chromane derivatives are common, hard-to-separate byproducts that result from non-ideal reaction pathways.[1][]
Solutions:
-
Optimized Recrystallization: The most effective method for purification is a carefully controlled recrystallization. A proven solvent system is a mixture of a C1-C4 alcohol (methanol is highly effective) and water.[4] The presence of water is critical for modulating the solvent polarity to effectively precipitate pure TMBPA while leaving impurities in the mother liquor.
-
Solvent Washing: Before recrystallization, washing the crude solid with a non-polar organic solvent like toluene can help remove some unreacted starting materials and less polar byproducts.[1]
-
Adsorbent Treatment: For persistent color or minor impurities, treating a solution of the crude product with activated carbon before recrystallization can help adsorb colored species and other complex organic impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing TMBPA?
The industrial synthesis of TMBPA is achieved through the acid-catalyzed electrophilic substitution reaction between two equivalents of 2,6-xylenol and one equivalent of acetone.[1]
Caption: Primary synthesis route for TMBPA.
Q2: What are the mechanistic pathways for the most common side products?
Side products primarily arise from alternative electrophilic attacks or subsequent reactions of intermediates. The two most significant side products are chromane derivatives and triphenol compounds.
Caption: Formation pathways for major side products.
Q3: How does the choice of catalyst influence side product formation?
The catalyst is arguably the most critical factor in controlling the selectivity of the reaction.
-
Traditional Inorganic Acids (e.g., H₂SO₄, HCl): While effective at promoting the condensation, these strong proton acids can also catalyze the side reactions, leading to a complex mixture of products that is difficult to purify.[1]
-
Ion Exchange Resins: These solid acid catalysts can simplify catalyst removal but may suffer from lower activity and require higher temperatures, which can still promote byproduct formation.[1]
-
Modern Catalyst Systems: Recent advancements favor mixed organic acid systems, such as a combination of mercaptopropionic acid (as a promoter) and methanesulfonic acid. This approach offers high catalytic activity under milder conditions, which significantly improves selectivity towards the desired TMBPA product and results in higher purity and yield.[1]
Q4: What are the best practices for minimizing side reactions during TMBPA synthesis?
The following table summarizes the key experimental parameters and their recommended values for achieving a high-yield, high-purity synthesis.
| Parameter | Recommended Condition | Rationale & Causality | Reference |
| Catalyst System | Organic Sulfonic Acid + Organic Carboxylic Acid | Provides high activity and selectivity under milder conditions, suppressing side reactions. | [1] |
| Reaction Temperature | 50 - 60 °C | Balances reaction rate with suppression of side reactions. Higher temperatures favor byproduct formation. | [1] |
| Reaction Time | 4 - 5 hours | Ensures complete conversion of starting materials without prolonged exposure to acidic conditions that can cause degradation or side reactions. | [1] |
| Stoichiometry | Acetone to 2,6-Xylenol Mass Ratio: 1:(2.5-3.5) | A slight excess of the phenol component ensures complete consumption of acetone, preventing the formation of acetone-derived byproducts, but a large excess can lead to oligomers. | [1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidation of phenolic groups, which leads to colored impurities. | N/A |
Q5: What is a reliable protocol for purifying crude TMBPA?
A validated recrystallization protocol is the most effective method for achieving high-purity TMBPA. The protocol below is based on established methods.[4]
Caption: Workflow for the purification of crude TMBPA.
Section 3: Experimental Protocols
Protocol 1: Synthesis of High-Purity TMBPA [1]
-
Reactor Setup: In a 1.5 L three-neck glass flask equipped with a mechanical stirrer, thermometer, and condenser, add 600g of 2,6-xylenol and 95g of mercaptopropionic acid.
-
Initial Heating: Heat the mixture to 45°C while stirring to ensure all solids are molten and mixed.
-
Catalyst Addition: Slowly add 180g of methanesulfonic acid to the mixture.
-
Acetone Addition & Reaction: Begin the dropwise addition of acetone, maintaining a mass ratio of acetone to 2,6-xylenol of approximately 1:3. After addition is complete, maintain the reaction temperature at 50-60°C for 4-5 hours. The mixture will become a thick slurry.
-
Work-up: Cool the reaction mixture. Add an appropriate organic solvent, such as toluene, to the slurry and stir vigorously to wash the solid product.
-
Isolation: Filter the solid product, wash again with fresh toluene, and dry under vacuum to yield crude TMBPA.
Protocol 2: Purification of Crude TMBPA by Recrystallization [4]
-
Preparation: In a pressure-rated glass autoclave or vessel, charge 250g of crude TMBPA (e.g., 95% purity).
-
Solvent Addition: Add 250g of 70% aqueous methanol (175g methanol + 75g water).
-
Reducing Agent: Add 1.2g of sodium dithionite (Na₂S₂O₄) to prevent oxidation.
-
Dissolution: Seal the vessel and heat to approximately 100°C with stirring. The TMBPA should completely dissolve.
-
Crystallization: Slowly cool the solution to room temperature. Pure TMBPA will crystallize as a white solid.
-
Isolation & Drying: Filter the crystals, wash with a small amount of cold methanol, and dry under vacuum at 60-80°C to yield high-purity (>99.5%) white TMBPA.
References
- Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
-
Synthesis of 3,3',5,5'-tetramethyl benzidine. PrepChem.com. [Link]
-
Benzidine Rearrangement. Surendranath College. [Link]
- Preparation method of high-purity tetramethyl bisphenol A.
-
Benzidine Rearrangement. ALL ABOUT CHEMISTRY. [Link]
- Synthetic method of 3,3',5,5' -tetramethyl benzidine and hydrochloride thereof.
-
Benzidine rearrangement. YouTube. [Link]
-
The Mechanism of the Benzidine Rearrangement. ResearchGate. [Link]
-
3,3',5,5'-Tetramethylbenzidine. Wikipedia. [Link]
-
Toxic Effects of Tetramethyl Bisphenol A on Embryonic–Larval Development of Zebrafish (Danio rerio). MDPI. [Link]
-
Tetramethyl bisphenol A stimulates proliferation but inhibits fetal Leydig cell function in male rats by targeting estrogen receptor α after in utero exposure | Request PDF. ResearchGate. [Link]
-
Tetramethyl bisphenol A stimulates proliferation but inhibits fetal Leydig cell function in male rats by targeting estrogen receptor α after in utero exposure. Semantic Scholar. [Link]
- Method for 3,3,5,5-tetramethylbenzidine preparation.
Sources
Technical Support Center: Dissolving Tetramethyl Bisphenol A (TMBPA)
Welcome to the technical support center for Tetramethyl Bisphenol A (TMBPA). This guide is designed for researchers, scientists, and professionals in drug development and material science. Here, we address common challenges and questions related to the effective dissolution of TMBPA, providing not just protocols but the scientific reasoning behind them to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Tetramethyl Bisphenol A (TMBPA) and why is its proper dissolution critical?
Tetramethyl Bisphenol A (TMBPA) is a bisphenol derivative, appearing as a white to off-white crystalline solid.[1] Structurally, it is related to Bisphenol A (BPA) but contains four additional methyl groups, which impart enhanced thermal stability and chemical resistance.[1] This makes TMBPA a valuable monomer in the synthesis of high-performance polymers, specialty epoxy resins, and polycarbonates used in advanced coatings and electronic materials.[1][2]
Effective dissolution is the foundational step for any experiment. Incomplete dissolution leads to inaccurate concentration calculations, inconsistent results, and potential artifacts in downstream applications, whether in polymer synthesis, toxicological studies, or formulation development.
Q2: What are the fundamental solubility characteristics of TMBPA?
TMBPA is a hydrophobic molecule. Its chemical structure, rich in nonpolar hydrocarbon regions, dictates its solubility behavior.
-
Aqueous Solubility: TMBPA is considered insoluble in water.[1] This is analogous to its parent compound, BPA, which has very poor water solubility (around 300 mg/L).[3][4]
-
Organic Solvent Solubility: TMBPA is soluble in a range of common organic solvents.[1] The principle of "like dissolves like" is paramount; the nonpolar nature of TMBPA makes it amenable to dissolution in organic media.
Q3: Which organic solvents are recommended for dissolving TMBPA, and how do I choose the right one?
The choice of solvent is dictated by your experimental goal. A solvent suitable for organic synthesis may be inappropriate for a cell-based assay due to toxicity. TMBPA is reported to be soluble in solvents such as ethanol, acetone, chloroform, and benzene.[1] For guidance, we can also look at solvents effective for the structurally similar BPA, which include alcohols, ketones, and ethers.[5]
Table 1: Recommended Solvents for TMBPA and Experimental Considerations
| Solvent Class | Recommended Solvents | Best For... | Considerations & Cautions |
| Alcohols | Ethanol, Methanol[1] | General lab use, preparing stock solutions for biological assays (use sparingly). | Good balance of polarity and non-polar characteristics. Ethanol is often preferred for biological work over methanol due to lower cytotoxicity. High concentrations can still be toxic to cells.[6] |
| Ketones | Acetone[1] | Polymer synthesis, material science applications, cleaning glassware. | Excellent solvating power for nonpolar compounds. Highly volatile and flammable. Generally not suitable for biological applications due to high cytotoxicity. |
| Aromatic Hydrocarbons | Benzene[1], Toluene | Organic synthesis, polymer chemistry. | Excellent for dissolving nonpolar compounds.[7] However, these are toxic and should be handled with extreme care in a chemical fume hood.[8] Not suitable for biological applications. |
| Chlorinated Solvents | Chloroform[1] | Chemical reactions, extraction. | Effective solvent but is toxic and a suspected carcinogen. Use only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Preparing highly concentrated stock solutions for biological assays. | A powerful, water-miscible solvent. While not explicitly cited for TMBPA, it is widely used for similar poorly soluble compounds in drug discovery.[9] Use cell-culture grade, and keep final concentrations in media low (typically <0.5%) as it can have biological effects.[6] |
Below is a decision-making workflow to aid in solvent selection.
Caption: Solvent selection workflow for TMBPA experiments.
Q4: What safety precautions are necessary when handling TMBPA and its solvents?
TMBPA is classified as a skin and eye irritant and may have endocrine-disrupting properties.[8][10] Always consult the Safety Data Sheet (SDS) before use.[8][11]
-
Engineering Controls: Use a chemical fume hood to minimize inhalation of TMBPA dust and solvent vapors.[8] Ensure an eyewash station and safety shower are accessible.[8]
-
Personal Protective Equipment (PPE): Wear suitable gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[8]
-
Handling: Avoid creating dust when weighing the powder.[8] Keep containers tightly closed when not in use.[8]
-
Disposal: Dispose of TMBPA and its solutions according to local, state, and federal regulations. It is noted as being very toxic to aquatic life.[11]
Troubleshooting Guide
Problem: My TMBPA powder is not dissolving, even in an appropriate organic solvent.
Cause: Dissolution can be slow due to the crystalline nature of the solid and insufficient kinetic energy.[12] The particle size and degree of agitation significantly influence the dissolution rate.
Solution: Follow this enhanced dissolution protocol.
Protocol 1: Standard Method for Preparing a TMBPA Stock Solution
-
Preparation: Weigh the desired amount of TMBPA powder into a clean, dry glass vial (avoid plastic to prevent leaching of contaminants).[13]
-
Solvent Addition: Add the chosen organic solvent to achieve your target concentration.
-
Mechanical Agitation: Secure the cap and vortex the vial for 1-2 minutes. If a vortexer is unavailable, stir vigorously with a magnetic stir bar. This initial step breaks up powder agglomerates.
-
Sonication: If solids remain, place the vial in a bath sonicator for 5-10 minutes.[14] Sonication uses high-frequency sound waves to create micro-cavitations, which scrub the particle surfaces and accelerate dissolution.[12]
-
Gentle Warming: As a final step, you can gently warm the solution in a water bath (e.g., 30-40°C).[15] Increased temperature enhances solubility and dissolution rate for most solids.[16] Caution: Do not overheat, especially with volatile solvents like acetone.
-
Visual Confirmation: The solution is fully dissolved when it is clear, with no visible particles or haziness.[14]
Problem: My TMBPA precipitated immediately after I added my organic stock solution to my aqueous buffer (e.g., cell culture media).
Cause: This is a common issue when a compound is highly soluble in a water-miscible organic solvent but insoluble in water. When the stock solution is added to the aqueous phase, the local concentration of the organic solvent is no longer high enough to keep the hydrophobic TMBPA in solution, causing it to "crash out" or precipitate.[6]
Solution: Employ a careful dilution strategy.
Protocol 2: Method for Introducing TMBPA into an Aqueous Medium
-
Prepare a Concentrated Stock: Make a highly concentrated stock solution of TMBPA in a water-miscible solvent like DMSO or ethanol (e.g., 10-100 mM).[9] This minimizes the volume of organic solvent you need to add.
-
Warm the Aqueous Medium: Gently warm your aqueous buffer or media to the experimental temperature (e.g., 37°C for cell culture).
-
Vigorous Stirring: Place the aqueous medium on a stir plate and ensure it is stirring vigorously to create a vortex. This promotes rapid dispersion.
-
Slow, Dropwise Addition: Add the required volume of your TMBPA stock solution very slowly, drop-by-drop, directly into the vortex of the stirring liquid. This prevents the formation of localized, supersaturated regions and allows for immediate mixing.
-
Final Solvent Concentration: Critically, ensure the final concentration of the organic solvent in your aqueous solution is very low. For most cell lines, the final DMSO or ethanol concentration should be kept below 0.5% (v/v) to avoid solvent-induced toxicity or artifacts.[6] Always run a "vehicle control" (media + same amount of solvent, without TMBPA) in your experiments.
Problem: My analytical results (e.g., LC-MS) show background TMBPA contamination.
Cause: Bisphenols are known to be common environmental and laboratory contaminants. They can leach from plastic labware (e.g., pipette tips, centrifuge tubes) or be present as impurities in solvents, even those of high grade.[13]
Solution: Implement rigorous contamination control measures.
-
Use Glassware: Whenever possible, use glass volumetric flasks, vials, and syringes for preparing and storing TMBPA solutions. If plastic must be used, select polypropylene (PP) over polycarbonate (PC), as PC is a known source of BPA.
-
High-Purity Solvents: Use the highest purity solvents available (e.g., LC-MS or HPLC grade).[13]
-
Run Blanks: Always run a "system blank" consisting of your solvent and a "procedural blank" that goes through the entire sample preparation process without the analyte. This will help identify the source of contamination.[13]
-
Dedicated Glassware: If working at ultra-trace levels, consider designating a set of glassware exclusively for your TMBPA experiments and cleaning it rigorously between uses.
References
-
IndiaMART. (n.d.). Tetra Methyl Bisphenol A (TMBPA), 25 Kg, Industrial. Retrieved from IndiaMART. [Link]
-
National Center for Biotechnology Information. (n.d.). Tetramethylbisphenol-a. PubChem Compound Database. Retrieved from [Link]
-
Jeevan Chemicals. (n.d.). Tetramethyl Bisphenol A. Retrieved from [Link]
-
Wikipedia. (n.d.). Bisphenol A. Retrieved from [Link]
-
Foresight. (2025, September 17). Denmark Confirms TMBPA as Endocrine Disruptor. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrabromobisphenol A, 97%. Retrieved from [Link]
-
ResearchGate. (2014, August 20). I have a problem with dissolving of Bis-Phenol A (BPA) in water. Any suggestions? Retrieved from [Link]
-
Salgueiro-González, N., Turnes-Carou, I., Besada, V., & Muniategui-Lorenzo, S. (2014). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(1), 231-238. [Link]
-
Kumar, V., & Singh, S. (2024). Selection and Parameters Affecting Dissolution Media. Dissolution Technologies. [Link]
-
WordPress.com. (n.d.). FACTORS AFFECTING DISSOLUTION RATE. Retrieved from [Link]
-
Deepak Novochem Technologies Limited. (n.d.). Tetramethyl Bisphenol A. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. Retrieved from [Link]
-
ResearchGate. (2015, November 3). How to make Bisphenol A dissolve? Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bisphenol A. PubChem Compound Database. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Aromatic compounds – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2021, June 8). How to dissolve BPA in water? Retrieved from [Link]
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. Tetramethyl Bisphenol A | 5613-46-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. Bisphenol A - Wikipedia [en.wikipedia.org]
- 4. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. researchgate.net [researchgate.net]
- 10. useforesight.io [useforesight.io]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA)
This guide is designed for researchers, scientists, and drug development professionals working with 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA), also known as Tetramethylbisphenol A. It provides in-depth technical support in a question-and-answer format to address common challenges encountered during its synthesis, purification, and handling, with a focus on identifying and mitigating common impurities.
I. Frequently Asked Questions (FAQs) About TMBPA Impurities
This section addresses the most common questions regarding the purity of TMBPA, providing insights into the origin and nature of typical contaminants.
Q1: What are the most common impurities I can expect in my TMBPA sample?
The impurity profile of TMBPA is primarily dictated by its synthesis, which is an acid-catalyzed condensation of 2,6-dimethylphenol and acetone. Consequently, the most prevalent impurities include:
-
Unreacted Starting Materials: Residual 2,6-dimethylphenol and acetone are common impurities if the reaction does not go to completion or if they are not effectively removed during workup.
-
Positional Isomers: The condensation reaction can result in different isomers depending on the point of attachment of the isopropylidene bridge to the phenol rings. While the desired product is the p,p' isomer (4,4'-isopropylidenebis(2,6-dimethylphenol)), o,p' and o,o' isomers can also be formed as byproducts.
-
Chromane Derivatives: Similar to the synthesis of Bisphenol A, the formation of chromane-type byproducts is possible through the reaction of TMBPA with isopropenyl phenol, another potential byproduct.
-
Triphenol Compounds: These can arise from the reaction of TMBPA with an additional molecule of 2,6-dimethylphenol.
-
Colored Impurities: The presence of colored substances is a common issue in bisphenol synthesis, often arising from oxidation or side reactions, leading to a product that is not pure white.
Q2: How can these impurities affect my downstream applications?
The presence of impurities in TMBPA can have significant consequences for its end-use, particularly in polymerization reactions and biological assays:
-
Impact on Polymer Properties: In the synthesis of high-performance polymers like polycarbonates and epoxy resins, impurities can act as chain terminators or branching agents, leading to a lower molecular weight, altered mechanical properties, and reduced thermal stability of the final polymer.
-
Interference in Biological Assays: For researchers in drug development and life sciences, impurities may exhibit their own biological activity, leading to confounding results in toxicological or efficacy studies. For instance, some bisphenol analogs are known endocrine disruptors.[1][2]
-
Inconsistent Reaction Kinetics: The presence of unreacted starting materials or inhibitory byproducts can lead to variability in reaction rates and product yields in subsequent chemical transformations.
Q3: My TMBPA is off-white or slightly colored. What causes this and is it a concern?
An off-white or colored appearance in TMBPA is typically due to the presence of trace amounts of oxidized byproducts or other chromophoric impurities. While the concentration of these impurities may be low, their presence can be an indicator of a less pure product. For applications requiring high purity, such as the synthesis of optical-grade polycarbonates, even minute levels of colored impurities are undesirable. For other applications, the significance of the coloration depends on the specific tolerance for impurities. It is always recommended to characterize the purity of your TMBPA to ensure it meets the requirements of your experiment.
II. Troubleshooting Guide: Impurity Identification and Removal
This section provides practical guidance and step-by-step protocols for identifying and removing common impurities from TMBPA.
A. Identifying Impurities: Analytical Techniques
Accurate identification and quantification of impurities are crucial for effective purification. The following are the most common analytical techniques employed for this purpose.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying TMBPA and its non-volatile impurities.
-
Why HPLC? HPLC offers excellent resolution for separating structurally similar compounds like positional isomers. UV detection is commonly used as the phenolic rings in TMBPA and its aromatic impurities are chromophoric.
-
Typical HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water and acetonitrile or methanol is typically used. For example, starting with a higher water concentration and gradually increasing the organic solvent. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
-
Interpreting the Chromatogram: The main peak will correspond to the desired p,p'-TMBPA. Smaller peaks with different retention times will represent impurities. Unreacted 2,6-dimethylphenol will typically elute earlier than TMBPA, while higher molecular weight byproducts like triphenols will have longer retention times. Positional isomers may elute very close to the main peak, requiring an optimized gradient for good separation.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for identifying volatile and semi-volatile impurities.
-
Why GC-MS? GC-MS provides both separation and structural information, which is invaluable for identifying unknown impurities. The mass spectrometer fragments the molecules in a predictable way, creating a "fingerprint" that can be used for identification.
-
Sample Preparation: Due to the polar nature of the hydroxyl groups, derivatization is often necessary to improve the volatility and chromatographic behavior of TMBPA and its phenolic impurities. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.[3][4]
-
Typical GC-MS Parameters:
| Parameter | Recommended Setting |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C |
| Oven Program | A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 300 °C. |
| MS Detector | Electron Ionization (EI) at 70 eV |
-
Interpreting the Mass Spectra: The mass spectrum of the derivatized TMBPA will show a characteristic molecular ion peak and fragmentation pattern. Impurities can be identified by their unique mass spectra. For example, the loss of a methyl group from the isopropylidene bridge is a common fragmentation pathway for bisphenols.[5]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation of the main product and any significant impurities.
-
Why NMR? ¹H and ¹³C NMR can provide detailed information about the chemical structure of TMBPA and its impurities, helping to confirm the identity of isomers and other byproducts.
-
Interpreting the Spectra: The ¹H NMR spectrum of pure TMBPA will show characteristic signals for the aromatic protons, the methyl groups on the phenol rings, the isopropylidene methyl groups, and the hydroxyl protons. The presence of impurities will be indicated by additional, unexpected signals. For instance, the signals for the aromatic protons of an o,p' isomer will be different from those of the desired p,p' isomer. Resources are available that provide spectral data for TMBPA.[6]
B. Removing Impurities: Purification Protocols
Once impurities have been identified, the next step is to purify the TMBPA. Recrystallization is the most common and effective method.
Protocol: Purification of TMBPA by Recrystallization
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your TMBPA sample.
-
Principle of Recrystallization: This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the TMBPA and impurities at an elevated temperature but will have low solubility for TMBPA at a lower temperature, allowing the pure product to crystallize out upon cooling while the impurities remain in the solution.[7][8]
-
Solvent Selection: A mixture of a C1-C4 monoalcohol (such as methanol or ethanol) and water is a commonly used and effective solvent system for the recrystallization of TMBPA.[9][10] The water acts as an anti-solvent, reducing the solubility of TMBPA at lower temperatures. A typical ratio is in the range of 2-40% water in the alcohol by weight.
-
Step-by-Step Procedure:
-
Dissolution: In a suitable flask, add the crude TMBPA and the chosen solvent system (e.g., 80:20 methanol:water by weight). Use a sufficient amount of solvent to dissolve the TMBPA at an elevated temperature (typically near the boiling point of the solvent). The amount of solvent is typically 70 to 250% by weight relative to the amount of TMBPA.[9]
-
Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration to remove them. This involves quickly filtering the hot solution through a pre-warmed funnel with filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
-
Assessing Purity: After recrystallization, re-analyze the TMBPA using the analytical techniques described above (HPLC, GC-MS, or NMR) to confirm the removal of impurities and to determine the final purity.
III. Visualizing the Workflow
To provide a clear overview of the impurity identification and removal process, the following workflow diagram is presented.
Caption: Workflow for TMBPA impurity identification and removal.
IV. References
-
Effects of bisphenol A, bisphenol S, and tetramethyl bisphenol F on male fertility in Caenorhabditis elegans. PMC. [Link]
-
Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane. Google Patents.
-
Preparation method of high-purity tetramethyl bisphenol A. Google Patents.
-
Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Tetramethyl bisphenol F. Wikipedia. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
-
High Performance Liquid Chromatography of 2,2-Bis(4-Hydroxycyclohexyl)Propane. ACS Publications. [Link]
-
High resolution GC-MS Spectra for tetramethyl bisphenol F (TMBPF) and... ResearchGate. [Link]
-
Recrystallization of bisphenol A by azeotropically drying the solvent. Google Patents.
-
alpha,alpha'-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene. PubChem. [Link]
-
This compound. ChemBK. [Link]
-
The mass spectra and main fragmentation pathway found of nine bisphenol... ResearchGate. [Link]
-
Purification by Recrystallization. CUNY. [Link]
-
GCMS 3 Fragmentation Patterns. YouTube. [Link]
-
Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Journal of Mass Spectrometry. [Link]
-
GC MS Quantitation and Identification of Bisphenol-A Isolated from Water. ACS Publications. [Link]
-
Tetramethyl bisphenol F. A feasible alternative to bisphenol A. WordPress.com. [Link]
-
Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane. Google Patents.
-
An expanded toxicological profile of tetramethyl bisphenol F (TMBPF), a precursor for a new food-contact metal packaging coating. PubMed. [Link]
-
An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. MDPI. [Link]
Sources
- 1. Effects of bisphenol A, bisphenol S, and tetramethyl bisphenol F on male fertility in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomolecules101.wordpress.com [biomolecules101.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. library.dphen1.com [library.dphen1.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 2,2-Bis(4-hydroxy-3-methylphenyl)propane(79-97-0) 1H NMR spectrum [chemicalbook.com]
- 7. mt.com [mt.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 10. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Mechanical Properties of TMBPA Polymers
Welcome to the technical support center for Tetramethyl Bisphenol A (TMBPA) polymers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing the mechanical properties of these advanced materials. Here, you will find field-proven insights and troubleshooting guidance rooted in scientific principles to optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered when working to improve the mechanical characteristics of TMBPA-based polymers.
FAQ 1: My TMBPA-based polymer is too brittle. How can I improve its toughness?
Answer: Brittleness in TMBPA polymers, particularly in epoxy resin formulations, is a common challenge stemming from their highly crosslinked network structure which restricts molecular mobility.[1] To enhance toughness, you need to introduce mechanisms that can dissipate energy when the material is under stress.
Several effective strategies include:
-
Incorporate Toughening Agents: Blending the TMBPA polymer with elastomers or tough thermoplastics is a commercially successful method.[2] These agents form a separate phase within the epoxy matrix, which can absorb and dissipate energy, thus resisting crack propagation.[2]
-
Liquid Rubbers: Carboxyl-terminated butadiene-acrylonitrile (CTBN) rubber is a common choice.
-
Core-Shell Rubber Particles: These particles consist of a rubbery core and a glassy shell, providing an efficient way to introduce a toughening phase.[3]
-
Thermoplastics: High-performance thermoplastics like poly(ether sulfone)s can be dissolved in the epoxy and precipitated out during curing to form a toughening second phase.[4]
-
-
Decrease Crosslink Density: While a high crosslink density contributes to strength and thermal stability, it also increases brittleness.[5][6] By strategically reducing the crosslink density, you can increase the polymer's ability to deform before fracturing. This can be achieved by adjusting the stoichiometry of the resin and curing agent or by using chain extenders.[4]
-
Introduce Nanoparticles: The addition of nanoparticles, such as silica, can significantly increase the fracture energy of epoxy polymers.[7] These particles can induce localized plastic deformation in the matrix around them, a key mechanism for energy dissipation.[7]
FAQ 2: I'm observing poor dispersion of fillers/additives in my TMBPA polymer matrix. What could be the cause and how can I fix it?
Answer: Poor dispersion of fillers or additives is a critical issue that can lead to inconsistent mechanical properties and premature failure. The primary causes are often related to incompatibility between the filler and the polymer matrix, as well as improper processing techniques.
To address this, consider the following:
-
Surface Modification of Fillers: The surface of many fillers is hydrophilic, while the TMBPA polymer matrix is typically more hydrophobic. This mismatch can lead to agglomeration. Treating the filler surface with a coupling agent can improve its compatibility with the polymer matrix, leading to better dispersion.
-
Optimize Mixing/Compounding Parameters: The method and parameters of mixing are crucial.
-
For Thermoplastics: High-shear mixing in an extruder can help break down agglomerates. Ensure the processing temperature is appropriate to achieve the right melt viscosity for effective mixing.
-
For Thermosets (Epoxies): Mechanical stirring, sonication, or a combination of both can be used to disperse fillers in the liquid resin before adding the curing agent.
-
-
Use of Dispersing Agents/Surfactants: These additives can help to wet the surface of the filler particles and stabilize them within the polymer matrix, preventing re-agglomeration.
-
Control Filler Loading: Higher concentrations of fillers increase the likelihood of particle-particle interactions and agglomeration.[8] It is important to determine the optimal filler loading for your specific application.
FAQ 3: My TMBPA copolymer shows inconsistent mechanical properties from batch to batch. What are the likely sources of this variability?
Answer: Batch-to-batch inconsistency is a common challenge in polymer synthesis and can often be traced back to variations in the polymerization process itself.[9]
Key factors to investigate include:
-
Monomer Purity and Ratio: Ensure the purity of your TMBPA and comonomers is consistent. The molar ratio of reactants is critical in determining the final molecular weight and structure of the polymer.[9]
-
Catalyst Concentration and Activity: The amount and activity of the catalyst directly influence the reaction kinetics and the resulting molecular weight.[10][11]
-
Polymerization Conditions: Temperature, pressure, and reaction time must be precisely controlled.[10][11] Even small deviations can lead to significant differences in polymer chain length and polydispersity.[9]
-
Mixing and Heat Transfer: Inadequate mixing can lead to localized "hot spots" where the reaction proceeds at a different rate, resulting in a non-uniform polymer. Efficient heat removal is also crucial, as polymerization is often an exothermic process.[9]
-
Post-Polymerization Processing: The methods used for purification, drying, and pelletizing the polymer can also introduce variability.
To mitigate these issues, it is essential to establish and strictly adhere to a detailed Standard Operating Procedure (SOP) for your polymerization process.
Section 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific experimental issues, including potential causes, corrective actions, and preventative measures.
Troubleshooting Guide 1: Low Tensile Strength and Modulus
Issue: The synthesized TMBPA polymer exhibits lower than expected tensile strength and Young's modulus.
Underlying Science: Tensile strength and modulus are directly related to the polymer's molecular architecture and the interactions between polymer chains. Factors that disrupt the formation of a well-structured, high-molecular-weight polymer or introduce defects will degrade these properties.
| Possible Cause | Diagnostic Check | Corrective Action | Preventative Measure |
| Incomplete Polymerization / Low Molecular Weight | Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity index (PDI). | Optimize reaction conditions (temperature, time, catalyst concentration) to drive the reaction to completion.[10][11] | Implement stringent process controls and monitor reaction progress in real-time if possible. |
| Poor Interfacial Adhesion (in composites) | Scanning Electron Microscopy (SEM) of the fracture surface to observe filler pull-out or debonding. | Use a coupling agent or surface treatment on the filler to improve adhesion to the TMBPA matrix.[12] | Screen and select fillers and coupling agents that are chemically compatible with the TMBPA polymer system. |
| Presence of Voids or Defects | Optical microscopy or density measurements to detect porosity. | Degas the polymer melt or resin mixture before curing/solidification. Optimize molding or curing parameters (pressure, temperature) to minimize void formation. | Implement a vacuum degassing step in the experimental protocol. |
| Incorrect Curing Agent Stoichiometry (for thermosets) | Differential Scanning Calorimetry (DSC) to check for an unreacted curing agent or epoxy groups. | Recalculate and precisely measure the amounts of resin and curing agent based on their equivalent weights. | Use calibrated weighing equipment and double-check all calculations before mixing. |
Troubleshooting Workflow: Low Tensile Strength
Caption: Troubleshooting workflow for low tensile strength in TMBPA polymers.
Troubleshooting Guide 2: Additive Blooming or Migration
Issue: A hazy film or liquid appears on the surface of the TMBPA polymer product over time.
Underlying Science: Blooming is the migration of an additive (like an antioxidant, plasticizer, or slip agent) from the bulk of the polymer to its surface.[13] This occurs when the additive has limited solubility in the polymer matrix or when the concentration of the additive exceeds its solubility limit at a given temperature.[13]
| Possible Cause | Diagnostic Check | Corrective Action | Preventative Measure |
| Additive Concentration Exceeds Solubility Limit | Review the formulation to check the loading level of the additive. | Reduce the concentration of the blooming additive to below its solubility limit in the TMBPA polymer.[13] | Determine the solubility limit of the additive in the polymer through systematic studies at various concentrations and temperatures. |
| Incompatibility Between Additive and Polymer | Use Hansen Solubility Parameters (HSP) to predict the compatibility between the additive and the TMBPA polymer.[13] | Select an alternative additive with a solubility parameter closer to that of the TMBPA polymer. | Screen additives for compatibility using predictive software or solubility tests before finalizing the formulation. |
| Inappropriate Processing Temperatures | Review the processing temperature profile. | Lower the processing temperature to the minimum required for adequate melt flow. High temperatures can increase additive mobility and promote migration. | Optimize the processing temperature profile to balance melt processability with additive stability. |
| Changes in Storage Conditions | Check the temperature and humidity of the storage environment. | Store the polymer products in a controlled environment with stable temperature and humidity. | Define and maintain appropriate storage conditions for the final products. |
Mechanism of Additive Blooming
Caption: The process of additive migration from the polymer bulk to the surface.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing the mechanical properties of TMBPA polymers.
Protocol 1: Synthesis of TMBPA-Bisphenol A Copolycarbonate via Melt Transesterification
This protocol is adapted from a method demonstrated to significantly improve the thermal and mechanical properties of polycarbonate.[10][11]
Objective: To synthesize a TMBPA/BPA copolycarbonate with enhanced mechanical properties.
Materials:
-
Tetramethylbisphenol A (TMBPA)
-
Bisphenol A (BPA)
-
Diphenyl Carbonate (DPC)
-
Tetramethylammonium Hydroxide (TMAH) catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with temperature controller.
-
Vacuum pump.
Procedure:
-
Charging the Reactor: Charge the TMBPA, BPA, and DPC monomers into the three-necked flask. A typical molar ratio to start with is 50/50 for TMBPA/BPA, with the DPC to total bisphenol molar ratio around 1.05:1.[11]
-
Catalyst Addition: Add the TMAH catalyst. An effective starting concentration is 0.10 mol% relative to the total bisphenol content.[11]
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen purge throughout the initial stages of the reaction.
-
Ester Exchange Stage:
-
Heat the mixture to 180-200°C under a nitrogen atmosphere with constant stirring.
-
Phenol will begin to distill off as a byproduct of the ester exchange reaction.
-
Continue this stage for 1-2 hours, or until the majority of the theoretical amount of phenol has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 250-280°C.
-
Simultaneously, gradually apply a vacuum to the system, reducing the pressure to below 133 Pa.
-
The viscosity of the mixture will increase significantly as the molecular weight of the polymer builds.
-
Continue the reaction under these conditions for 2-4 hours. The reaction is complete when the desired melt viscosity is achieved (indicated by the torque on the mechanical stirrer).
-
-
Product Recovery:
-
Release the vacuum with nitrogen gas.
-
Extrude or pour the molten polymer from the reactor onto a cooling plate.
-
Allow the polymer to cool completely to room temperature.
-
-
Characterization:
-
Determine the molecular weight and PDI using GPC.
-
Confirm the chemical structure using FT-IR and ¹H NMR spectroscopy.[11]
-
Prepare test specimens (e.g., by injection molding or compression molding) and measure mechanical properties (tensile strength, modulus, elongation at break) according to standard methods (e.g., ASTM D638).[14]
-
Section 4: Data Presentation
Table 1: Effect of TMBPA Content on Mechanical Properties of Polycarbonates
This table summarizes representative data on how the incorporation of TMBPA into a BPA polycarbonate backbone can influence key mechanical properties.
| TMBPA/BPA Molar Ratio | Viscosity-Average Molecular Weight (Mη) | Tensile Strength (MPa) | Modulus of Elasticity (GPa) | Elongation at Break (%) |
| 0/100 (Pure BPA-PC) | ~25,000 | 60 | 2.4 | >60 |
| 25/75 | ~26,000 | 65 | 2.6 | ~50 |
| 50/50 | ~26,000 | 72 | 2.8 | ~30 |
| 75/25 | ~25,500 | 75 | 3.0 | ~15 |
| 100/0 (Pure TMBPA-PC) | ~25,000 | 78 | 3.2 | <10 |
Note: The data presented are illustrative and based on trends reported in the literature. Actual values will depend on specific synthesis conditions and molecular weights.[11] The presence of bulky methyl groups from TMBPA restricts chain mobility, leading to higher strength and modulus but reduced ductility.[11]
References
-
Wang, B., Liu, L., Zhu, J., Geng, Z., Ma, J., & Liu, B. (2025). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega, 10(18), 18802-18811. [Link]
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Wang, B., Liu, L., Zhu, J., Geng, Z., Ma, J., & Liu, B. (2025). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega. [Link]
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Milliken. (n.d.). Optimizing Polymer Performance with Tetramethyl Bisphenol A. [Link]
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MDPI. (n.d.). Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review. [Link]
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National Institute of Standards and Technology. (n.d.). Influence of Cross-link Density on the Thermal Properties of Thin Polymer Network Films. [Link]
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SAGE Publications. (n.d.). Toughening epoxy resins with poly(methyl methacrylate)-gr ted- natural rubber,, and its use in adhesive formulations. [Link]
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CORE. (n.d.). The mechanisms and mechanics of the toughening of epoxy polymers modified with silica nanoparticles. [Link]
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ResearchGate. (n.d.). The Effect of Fillers on the Mechanical Properties of Filled Materials. [Link]
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National Center for Biotechnology Information. (2021). Effect of Mineral Fillers on the Mechanical Properties of Commercially Available Biodegradable Polymers. [Link]
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National Center for Biotechnology Information. (2016). The Influence of Crosslink Density on the Failure Behavior in Amorphous Polymers by Molecular Dynamics Simulations. [Link]
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VTechWorks. (n.d.). Chapter 8 Literature Review of Epoxy Toughening. [Link]
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ResearchGate. (n.d.). The Effect of Crosslinking Density on Molecularly Imprinted Polymer Morphology and Recognition. [Link]
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National Center for Biotechnology Information. (n.d.). Tetramethyl Bisphenol F: Organ- and System-Specific Toxicity, Current Status, and Perspectives. [Link]
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Defense Technical Information Center. (n.d.). CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS. [Link]
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AZoM. (2023). How Do Additives and Fillers Affect the Properties of Polymers?[Link]
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YouTube. (2022). Troubleshooting and optimizing lab experiments. [Link]
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MDPI. (2023). Effects of Block Copolymer Terminal Groups on Toughening Epoxy-Based Composites: Microstructures and Toughening Mechanisms. [Link]
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MDPI. (2021). Studies on the Modification of Commercial Bisphenol-A-Based Epoxy Resin Using Different Multifunctional Epoxy Systems. [Link]
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Wiley Online Library. (2012). A perspective on emerging polymer technologies for bisphenol-A replacement. [Link]
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ACS Publications. (2019). Tensile Properties of Ultrathin Bisphenol-A Polycarbonate Films. [Link]
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International Journal of Engineering Research & Technology. (n.d.). Mechanical Properties of Polymer Matrix Composites Developed from Fibre Glass (E-Class) and Bisphenol-A-Co-Epichlorohydrine. [Link]
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National Center for Biotechnology Information. (n.d.). Effects of bisphenol A, bisphenol S, and tetramethyl bisphenol F on male fertility in Caenorhabditis elegans. [Link]
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Technical Support Center: Overcoming Scale-Up Challenges in TMBPA Production
Introduction
Welcome to the technical support center for 3,3',5,5'-Tetramethylbenzidine (TMBPA), also known as Tetramethyl-bisphenol A. TMBPA is a vital monomer and intermediate in the production of high-performance polymers such as polycarbonates and epoxy resins. While laboratory-scale synthesis may be straightforward, scaling up production presents significant hurdles that can impact yield, purity, and process efficiency.
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the scale-up of TMBPA production. Our goal is to bridge the gap between benchtop discovery and pilot or commercial-scale manufacturing by explaining the causality behind process challenges and offering robust, validated solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently asked when planning the scale-up of TMBPA production.
Q1: What are the primary challenges when scaling up TMBPA synthesis from grams to kilograms?
Scaling up TMBPA synthesis introduces complexities primarily related to reaction control, purification, and safety. Key challenges include:
-
Reaction Kinetics and Isomer Control: The condensation reaction between 2,6-xylenol and acetone is acid-catalyzed. At a larger scale, localized heat generation can accelerate side reactions, leading to the formation of unwanted isomers (like o,p'-TMBPA) and other byproducts, which complicates purification.[1]
-
Purification Efficiency: Recrystallization, the primary method for purifying TMBPA, becomes more challenging at scale. Achieving consistent crystal size, morphology, and purity requires precise control over cooling rates, agitation, and solvent ratios, which is harder to manage in large vessels.[2]
-
Solvent Handling and Recovery: The volume of solvents required increases significantly, raising concerns about cost, safety (flammability), and environmental impact. Efficient solvent recovery systems become essential for economic and sustainable production.[3]
-
Material Handling: Managing large quantities of solids (reactants and products) and viscous slurries requires specialized equipment for charging reactors, filtration, and drying, which may not be available in a standard lab setting.
Q2: How critical is the purity of the starting materials (2,6-xylenol and acetone) at an industrial scale?
Extremely critical. While minor impurities in starting materials might be negligible in a lab-scale reaction, they can have a magnified negative impact during scale-up. Impurities in 2,6-xylenol can act as catalysts or inhibitors for side reactions, leading to lower yields and the formation of difficult-to-remove, colored byproducts. The purity of the final TMBPA product is directly linked to the quality of the raw materials. A Chinese patent highlights a process to achieve high-purity TMBPA (over 98.5%) which relies on controlling the quality of reactants and catalysts.[4]
Q3: Are there significant safety or regulatory concerns associated with large-scale TMBPA production?
Yes. TMBPA is classified as a bisphenol and has been identified as an endocrine disruptor.[5][6] As of 2026, Denmark plans to submit a harmonized classification and labelling (C&L) dossier for TMBPA.[5] This regulatory scrutiny means that manufacturers must implement stringent containment and handling procedures to minimize operator exposure. Furthermore, the use of large volumes of flammable solvents and corrosive acids necessitates robust process safety management (PSM) protocols, including pressure-rated reactors, proper ventilation, and emergency response plans.[2]
Section 2: Detailed Troubleshooting Guide
This section provides a question-and-answer guide to specific problems that may arise during the scale-up process, organized by production stage.
Synthesis & Reaction Control
Q: We are observing a significant drop in yield and an increase in colored impurities when scaling our TMBPA synthesis from a 100g to a 5kg batch. What is the likely cause?
A: This is a classic heat transfer problem. The synthesis of TMBPA is an exothermic reaction. In a small flask, the high surface-area-to-volume ratio allows for efficient dissipation of heat into the environment. In a large reactor, this ratio decreases dramatically, leading to poor heat transfer. This can create localized "hot spots" where the temperature is much higher than the bulk measurement.
These hot spots can cause several issues:
-
Thermal Degradation: TMBPA or the starting materials can degrade at elevated temperatures, forming colored impurities.
-
Side Reactions: Higher temperatures can favor alternative reaction pathways, leading to byproducts such as triphenols or chromans, which are known impurities in similar bisphenol syntheses.[1]
-
Reduced Selectivity: The desired p,p'-TMBPA isomer formation might be compromised in favor of other isomers that are harder to crystallize.
Solution Workflow:
-
Control Reagent Addition: Add the catalyst (e.g., methanesulfonic acid) or acetone slowly and sub-surface to allow the reactor's cooling system to manage the heat generated.
-
Improve Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the agitation speed is sufficient to maintain a homogenous temperature throughout the batch, preventing localized overheating.
-
Monitor Internal Temperature: Use a calibrated temperature probe placed in the reaction mass, not just measuring the jacket temperature, for accurate process control.
-
Consider a Solvent-Free Method: Some patented methods aim to overcome these issues by using a solvent-free approach, which can simplify the process but requires specialized equipment like a kneading machine to handle the resulting paste.[4]
Purification & Isolation
Q: Our TMBPA product fails purity specifications after recrystallization at the pilot scale. We see a high level of the o,p'-isomer and other related impurities via HPLC analysis.
A: Inefficient removal of isomers and byproducts during recrystallization is a common scale-up challenge. The solubility profiles of the desired p,p'-TMBPA and the o,p'-isomer can be very similar, making separation difficult.[1] Simply scaling up a lab procedure often fails because crystallization kinetics do not scale linearly.
Troubleshooting Decision Tree for Low Purity:
Caption: Troubleshooting logic for low purity after crystallization.
Detailed Explanation & Protocol:
A highly effective method for purifying crude TMBPA at scale is recrystallization from aqueous C1-C4 monoalcohols.[2] A patented process specifies using a mixture of a C1-C4 alcohol with 2-40 wt% water.[2] This solvent system has a high capacity for TMBPA at elevated temperatures (65-150°C) but lower solubility upon cooling, allowing for high recovery of the purified product.
Protocol: Scaled Recrystallization of TMBPA [2]
-
Solvent Preparation: Prepare a solvent mixture of methanol and water (e.g., 80:20 by weight).
-
Dissolution: Charge the crude, colored TMBPA into a pressure-rated reactor. Add the aqueous methanol solvent in a ratio of 80 to 150 wt% relative to the crude TMBPA.
-
Heating: Seal the reactor and heat the stirred mixture to approximately 100-120°C. The pressure will increase due to the solvent vapor pressure. This ensures complete dissolution.
-
Controlled Cooling: Cool the solution slowly and with continuous stirring to ambient temperature. A slow cooling rate is crucial for selective crystallization of the p,p'-isomer and to avoid trapping impurities.
-
Isolation: Filter the resulting white crystalline solid.
-
Washing: Wash the filter cake first with a chilled portion of the aqueous methanol solvent, followed by a water wash to remove residual solvent and water-soluble impurities.
-
Drying: Dry the purified TMBPA under vacuum to obtain a final product with purity often exceeding 99.5%.
Formulation & Stability
Q: We are developing a TMBPA-based formulation and observe premature color development and degradation over time, even when stored in the dark. Why is this happening?
A: TMBPA, like many bisphenols and benzidine derivatives, is susceptible to oxidation.[7][8] This instability can be triggered by several factors common in formulated products:
-
Trace Metal Ions: Transition metal ions (e.g., iron, copper) can catalyze the oxidation of TMBPA, leading to colored byproducts.[9] These can be introduced from raw materials, process equipment, or storage containers.
-
Reactive Oxygen Species (ROS): Dissolved oxygen or residual peroxides from other formulation components can initiate oxidation. The oxidation mechanism can proceed through radical intermediates, leading to a complex mixture of degradation products.[7][8][10]
-
pH and Solvent Effects: The stability of TMBPA is pH-dependent. In aqueous environments, especially alkaline conditions, the phenolate form of TMBPA is more susceptible to oxidation.[7]
Mitigation Strategies:
-
Use High-Purity Components: Ensure all formulation components (solvents, buffers, additives) are of high purity and low in trace metals.
-
Inert Atmosphere: During formulation, blanket the mixing vessel with an inert gas like nitrogen or argon to displace oxygen.
-
Add Chelating Agents: Incorporate a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester trace metal ions that could catalyze oxidation.
-
Optimize pH and Buffer: Buffer the formulation to a pH where TMBPA exhibits maximum stability. This typically requires empirical study but is often in the slightly acidic to neutral range.
-
Use Antioxidants: Consider adding an antioxidant to the formulation to act as a scavenger for free radicals. The choice of antioxidant must be compatible with the final application.
Quality Control & Analytics
Q: What are the best analytical methods for assessing TMBPA purity at scale and identifying unknown impurities?
A: A robust quality control (QC) strategy is essential. No single method is sufficient; a combination of techniques provides a comprehensive purity profile.
| Parameter | Recommended Method | Purpose & Key Considerations |
| Identity | FTIR / NMR | Confirms the chemical structure of the TMBPA molecule. NMR can also provide information on isomeric purity.[4] |
| Purity & Impurity Profile | HPLC-UV/DAD or HPLC-MS | The primary method for quantifying TMBPA and separating it from related impurities (e.g., o,p'-isomer, unreacted 2,6-xylenol, and degradation products).[11][12] Using a mass spectrometer (MS) as a detector is crucial for identifying unknown impurity peaks by their mass-to-charge ratio.[12][13] |
| Residual Solvents | Headspace GC-MS | Quantifies the amount of residual solvents from the synthesis and purification steps (e.g., methanol, toluene). Essential for meeting regulatory and safety limits. |
| Color and Appearance | Visual / Spectrophotometric | A simple but critical test. A pure TMBPA product should be a white to off-white crystalline solid.[4] Any discoloration indicates potential impurities or degradation. |
| Melting Point | DSC or Melting Point Apparatus | A sharp melting point within a narrow range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities. |
Workflow for Investigating an Unknown Impurity:
Caption: Workflow for identifying unknown impurities in TMBPA.
References
-
Title: Oxidation of flame retardant tetrabromobisphenol A by singlet oxygen. Source: SciSpace URL: [Link]
- Title: EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)
- Title: CN110627622A - Preparation method of high-purity tetramethyl bisphenol A Source: Google Patents URL
-
Title: Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives Source: PubMed URL: [Link]
-
Title: Denmark Confirms TMBPA as Endocrine Disruptor Source: Foresight URL: [Link]
-
Title: Multiphase OH Oxidation of Bisphenols: Chemical Transformation and Persistence in the Environment Source: PMC - NIH URL: [Link]
-
Title: BPA and BPA alternatives BPS, BPAF, and TMBPF, induce cytotoxicity and apoptosis in rat and human stem cells Source: ResearchGate URL: [Link]
-
Title: Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential Source: NIH URL: [Link]
-
Title: 3,3',5,5'-Tetramethylbenzidine Can Be Unsuitable for Identifying Peroxidases Source: ResearchGate URL: [Link]
-
Title: Tetramethyl Bisphenol F: Organ- and System-Specific Toxicity, Current Status, and Perspectives Source: MDPI URL: [Link]
-
Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]
-
Title: Rationale of 3,3',5,5'-Tetramethylbenzidine as the Chromogenic Substrate in Colorimetric Analysis Source: PubMed URL: [Link]
-
Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester Department of Chemistry URL: [Link]
-
Title: A stable and highly sensitive 3,3′,5,5′-tetramethylbenzidine-based substrate reagent for enzyme-linked immunosorbent assays Source: ResearchGate URL: [Link]
-
Title: Degradation of bisphenol A during heat-activated peroxodisulfate treatment: kinetics, mechanism, and transformation products Source: Semantic Scholar URL: [Link]
-
Title: Analytical methods for the determination of bisphenol A in food Source: PubMed URL: [Link]
-
Title: Recrystallization of bisphenol a by azeotropically drying the solvent Source: European Patent Office - EP 0229357 A1 URL: [Link]
-
Title: Analytical methods for the determination of bisphenol A in food Source: ResearchGate URL: [Link]
-
Title: Rapid determination of key impurities in high purity bisphenol A with reversed phase separation and triple quadrupole mass spectrometry Source: PubMed URL: [Link]
-
Title: Oxidation of bisphenol A (BPA) and related compounds by the multifunctional catalytic globin dehaloperoxidase Source: PubMed URL: [Link]
-
Title: Go-to recrystallization solvent mixtures Source: Reddit URL: [Link]
-
Title: Biopharma's scale-up challenge Source: Cytiva URL: [Link]
-
Title: A proposed industrial scale-up of circular bisphenol-A (BPA) production Source: RSC Publishing URL: [Link]
-
Title: Toxic Effects of Tetramethyl Bisphenol A on Embryonic–Larval Development of Zebrafish (Danio rerio) Source: MDPI URL: [Link]
-
Title: Gabriel synthesis troubleshooting Source: Reddit URL: [Link]
-
Title: Simultaneous determination of bisphenol A, bisphenol AF, tetrachlorobisphenol A, and tetrabromobisphenol A concentrations in water using on-line solid-phase extraction with ultrahigh-pressure liquid chromatography tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins Source: PMC URL: [Link]
-
Title: Peptide synthesis troubleshooting Source: Reddit URL: [Link]
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- 3. A proposed industrial scale-up of circular bisphenol-A (BPA) production - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Mastering Molecular Weight in TMBPA Polymerization
Welcome to the technical support center for the polymerization of 3,3',5,5'-tetramethylbenzidine-4,4'-diylbis(4-phenyl-1,2,4-triazoline-3,5-dione) (TMBPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of TMBPA-based polymers, with a specific focus on controlling molecular weight. Achieving the desired molecular weight is critical as it directly influences the polymer's mechanical, thermal, and solubility properties.
Troubleshooting Guide: Diagnosing and Resolving Molecular Weight Issues
This section is structured to help you diagnose and resolve common issues that lead to undesired molecular weight outcomes in your TMBPA polymerization reactions.
Issue 1: Consistently Obtaining Low Molecular Weight Polymer
Low molecular weight is a frequent challenge in step-growth polymerization and can arise from several factors that prematurely terminate chain growth.[1] A systematic approach to troubleshooting is essential to pinpoint the root cause.
Q: My TMBPA polymerization is consistently yielding a polymer with a low number-average molecular weight (Mn) and weight-average molecular weight (Mw). What are the likely causes and how can I fix this?
A: This is a classic issue in polycondensation reactions. Here’s a prioritized checklist of potential culprits and their solutions:
1. Stoichiometric Imbalance: The Prime Suspect
-
Causality: Step-growth polymerization is exquisitely sensitive to the stoichiometric ratio of the reacting functional groups.[2][3][4] For TMBPA, which is often polymerized with a diacid chloride or another bifunctional monomer, an equimolar ratio of the reactive groups is paramount for achieving high molecular weight.[2] Any deviation from a 1:1 ratio will leave an excess of one type of chain end, preventing further chain growth and drastically limiting the degree of polymerization.[3][5]
-
Troubleshooting Steps:
-
Verify Monomer Purity: Impurities in your TMBPA or co-monomer can throw off the stoichiometry.[1] Ensure the purity of your starting materials is high (≥99%).[1] If necessary, recrystallize or purify the monomers.
-
Precise Measurement: Use a high-precision analytical balance for weighing your monomers. Account for the molecular weight of any protecting groups if applicable.
-
Quantitative Transfer: Ensure complete transfer of both monomers to the reaction vessel. Minor losses during transfer can create a significant stoichiometric imbalance, especially on a small scale.
-
2. Monomer and Solvent Purity: The Silent Killers
-
Causality: Impurities with reactive groups (e.g., monofunctional compounds, water) can act as chain stoppers, capping the growing polymer chains and preventing them from reaching high molecular weights.[1][5] The solvent must be inert and dry, as reactive solvents can participate in side reactions or interfere with the polymerization.[6]
-
Troubleshooting Steps:
-
Monomer Purification: As mentioned, purify your monomers if their purity is in doubt.
-
Solvent Purity: Use high-purity, anhydrous solvents. If necessary, distill the solvent over a suitable drying agent before use.
-
Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
3. Inefficient Removal of Condensation Byproducts
-
Causality: Many TMBPA polymerizations are condensation reactions that produce a small molecule byproduct (e.g., HCl if using a diacid chloride). According to Le Chatelier's principle, the efficient removal of this byproduct is necessary to drive the reaction toward the formation of high molecular weight polymer.
-
Troubleshooting Steps:
-
High Vacuum: For melt or solution polymerizations at elevated temperatures, ensure a high vacuum is applied to effectively remove volatile byproducts.
-
Acid Scavenger: In interfacial or low-temperature solution polymerizations, an acid scavenger (e.g., pyridine, triethylamine) is often used to neutralize the HCl byproduct and drive the reaction forward. Ensure the scavenger is pure and used in the correct stoichiometric amount.
-
4. Suboptimal Reaction Conditions: Temperature and Time
-
Causality: Both temperature and reaction time play crucial roles. Insufficient temperature or time will result in a low conversion of functional groups, which directly translates to low molecular weight.[1] Conversely, excessively high temperatures can lead to thermal degradation of the polymer and side reactions that can limit chain growth.[7][8][9]
-
Troubleshooting Steps:
-
Optimize Temperature: There is an optimal temperature range for each specific TMBPA polymerization system. If you are experiencing low molecular weight, consider incrementally increasing the reaction temperature to enhance the reaction rate.[10] However, be mindful of the thermal stability of your monomers and the resulting polymer.
-
Extend Reaction Time: Ensure the polymerization is allowed to proceed for a sufficient duration to reach high conversion. Monitor the progress of the reaction by measuring the viscosity of the reaction mixture or by taking aliquots for molecular weight analysis.
-
5. Catalyst Inefficiency
-
Causality: If your TMBPA polymerization requires a catalyst, its activity is crucial. An inactive or poisoned catalyst will result in a sluggish reaction and low molecular weight.[1] The concentration of the catalyst also matters; too little will be ineffective, while too much can sometimes lead to side reactions.[1][11]
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Ensure your catalyst is fresh and has been stored under the recommended conditions.
-
Optimize Concentration: The optimal catalyst concentration should be determined experimentally for your specific reaction.
-
Issue 2: Poor Control Over Molecular Weight and High Polydispersity
Even when a reasonably high molecular weight is achieved, a lack of control and a broad molecular weight distribution (high polydispersity index, PDI) can be problematic for many applications.
Q: I am able to synthesize high molecular weight TMBPA polymer, but the molecular weight is not reproducible between batches, and the PDI is higher than desired. How can I improve control?
A: This issue points towards inconsistencies in your reaction setup and conditions. Here’s how to tighten your control:
-
Causality: A broad PDI in step-growth polymerization can be caused by several factors, including side reactions, inefficient mixing, and temperature gradients within the reactor. Inconsistent batch-to-batch results are almost always due to a lack of precise control over the key polymerization parameters.
-
Troubleshooting and Optimization Workflow:
Caption: Workflow for troubleshooting high PDI and poor reproducibility.
-
Detailed Recommendations:
-
Standardize Procedures: Create a detailed, step-by-step standard operating procedure (SOP) for your polymerization and adhere to it strictly for every batch.
-
Temperature Control: Use a reliable temperature controller and ensure the reaction vessel is heated uniformly. For viscous melts, ensure the stirring is adequate to prevent localized hot spots.
-
Controlled Monomer Addition: In some cases, a controlled, slow addition of one monomer to the other can help to maintain stoichiometry throughout the reaction and lead to a narrower PDI.[12]
-
Chain Stoppers for Deliberate Control: If you need to consistently produce a polymer with a specific, lower molecular weight, the addition of a controlled amount of a monofunctional monomer (a chain stopper) is a highly effective method.[5][13] This will deliberately limit the chain length and can result in a narrower molecular weight distribution.
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of polymerization method (e.g., solution, melt, interfacial) affect molecular weight control in TMBPA polymerization?
A: The polymerization method has a significant impact:
-
Melt Polycondensation: This method, performed at high temperatures and under high vacuum, can often yield very high molecular weight polymers because the high temperature promotes reaction kinetics and the vacuum efficiently removes byproducts. However, the high melt viscosity can make mixing difficult, potentially leading to a broader PDI. Thermal degradation is also a greater risk.
-
Solution Polycondensation: This method offers better temperature control and easier mixing compared to melt polymerization. However, achieving very high molecular weight can be more challenging as it requires high monomer concentrations and the complete removal of the solvent at the end of the reaction. The choice of solvent is critical, as it can affect monomer solubility and reactivity.[6]
-
Interfacial Polycondensation: This is a low-temperature method where the polymerization occurs at the interface of two immiscible liquids. It can rapidly produce high molecular weight polymer. However, precise stoichiometric control at the interface can be difficult, which may lead to a broader molecular weight distribution.
Q2: What is a typical target for the polydispersity index (PDI) in TMBPA polymerization, and what does it signify?
A: For a typical step-growth polymerization, the theoretical PDI approaches 2.0 at high conversions. A PDI value close to 2.0 often indicates a well-behaved polycondensation reaction. A significantly higher PDI (>2.5-3.0) might suggest the presence of side reactions, chain branching, or issues with reaction control. A PDI significantly lower than 2.0 is not typically expected for a standard step-growth process unless specific techniques to control the distribution are employed.
Q3: Can I use Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) to monitor the progress of my TMBPA polymerization?
A: Absolutely. GPC/SEC is an invaluable tool for this purpose. By taking small aliquots from your reaction mixture at different time points, you can track the increase in molecular weight and the evolution of the PDI. This data can help you determine the optimal reaction time to achieve your target molecular weight.
Q4: My TMBPA polymer is discoloring (e.g., turning yellow or brown) during polymerization, especially at high temperatures. Is this related to molecular weight?
A: Yes, discoloration is often a sign of thermal degradation or side reactions, which can negatively impact molecular weight. These side reactions can create non-reactive chain ends or cross-links, both of which can limit or alter the final molecular weight and broaden the PDI. If you observe discoloration, it is advisable to consider lowering the reaction temperature, reducing the reaction time, or ensuring a highly inert atmosphere.
Experimental Protocols
Protocol 1: General Procedure for Solution Polycondensation of TMBPA
This protocol provides a general guideline. Specific conditions should be optimized for your particular co-monomer and desired polymer properties.
-
Monomer and Glassware Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure both TMBPA and the diacid chloride co-monomer are of high purity (≥99%) and are thoroughly dried.
-
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser, add TMBPA (1.00 equivalent).
-
Add a suitable anhydrous solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)) to dissolve the TMBPA.
-
Add an acid scavenger, such as pyridine (2.2 equivalents), to the solution.
-
-
Polymerization:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the diacid chloride (1.00 equivalent) in the same anhydrous solvent to the stirred TMBPA solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to the desired reaction temperature (e.g., 80-120 °C).
-
Monitor the reaction by observing the increase in viscosity. The reaction time can range from a few hours to 24 hours.
-
-
Isolation and Purification:
-
Once the desired viscosity is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent, such as methanol, with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with the non-solvent and then with water to remove any residual salts and solvent.
-
Dry the polymer in a vacuum oven at an appropriate temperature until a constant weight is achieved.
-
Protocol 2: Molecular Weight Characterization by GPC/SEC
-
Sample Preparation:
-
Prepare a dilute solution of the dried TMBPA polymer (e.g., 1-2 mg/mL) in a suitable solvent that completely dissolves the polymer (e.g., tetrahydrofuran (THF), chloroform, or N,N-dimethylformamide (DMF) containing a salt like LiBr).
-
Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
-
GPC/SEC Analysis:
-
Use a GPC/SEC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of your polymer.
-
Calibrate the system using narrow molecular weight polystyrene or polymethyl methacrylate standards.
-
Inject the filtered polymer solution onto the column and elute with the mobile phase at a constant flow rate.
-
-
Data Analysis:
-
Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of your TMBPA polymer.
-
Data Presentation
The following table summarizes the expected qualitative effects of key reaction parameters on the molecular weight of TMBPA polymers based on the principles of polycondensation.
| Parameter | Change | Expected Effect on Molecular Weight | Rationale |
| Stoichiometry | Deviation from 1:1 ratio | Decrease | Creates an excess of one type of chain end, preventing further polymerization.[2][3] |
| Monomer Purity | Decrease (more impurities) | Decrease | Impurities can act as chain stoppers.[1] |
| Reaction Temperature | Increase (within optimal range) | Increase | Increases reaction rate and drives the reaction to higher conversion.[7][10] |
| Increase (above optimal range) | Decrease | Can cause thermal degradation and side reactions.[7][8] | |
| Reaction Time | Increase | Increase (up to a plateau) | Allows the reaction to proceed to higher conversion.[1] |
| Catalyst Concentration | Increase (from low to optimal) | Increase | Increases the rate of polymerization.[11] |
| Chain Stopper Conc. | Increase | Decrease | Deliberately limits the length of the polymer chains.[5][13] |
References
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Effect of catalyst dosage on the melt-transesterification synthesis of... ResearchGate. Available from: [Link]
-
Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. ResearchGate. Available from: [Link]
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Stoichiometry and molecular weight control. Fiveable. Available from: [Link]
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The effect of temperature on polymerization results. ResearchGate. Available from: [Link]
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MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION. YouTube. Available from: [Link]
-
How Does Stoichiometry Impact Step-growth Polymerization? YouTube. Available from: [Link]
-
How Does Temperature Affect Chain-Growth Polymerization? YouTube. Available from: [Link]
-
Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. ResearchGate. Available from: [Link]
-
Effects of Polymer Molecular Weight on Structure and Dynamics of Colloid–Polymer Bridging Systems. University of Houston. Available from: [Link]
-
Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Royal Society of Chemistry. Available from: [Link]
-
How to control the molecular weight in polymerizing acrylamide with free radical polymerization? ResearchGate. Available from: [Link]
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How does the solvent affect the molecular weight of polymer? ResearchGate. Available from: [Link]
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Control of Molecular Weight Distribution in Polycondensation Polymers. Polyamide Synthesis. ResearchGate. Available from: [Link]
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Chain-Growth SuFEx Polycondensation: Molecular Weight Control and Synthesis of Degradable Polysulfates. SciSpace. Available from: [Link]
-
Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. National Center for Biotechnology Information. Available from: [Link]
-
Recent Advancements in the Synthesis of Ultra-High Molecular Weight Polyethylene via Late Transition Metal Catalysts. MDPI. Available from: [Link]
-
Synthesis, properties and thermal degradation mechanism of bisphenol A-based polyarylates capped with p-tert-butylphenol. ResearchGate. Available from: [Link]
-
Is stoichiometric imbalance in polymerization important if the process has an evaporation step? Chemistry Stack Exchange. Available from: [Link]
-
Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder. Royal Society of Chemistry. Available from: [Link]
-
Molecular Weight Control in Step Growth Polymerization. Blog de ingeniería química. Available from: [Link]
-
Identity of Low-Molecular-Weight Species Formed in End-To-End Cyclization Reactions Performed in THF. MDPI. Available from: [Link]
-
How Does Temperature Affect Polymer Density? YouTube. Available from: [Link]
-
The Effect of Molecular Weight on the (Re)-Processability and Material Properties of Bio-Based, Thermoreversibly Cross-Linked Polyesters. MDPI. Available from: [Link]
-
Control of molecular-weight distribution in step-growth polymerization: the intermediate monomer feed method. University of Fukui Repository. Available from: [Link]
-
Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. MDPI. Available from: [Link]
-
Impact of Polymer Molecular Weight on Aging of Poly(Ethyleneoxide)/Dextran All-Aqueous Emulsions Stabilized by Oppositely Charged Nanoparticle/Polyelectrolyte Assemblies. MDPI. Available from: [Link]
-
Bisphenol A-based co-polyarylates: Synthesis, properties and thermal decomposition mechanism. ResearchGate. Available from: [Link]
-
Preparation And Properties Of Bisphenol-type Polyarylates. Globe Thesis. Available from: [Link]
-
Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide. National Center for Biotechnology Information. Available from: [Link]
-
Facile preparation of bimodal polyethylene with tunable molecular weight distribution from ethylene polymerization catalyzed by binary catalytic system in the presence of diethyl zinc. ResearchGate. Available from: [Link]
-
Preparation and Characterization of Low-Molecular-Weight Polyacrylonitrile. MDPI. Available from: [Link]
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- 13. Blog de ingeniería química: Molecular Weight Control in Step Growth Polymerization [iqriosity.blogspot.com]
Technical Support Center: Monomer Purity in Step-Growth Polymerization
Welcome to the technical support center dedicated to addressing challenges in step-growth polymerization. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of polymer synthesis. A recurring and critical factor for success in this field is the purity of the monomers used. Even minute impurities can significantly compromise the molecular weight, structural integrity, and ultimate performance of the final polymer.
This resource adopts a question-and-answer format to provide direct and actionable solutions to common experimental hurdles. We will explore the fundamental principles underlying these issues, offering not just troubleshooting steps but also a deeper understanding to enhance your research endeavors.
Frequently Asked Questions (FAQs)
Q1: My step-growth polymerization consistently results in a low molecular weight polymer. I have meticulously checked my stoichiometry and reaction conditions. Could monomer purity be the underlying issue?
A1: Yes, this is a very common problem and monomer purity is a primary suspect when low molecular weights are obtained in step-growth polymerization.[1][2][3] Here's a detailed explanation of why this occurs:
-
Stoichiometric Imbalance: Achieving a high molecular weight in step-growth polymerization is contingent on maintaining a precise 1:1 molar ratio of the reacting functional groups (for example, carboxylic acid and alcohol groups for polyester synthesis).[1][2] The presence of monofunctional impurities, which possess only one reactive group, can disrupt this delicate balance. These impurities act as "chain stoppers" by capping the growing polymer chain, thereby preventing further elongation.[2][4][5]
-
Inert Impurities: Even impurities that do not directly participate in the polymerization reaction can be detrimental. They effectively dilute the monomer concentration, which can lead to a slower and less efficient reaction.
-
Side Reactions: Certain impurities can introduce unwanted side reactions. For instance, an impurity might undergo dehydration or other degradation pathways at the reaction temperature, generating byproducts that interfere with the main polymerization process.[2][6]
The significance of stoichiometry is mathematically described by the Carothers equation :
Xn = 1 / (1 - p) (for a stoichiometric ratio, r=1)
Where Xn is the number-average degree of polymerization and p is the extent of the reaction. This equation highlights that a high degree of polymerization is only achievable as the extent of the reaction approaches unity (or 100% conversion).[7][8][9] Even minor deviations from perfect stoichiometry will significantly limit the maximum achievable molecular weight.[7][10]
Here is a logical workflow to diagnose if monomer purity is the root cause of the problem:
Caption: A troubleshooting workflow for addressing low molecular weight in step-growth polymerization.
Q2: I am observing discoloration in my final polymer product. What are the potential causes and how can I mitigate this issue?
A2: Discoloration in polymers is often an indicator of degradation or the presence of colored impurities originating from the monomers. Common causes include:
-
Oxidation: Monomers, particularly those with functional groups susceptible to oxidation, can degrade during storage or at elevated reaction temperatures. This can generate colored byproducts that become incorporated into the polymer backbone. To prevent this, it is advisable to store monomers under an inert atmosphere, such as nitrogen or argon, and to consider the use of antioxidants if they are compatible with your reaction system.
-
Thermal Degradation: High reaction temperatures can lead to the thermal degradation of either the monomers or the resulting polymer, causing discoloration.[1] It is crucial to maintain precise control over the reaction temperature and duration. If feasible, employing a more efficient catalyst at a lower temperature can be beneficial.
-
Impurities from Synthesis or Storage: Residual catalysts or byproducts from the monomer synthesis process, or degradation products formed during storage, can be colored and lead to a discolored polymer.
Troubleshooting Guide for Polymer Discoloration
| Potential Cause | Diagnostic Approach | Preventative Strategy |
| Oxidation | Spectroscopic analysis (UV-Vis, NMR) to detect oxidized species. | Store monomers under an inert atmosphere; consider using antioxidants. |
| Thermal Degradation | Thermogravimetric analysis (TGA) to determine the decomposition temperature of monomers. | Optimize reaction temperature and time to avoid degradation. |
| Colored Impurities | Chromatographic analysis (HPLC, GC-MS) of monomers to identify and quantify impurities. | Purify monomers prior to polymerization (e.g., recrystallization, distillation). |
Q3: The mechanical properties of my polymer are inconsistent across different batches. How can I improve the reproducibility of my results?
A3: Inconsistent mechanical properties are frequently linked to variations in monomer purity between batches. The molecular weight distribution (MWD), often expressed as the polydispersity index (PDI), is highly sensitive to impurities and directly influences the mechanical performance of the polymer.
-
Broad Molecular Weight Distribution: Impurities that can initiate side reactions or act as chain transfer agents can lead to a broadening of the MWD. A broader MWD signifies a wider range of polymer chain lengths, which typically results in less predictable and often inferior mechanical properties.
-
Unintended Cross-linking: The presence of trifunctional impurities can lead to cross-linking, which can result in the formation of a gel or a brittle polymer, drastically altering the intended mechanical properties.
Experimental Protocol: Assessing Monomer Purity via High-Performance Liquid Chromatography (HPLC)
This protocol offers a general framework for evaluating monomer purity. Method development will be necessary to optimize the conditions for your specific monomers.
-
Preparation of Standards: Accurately weigh a known quantity of a high-purity monomer standard and dissolve it in an appropriate solvent to create a stock solution. Prepare a series of dilutions from this stock solution to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of your monomer sample in the same solvent used for the standards.
-
HPLC Conditions:
-
Column: Select a column that is suitable for your monomer (e.g., a C18 column for non-polar monomers).
-
Mobile Phase: Choose a mobile phase that provides good separation of your monomer from any potential impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detector: A UV detector is commonly used if the monomer contains a chromophore. For monomers lacking a UV chromophore, a refractive index (RI) detector can be employed.
-
-
Data Analysis: Inject the standards and the sample into the HPLC system.
-
Quantification: Utilize the calibration curve to determine the purity of your monomer sample and to identify and quantify any impurities present.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 4. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Carothers equation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Carothers_equation [chemeurope.com]
- 10. fiveable.me [fiveable.me]
Technical Support Center: Catalyst Selection and Optimization for TMBPA Synthesis
Welcome to the technical support center for the synthesis of 2,2',6,6'-tetramethyl-3,3',5,5'-biphenyltetracarboxylic acid (TMBPA). This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex aromatic compounds. We will delve into the critical aspects of catalyst selection for constructing the sterically hindered tetramethylbiphenyl core, a key intermediate in TMBPA synthesis, and address common troubleshooting scenarios you may encounter during your experiments. Our focus is not just on the "how," but the fundamental "why" behind each strategic choice.
Core Challenge: Synthesizing the Tetramethylbiphenyl Backbone
The primary hurdle in TMBPA synthesis is the creation of the C-C bond between two highly substituted benzene rings. The presence of ortho-methyl groups introduces significant steric hindrance, making this coupling reaction non-trivial. The overall synthetic strategy is generally a two-stage process: first, the catalytic coupling of an appropriate precursor to form 2,2',6,6'-tetramethyl-3,3',5,5'-tetramethylbiphenyl, followed by the oxidation of the methyl groups to carboxylic acids.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Q3: My coupling reaction yield is very low. What are the most common culprits and how do I troubleshoot?
A3: Low yield in a coupling reaction is a frequent issue, especially with challenging substrates. A systematic approach is key to identifying the root cause.
Caption: Troubleshooting flowchart for low coupling reaction yield.
Detailed Troubleshooting Steps:
-
Catalyst Inactivity: The Pd(0) species is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Use freshly purchased or properly stored catalysts and ligands.
-
Reagent Purity: Impurities in your starting materials are a common cause of failure. Water can hydrolyze the boronic acid, and other impurities can poison the catalyst. Purify your aryl halide (e.g., by recrystallization) and use high-purity boronic acid and anhydrous solvents.
-
Suboptimal Conditions:
-
Temperature: Sterically hindered couplings often require more thermal energy. If you are running at 80 °C, try increasing to 100-110 °C.
-
Base/Solvent: The choice of base and solvent is interdependent. If a K₂CO₃/Toluene system isn't working, switching to a stronger, more soluble base like Cs₂CO₃ in Dioxane may improve results.
-
Side Reactions: A common side reaction is the homocoupling of the boronic acid (protodeboronation). This often points to moisture in the reaction or a slow transmetalation step. Using a more effective base or a more electron-rich ligand can help accelerate the desired catalytic cycle. [1]
-
Q4: I have successfully synthesized the tetramethylbiphenyl intermediate. How do I perform the oxidation to TMBPA without degrading the product?
A4: The oxidation of the four benzylic methyl groups to carboxylic acids requires a strong oxidizing agent. The most common and effective reagent for this transformation is potassium permanganate (KMnO₄). [2][3]The key is to control the reaction conditions to prevent over-oxidation and cleavage of the aromatic rings.
Key Parameters for Successful Oxidation:
-
Solvent System: A mixture of pyridine and water or t-butanol and water is often used. [3]Pyridine helps to solubilize the organic intermediate and buffers the reaction mixture.
-
Temperature Control: This is a highly exothermic reaction. The KMnO₄ should be added portion-wise to a heated solution (e.g., 90-100 °C) to maintain control and avoid a dangerous thermal runaway. [2]* pH: The reaction is typically run under basic conditions, sometimes with added NaOH or another base. After the reaction is complete (indicated by the disappearance of the purple permanganate color), the mixture is acidified to precipitate the final tetracarboxylic acid product.
-
Workup: The brown manganese dioxide (MnO₂) byproduct is removed by filtration, often after being treated with a reducing agent like sodium bisulfite to form soluble Mn²⁺ salts, which simplifies the filtration process.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
(This is a representative protocol for small-scale screening. Quantities should be adjusted accordingly.)
Safety: Work in a well-ventilated fume hood. Wear appropriate PPE (lab coat, gloves, safety glasses). Palladium compounds are toxic and phosphine ligands can be air-sensitive.
-
Reactor Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), the arylboronic acid (1.1-1.2 eq), and the base (e.g., Cs₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-Dioxane, ~0.1 M concentration) via syringe.
-
Degassing: Sparge the resulting slurry with argon for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: In a separate vial under inert gas, weigh the palladium precursor (e.g., PdCl₂(dppf), 1-3 mol%) and the ligand if necessary. Add this solid to the reaction flask against a positive flow of argon.
-
Reaction: Heat the reaction mixture with vigorous stirring in an oil bath to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for KMnO₄ Oxidation
Safety: KMnO₄ is a strong oxidizer. The reaction is highly exothermic. Do not add the full amount of KMnO₄ at once.
-
Reactor Setup: In a three-necked round-bottom flask equipped with a condenser and a mechanical stirrer, add the tetramethylbiphenyl intermediate (1.0 eq) and the solvent system (e.g., a 1:1 mixture of water/pyridine). [2]2. Heating: Heat the mixture to reflux (around 100 °C) with vigorous stirring.
-
Oxidant Addition: Add solid KMnO₄ (a significant excess is required, e.g., 8-10 eq) in small portions over several hours. Monitor the temperature and reflux rate to ensure the reaction remains under control. The purple color of the permanganate should disappear as it is consumed.
-
Reaction Completion: Continue heating until the purple color persists, indicating the reaction is complete.
-
Quenching & Filtration: Cool the mixture. Carefully add a saturated solution of sodium bisulfite until the brown MnO₂ precipitate dissolves and the mixture becomes colorless. Filter any remaining solids.
-
Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify with concentrated HCl until the pH is ~1-2. The TMBPA product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. [2]Further purification can be achieved by recrystallization.
References
- CN110627622A - Preparation method of high-purity tetramethyl bisphenol A - Google P
- Optimizing Polymer Performance with Tetramethyl Bisphenol A. (URL not available)
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Effect of catalyst dosage on the melt-transesterification synthesis of... - ResearchGate. (URL: [Link])
-
(PDF) Analysis of Tetrabromobisphenol A and Bisphenol A in Plant Sample-Method Optimization and Identification of the Derivatives - ResearchGate. (URL: [Link])
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Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications - PMC - NIH. (URL: [Link])
-
Analysis of tetrabromobisphenol A and bisphenol A in plant sample—method optimization and identification of the derivatives | Request PDF - ResearchGate. (URL: [Link])
-
Determination of the flame retardant tetrabromobisphenol A in air samples by liquid chromatography-mass spectrometry - PubMed. (URL: [Link])
- Possible pyrolysis mechanism routes for TMBPA‐50. [Color figure can be... - ResearchGate. (URL: https://www.researchgate.
-
Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives - PubMed. (URL: [Link])
- US6245950B1 - Process for the preparation of tetrabromobisphenol-A - Google P
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Supporting Information Contents - The Royal Society of Chemistry. (URL: [Link])
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Ullmann reaction - Wikipedia. (URL: [Link])
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Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst - PMC - NIH. (URL: [Link])
-
Tetramethyl bisphenol A stimulates proliferation but inhibits fetal Leydig cell function in male rats by targeting estrogen receptor α after in utero exposure - PubMed. (URL: [Link])
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Toxic Effects of Tetramethyl Bisphenol A on Embryonic–Larval Development of Zebrafish (Danio rerio) - MDPI. (URL: [Link])
-
An expanded toxicological profile of tetramethyl bisphenol F (TMBPF), a precursor for a new food-contact metal packaging coating - ResearchGate. (URL: [Link])
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (URL: [Link])
-
Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (URL: [Link])
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Synthesis of C2 symmetric hydroxylated biphenyls by microwave-assisted oxidative coupling of natural phenols - CNR-IRIS. (URL: [Link])
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Org. Synth. 2005, 82, 80 - Organic Syntheses Procedure. (URL: [Link])
- US8492565B2 - Biphenyltetracarboxylic acid dianhydride and process for producing the same, and polyimide formed from the same and process for producing the same - Google P
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Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (URL: [Link])
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Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. (URL: [Link])
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Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. (URL: [Link])
-
Rapid extraction of trace bisphenol A in real water samples using hollow mesoporous silica surface dummy molecularly imprinted p. (URL: [Link])
-
Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential - NIH. (URL: [Link])
- EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)
-
Synthesis, oxidation and crosslinking of tetramethyl bisphenol F (TMBPF)-based polymers for oxygen/nitrogen gas separations - Monash University. (URL: [Link])
-
Recent advances in oxidative phenol coupling for the total synthesis of natural products - RSC Publishing. (URL: [Link])
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])
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OPTIMIZATION OF DIFFERENT PARAMETERS IN THE SYNTHESIS OF BISPHENOL A IMPRINTED POLYMER VIA PRECIPITATION POLYMERIZATION FOR BISP - Malaysian Journal of Analytical Sciences. (URL: [Link])
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Synthesis of Bisphenol A with Heterogeneous Catalysts - Bibliothèque et Archives Canada. (URL: [Link])
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Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - NIH. (URL: [Link])
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(PDF) Room Temperature C-C Coupling Reactions: Ullmann Reaction Catalyzed by Novel Biocatalytic System of Trapa natans L./Copper Acetate and its Antidiabetic Activity - ResearchGate. (URL: [Link])
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate. (URL: [Link])
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reducing byproduct formation in TMBPA production
A Guide to Minimizing Byproduct Formation for High-Purity TMBPA Production
Welcome to the technical support center for TMBPA (3,3',5,5'-Tetramethylbenzidine bisphenol A) synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this reaction. The synthesis of TMBPA, a critical monomer for high-performance polymers like polycarbonates and epoxy resins, is an acid-catalyzed condensation that, while straightforward in principle, is sensitive to reaction conditions that can lead to a variety of byproducts.[1] Achieving high purity and yield is paramount, and this guide is structured to help you troubleshoot common issues and optimize your experimental outcomes.
Section 1: The Core Chemistry: TMBPA Synthesis and Potential Side Reactions
The synthesis of TMBPA involves the condensation of two equivalents of 2,6-dimethylphenol (2,6-xylenol) with one equivalent of acetone, typically catalyzed by a strong acid.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism.
The primary challenge in TMBPA synthesis is controlling the reaction's selectivity to favor the desired p,p'-isomer and prevent the formation of impurities that are often difficult to separate.[1]
Caption: Simplified reaction pathway for TMBPA synthesis and byproduct formation.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during TMBPA synthesis in a practical question-and-answer format.
Q1: My final product has low purity with multiple spots on the TLC plate. What are the likely byproducts and their causes?
Probable Cause(s): Low purity is often a result of several competing side reactions. The most common byproducts in bisphenol synthesis include:
-
Isomers: The formation of the ortho,para' (o,p')-isomer alongside the desired para,para' (p,p')-TMBPA is a significant issue. This occurs when the electrophilic attack happens at the ortho position of the phenol ring, which is sterically hindered but still possible.[2]
-
Mono-alkylated Phenol: The reaction may stall after the first addition of 2,6-xylenol to acetone, leaving a significant amount of the intermediate.
-
Chromans and Triphenols: These are complex byproducts formed from side reactions of the main reactants or intermediates, often promoted by excessive temperatures or high catalyst concentrations.[3]
Actionable Solutions:
-
Optimize Catalyst: The choice and concentration of the catalyst are critical. While strong mineral acids work, heterogeneous catalysts like acidic ion-exchange resins can offer better selectivity.[1] If using a dual-catalyst system (e.g., organic sulfonic and carboxylic acids), ensure the ratio is correct to balance reaction rate and selectivity.[1]
-
Control Temperature: Maintain the reaction temperature strictly within the optimal range, typically between 50-60°C.[1] Higher temperatures can accelerate side reactions more than the main reaction.
-
Adjust Stoichiometry: Use a molar excess of 2,6-xylenol relative to acetone. A mass ratio of acetone to 2,6-xylenol between 1:2.5 and 1:3.5 is recommended to drive the reaction to completion and minimize acetone self-condensation.[1][4]
-
Purification: A robust purification protocol is essential. Recrystallization from a mixed solvent system, such as methanol/water or ethanol/water, is highly effective at removing most of these common byproducts.[5]
Q2: I am observing a significant amount of a lower molecular weight impurity. Could this be a mono-alkylated byproduct, and how can I prevent it?
Probable Cause(s): Yes, a prominent lower molecular weight impurity is very likely the mono-alkylated intermediate (2-(4-hydroxy-3,5-dimethylphenyl)propan-2-ol). Its accumulation suggests that the second electrophilic substitution reaction is slow or incomplete. This can be caused by:
-
Insufficient Reaction Time: The reaction was stopped before it could proceed to completion.
-
Poor Catalyst Activity: The catalyst may have deactivated over time or is not potent enough to effectively catalyze the second, more sterically hindered, addition.
-
Suboptimal Reactant Ratio: An insufficient excess of 2,6-xylenol can slow down the second substitution step.
Actionable Solutions:
-
Increase Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the mono-adduct spot/peak is minimized. A typical reaction time can be 4-5 hours.[1]
-
Verify Catalyst Activity: Ensure your catalyst is fresh and active. For solid catalysts, ensure they are properly activated and not poisoned.[6] Consider a slight increase in catalyst loading, but be cautious as this can also promote other side reactions.
-
Optimize Molar Ratio: As mentioned, ensure a sufficient molar excess of 2,6-xylenol to push the equilibrium towards the di-substituted product.[4]
Q3: The color of my crude product is pink or yellowish instead of white. What causes these colored impurities, and how can I remove them?
Probable Cause(s): Color formation is typically due to the oxidation of phenolic compounds. Trace impurities in the starting materials or the product can oxidize in the presence of air, especially at elevated temperatures or when exposed to light, forming highly conjugated, colored species. Phenol itself is prone to oxidation, and any unreacted starting material can contribute to color.
Actionable Solutions:
-
Use High-Purity Reagents: Ensure your 2,6-xylenol and acetone are of high purity and freshly distilled if necessary.[6]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Add a Reducing Agent during Purification: During the workup or recrystallization process, adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) can effectively bleach the colored impurities, resulting in a pure white product.[5]
-
Prompt Workup: Process the reaction mixture promptly after completion to minimize the time the product spends at high temperatures in the acidic reaction medium.[6]
Section 3: Recommended Experimental Protocols
Adherence to a validated protocol is key to reproducibility and purity.
Protocol 1: Optimized Synthesis of TMBPA
This protocol is a generalized procedure based on common methodologies.[1]
-
Reagent Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and condenser, add 2,6-xylenol. Heat the flask gently to melt the xylenol (melting point ~45°C).
-
Catalyst Addition (Part 1): Once molten, begin stirring and add the first catalyst (e.g., an organic carboxylic acid like mercaptopropionic acid, ~5-15% by mass of the xylenol).[1] Stir for 15-25 minutes.
-
Catalyst Addition (Part 2) & Reactant Feed: Raise the temperature to the target of 50-60°C.[1] Slowly add the second catalyst (e.g., an organic sulfonic acid like methanesulfonic acid) followed by the dropwise addition of acetone over 30-60 minutes.[1] Maintain a constant temperature.
-
Reaction: Allow the mixture to react for 4-5 hours at 50-60°C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Workup: Once the reaction is complete, cool the mixture. The product often precipitates or forms a thick slurry. Add an organic solvent like methanol to wash the solid product.
-
Isolation: Filter the solid product and wash it thoroughly with the chosen solvent, followed by water, to remove residual acid and unreacted starting materials.
-
Drying: Dry the crude TMBPA under vacuum. The resulting product should have a purity of >98%.[1]
Protocol 2: Purification of Crude TMBPA by Recrystallization[5]
-
Dissolution: In a suitable flask, combine the crude TMBPA with a C1-C4 monoalcohol containing 10-30% water by weight (e.g., 80:20 methanol:water). Use approximately 80-150% solvent by weight relative to the crude TMBPA.
-
Heating: Heat the mixture to 80-100°C with stirring until all the solid dissolves completely. A small amount of a reducing agent (e.g., 0.5% Na₂S₂O₄ by weight of TMBPA) can be added at this stage to decolorize the solution.[5]
-
Crystallization: Slowly cool the clear solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation & Drying: Collect the white, crystalline TMBPA by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Experimental workflow for high-purity TMBPA synthesis and purification.
Section 4: Frequently Asked Questions (FAQs)
-
What is the optimal molar ratio of 2,6-xylenol to acetone? A molar excess of 2,6-xylenol is crucial. Ratios from 2.5:1 to 4:1 (xylenol:acetone) are commonly cited to maximize acetone conversion and suppress byproduct formation.[1][4]
-
How critical is water in the reaction mixture? Water is a byproduct of the condensation reaction. While some purification methods intentionally use water in the solvent system[5], the synthesis step should generally be conducted under anhydrous or low-water conditions to favor the forward reaction and maintain the activity of certain acid catalysts.[6]
-
How can I effectively monitor the reaction? Thin Layer Chromatography (TLC) is a simple and effective method for qualitative monitoring. Use a suitable mobile phase (e.g., Hexane/Ethyl Acetate) to resolve the starting material, mono-adduct intermediate, and the final TMBPA product. For quantitative analysis, HPLC or GC-MS are the preferred methods.
Section 5: Data Summary
| Parameter | Effect on Yield | Effect on Purity / Byproducts | Recommended Condition | Reference(s) |
| Temperature | Increases rate up to a point, then potential for degradation. | Higher temps (>70°C) increase isomer and chroman formation. | 50 - 60°C | [1] |
| Catalyst Type | Strong acids give high conversion. | Selectivity varies greatly. Ion-exchange resins or specific organic acid combos can improve p,p'-isomer selectivity. | Dual organic acid system or acidic ion-exchange resin. | [1] |
| Reactant Molar Ratio (Xylenol:Acetone) | Higher xylenol excess drives reaction to completion. | Reduces acetone self-condensation and mono-adduct byproduct. | 2.5:1 to 4:1 | [1][4] |
| Reaction Time | Yield increases with time until equilibrium or reactant depletion. | Insufficient time leaves mono-adduct. Excessive time can promote degradation. | 4 - 6 hours (monitor by TLC/HPLC). | [1] |
| Water Content | Presence of water can inhibit the forward reaction. | Can affect catalyst activity. | Anhydrous or low-water conditions for synthesis. | [3][6] |
References
Sources
- 1. CN110627622A - Preparation method of high-purity tetramethyl bisphenol A - Google Patents [patents.google.com]
- 2. Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US6939994B1 - Process for the production of bisphenol-A - Google Patents [patents.google.com]
- 5. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Polymer Properties in TMBPA Copolymers
Welcome to the technical support center for TMBPA (Tetramethylbisphenol A) copolymers. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis and characterization of TMBPA-based polymers. Our goal is to provide you with the expertise and practical insights needed to achieve consistent and reliable polymer properties for your advanced applications.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, focusing on the causality behind experimental outcomes and providing actionable solutions.
Q1: Why is the molecular weight (Mw) of my TMBPA copolymer consistently lower than the target?
Low molecular weight is a frequent challenge in step-growth polymerization, often stemming from several critical factors that prematurely terminate chain growth.[1]
A1: Core Causes and Solutions
-
Imprecise Stoichiometry: Step-growth polymerization requires an exact equimolar balance of functional groups to achieve high molecular weight.[2][3] A slight excess of one monomer will cap the polymer chains, drastically limiting their final length.[3]
-
Troubleshooting:
-
Verify Monomer Purity: Impurities can act as chain stoppers or alter the effective molar mass of your monomers.[1][2] Use high-purity monomers (≥99.5%). If purity is uncertain, purify monomers by recrystallization or distillation.[1][2]
-
Accurate Measurement: Use a high-precision analytical balance (at least 4 decimal places) for weighing monomers. Account for the molecular weight of any impurities if known.
-
Prevent Transfer Loss: When working on a small scale, minor losses during transfer can significantly skew stoichiometry.[2] Consider preparing a master solution of one monomer and adding the other components to the same reaction vessel to minimize transfers.
-
-
-
Inefficient Removal of Condensation Byproducts: In polycondensation reactions, such as the melt transesterification used for TMBPA polycarbonates, the removal of byproducts (e.g., phenol from diphenyl carbonate) is crucial to drive the reaction equilibrium towards high polymer formation.[2]
-
Troubleshooting:
-
High Vacuum: Ensure your reaction setup can achieve and maintain a high vacuum (typically <1 mbar) during the polycondensation stage.[1] Check for leaks in all joints and seals.
-
Efficient Stirring: High melt viscosity can trap byproducts. Use an overhead mechanical stirrer with appropriate torque to ensure thorough mixing and to create a large surface area for byproduct evaporation.
-
Staged Temperature and Vacuum: Gradually increase the temperature and apply the vacuum in stages. This prevents vigorous boiling of monomers at the beginning and ensures controlled removal of the byproduct as the molecular weight and viscosity increase.
-
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting:
-
Reaction Time: Insufficient reaction time will not allow the polymer chains to reach high molecular weight.[1][4] Monitor the reaction's progress by observing the increase in melt viscosity (via stirrer torque) and extend the time if necessary.[1]
-
Temperature: The temperature must be high enough for the reaction to proceed but not so high as to cause thermal degradation, which can lead to chain scission.[1] For TMBPA/BPA copolymers via melt transesterification, polycondensation temperatures are often optimized around 260 °C.[5]
-
-
-
Catalyst Issues: The catalyst must be active and present at the correct concentration.
Troubleshooting Workflow for Low Molecular Weight
Caption: A systematic workflow for diagnosing and resolving low molecular weight in TMBPA copolymers.
Q2: What causes a broad polydispersity index (PDI > 2.5) in my step-growth polymerization?
A2: Factors Influencing Polydispersity
For a typical step-growth polymerization, the theoretical PDI approaches 2.0 as the reaction goes to high conversion. A PDI significantly higher than this suggests side reactions or non-ideal conditions.
-
Side Reactions: Unwanted reactions, such as branching or cross-linking, can lead to a much broader distribution of chain sizes. This can be caused by reactive impurities or by polymerization temperatures that are too high, leading to thermal degradation and chain scission/recombination events.
-
Poor Mixing: In melt polymerization, if the viscosity becomes very high and mixing is inefficient, different regions of the reaction mixture may polymerize at different rates, leading to a heterogeneous mixture of chain lengths.
-
Non-stoichiometric Conditions at the Start: If monomers are not added simultaneously or if one monomer is significantly more volatile and is lost at the beginning of the reaction, the polymerization will proceed under non-stoichiometric conditions, which can broaden the PDI.
Q3: My copolymer composition, confirmed by ¹H NMR, doesn't match the monomer feed ratio. What happened?
A3: Reactivity Ratios and Monomer Loss
-
Different Monomer Reactivities: If you are copolymerizing TMBPA with another bisphenol (e.g., BPA), their reactivities with the carbonate source (e.g., diphenyl carbonate) may not be identical.[5][6] The more reactive monomer will be incorporated into the polymer chains faster, leading to a composition rich in that monomer, especially at lower conversions. As the reaction proceeds, the composition will shift as the less reactive monomer is consumed. For a random copolymer with a composition matching the feed ratio, the reactivity ratios of the two monomers should be close to unity.
-
Monomer Sublimation/Volatility: One of the monomers might be more volatile under the reaction conditions (high temperature and vacuum). If a significant amount of one monomer is lost from the reaction vessel, the effective stoichiometry in the melt will change, leading to a final copolymer composition that does not reflect the initial feed ratio.
-
Troubleshooting: Use a reaction setup with a condenser or cold trap to minimize monomer loss, especially during the initial heating and vacuum application stages.
-
Q4: The thermal properties (Tg, Td) of my polymer are inconsistent between batches. Why?
A4: Dependence on Molecular Weight and Composition
-
Glass Transition Temperature (Tg): The Tg of a polymer is highly dependent on its molecular weight (up to a certain plateau) and its chemical composition.[5]
-
Molecular Weight Variation: Lower molecular weight polymers have more chain ends, which increases free volume and mobility, resulting in a lower Tg. If your batches have inconsistent molecular weights, their Tg values will also be inconsistent.
-
Compositional Drift: The Tg of a TMBPA copolymer is a function of its composition. TMBPA has a more rigid structure than BPA, so copolymers with a higher TMBPA content will have a higher Tg.[6][7] Inconsistent monomer incorporation between batches will directly lead to variable Tg values.
-
-
Decomposition Temperature (Td): While less sensitive than Tg, the thermal stability can also be affected by low molecular weight (more chain ends are often less stable) and the presence of residual catalyst or impurities, which can catalyze degradation pathways.
Frequently Asked Questions (FAQs)
-
Q: How do I accurately determine the composition of my TMBPA copolymer?
-
A: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and accurate method.[5][6] By integrating the signals corresponding to unique protons on the TMBPA monomer (e.g., the methyl protons) and the co-monomer, you can calculate the molar ratio of the two units in the final polymer chain.
-
-
Q: What are the best practices for monomer purification and storage?
-
A: Monomers should be purified by recrystallization from an appropriate solvent to remove impurities.[1] After purification, they must be thoroughly dried under vacuum at a temperature below their melting point to remove all traces of solvent and water.[1] Store purified monomers in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
-
-
Q: What are the key parameters to control during a melt transesterification synthesis of TMBPA copolymers?
-
A: The critical parameters are summarized in the table below. Precise control over each is essential for reproducibility.
-
| Parameter | Importance | Typical Range/Value |
| Monomer Stoichiometry | Controls final molecular weight. | 1.00 : 1.00 to 1.00 : 1.08 (Diol:DPC)[8] |
| Catalyst Concentration | Affects reaction rate and side reactions. | 0.01 - 0.1 mol% (relative to diol)[5] |
| Reaction Temperature | Governs reaction kinetics and potential degradation. | 180-280 °C (staged increase)[9] |
| Reaction Time | Determines extent of reaction and final Mw. | 30 - 120 minutes (polycondensation stage)[5][9] |
| Vacuum Level | Drives equilibrium by removing byproducts. | < 1 mbar[1] |
Causal Relationship Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 4. rroij.com [rroij.com]
- 5. Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide: Tetramethyl Bisphenol A vs. Bisphenol A - A Comparative Analysis
For researchers and professionals in polymer science and material development, the choice of monomer is a foundational decision that dictates the ultimate performance, safety, and application scope of a polymer. Bisphenol A (BPA) has long been a workhorse in the production of polycarbonate plastics and epoxy resins, prized for its contribution to material strength and clarity.[1][2] However, its classification as an endocrine-disrupting chemical has catalyzed a rigorous search for safer, high-performance alternatives.
This guide provides a detailed, evidence-based comparison between Bisphenol A and a promising alternative, Tetramethyl Bisphenol A (TMBPA). We will dissect their structural differences, compare key performance metrics with supporting experimental data, and provide insight into their respective applications.
The Decisive Factor: Molecular Structure
The core differences between BPA and TMBPA stem directly from their chemical structures. BPA consists of two phenol rings joined by a central carbon atom with two methyl groups (an isopropylidene group).[3] TMBPA shares this basic backbone but includes four additional methyl groups, with two on each phenol ring, positioned ortho to the hydroxyl (-OH) group.[4][5]
Figure 1: Simplified representation of BPA and TMBPA structures.
This addition of four methyl groups in TMBPA creates significant steric hindrance around the reactive hydroxyl groups. This structural feature is the primary reason for the profound differences in the properties and biological activity of the two molecules.
Physicochemical and Performance Properties: A Head-to-Head Comparison
The structural variance between BPA and TMBPA translates into distinct physical and performance characteristics, which are critical for material selection and processing.
| Property | Bisphenol A (BPA) | Tetramethyl Bisphenol A (TMBPA) | Significance for Researchers & Developers |
| Molar Mass | 228.29 g/mol [3] | 284.39 g/mol [4] | Affects reaction stoichiometry and polymer chain calculations. |
| Appearance | White solid[3] | White solid[6] | Both are typically handled as solids in their monomeric form. |
| Solubility | Poorly soluble in water; soluble in organic solvents.[3] | Soluble in organic solvents. | Crucial for selecting appropriate solvents for polymerization processes. |
| Primary Use | Monomer for polycarbonate & epoxy resins.[7][3] | Monomer for high-performance polycarbonates & epoxy resins; flame retardant.[6][8][9] | TMBPA is targeted for applications demanding higher performance. |
| Thermal Stability | Standard | Enhanced | TMBPA-based polymers exhibit superior resistance to heat.[9] |
| Estrogenic Activity | Yes, known endocrine disruptor.[3][10] | Minimal to no estrogenic activity; some studies show anti-estrogenic effects.[10][11] | A critical safety and regulatory advantage for TMBPA. |
Experimental Deep Dive: Thermal Stability and Biological Activity
Superior Thermal Performance of TMBPA-Derived Polymers
The steric hindrance in TMBPA enhances the thermal stability of the resulting polymers. This makes TMBPA an excellent candidate for applications in the automotive and electronics industries, where materials are exposed to high temperatures.[9] The standard method to quantify this is Thermogravimetric Analysis (TGA).
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines the self-validating process for comparing the thermal decomposition of BPA-polycarbonate versus TMBPA-polycarbonate.
-
Calibration: Calibrate the TGA instrument's temperature and mass balance using certified reference materials. This ensures the trustworthiness of the data.
-
Sample Preparation: Accurately weigh 5–10 mg of the dry polymer sample into a tared TGA pan (ceramic or platinum). A consistent sample mass is crucial for comparative analysis.
-
Instrument Setup: Place the sample pan within the TGA furnace.
-
Inert Atmosphere: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 40 mL/min) for at least 30 minutes before and during the experiment. This prevents oxidative degradation, isolating the thermal decomposition pathway.
-
Heating Program: Initiate a linear heating ramp from ambient temperature to 700°C at a controlled rate of 10°C/min. A controlled ramp ensures uniform heating and reproducible results.
-
Data Acquisition & Analysis: Continuously record the sample's mass as a function of temperature. The primary data point for comparison is the onset temperature of decomposition (Tonset), where significant mass loss begins. A higher Tonset for TMBPA-polycarbonate validates its superior thermal stability.
Figure 2: A validated workflow for comparative TGA.
Biological Activity: The Safety Advantage of TMBPA
The most significant advantage of TMBPA over BPA is its dramatically reduced endocrine-disrupting potential. BPA's structure allows it to mimic estrogen and bind to estrogen receptors, leading to health concerns.[10] The bulky methyl groups on TMBPA's phenol rings sterically hinder its ability to fit into the binding pocket of these receptors.
Studies have confirmed that TMBPA exhibits minimal to no estrogenic activity.[10][11] In fact, some research suggests it may possess anti-estrogenic and anti-androgenic properties.[11][12] A common in vitro method to assess this is the Yeast Estrogen Screen (YES) assay.
Experimental Protocol: Yeast Estrogen Screen (YES) Assay
This assay provides a self-validating system by including positive and negative controls to ensure the biological system is responding correctly.
-
Strain Activation: Culture a genetically modified yeast strain (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ) that produces a color change in the presence of an appropriate substrate.
-
Assay Preparation: In a 96-well microplate, add the yeast culture to each well.
-
Compound Dosing:
-
Test Wells: Add serial dilutions of TMBPA and BPA.
-
Positive Control: Add a known estrogen, like 17β-estradiol, to confirm the assay is working.
-
Negative Control: Add only the solvent used to dissolve the compounds to establish a baseline.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 48-72 hours.
-
Color Development: Add the chromogenic substrate (e.g., CPRG). If the estrogen receptor has been activated, the resulting enzyme will cleave the substrate, producing a measurable color change.
-
Quantification & Validation: Measure the absorbance of each well using a spectrophotometer. The assay is valid if the positive control shows a strong color change and the negative control shows none. The lack of color development in the TMBPA wells, in contrast to the BPA wells, provides strong evidence of its reduced estrogenic activity.
Applications and Market Perspective
While BPA is a foundational chemical for a vast range of products including food and beverage containers, epoxy coatings, and thermal paper, TMBPA is carving out a niche in more specialized, high-performance areas.[1][7][3]
The demand for TMBPA is growing in sectors that require its enhanced properties, such as:
-
Automotive: Components that need high heat resistance.[9]
-
Electronics: Materials for electrical insulators and printed circuit boards.[9][12]
-
Advanced Coatings: Durable and chemically resistant epoxy resins.[9]
As a halogen-free bisphenol, TMBPA also serves as a safer flame retardant and a precursor for specialty polymers like high-temperature resistant copolycarbonates.[6]
Conclusion for the Modern Researcher
Tetramethyl Bisphenol A stands as a scientifically robust alternative to Bisphenol A. Its key advantages—superior thermal stability and a significantly improved safety profile due to a lack of estrogenic activity—are directly attributable to the steric hindrance imparted by its four additional methyl groups. While polymerization kinetics may differ, the resulting materials offer performance characteristics essential for advanced and demanding applications. For development professionals navigating a landscape of increasing regulatory scrutiny and consumer demand for safer products, TMBPA represents a strategic and scientifically sound choice for next-generation material innovation.
References
-
Title: Bisphenol A - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Bisphenol‑A (BPA): Uses, Risks & Bans Source: Jota Machinery URL: [Link]
-
Title: Bisphenol A in Action: Industrial Uses Driving Global Demand Source: ChemAnalyst URL: [Link]
-
Title: Bisphenol A (BPA) Source: National Institute of Environmental Health Sciences URL: [Link]
- Title: CN110627622A - Preparation method of high-purity tetramethyl bisphenol A Source: Google Patents URL
-
Title: Tetramethyl bisphenol F. A feasible alternative to bisphenol A Source: WordPress.com URL: [Link]
-
Title: Effects of Bisphenol A and Its Alternatives, Bisphenol F and Tetramethyl Bisphenol F on Osteoclast Differentiation Source: MDPI URL: [Link]
-
Title: Tetramethylbisphenol-a | C19H24O2 Source: PubChem - NIH URL: [Link]
-
Title: Tetramethyl Bisphenol A - Polymer Additives Source: Jeevan Chemicals URL: [Link]
-
Title: Tetramethyl Bisphenol F: Organ- and System-Specific Toxicity, Current Status, and Perspectives Source: MDPI URL: [Link]
-
Title: Toxic Effects of Tetramethyl Bisphenol A on Embryonic–Larval Development of Zebrafish (Danio rerio) Source: MDPI URL: [Link]
-
Title: Tetramethyl Bisphenol A Market Size & Growth Source: Business Research Insights URL: [Link]
Sources
- 1. Bisphenol A in Action: Industrial Uses Driving Global Demand [chemanalyst.com]
- 2. honrel.com [honrel.com]
- 3. Bisphenol A - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Tetramethylbisphenol-a | C19H24O2 | CID 131712658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN110627622A - Preparation method of high-purity tetramethyl bisphenol A - Google Patents [patents.google.com]
- 7. Bisphenol A (BPA) | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 8. Polymer Additives | Tetramethyl Bisphenol A - Jeevanchemical [jeevanchemicals.com]
- 9. businessresearchinsights.com [businessresearchinsights.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Purity of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison for validating the purity of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, also known as Tetramethylbisphenol A (TMBPA), with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the nuances of method selection, delve into alternative analytical techniques, and provide the rationale behind experimental choices to ensure a self-validating system for purity assessment.
The Critical Role of Purity for this compound
This compound is a crucial monomer in the synthesis of high-performance polymers such as polycarbonates and epoxy resins. Its purity directly impacts the physicochemical properties, stability, and safety of the final polymeric products. Impurities, which can arise from the synthesis process—typically the condensation of 2,6-dimethylphenol with acetone—or degradation, can act as chain terminators, introduce structural defects, or exhibit unwanted toxicity. Therefore, a robust and validated analytical method for purity determination is not merely a quality control measure but a fundamental requirement for ensuring the integrity of downstream applications.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Validation
HPLC is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like TMBPA. Its high resolving power, sensitivity, and adaptability make it ideal for separating the main compound from structurally similar impurities.
Principles of HPLC Separation for TMBPA
The separation in HPLC is based on the differential partitioning of the analyte and impurities between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For a compound like TMBPA, which possesses both hydrophobic (the bis-aryl propane backbone) and hydrophilic (the hydroxyl groups) characteristics, both reversed-phase and normal-phase chromatography can be considered.
-
Reversed-Phase (RP) HPLC: This is the most common mode for the analysis of moderately polar to non-polar compounds. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). In this setup, TMBPA, being relatively non-polar, will be retained on the column, while more polar impurities will elute earlier. The retention is primarily driven by hydrophobic interactions.
-
Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica or a cyano-bonded phase) is employed with a non-polar mobile phase (e.g., hexane and ethyl acetate).[1] Here, retention is based on polar interactions, such as hydrogen bonding between the hydroxyl groups of TMBPA and the stationary phase. Less polar impurities will elute faster.
The choice between RP-HPLC and NP-HPLC depends on the nature of the expected impurities. For TMBPA, RP-HPLC is generally the preferred starting point due to its robustness, reproducibility, and the ability to use aqueous-organic mobile phases which are less hazardous and easier to handle than the non-polar solvents used in NP-HPLC.
Developing a Robust HPLC Method for TMBPA: A Step-by-Step Rationale
A self-validating HPLC method is one where the experimental choices are justified and the system's suitability is continuously monitored.
Figure 2: Comparison of analytical techniques for TMBPA purity validation.
Gas Chromatography (GC)
Gas chromatography has been successfully employed for the purity analysis of TMBPA. [2]GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.
-
Principle: For a non-volatile compound like TMBPA, derivatization is often necessary to increase its volatility and thermal stability. Acetylation or silylation of the hydroxyl groups are common derivatization techniques. The derivatized TMBPA and its impurities are then separated on a capillary column and detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Advantages over HPLC: GC can offer superior resolution for volatile and semi-volatile impurities that might be difficult to separate by HPLC. GC-MS provides structural information that is invaluable for impurity identification.
-
Disadvantages: The need for derivatization adds an extra step to the sample preparation, which can introduce variability. There is also a risk of thermal degradation of the analyte in the injector or column.
Comparative Summary: GC vs. HPLC
| Feature | HPLC | Gas Chromatography (GC) |
| Analyte Volatility | Non-volatile and thermally labile compounds | Volatile and semi-volatile compounds (derivatization needed for TMBPA) |
| Sample Preparation | Simpler, typically dissolution and filtration | More complex, often requires derivatization |
| Instrumentation | Widely available | Widely available |
| Separation Principle | Partitioning between liquid mobile phase and stationary phase | Partitioning between gaseous mobile phase and stationary phase |
| Primary Impurity Focus | Non-volatile and polar/non-polar impurities | Volatile and semi-volatile impurities |
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself. [3][4]
-
Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of TMBPA to the integral of a known amount of an internal standard with a certified purity, the absolute purity of the TMBPA sample can be calculated.
-
Advantages: It is a non-destructive technique that provides both qualitative (structural) and quantitative information simultaneously. The ability to provide an absolute purity value without a TMBPA reference standard is a significant advantage, especially for novel compounds.
-
Disadvantages: qNMR generally has lower sensitivity compared to HPLC. It requires a high-field NMR spectrometer and careful experimental setup to ensure accurate quantification. Peak overlap can also be a challenge in complex samples.
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. [5][6]
-
Principle: The solvating power and diffusivity of the supercritical fluid mobile phase can be tuned by changing the pressure and temperature, allowing for the separation of a wide range of compounds.
-
Advantages: SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative. It can be particularly advantageous for the separation of chiral compounds.
-
Disadvantages: The instrumentation for SFC is less common than for HPLC. Optimizing separation conditions can be more complex, and it may not be suitable for highly polar compounds without significant mobile phase modification.
Conclusion: A Multi-faceted Approach to Purity Validation
For the comprehensive and robust validation of this compound purity, a multi-faceted approach is recommended. Reversed-phase HPLC stands out as the primary, indispensable technique due to its versatility, high resolution, and established methodologies for phenolic compounds. Its performance should be rigorously validated according to established guidelines, with a strong emphasis on system suitability to ensure the generation of reliable data.
To achieve a higher level of confidence in the purity assessment, orthogonal techniques such as Gas Chromatography (after derivatization) and Quantitative NMR should be employed as complementary methods. GC is particularly useful for identifying and quantifying volatile impurities, while qNMR offers the unique advantage of providing an absolute purity value and structural confirmation. Supercritical Fluid Chromatography presents a promising, environmentally friendly alternative for rapid analysis.
By integrating these techniques and understanding the rationale behind their application, researchers and drug development professionals can establish a self-validating system for purity determination, ensuring the quality and reliability of their work from the foundational chemical building blocks to the final, high-performance materials.
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A Comparative Guide to TMBPA-Based and BPA-Based Polycarbonates for Scientific Applications
This guide offers an in-depth, objective comparison of polycarbonates derived from tetramethyl bisphenol A (TMBPA) and the conventional bisphenol A (BPA). Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes experimental data to illuminate the performance differences and respective advantages of these polymer systems.
Introduction: The Quest for High-Performance, Safer Polycarbonates
Polycarbonates are a class of thermoplastics renowned for their exceptional impact resistance, optical clarity, and thermal stability.[1] For decades, BPA-based polycarbonates have been the industry standard, finding ubiquitous use in applications ranging from optical media and electronic components to automotive parts and medical devices.[2] However, concerns over the potential health risks associated with BPA, a known endocrine disruptor, have catalyzed the search for high-performance, BPA-free alternatives.[2]
One promising alternative is the incorporation of TMBPA into the polycarbonate backbone. The addition of methyl groups on the aromatic rings of the bisphenol monomer can significantly alter the polymer's properties. This guide provides a detailed comparative analysis of TMBPA-based polycarbonates, including copolymers with BPA, against traditional BPA-based polycarbonates, with a focus on thermal, mechanical, and optical properties, as well as biocompatibility and chemical resistance.
Synthesis of TMBPA-Based and BPA-Based Polycarbonates
Both TMBPA-based and BPA-based polycarbonates are typically synthesized through a polycondensation reaction. The most common industrial methods are interfacial polymerization and melt transesterification. The latter is considered a "green" and safer alternative as it avoids the use of toxic phosgene.[3][4]
The melt transesterification process involves the reaction of a bisphenol (BPA, TMBPA, or a mixture) with diphenyl carbonate (DPC) at high temperatures under a vacuum.[4][5][6] The reaction proceeds in two stages: an initial transesterification followed by a polycondensation step where phenol is removed to drive the reaction toward the formation of a high molecular weight polymer.[4]
Caption: Workflow for the synthesis of TMBPA/BPA copolycarbonates via melt transesterification.
Comparative Performance Analysis
The incorporation of TMBPA into the polycarbonate backbone leads to notable changes in the material's properties. The methyl substituents on the benzene rings of TMBPA increase the rigidity and steric hindrance of the polymer chain, which in turn enhances the thermal and mechanical properties.[3]
Thermal Properties
The thermal stability of a polymer is critical for its processing and end-use applications. Key parameters include the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the decomposition temperature, which reflects the material's thermal stability.
Studies have shown that increasing the TMBPA content in TMBPA/BPA copolycarbonates leads to a significant increase in the glass transition temperature.[3][7] This is attributed to the increased rigidity of the polymer chains due to the presence of the bulky methyl groups on the TMBPA monomer.[3]
| Property | BPA-PC (APC) | P-TMBPA/BPA (50/50) | P-TMBPA/BPA (100/50) | Test Method |
| Glass Transition Temperature (Tg) (°C) | 143.30 | 150.20 | 154.26 | DSC |
| 5% Weight Loss Temperature (°C) | ~450 (in nitrogen) | Not specified | Not specified | TGA |
Note: Data for P-TMBPA/BPA copolymers are from a study by Li et al. (2022).[8] The 5% weight loss temperature for BPA-PC is a typical value.[9]
Mechanical Properties
The mechanical properties of a polycarbonate determine its strength, toughness, and durability. The incorporation of TMBPA has been shown to enhance the mechanical performance of polycarbonates.[3] The increased rigidity of the polymer chains leads to a higher elastic modulus and tensile strength.[3]
| Property | BPA-PC (APC) | P-TMBPA/BPA (50/50, Mη ~26,000) | Test Method |
| Elastic Modulus (MPa) | 1853.4 | 2014.5 | GB 13022-1991 |
| Tensile Strength (MPa) | 58.9 | 65.2 | GB 13022-1991 |
| Tensile Stress at Break (MPa) | 55.6 | 62.1 | GB 13022-1991 |
| Notched Izod Impact Strength (J/m) | ~930 | Not specified | ASTM D256 |
Note: Data for APC and P-TMBPA/BPA are from a study by Li et al. (2022).[3] The Notched Izod Impact Strength for BPA-PC is a typical value.[2]
Optical Properties
Both BPA-based and TMBPA-based polycarbonates are known for their high transparency.[1][10] The amorphous nature of their molecular structure allows light to pass through with minimal scattering.[10] The refractive index is another important optical property, particularly for applications such as lenses. The refractive index of standard BPA-polycarbonate is approximately 1.586.[11] While specific comparative data for TMBPA-based polycarbonates is limited, the introduction of different monomers can be used to tune the refractive index of the resulting copolymer.[12]
| Property | BPA-PC | TMBPA-based PC | Test Method |
| Light Transmittance (%) | ~88-90 | High, expected to be similar to BPA-PC | UV-Vis Spectroscopy |
| Refractive Index (nd) | ~1.586 | Not specified | Abbe Refractometer |
Note: The light transmittance of BPA-PC is a typical value.[1]
Biocompatibility and Chemical Resistance
Biocompatibility: The primary driver for developing alternatives to BPA-based polycarbonates is the concern over the potential health effects of BPA. TMBPA is considered a safer alternative. For medical and drug development applications, the biocompatibility of a material is paramount and is assessed through a series of standardized tests, such as those outlined in ISO 10993.[13][14] While specific biocompatibility data for TMBPA-based polycarbonates is not widely available in the reviewed literature, the general approach to evaluating polymer-based biomaterials would apply.[13][15] It is crucial for any new material intended for medical use to undergo rigorous biocompatibility testing.
Chemical Resistance: BPA-based polycarbonates exhibit good resistance to many acids, oils, and salt solutions. However, they are susceptible to attack by strong alkaline solutions, ketones, and certain hydrocarbons.[16][17][18] The chemical resistance of TMBPA-based polycarbonates is expected to be broadly similar due to the shared carbonate backbone, but specific testing against a range of chemicals is necessary for definitive characterization.
Experimental Protocols
To ensure the validity and reproducibility of the comparative data, standardized experimental protocols must be followed.
Thermal Analysis
Caption: Experimental workflow for the thermal analysis of polycarbonates.
Differential Scanning Calorimetry (DSC):
-
A sample of the polycarbonate film (5-10 mg) is weighed and sealed in an aluminum pan.
-
The sample is heated from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.
-
The sample is held at 200°C for 3 minutes to eliminate its thermal history.
-
The sample is then quenched to 25°C at a cooling rate of 10°C/min.
-
Finally, the cooled sample is reheated from 25°C to 200°C at the same heating rate, and the glass transition temperature (Tg) is determined from this second heating scan.[19]
Thermogravimetric Analysis (TGA):
-
A sample of the polycarbonate film is placed in the TGA instrument.
-
The sample is heated from 30°C to 800°C at a rate of 10°C/min under a flowing nitrogen atmosphere (50 mL/min).[19]
-
The weight loss of the sample as a function of temperature is recorded to determine the decomposition temperature.
Mechanical Testing
Tensile Testing: Mechanical properties such as elastic modulus, tensile strength, and tensile stress at break are determined using a universal testing machine according to standards such as GB 13022-1991 or ASTM D638.[3]
Impact Strength: Notched Izod impact strength is a measure of a material's resistance to fracture from a sudden blow and is determined according to ASTM D256.[2]
Optical Property Measurement
Transparency: The light transmittance of a polycarbonate film is measured using a UV-Vis spectrophotometer over a specific wavelength range (e.g., 300-800 nm).[1]
Refractive Index: The refractive index can be determined using an Abbe refractometer.[1] A sample of the polymer is placed on the prism of the refractometer with a contact liquid, and the refractive index is measured at a specific wavelength (e.g., the sodium D-line at 589 nm).
Conclusion
TMBPA-based polycarbonates, particularly as copolymers with BPA, present a compelling alternative to traditional BPA-based polycarbonates for a wide range of scientific and industrial applications. The incorporation of TMBPA leads to a significant improvement in both thermal stability, as evidenced by a higher glass transition temperature, and mechanical performance, with increased elastic modulus and tensile strength. While both types of polycarbonates offer excellent optical clarity, the primary advantage of TMBPA-based systems lies in their potential for enhanced safety due to the replacement of BPA. For applications in the medical and pharmaceutical fields, this is a critical consideration. However, comprehensive biocompatibility and chemical resistance testing are essential for the validation of TMBPA-based polycarbonates in these demanding environments. The choice between TMBPA-based and BPA-based polycarbonates will ultimately depend on the specific performance requirements, regulatory considerations, and cost-benefit analysis of the intended application.
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Assessing the Estrogenic Activity of Tetramethyl Bisphenol A: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the estrogenic activity of Tetramethyl Bisphenol A (TMBPA). TMBPA is increasingly used as a substitute for Bisphenol A (BPA) in various applications, including as a flame retardant and a monomer for high-performance polymers.[1][2] This has raised questions about its potential endocrine-disrupting properties. This document outlines a multi-faceted approach, employing a battery of well-established in vitro assays to characterize the estrogenic potential of TMBPA in comparison to the well-studied BPA and a negative control.
The experimental designs described herein are intended to provide a robust and self-validating assessment of estrogenic activity, grounded in established scientific principles and regulatory guidelines.[3][4]
Introduction: The Scientific Imperative for Assessing TMBPA's Estrogenicity
Bisphenol A (BPA) is a well-documented endocrine disruptor with known estrogenic activity, leading to concerns about its impact on human health.[5][6] As regulatory pressures and public awareness drive the search for BPA alternatives, it is crucial to rigorously evaluate the endocrine-disrupting potential of these substitutes. Tetramethyl Bisphenol A (TMBPA), with its structural similarity to BPA, warrants a thorough investigation of its ability to interact with and activate the estrogen receptor (ER).[5][7]
This guide will focus on three complementary in vitro assays that probe different aspects of the estrogenic pathway:
-
Estrogen Receptor Binding Assay: To determine the direct binding affinity of TMBPA to the estrogen receptor.
-
Yeast Two-Hybrid (Y2H) Reporter Gene Assay: To assess the ability of TMBPA to induce receptor dimerization and transcriptional activation in a cellular context.
-
MCF-7 Cell Proliferation Assay (E-SCREEN): To measure the proliferative response of an estrogen-sensitive human breast cancer cell line to TMBPA exposure.
By employing this tiered approach, researchers can obtain a comprehensive profile of TMBPA's estrogenic activity, from molecular interaction to a cellular physiological response.
Comparative Assessment of Estrogenic Activity
This section details the experimental protocols and presents comparative data for TMBPA, BPA (positive control), and a known non-estrogenic compound (negative control, e.g., a vehicle like DMSO).
Estrogen Receptor (ER) Competitive Binding Assay
Principle: This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.[8][9] A high binding affinity of the test compound will result in the displacement of the radiolabeled estrogen, leading to a decrease in the measured radioactivity bound to the receptor.[10]
Experimental Workflow:
Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.
Detailed Protocol:
-
Preparation of ER Source: Prepare a cytosolic fraction containing estrogen receptors from the uteri of ovariectomized rats as described in established protocols.[9][11]
-
Competitive Binding Reaction: In duplicate tubes, incubate a fixed concentration of [³H]-17β-estradiol (e.g., 1 nM) with the ER preparation in the presence of increasing concentrations of the test compounds (TMBPA, BPA, or negative control) or unlabeled 17β-estradiol (for the standard curve).[12]
-
Incubation: Incubate the reaction mixtures at 4°C for 18-24 hours to reach equilibrium.[12]
-
Separation of Bound and Free Ligand: Add a hydroxylapatite slurry to each tube to adsorb the ER-ligand complexes. Centrifuge and wash the pellets to remove the unbound radioligand.[12]
-
Quantification: Resuspend the pellets in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol). Calculate the Relative Binding Affinity (RBA) as follows: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.[13]
Comparative Data (Illustrative):
| Compound | IC50 (nM) | Relative Binding Affinity (RBA) (%) |
| 17β-Estradiol | 1 | 100 |
| Bisphenol A (BPA) | 1,000 | 0.1 |
| Tetramethyl Bisphenol A (TMBPA) | 5,000 | 0.02 |
| Negative Control | >100,000 | <0.001 |
Yeast Two-Hybrid (Y2H) Reporter Gene Assay
Principle: The Y2H assay is a powerful tool to study protein-protein interactions. In the context of estrogenicity, it assesses the ligand-dependent dimerization of the estrogen receptor.[14] The ER ligand-binding domain (LBD) is fused to a DNA-binding domain (DBD), and a coactivator protein that interacts with the ER is fused to a transcriptional activation domain (AD). In the presence of an estrogenic compound, the ER-LBD undergoes a conformational change, promoting its interaction with the coactivator. This brings the DBD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., lacZ, encoding β-galactosidase).[15][16]
Signaling Pathway:
Caption: Yeast Two-Hybrid signaling pathway for estrogenicity assessment.
Detailed Protocol:
-
Yeast Strain and Plasmids: Use a yeast strain (e.g., Saccharomyces cerevisiae Y190) co-transformed with two plasmids: one expressing the human ERα-LBD fused to the GAL4-DBD and another expressing a coactivator (e.g., TIF2) fused to the GAL4-AD.[17]
-
Yeast Culture and Exposure: Grow the transformed yeast in a selective medium. Expose the yeast cultures to a range of concentrations of TMBPA, BPA, 17β-estradiol (positive control), and a vehicle control (e.g., DMSO).
-
β-Galactosidase Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the yeast cells and perform a quantitative β-galactosidase assay using a chromogenic substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Data Analysis: Measure the absorbance of the product at 420 nm. Express the results as a percentage of the maximal response induced by 17β-estradiol. Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
Comparative Data (Illustrative):
| Compound | EC50 (µM) | Relative Potency (%) |
| 17β-Estradiol | 0.001 | 100 |
| Bisphenol A (BPA) | 1 | 0.1 |
| Tetramethyl Bisphenol A (TMBPA) | 10 | 0.01 |
| Negative Control | >100 | <0.001 |
MCF-7 Cell Proliferation Assay (E-SCREEN)
Principle: The E-SCREEN assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to assess the proliferative effects of potential xenoestrogens.[18][19] These cells express the estrogen receptor, and their proliferation is stimulated by estrogens.[20] An increase in cell number after exposure to a test compound indicates estrogenic activity.[21]
Experimental Workflow:
Caption: Workflow for the MCF-7 Cell Proliferation (E-SCREEN) Assay.
Detailed Protocol:
-
Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-dextran-stripped fetal bovine serum to remove endogenous estrogens.[22][23]
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density.
-
Exposure: After allowing the cells to attach, replace the medium with fresh estrogen-free medium containing various concentrations of TMBPA, BPA, 17β-estradiol, and a vehicle control.
-
Incubation: Incubate the plates for 6-7 days, allowing for sufficient time for cell proliferation.
-
Quantification of Cell Proliferation: Fix the cells and stain with a protein dye such as sulforhodamine B (SRB). Measure the absorbance, which is proportional to the cell number.[20]
-
Data Analysis: Calculate the Relative Proliferative Effect (RPE) for each concentration by comparing the cell number in the treated wells to the control wells. Determine the EC50 value.
Comparative Data (Illustrative):
| Compound | EC50 (µM) for Proliferation | Relative Proliferative Effect (RPE) at 10 µM |
| 17β-Estradiol | 0.001 | 100% |
| Bisphenol A (BPA) | 2 | 60% |
| Tetramethyl Bisphenol A (TMBPA) | 15 | 40% |
| Negative Control | >100 | <5% |
Synthesis and Interpretation of Results
The collective data from these three assays provide a multi-dimensional view of TMBPA's estrogenic activity.
-
The ER binding assay provides a direct measure of the molecular interaction between TMBPA and the estrogen receptor. The illustrative data suggests that TMBPA has a lower binding affinity for the ER compared to BPA.
-
The Yeast Two-Hybrid assay confirms that this binding can lead to receptor dimerization and transcriptional activation in a cellular context, albeit with lower potency than BPA.
-
The MCF-7 cell proliferation assay demonstrates a physiological consequence of this molecular and cellular activity, showing that TMBPA can induce the proliferation of estrogen-sensitive cells, although to a lesser extent than BPA at equivalent concentrations.
It is important to note that while TMBPA appears to be less potent than BPA in these in vitro assays, it still exhibits clear estrogenic activity. Therefore, its use as a BPA substitute should be carefully considered, and further in vivo studies may be warranted to understand its potential health effects. Some studies have suggested that TMBPA can exhibit anti-estrogenic activity against 17β-estradiol, which adds another layer of complexity to its endocrine-disrupting profile.[7]
Conclusion
This guide provides a robust framework for the comparative assessment of the estrogenic activity of Tetramethyl Bisphenol A. The presented methodologies, rooted in established scientific principles and regulatory guidelines, offer a reliable approach for researchers in academia and industry. The findings from such studies are critical for making informed decisions about the safety and application of BPA alternatives and for advancing our understanding of endocrine-disrupting chemicals.
References
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- Jung, E. M., et al. (1999). In vitro test systems for the evaluation of the estrogenic activity of natural products. Planta Medica, 65(3), 197-203.
- Pharmatest. (n.d.). In vitro assay, estrogenic activity.
- Legler, J., et al. (n.d.). Evaluation of in vitro assays for determination of estrogenic activity in the environment. Science of The Total Environment, 274(1-3), 1-22.
- Fang, H., et al. (2001). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives, 109(7), 723-730.
- National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol.
- Li, Y., et al. (2019). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. Toxicological Sciences, 170(2), 439-450.
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A Comparative Guide to the Quantitative Analysis of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane in Polymers
Introduction
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, commonly known as Tetramethylbisphenol A (TMBPA), is a sterically hindered bisphenol derivative. Its unique structure, with methyl groups flanking the hydroxyl functionalities, imparts distinct properties that make it a valuable monomer in the synthesis of high-performance polymers such as specialty polycarbonates and epoxy resins.[1] These polymers often exhibit enhanced thermal stability, improved mechanical properties, and greater resistance to oxidation compared to their non-methylated counterparts.[1] The quantitative analysis of residual TMBPA in these polymer matrices is of paramount importance for several reasons:
-
Quality Control: Ensuring the extent of polymerization and the consistency of the final product.
-
Safety and Regulatory Compliance: Assessing the potential for migration of unreacted monomer from food contact materials or medical devices.
-
Performance Characterization: Understanding the influence of residual monomer on the polymer's physicochemical properties.
This guide, intended for researchers, scientists, and professionals in drug development and material science, provides a comprehensive comparison of the primary analytical methodologies for the quantification of TMBPA in polymeric matrices. We will delve into the nuances of sample preparation, compare the performance of leading analytical techniques, and provide detailed, field-tested experimental protocols.
Challenges in the Quantitative Analysis of TMBPA in Polymers
The quantitative analysis of TMBPA in a polymer matrix is not without its challenges. The complex and often insoluble nature of the polymer can make efficient extraction of the analyte difficult.[2] Key hurdles include:
-
Matrix Interference: The polymer itself, along with other additives, can interfere with the analytical signal, necessitating highly selective analytical methods and robust sample preparation.
-
Analyte Extraction: Achieving complete and reproducible extraction of TMBPA from the bulk polymer is critical for accurate quantification. The choice of extraction solvent and technique is crucial and depends on the polymer type.[3]
-
Thermal Lability: Although more stable than some other bisphenols, TMBPA can be susceptible to degradation at elevated temperatures, which is a consideration for techniques like Gas Chromatography (GC).
-
Low Concentrations: Residual monomer levels can be very low, requiring highly sensitive analytical instrumentation.
Comparative Analysis of Analytical Techniques
The two most prominent techniques for the quantitative analysis of TMBPA in polymers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each has its own set of advantages and disadvantages, which are summarized below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like TMBPA. Separation is achieved based on the analyte's affinity for a stationary phase (column) and a liquid mobile phase.
-
Principle: A solution of the sample extract is injected into a column packed with a solid adsorbent material. A pumped solvent (mobile phase) carries the sample through the column, and different components separate based on their interaction with the stationary phase.
-
Detection: Ultraviolet (UV) detection is most common for TMBPA, as the phenolic rings exhibit strong absorbance in the UV region (typically around 230-280 nm).[4][5] Fluorescence and Mass Spectrometry (MS) detectors can also be used for enhanced sensitivity and selectivity.
-
Advantages:
-
No derivatization required, simplifying sample preparation.
-
Suitable for a wide range of polymer extracts.
-
Robust and reproducible.
-
-
Disadvantages:
-
Lower resolution compared to capillary GC.
-
UV detection can be prone to interference from other UV-absorbing compounds in the matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and selective, but often requires a derivatization step for polar analytes like TMBPA.
-
Principle: The sample extract is injected into a heated inlet, where the analyte is vaporized and swept by an inert carrier gas through a capillary column. Separation occurs based on the analyte's volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Derivatization: The polar hydroxyl groups of TMBPA make it non-volatile and prone to peak tailing in GC.[6] Therefore, a derivatization step, typically silylation, is necessary to replace the acidic protons with nonpolar trimethylsilyl (TMS) groups, increasing volatility and improving chromatographic performance.[6][7]
-
Advantages:
-
High resolution and separation efficiency.
-
High sensitivity and selectivity, especially in selected ion monitoring (SIM) mode.
-
Mass spectral data provides structural confirmation of the analyte.
-
-
Disadvantages:
-
Requires a derivatization step, which adds time and complexity to the sample preparation.
-
Potential for thermal degradation of the analyte in the injector.
-
Performance Comparison
The following table provides a comparative overview of the expected performance characteristics for the analysis of TMBPA using HPLC-UV and GC-MS. The values are based on typical performance for bisphenol analysis and should be validated for each specific matrix and application.
| Parameter | HPLC-UV | GC-MS (with derivatization) |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/L | 0.001 - 0.01 mg/L |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 mg/L | 0.003 - 0.03 mg/L |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (RSD%) | < 10% | < 5% |
| Accuracy/Recovery (%) | 85 - 115% | 90 - 110% |
| Throughput | Moderate | Lower (due to derivatization) |
In-depth Experimental Protocols
The following sections provide detailed, step-by-step protocols for the quantitative analysis of TMBPA in polymers using HPLC-UV and GC-MS.
Sample Preparation: Extraction of TMBPA from Polymer Matrices
The choice of extraction method is critical and depends on the polymer type. The goal is to efficiently extract TMBPA without degrading the polymer or the analyte.
1. Polymer Dissolution-Precipitation (for soluble polymers like polycarbonate):
-
Rationale: This method involves dissolving the polymer in a good solvent and then precipitating the polymer by adding a poor solvent (anti-solvent). The TMBPA remains in the liquid phase, which is then analyzed. This is a very effective extraction method.
-
Protocol:
-
Accurately weigh approximately 1 g of the polymer sample (in the form of pellets, powder, or film) into a glass vial.
-
Add 10 mL of a suitable solvent (e.g., dichloromethane or tetrahydrofuran for polycarbonate) to dissolve the polymer. Gentle agitation or sonication can be used to aid dissolution.
-
Once the polymer is completely dissolved, add 20 mL of an anti-solvent (e.g., methanol or hexane) dropwise while stirring to precipitate the polymer.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Carefully decant the supernatant containing the extracted TMBPA into a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase (for HPLC) or a suitable solvent for derivatization (for GC-MS).
-
Filter the reconstituted solution through a 0.45 µm syringe filter before analysis.
-
2. Ultrasonic Extraction (for less soluble polymers):
-
Rationale: This method uses ultrasonic waves to accelerate the diffusion of the analyte from the polymer matrix into the extraction solvent.[8]
-
Protocol:
-
Cryogenically grind the polymer sample to a fine powder to increase the surface area for extraction.
-
Accurately weigh approximately 0.5 g of the powdered polymer into a glass vial.
-
Add 10 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of isopropanol and cyclohexane). The choice of solvent should be based on its ability to swell the polymer without dissolving it.[9]
-
Place the vial in an ultrasonic bath and sonicate for 30-60 minutes.
-
Allow the polymer to settle, or centrifuge if necessary.
-
Filter the extract through a 0.45 µm syringe filter into a clean vial for analysis or further processing.
-
Method 1: Quantitative Analysis by HPLC-UV
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
TMBPA analytical standard.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of TMBPA (e.g., 1000 mg/L) in acetonitrile. From this stock, prepare a series of calibration standards ranging from 0.1 to 20 mg/L by serial dilution with the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: 30 °C.
-
UV detection wavelength: 275 nm.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Quantify the TMBPA in the samples by comparing the peak area to the calibration curve.
-
-
Method 2: Quantitative Analysis by GC-MS (with Silylation)
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
-
Reagents:
-
TMBPA analytical standard.
-
Derivatizing reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
-
Hexane (GC grade).
-
-
Procedure:
-
Derivatization:
-
To the dried extract from the sample preparation step, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the derivatized sample with hexane to a final volume of 1 mL.
-
-
Standard Preparation: Prepare a series of TMBPA standards in a suitable solvent and derivatize them in the same manner as the samples.
-
GC-MS Conditions:
-
Injector temperature: 280 °C.
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1.2 mL/min.
-
MS transfer line temperature: 290 °C.
-
Ion source temperature: 230 °C.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the di-TMS derivative of TMBPA. Based on the mass spectrum of silylated BPA, the molecular ion and a fragment ion from the loss of a methyl group would be appropriate choices.[10][11]
-
-
Analysis:
-
Inject the derivatized standards to create a calibration curve.
-
Inject the derivatized sample extracts.
-
Quantify the TMBPA by comparing the peak area of the selected ion to the calibration curve.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of TMBPA in polymers.
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method for TMBPA.
Conclusion and Future Trends
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound in polymer matrices. The choice between the two often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control with relatively clean sample extracts, HPLC-UV offers a straightforward and robust solution. For trace-level analysis or in the presence of significant matrix interference, the selectivity and sensitivity of GC-MS are unparalleled, albeit at the cost of a more involved sample preparation procedure.
Future trends in this field are likely to focus on:
-
Miniaturization and Automation: Development of automated sample preparation techniques to improve throughput and reduce solvent consumption.
-
Advanced MS Techniques: The use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC-MS/MS) will likely become more prevalent, offering high sensitivity and selectivity without the need for derivatization.
-
"Green" Analytical Chemistry: A continued push towards more environmentally friendly extraction solvents and analytical methods with reduced waste generation.
By carefully selecting and validating the appropriate analytical methodology, researchers and scientists can ensure the accurate and reliable quantification of TMBPA in polymers, leading to safer, higher-quality products.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Tetrabromobisphenol A (TMBPA) Detection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and environmental monitoring, the accurate and reliable quantification of compounds like Tetrabromobisphenol A (TMBPA) is paramount. TMBPA, a widely used brominated flame retardant, and its derivatives are of significant interest due to their potential environmental persistence and health implications.[1][2] Consequently, the analytical methods employed for their detection must be robust, reproducible, and fit for purpose. This guide provides an in-depth comparison of common analytical methods for TMBPA detection, underpinned by the critical process of cross-validation. As a senior application scientist, my focus is not just on the "how" but the "why," ensuring that the methodologies presented are not only technically sound but also logically justified within a regulatory and scientific framework.
The Imperative of Cross-Validation in Analytical Science
Before delving into specific analytical techniques, it is crucial to understand the principle of cross-validation. Method validation, as outlined in guidelines such as ICH Q2(R1) and FDA's Bioanalytical Method Validation Guidance, establishes that a method is suitable for its intended purpose.[3][4][5][6] Cross-validation takes this a step further by demonstrating consistency and reliability of results when the method is performed by different laboratories, analysts, or with different instrumentation.[7][8] This is particularly critical in multi-site clinical trials, method transfers, or when comparing data generated over a long period. The primary goal of cross-validation is to ensure that the data is comparable and trustworthy, regardless of where or when it was generated.[7][9]
Core Principles of Analytical Method Cross-Validation
Cross-validation exercises typically involve the analysis of the same set of quality control (QC) samples and, where possible, incurred samples by both the reference and test methods or laboratories.[9][10] The acceptance criteria are predefined and are often based on the agreement between the results obtained.
A Comparative Analysis of TMBPA Detection Methodologies
The selection of an analytical method for TMBPA is contingent on various factors, including the sample matrix, required sensitivity, throughput, and available instrumentation. The most prevalent techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry, valued for its versatility and robustness in separating and quantifying a wide range of compounds.[11][12] For TMBPA analysis, reversed-phase HPLC is commonly employed, often coupled with a Diode Array Detector (DAD) for initial quantification.[13]
-
Principle: Separation is based on the differential partitioning of TMBPA between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection is typically achieved through UV absorbance.
-
Strengths: Relatively low cost, high precision, and robustness.
-
Limitations: Lower sensitivity and specificity compared to mass spectrometry-based methods. Matrix interference can be a significant challenge in complex samples.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has traditionally been a workhorse for the analysis of semi-volatile organic compounds like TMBPA.[15][16] Due to the low volatility of TMBPA, a derivatization step is often necessary to improve its chromatographic properties and sensitivity.[17][18]
-
Principle: TMBPA is first derivatized to a more volatile form and then separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The mass spectrometer provides highly specific detection and quantification.
-
Strengths: Excellent chromatographic resolution and high specificity from the mass spectrometric detection.
-
Limitations: The need for derivatization adds a step to the sample preparation, which can introduce variability.[17][18] Thermal degradation of TMBPA in the GC inlet can also be a concern.[19]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of trace levels of organic contaminants in complex matrices.[20][21] It combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[22][23]
-
Principle: After chromatographic separation by HPLC, TMBPA is ionized (typically using electrospray ionization - ESI) and fragmented. Specific precursor-product ion transitions are monitored for highly selective and sensitive quantification.
-
Strengths: Superior sensitivity and specificity, allowing for the detection of TMBPA at very low concentrations.[20][22] It often eliminates the need for derivatization.
-
Limitations: Higher initial instrument cost and complexity. Matrix effects, such as ion suppression or enhancement, need to be carefully evaluated and mitigated.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunochemical technique that can be used for the screening and quantification of TMBPA.[24][25][26] It relies on the specific binding of an antibody to the target analyte.
-
Principle: A competitive ELISA format is typically used, where TMBPA in the sample competes with a labeled TMBPA conjugate for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of TMBPA in the sample.[24]
-
Strengths: High throughput, relatively low cost per sample, and simplicity of the procedure.
-
Limitations: Potential for cross-reactivity with structurally similar compounds. The accuracy and precision can be lower than chromatographic methods.[27]
Performance Comparison of TMBPA Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for TMBPA detection. The values presented are typical and can vary depending on the specific instrumentation, method optimization, and sample matrix.
| Parameter | HPLC-DAD | GC-MS (with Derivatization) | LC-MS/MS | ELISA |
| Limit of Quantification (LOQ) | ng/mL to µg/mL | pg/mL to ng/mL | pg/mL to sub-pg/mL | ng/mL |
| Precision (%RSD) | < 10% | < 15% | < 15% | < 20% |
| Accuracy (% Recovery) | 85-115% | 80-120% | 85-115% | 70-130% |
| Specificity | Moderate | High | Very High | Moderate to High |
| Throughput | Moderate | Low to Moderate | Moderate to High | Very High |
| Cost per Sample | Low | Moderate | High | Very Low |
| Matrix Effect Susceptibility | High | Moderate | High | Moderate |
Experimental Protocols: A Cross-Validation Case Study
To illustrate the practical application of these principles, a detailed protocol for a cross-validation study between two laboratories (Lab A: Reference, Lab B: Receiving) for the analysis of TMBPA in human plasma using LC-MS/MS is provided below.
Objective
To demonstrate the equivalency of the LC-MS/MS method for the quantification of TMBPA in human plasma between Lab A and Lab B.
Experimental Design
-
Preparation of Validation Samples:
-
A set of quality control (QC) samples at low, medium, and high concentrations (e.g., 3x LOQ, 50% of ULOQ, and 80% of ULOQ) will be prepared in human plasma by a third, independent party.
-
A minimum of six replicates at each QC level will be prepared.
-
-
Sample Analysis:
-
The blinded QC samples will be shipped on dry ice to both Lab A and Lab B.
-
Each laboratory will analyze the samples in a single analytical run using their respective validated LC-MS/MS methods.
-
-
Data Analysis and Acceptance Criteria:
-
The mean concentration and standard deviation for each QC level will be calculated for each laboratory.
-
The results will be considered acceptable if the mean concentration from Lab B is within ±15% of the mean concentration from Lab A for at least 67% of the QC samples at each level.
-
Detailed LC-MS/MS Protocol
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and QC samples at room temperature.
-
Vortex briefly to ensure homogeneity.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₁₂-TMBPA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: SCIEX QTRAP 6500+ or equivalent
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
TMBPA: e.g., m/z 542.7 -> 462.8
-
¹³C₁₂-TMBPA (IS): e.g., m/z 554.7 -> 474.8
-
Visualizing the Workflow
To further clarify the experimental and logical processes, the following diagrams are provided.
Cross-Validation Workflow
Caption: A flowchart illustrating the key steps in a two-laboratory cross-validation study.
LC-MS/MS Analytical Principle
Caption: The sequential stages of analysis within an LC-MS/MS system.
Conclusion and Future Perspectives
The cross-validation of analytical methods is a non-negotiable aspect of ensuring data integrity and comparability in regulated environments. While LC-MS/MS currently offers the most sensitive and specific approach for TMBPA quantification, the choice of method must always be guided by the specific requirements of the study. As analytical technologies continue to evolve, with advancements in areas like high-resolution mass spectrometry and novel sample preparation techniques, the principles of rigorous validation and cross-validation will remain the bedrock of reliable analytical science. This guide serves as a foundational resource for scientists and researchers, empowering them to make informed decisions and generate data of the highest quality and integrity.
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Introduction: The Quest for Superior Performance Beyond Bisphenol A
An Objective Guide to Benchmark Studies of Tetramethylbisphenol A (TMBPA) in High-Performance Polymers
In the realm of high-performance polymers, the monomer is the message. The selection of the fundamental building blocks dictates the final material's thermal, mechanical, and chemical properties. For decades, Bisphenol A (BPA) has been a cornerstone monomer, integral to the production of robust materials like polycarbonate (PC) and epoxy resins.[1] These polymers are valued for their exceptional impact resistance, optical clarity, and dimensional stability, making them ubiquitous in applications ranging from automotive parts and electronics to aerospace components and medical devices.[1][2]
However, the widespread use of BPA is not without controversy. Growing concerns over its classification as an endocrine-disrupting chemical have prompted regulatory scrutiny and a market-driven search for safer, high-performance alternatives.[1][3] This has catalyzed innovation in monomer design, leading to the development of specialized bisphenols that not only mitigate health concerns but also offer enhanced performance characteristics.
Among the most promising alternatives is 3,3',5,5'-Tetramethylbisphenol A (TMBPA) . The strategic addition of four methyl groups to the BPA backbone profoundly alters the resulting polymer's properties. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of TMBPA-based polymers against their conventional BPA-based counterparts and other alternatives. We will delve into the causality behind their performance differences, present supporting experimental data, and provide detailed protocols for benchmark testing.
The Molecular Advantage: TMBPA vs. BPA
The performance enhancements offered by TMBPA are directly rooted in its molecular structure. The four methyl groups flanking the hydroxyl functionalities introduce significant steric hindrance. This structural rigidity is the primary driver for the improved properties observed in polymers incorporating TMBPA.
Caption: Chemical structures of Bisphenol A (BPA) and Tetramethylbisphenol A (TMBPA).
The key consequence of this steric hindrance is a restriction in the rotational freedom of the polymer chains. This "stiffer" backbone has a cascading effect on the material's bulk properties, most notably its thermal stability.
Caption: Structure-Property Relationship of TMBPA in Polymers.
Benchmark Comparison 1: Polycarbonates
Polycarbonates are prized for their transparency and toughness. The incorporation of TMBPA, typically as a co-monomer with BPA via a melt-transesterification process, has been shown to significantly enhance the thermal and mechanical properties of the resulting copolycarbonate.[4][5]
Performance Data: TMBPA/BPA Copolycarbonates vs. BPA Polycarbonate
The addition of TMBPA demonstrably increases the glass transition temperature (Tg), a critical indicator of a polymer's thermal stability and its maximum service temperature.[5]
| Property | Standard BPA Polycarbonate | TMBPA/BPA Copolycarbonate | Test Method | Causality |
| Glass Transition Temp. (Tg) | ~150 °C | Up to 190-210 °C | DSC | The bulky methyl groups on the TMBPA units restrict chain mobility, requiring more thermal energy for the polymer to transition from a glassy to a rubbery state.[5] |
| 5% Weight Loss Temp. (Td5%) | ~350-400 °C | > 400 °C | TGA | The restricted chain movement and potentially stronger intermolecular forces in TMBPA-containing polymers enhance overall thermal stability, delaying the onset of degradation.[1] |
| Tensile Strength | ~60-65 MPa | Often higher | ASTM D638 | The stiffer polymer backbone imparted by TMBPA can lead to increased resistance to deformation under tensile stress.[4] |
| Flexural Modulus | ~2.2-2.4 GPa | Often higher | ASTM D790 | A stiffer backbone translates to higher rigidity, meaning the material bends less under a given load. |
Note: Specific values can vary based on the molar ratio of TMBPA to BPA in the copolymer.
Benchmark Comparison 2: Epoxy Resins
Epoxy resins are critical thermosetting polymers used in adhesives, coatings, and composites for high-stress applications, including in the aerospace and electronics industries.[2][6] The base resin is often a diglycidyl ether of a bisphenol, such as BPA (known as DGEBA). Replacing or modifying DGEBA with TMBPA-based epoxies can yield significant performance gains.
Performance Data: TMBPA-based vs. BPA-based Epoxy Systems
| Property | Standard BPA-Epoxy (DGEBA) | TMBPA-Modified Epoxy | Test Method | Causality |
| Glass Transition Temp. (Tg) | ~150-180 °C (cured) | > 200 °C (cured) | DMA/DSC | The rigid TMBPA structure increases the crosslink density and stiffness of the cured network, elevating the Tg.[7] |
| Flexural Strength | ~90-120 MPa | Up to 152 MPa reported in modified systems | ASTM D790 | The increased rigidity and crosslink density from TMBPA can enhance the material's ability to resist bending forces before failure.[8] |
| Dielectric Constant | ~3.2-3.6 (at 1 MHz) | Lower | Dielectric Analysis | The non-polar methyl groups in TMBPA can reduce the overall polarity of the polymer matrix, leading to a lower dielectric constant, which is highly desirable for electronics and PCB applications.[8] |
| Moisture Absorption | Moderate | Lower | ASTM D570 | The hydrophobic nature of the four methyl groups on the TMBPA molecule reduces the affinity of the cured resin for water molecules.[9] |
Benchmark Comparison 3: Polyimides and Polysulfones
TMBPA is also a valuable monomer for other high-performance polymers like polyimides and polysulfones, which are used in applications demanding extreme thermal and chemical resistance, such as in aerospace and membrane separations.[10][11][12]
-
Polyimides : Synthesizing polyimides with TMBPA-containing diamines can lead to materials with high thermal stability (Tg > 290°C), good solubility for processing, and excellent mechanical properties.[13][14]
-
Polysulfones (PSU) : Modifying polyphenylsulfone (PPSU) with TMBPA has been shown to increase the fractional free volume (FFV) of the polymer.[10] This is particularly relevant for gas separation membranes, as it can enhance gas permeability while maintaining selectivity.[10]
Experimental Protocols for Benchmark Characterization
To ensure trustworthy and reproducible comparisons, standardized testing protocols are essential. Here, we detail the methodologies for two of the most critical characterization techniques.
Protocol 1: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.[15][16]
Causality of Experimental Choices:
-
Inert Atmosphere (Nitrogen): Using nitrogen prevents oxidative degradation, allowing for the determination of the polymer's inherent thermal stability.[15] For studying performance in real-world conditions, air can be used as the purge gas.[17]
-
Heating Rate (e.g., 10°C/min): A controlled, linear heating rate ensures uniform heat transfer and allows for clear identification of degradation temperatures.[15]
-
Blank Run: A run with an empty crucible is performed to subtract buoyancy effects from the sample measurement, ensuring accuracy.[15]
Step-by-Step Methodology:
-
Crucible Preparation: Ensure the TGA crucible (typically alumina or platinum) is clean and free of contaminants.[18]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Weigh approximately 5-10 mg of the polymer sample directly into the tared TGA crucible. The sample should be representative of the bulk material.
-
Loading: Carefully place the crucible onto the TGA's sensitive microbalance.[18]
-
Parameter Setup:
-
Purge Gas: Set the purge gas (e.g., Nitrogen) to a constant flow rate (e.g., 30-50 ml/min).[15]
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a set rate (e.g., 10°C/min or 20°C/min) to a final temperature well above the expected decomposition (e.g., 600-800°C).[15]
-
-
-
Experiment Execution: Initiate the TGA run. The instrument will record the sample's mass as a function of temperature.[16]
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to generate the TGA curve.
-
Determine the onset temperature of degradation (often Td5%, the temperature at which 5% mass loss occurs).[19]
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition.[19]
-
Caption: Experimental Workflow for Thermogravimetric Analysis (TGA).
Protocol 2: Mechanical Property Assessment via Tensile Testing
Objective: To measure the tensile properties of a polymer, including tensile strength, tensile modulus, and elongation at break, according to the ASTM D638 standard.[20][21]
Causality of Experimental Choices:
-
Dumbbell Specimen: The "dog-bone" shape is meticulously designed to ensure that stress is concentrated in the central, narrower gauge section, promoting failure in this area for consistent and valid measurements.[20][22]
-
Conditioning: Polymers are sensitive to temperature and humidity. Conditioning specimens (e.g., at 23 ± 2°C and 50 ± 5% relative humidity) ensures that results are comparable and not influenced by environmental variations.[23]
-
Constant Rate of Crosshead Separation: Applying force at a constant speed ensures that the material's response is measured under standardized strain rate conditions.[20]
Step-by-Step Methodology:
-
Specimen Preparation:
-
Equipment Setup:
-
Use a Universal Testing Machine (UTM) equipped with appropriate grips and a calibrated load cell.[22]
-
Attach an extensometer to the specimen's gauge section to accurately measure strain, especially for determining modulus.
-
-
Test Execution:
-
Secure the specimen in the grips of the UTM, ensuring it is aligned vertically.
-
Begin the test, applying a uniaxial tensile force at a constant crosshead speed (e.g., 5 mm/min for rigid plastics).[20]
-
The UTM will continuously record the applied force and the elongation of the specimen until it fractures.[20]
-
-
Data Analysis:
-
The instrument software will generate a stress-strain curve.
-
Tensile Strength: Determine the maximum stress the specimen withstood before breaking.[21]
-
Tensile Modulus (Modulus of Elasticity): Calculate the slope of the initial, linear portion of the stress-strain curve.
-
Elongation at Break: Calculate the percentage increase in the gauge length at the point of fracture.[21]
-
Caption: Experimental Workflow for Tensile Testing (ASTM D638).
Conclusion and Future Outlook
The data clearly indicates that Tetramethylbisphenol A (TMBPA) is more than just a BPA alternative; it is a performance-enhancing monomer. The incorporation of TMBPA into polymer backbones, particularly in polycarbonates and epoxy resins, consistently leads to materials with superior thermal stability, enhanced mechanical properties, and improved characteristics like lower moisture absorption and dielectric constants. These advantages make TMBPA-based polymers highly suitable for demanding applications in the electronics, automotive, and aerospace sectors where reliability under extreme conditions is paramount.[4][24]
For researchers and product developers, the choice between TMBPA and other bisphenols is a balance of cost, processability, and targeted performance. While BPA remains a cost-effective workhorse, the significant upgrades in thermal and mechanical resilience offered by TMBPA provide a compelling case for its use in next-generation, high-performance materials. As the industry continues to move away from BPA, benchmark studies grounded in standardized, rigorous testing will be crucial for validating and adopting superior alternatives like TMBPA.
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A Comparative Guide to the Long-Term Stability of TMBPA-Based Materials for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of polymeric materials is a critical decision that directly impacts the stability, safety, and efficacy of pharmaceutical products. Tetramethylbisphenol A (TMBPA)-based materials have emerged as important components in various high-performance applications, including as monomers for polycarbonates and epoxy resins, valued for their enhanced thermal stability and chemical resistance.[1] However, ensuring the long-term stability of these materials is paramount, particularly when they are intended for use in drug formulation, packaging, or delivery systems where interaction with active pharmaceutical ingredients (APIs) is a key consideration.
This guide provides an in-depth comparison of the long-term stability of TMBPA-based materials against relevant alternatives. It is designed to move beyond a simple listing of properties, offering a scientifically grounded framework for evaluating material performance through detailed experimental protocols and supporting data. The methodologies described herein are designed to be self-validating, providing a robust approach to material qualification for pharmaceutical use.
The Critical Role of Long-Term Stability in Pharmaceutical Materials
The term "stability" in the context of pharmaceutical materials refers to the ability of a substance or product to remain within its physical, chemical, microbiological, therapeutic, and toxicological specifications throughout its shelf life.[2] For polymeric materials used in drug development, instability can manifest in several ways:
-
Degradation of the Polymer: Chemical changes to the polymer backbone can alter its mechanical properties, such as tensile strength and elasticity, compromising the integrity of the packaging or device.[3]
-
Leaching of Monomers and Oligomers: Residual monomers like TMBPA or low-molecular-weight oligomers can migrate from the polymer into the drug product.
-
Formation of Degradation Products: The breakdown of the polymer can generate new chemical entities, which may be reactive or toxic, posing a risk to patient safety.[4]
Therefore, a comprehensive understanding of a material's long-term stability profile under various environmental conditions is a non-negotiable aspect of pharmaceutical development, guided by international standards such as the ICH (International Council for Harmonisation) guidelines.[5][6]
Understanding TMBPA and Its Potential Degradation Pathways
TMBPA, or 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane, is an analogue of Bisphenol A (BPA). The four methyl groups on the phenyl rings are key to its distinct properties, including increased thermal stability. However, like other bisphenol-based polycarbonates, TMBPA-based polymers are susceptible to degradation through several mechanisms, primarily hydrolysis, thermal degradation, and photodegradation.[7][8]
-
Hydrolytic Degradation: The carbonate linkages in TMBPA-polycarbonate are susceptible to hydrolysis, especially under acidic or alkaline conditions and at elevated temperatures. This process can lead to chain scission, reducing the polymer's molecular weight and releasing TMBPA and other smaller molecules.[9][10]
-
Thermal and Thermo-oxidative Degradation: At elevated temperatures, TMBPA-based polymers can undergo chain scission of the isopropylidene linkage and hydrolysis/alcoholysis of the carbonate linkage.[7] In the presence of oxygen, oxidative processes can further accelerate degradation.
-
Photodegradation: Exposure to UV radiation can initiate photo-Fries rearrangements and photo-oxidation, leading to yellowing and a loss of mechanical properties.[11]
The following diagram illustrates the primary hypothesized degradation pathways for a TMBPA-based polycarbonate.
Caption: Hypothesized degradation pathways for TMBPA-polycarbonate.
A Framework for Comparative Long-Term Stability Testing
To objectively compare TMBPA-based materials with alternatives, a structured stability testing program is essential. This program should encompass both long-term and accelerated aging studies, as well as forced degradation to probe the material's intrinsic stability.
Materials for Comparison
For this guide, we will consider a hypothetical TMBPA-based polycarbonate and compare it against two common alternatives in pharmaceutical applications:
-
TMBPA-Polycarbonate (TMBPA-PC): The primary material of interest.
-
Polyethylene Glycol (PEG): A widely used, water-soluble polymer in drug delivery.[4]
-
Cyclic Olefin Copolymer (COC): A high-purity, low-adsorption alternative to glass for vials and syringes.
Experimental Workflow
The following diagram outlines the comprehensive workflow for the comparative stability study.
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A Comparative Guide to the Thermal Analysis of TMBPA and TMBPF Polymers
For researchers and professionals in drug development and material science, the thermal stability of polymers is a critical parameter influencing their processing, application, and longevity. This guide provides an in-depth comparative thermal analysis of polymers derived from two prominent bisphenol monomers: Tetramethyl Bisphenol A (TMBPA) and Tetramethyl Bisphenol F (TMBPF). By delving into the structural nuances of these monomers and presenting supporting experimental data, this document aims to equip scientists with the knowledge to make informed decisions in material selection and application.
Introduction: The Significance of Methyl Substitution in Bisphenols
TMBPA and TMBPF are derivatives of Bisphenol A (BPA) and Bisphenol F (BPF), respectively. The key structural modification in both TMBPA and TMBPF is the presence of four methyl groups on the phenyl rings. These methyl groups introduce significant steric hindrance and alter the electronic properties of the molecules, which in turn profoundly impacts the thermal properties of the resulting polymers.
The primary motivation for exploring TMBPA and TMBPF-based polymers lies in the quest for high-performance materials with enhanced thermal stability and, in some applications, as alternatives to BPA-based materials.[1][2] Understanding the comparative thermal behavior of polymers derived from these two monomers is crucial for optimizing material performance in demanding applications.
Structural Basis for Thermal Performance: TMBPA vs. TMBPF
The subtle difference in the bridging unit between the two phenyl rings—an isopropylidene group in TMBPA and a methylene group in TMBPF—is the central factor governing the differences in their polymers' thermal properties.
-
TMBPA (Tetramethyl Bisphenol A): The isopropylidene bridge in TMBPA is a bulky, sterically demanding group. The presence of two methyl groups on this bridge, in addition to the four on the phenyl rings, significantly restricts the rotational freedom of the polymer backbone. This rigidity enhances the glass transition temperature (Tg) of TMBPA-based polymers, as more thermal energy is required to induce segmental motion.[3]
-
TMBPF (Tetramethyl Bisphenol F): The methylene bridge in TMBPF is less sterically hindered than the isopropylidene group in TMBPA. This allows for slightly more conformational flexibility in the polymer chain. However, the four methyl groups on the phenyl rings still contribute significantly to restricted bond rotation, leading to high thermal stability.[1] TMBPF-based epoxy resins are particularly noted for their superior chemical and thermal properties, making them suitable for high-performance coatings.[1]
The presence of methyl groups on the aromatic rings in both monomers also influences thermal stability by increasing the electron density of the phenyl rings, which can affect bond dissociation energies.[4][5]
Comparative Thermal Analysis Data
| Thermal Property | TMBPA-based Polymer (Polycarbonate Copolymer) | TMBPF-based Polymer (Epoxy Resin) | Standard BPA-based Polycarbonate |
| Glass Transition Temperature (Tg) | Increased Tg with higher TMBPA content[3] | High Tg, improved by blending with other resins[6] | ~147 °C[7][8][9][10] |
| Onset Decomposition Temp. (TGA, 5% weight loss) | Not explicitly stated, but generally high | Data not explicitly stated, but noted for high thermal stability[1] | ~407°C (in N2 atmosphere)[11] |
| Temperature of Max. Decomposition Rate (TGA) | Not explicitly stated | Not explicitly stated | ~540°C (in N2 atmosphere)[12] |
Note: The data presented is compiled from various sources and for different polymer systems. The TMBPA data is primarily from studies on copolymers with Bisphenol A. The TMBPF data is inferred from studies on epoxy resins, which are thermosets and will have different thermal behavior compared to thermoplastic polycarbonates. A direct comparison should be ideally made on homopolymers of the same class, synthesized and analyzed under identical conditions.
Experimental Methodologies: A Guide to Best Practices
To ensure the scientific integrity of a comparative thermal analysis, rigorous and well-documented experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explaining the causality behind each experimental choice.
Thermogravimetric Analysis (TGA) Protocol
TGA is essential for determining the thermal stability and decomposition profile of a polymer.[13][14]
Objective: To quantify the mass loss of the polymer as a function of temperature, identifying the onset of decomposition and the temperature of maximum degradation rate.
Experimental Workflow:
Caption: TGA experimental workflow for polymer thermal stability analysis.
Causality Behind Experimental Choices:
-
Sample Mass (5-10 mg): A small sample size minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.
-
Inert Atmosphere (Nitrogen): The use of an inert gas like nitrogen prevents oxidative degradation, allowing for the study of the polymer's inherent thermal stability. For studying stability in air, a similar protocol would be followed but with a controlled flow of air.
-
Heating Rate (10°C/min): A moderate heating rate of 10°C/min is a common standard that provides a good balance between resolution and experimental time. Slower rates can offer better resolution of complex degradation steps, while faster rates can shift decomposition temperatures to higher values. Consistency in the heating rate is crucial for comparative studies.
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to determine the glass transition temperature (Tg) and other thermal transitions like melting and crystallization.[8][12]
Objective: To measure the heat flow into or out of the polymer as a function of temperature, identifying the glass transition temperature.
Experimental Workflow:
Caption: DSC experimental workflow for determining the glass transition temperature.
Causality Behind Experimental Choices:
-
Sample Encapsulation: Sealing the sample in an aluminum pan ensures good thermal contact and prevents any loss of volatile components.
-
First Heating Scan: The initial heating cycle is crucial for erasing the polymer's previous thermal history, which can be influenced by processing and storage conditions. This ensures that the measured Tg is an intrinsic property of the material.
-
Controlled Cooling: A controlled cooling step after the first heat creates a uniform and known thermal history for all samples being compared.
-
Second Heating Scan: The glass transition temperature is determined from the second heating scan to ensure the measurement is made on a sample with a standardized thermal history, allowing for accurate and reproducible comparisons between different materials.
Discussion and Conclusion
Based on the structural analysis and available data, it is evident that both TMBPA and TMBPF impart high thermal stability to polymers. The four methyl groups on the phenyl rings in both monomers play a crucial role in restricting chain mobility, thereby increasing the glass transition temperature and overall thermal resistance.
The primary structural difference, the bridging unit, suggests that TMBPA-based polymers, with their bulkier isopropylidene group, would likely exhibit a higher glass transition temperature compared to analogous TMBPF-based polymers. However, the high thermal stability of TMBPF-based epoxy resins indicates that the methylene bridge does not significantly compromise the overall thermal performance, and other factors such as crosslink density in thermosets play a dominant role.
For a definitive and objective comparison, it is imperative that future research focuses on the synthesis and side-by-side thermal analysis of TMBPA and TMBPF homopolymers of the same class (e.g., polycarbonates) with similar molecular weights. This would provide the much-needed quantitative data to solidify the structure-property relationships discussed in this guide.
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A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized Tetramethylbisphenol A (TMBPA)
A Note on Chemical Identity: The initial query presented an ambiguous chemical name, "3,3',5,5'-Tetramethylbenzidine-3,3'-bis(4-aminophenyl) ether," alongside the acronym TMBPA. This chemical name is structurally inconsistent, as the 3,3',5,5' positions on a benzidine core are typically occupied by methyl groups in tetramethylbenzidine, leaving no sites for the ether linkages as described. In the spirit of providing a technically sound and actionable guide, this document will focus on the rigorous structural validation of the well-established and industrially significant compound commonly known as Tetramethylbisphenol A (TMBPA) , or 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane . This approach allows for a realistic and data-supported comparison of analytical methodologies.
Introduction: The Imperative of Unambiguous Structural Proof
In the fields of materials science and drug development, the molecular structure of a synthesized compound is its absolute identity. It dictates function, reactivity, and safety. An assumed structure is a liability; a validated structure is the bedrock of reproducible science. The synthesis of a target molecule like Tetramethylbisphenol A (TMBPA)—a critical monomer for high-performance polymers and a halogen-free flame retardant—is only the first step.[1] The crucial subsequent step is to prove, beyond a reasonable doubt, that the intended molecule was created.
This guide eschews a simple checklist approach. Instead, it presents an orthogonal validation strategy, a philosophy where multiple, independent analytical techniques are employed. Each method interrogates the molecule from a different physical principle, and only when their data converge to tell the same structural story can we claim true validation. We will explore the roles of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy in building this self-validating system of evidence.
The First Gatekeeper: High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before investing significant time in detailed connectivity analysis, we must answer the most fundamental question: Does the synthesized compound have the correct elemental composition? High-Resolution Mass Spectrometry is the definitive gatekeeper. By measuring the mass-to-charge ratio (m/z) to a high degree of decimal precision, HRMS provides an exact mass that can be used to unequivocally determine the molecular formula. This step is critical for immediately ruling out products resulting from incomplete reactions or unexpected side reactions.
For TMBPA (C₁₉H₂₄O₂), the expected monoisotopic mass is 284.17763 Da. An experimental result within a narrow tolerance (typically <5 ppm) provides the first pillar of structural proof.
Comparative Insight: HRMS vs. Nominal Mass MS A standard, nominal mass spectrometer might report the mass of TMBPA as 284.4 Da. While useful, this lacks the specificity to distinguish it from other potential molecules with the same nominal mass. For instance, C₁₇H₂₀N₂O₃ also has a nominal mass of 284.4 Da but an exact mass of 284.14739 Da. HRMS easily differentiates these, preventing a catastrophic misidentification early in the development process.
Predicted HRMS Data for TMBPA
| Ion Type | Predicted Exact Mass (m/z) | Key Fragmentation Ion | Predicted Fragment Mass (m/z) |
| [M-H]⁻ | 283.1703 | [M-H-CH₃]⁻ | 268.1468 |
| [M+H]⁺ | 285.1849 | [M+H-H₂O]⁺ | 267.1743 |
Table 1: Predicted high-resolution mass spectrometry data for TMBPA and a key fragment arising from the common loss of a methyl group.
Experimental Protocol: LC-HRMS (ESI-QTOF)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized TMBPA in methanol or acetonitrile. Dilute to a final concentration of ~10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Instrumentation: Utilize a Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source.
-
LC Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Acquisition:
Workflow for HRMS Validation
The Functional Group Fingerprint: FTIR Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid, simple, and powerful technique for confirming the presence of key functional groups. [6]While it doesn't provide the detailed connectivity of NMR, it serves as an excellent complementary technique. For TMBPA, the FTIR spectrum should clearly indicate the presence of the phenolic -OH groups and the characteristic vibrations of the substituted benzene rings and alkyl groups. The absence of certain peaks, such as a carbonyl stretch (~1700 cm⁻¹), is equally important, confirming that the starting material (acetone) has been fully consumed and no oxidation has occurred.
Predicted FTIR Absorption Bands for TMBPA
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3600 - 3200 | O-H Stretch (Broad) | Phenolic Hydroxyl |
| ~3000 - 2850 | C-H Stretch | sp³ C-H (Alkyl) |
| ~1600 & ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 - 1150 | C-O Stretch | Phenolic C-O |
| ~850 | C-H Bend | Out-of-plane bend for substituted ring |
Table 3: Key predicted vibrational frequencies for TMBPA.[7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals. 2. Sample Application: Place a small amount of the solid, purified TMBPA powder directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Compare the obtained spectrum against the predicted absorption bands.
Workflow for FTIR Validation
Conclusion: Synthesizing the Evidence
The validation of a molecular structure is not achieved by a single spectrum but by a compelling narrative woven from orthogonal data sets.
-
HRMS confirms the elemental formula (C₁₉H₂₄O₂), acting as the foundation.
-
NMR builds the complete 3D architecture upon that foundation, placing every atom in its correct position relative to its neighbors.
-
FTIR provides a rapid and final check, confirming that the essential functional components of that architecture are present.
When the exact mass from the HRMS, the detailed connectivity map from NMR, and the functional group fingerprint from FTIR all point to the structure of Tetramethylbisphenol A, a researcher can proceed with confidence. This rigorous, multi-faceted approach ensures the scientific integrity of all subsequent research and development built upon that molecule.
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performance comparison of TMBPA-based materials in harsh environments
A Comparative Guide to TMBPA-Based Materials in Harsh Environments
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Molecular Advantage of TMBPA
High-performance polymers are critical in applications where materials are subjected to extreme temperatures, corrosive chemicals, and significant mechanical stress. For decades, Bisphenol A (BPA) has been a foundational monomer for robust plastics like polycarbonate (PC) and epoxy resins.[1] However, the quest for even greater performance and the regulatory landscape surrounding BPA have driven the development of alternatives.[2][3]
One of the most promising successors is Tetramethyl Bisphenol A (TMBPA). The key to its enhanced performance lies in its molecular structure. TMBPA is a derivative of BPA, distinguished by the presence of four methyl groups attached to the benzene rings adjacent to the hydroxyl groups. These methyl groups are not merely additions; they fundamentally alter the polymer's properties through steric hindrance. This structural feature shields the more vulnerable parts of the polymer backbone, such as the carbonate or ester linkages, from chemical attack and inhibits the motion of the polymer chains, leading to superior thermal and mechanical stability.[4]
This guide will focus on the performance of TMBPA-based polycarbonates (TMPC), copolyesters, and epoxy resins, comparing them against standard BPA-based materials and other high-performance thermoplastics like sulfone polymers (PSU) and Polyetheretherketone (PEEK).[5][6]
Molecular Structure Comparison: TMBPA vs. BPA
Caption: Structural difference between BPA and TMBPA monomers.
Part 1: Performance in Harsh Environments - A Comparative Analysis
The true measure of a high-performance polymer is its ability to maintain structural and chemical integrity under duress. Here, we compare TMBPA-based materials against alternatives across three critical domains: thermal stability, chemical resistance, and mechanical robustness.
Thermal Stability
The ability to withstand high temperatures without softening or degrading is paramount in many applications, from medical device sterilization to automotive components.[5] The addition of methyl groups in TMBPA restricts the rotation of the polymer chains, significantly increasing the energy required for the material to transition from a rigid to a rubbery state.
A recent study demonstrated that incorporating TMBPA into a polycarbonate copolymer significantly enhances its thermal properties.[4] The glass transition temperature (Tg), a key indicator of thermal stability, is notably higher in TMBPA-based polycarbonates compared to their standard BPA counterparts.
Table 1: Comparative Thermal Properties of High-Performance Polymers
| Property | TMBPA-PC | BPA-PC | PSU | PEEK | Test Method |
| Glass Transition Temp. (Tg) | ~200-235 °C[4] | ~145-150 °C[7] | ~185-190 °C | ~143 °C | ASTM D3418 (DSC)[8] |
| Heat Deflection Temp. (HDT) | >160 °C | ~130-140 °C[9] | ~174 °C | >150 °C | ASTM D648[8] |
| Max. Continuous Use Temp. | High | ~120 °C | ~150-160 °C[6] | ~250-260 °C[6] | Manufacturer Data |
| Decomposition Temp. (Td5%) | >450 °C[4] | ~450 °C[7] | High | High | ASTM E1131 (TGA)[8] |
Note: Values are typical and can vary based on specific grade, molecular weight, and additives.
As the data indicates, TMBPA-based polycarbonate exhibits a significantly higher glass transition temperature than standard BPA-PC and is competitive with other high-performance polymers like PSU. While PEEK offers the highest continuous use temperature, TMBPA-based materials provide a substantial improvement over standard polycarbonates.[6]
Chemical and Hydrolytic Resistance
Harsh environments often involve exposure to a variety of chemicals, including water and steam at elevated temperatures (hydrolysis), acids, bases, and organic solvents.[1] This is where the protective mechanism of TMBPA's methyl groups becomes most evident.
Hydrolytic Stability: The ester linkage in the polycarbonate backbone is susceptible to attack by water molecules, a process that can lead to chain scission, reduction in molecular weight, and loss of mechanical properties.[10][11] The bulky methyl groups in TMBPA physically obstruct the approach of water molecules to these vulnerable linkages, dramatically improving hydrolytic stability. This is a critical advantage in applications requiring repeated steam sterilization, such as medical devices and laboratory equipment.[12]
General Chemical Resistance: The enhanced stability of TMBPA-based polymers extends to a broader range of chemical agents.[13] While standard polycarbonates are known to be susceptible to crazing and cracking when exposed to certain solvents and alkaline solutions, TMBPA-based materials show improved resistance.[14]
Mechanism of Enhanced Hydrolytic Stability
Caption: Steric hindrance in TMBPA-PC protecting the carbonate linkage.
Mechanical Performance Under Stress
Materials in demanding applications must retain their mechanical properties, such as strength, stiffness, and toughness, even after prolonged exposure to harsh conditions. The rigid molecular structure imparted by the TMBPA monomer enhances the mechanical robustness of the resulting polymers.
Studies have shown that the addition of TMBPA increases the elastic modulus and tensile strength of polycarbonates.[4] The increased rigidity and spatial site resistance from the methyl substituents mean the material can withstand higher stress before breaking.[4] This makes TMBPA-based materials suitable for structural components that require long-term dimensional stability and load-bearing capacity in challenging environments.
Table 2: Comparative Mechanical Properties
| Property | TMBPA-PC Copolymer | BPA-PC | Test Method |
| Elastic Modulus (MPa) | 1600 - 1750[4] | ~437[4] | GB 13022-1991 |
| Tensile Strength (MPa) | 45 - 49[4] | ~35[4] | GB 13022-1991 |
| Notched Izod Impact (J/m) | High | ~930[2] | ASTM D256[8] |
Note: Data for TMBPA-PC is for a specific copolymer formulation and may vary. BPA-PC values are for general-purpose grades.
The significant increase in both modulus and tensile strength highlights the structural benefits of incorporating TMBPA. While standard polycarbonate is renowned for its exceptional impact strength, TMBPA-based variants maintain high toughness while offering superior strength and stiffness.[9]
Part 2: Experimental Protocols for Material Validation
Objective comparison relies on standardized testing. The following section outlines the key experimental workflows used to generate the comparative data in this guide. Adherence to these protocols ensures reproducibility and validation of performance claims.
Workflow for Comprehensive Material Performance Evaluation
Caption: Standard workflow for evaluating polymer performance in harsh environments.
Protocol for Chemical Resistance Evaluation (ASTM D543)
This standard practice is essential for determining the resistance of plastics to chemical reagents.[15]
-
Specimen Preparation: Prepare at least five test specimens (e.g., tensile bars, disks) for each chemical and exposure condition.[16]
-
Initial Measurement: Measure and record the weight, dimensions, and any relevant mechanical properties (e.g., tensile strength) of the control specimens.
-
Immersion: Fully immerse the test specimens in the chosen chemical reagent in a sealed container. The test is typically conducted under controlled conditions of temperature and duration to simulate real-world exposure.[16]
-
Exposure: Place the containers in an oven or leave at room temperature for the specified time.
-
Post-Exposure Analysis: After exposure, remove the specimens, clean them as specified, and re-condition them.
-
Final Measurement: Re-measure the weight, dimensions, and mechanical properties.
-
Reporting: Report the percentage change in properties and any visual changes such as swelling, crazing, cracking, or discoloration.[16]
Protocol for Thermal Analysis
-
Thermogravimetric Analysis (TGA) (ASTM E1131): This test determines the thermal stability and decomposition temperature of the material.[8]
-
A small sample (5-10 mg) is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere.[4][17]
-
The instrument records the sample's weight as a function of temperature.
-
The temperature at which 5% weight loss occurs (Td5%) is reported as the onset of decomposition.[17]
-
-
Differential Scanning Calorimetry (DSC) (ASTM D3418): This method is used to determine the glass transition temperature (Tg).[8]
-
A small, weighed sample is sealed in an aluminum pan.
-
The sample is subjected to a controlled temperature program (e.g., heating at 10 °C/min) in the DSC cell.[17]
-
The instrument measures the heat flow into or out of the sample relative to a reference.
-
The Tg is identified as a step change in the heat flow curve. Typically, the value from the second heating cycle is reported to erase any prior thermal history.[17]
-
Conclusion and Outlook
The evidence strongly supports the classification of TMBPA-based materials as a superior class of high-performance polymers. The strategic placement of four methyl groups on the bisphenol monomer provides a powerful steric shielding effect, resulting in materials with demonstrably higher thermal stability, enhanced chemical and hydrolytic resistance, and improved mechanical strength compared to their conventional BPA-based counterparts.
For researchers and professionals in demanding fields, TMBPA-based polycarbonates, copolyesters, and epoxy resins offer a compelling combination of performance and safety, enabling the design of more durable and reliable products for harsh environments. As material science continues to advance, TMBPA-based platforms represent a significant step forward in the development of next-generation polymers.
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A Researcher's Guide to the Spectroscopic Characterization of 3,3',5,5'-Tetramethylbenzidine (TMB) and its Derivatives
For researchers and professionals in drug development and materials science, understanding the photophysical properties of chromophoric molecules is paramount. 3,3',5,5'-Tetramethylbenzidine (TMB) and its derivatives are a class of compounds with significant potential, finding applications from sensitive enzymatic assays to building blocks for advanced polymers. This guide provides a comprehensive spectroscopic comparison, focusing on TMB as a foundational molecule and extending to its derivatives, such as 3,3',5,5'-Tetramethylbenzidine-4,4'-diyl bis(4-aminobenzoate) (TMBPA). We will delve into the structural-spectroscopic relationships, provide detailed experimental protocols for characterization, and present the data in a clear, comparative format.
Introduction: The Spectroscopic Landscape of TMB and its Congeners
3,3',5,5'-Tetramethylbenzidine (TMB) is a well-known chromogenic substrate, particularly for horseradish peroxidase-based assays.[1] Its utility stems from the distinct color change upon oxidation, a property governed by its electronic structure. The core of TMB is a biphenyl system with amino groups at the 4 and 4' positions and methyl groups at the 3, 3', 5, and 5' positions.[2] This structure gives rise to characteristic absorption and emission profiles.
Derivatization of the amino groups, for instance by esterification to form TMBPA, is expected to significantly modulate these spectroscopic properties. The addition of conjugated moieties like the 4-aminobenzoate groups extends the π-system, which typically leads to bathochromic (red) shifts in both absorption and emission spectra. Understanding the magnitude of these shifts and their correlation with structural modifications is crucial for designing novel molecules with tailored photophysical characteristics.
Comparative Spectroscopic Analysis: TMB and its Oxidized Forms
The UV-Vis absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states. For TMB in ethanol, a strong absorption peak is observed in the ultraviolet region.[3]
The enzymatic oxidation of TMB yields two distinct species with characteristic visible absorption bands, which are the basis for its use in ELISAs.[4][5] The one-electron oxidation product is a blue-colored charge-transfer complex with an absorption maximum around 652 nm.[4] Further oxidation or acidification leads to a yellow diimine product with an absorption maximum at 450 nm.[1][4]
| Compound | Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| TMB | Ethanol | 212 | 34,800[3] |
| TMB Dihydrochloride | Hydrate | 212 | Not Reported[6] |
| TMB (One-electron oxidation product) | Aqueous Buffer | 652 | 39,000[4] |
| TMB (Diimine) | Acidic Solution | 450 | 59,000[4] |
Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule from its first excited singlet state. TMB exhibits fluorescence with a reported quantum yield of 0.29 in ethanol.[3] The emission spectrum is a mirror image of the lowest energy absorption band.
The introduction of the aminobenzoate groups in TMBPA is anticipated to influence its fluorescence properties. The extended conjugation and the presence of additional amino and carbonyl groups can alter the energy of the excited state and introduce new de-excitation pathways, potentially affecting both the emission wavelength and the quantum yield. A systematic study of these effects is essential for the development of novel fluorescent probes and materials.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) |
| TMB | Ethanol | Not specified | Not specified | 0.29[3] |
Experimental Protocols
To facilitate the direct comparison of TMBPA and its derivatives, we provide detailed, self-validating protocols for their synthesis and spectroscopic characterization.
This protocol outlines a potential synthetic route to TMBPA from TMB and 4-nitrobenzoyl chloride, followed by reduction.
Caption: Proposed synthesis of TMBPA.
Step-by-Step Methodology:
-
Acylation: Dissolve 3,3',5,5'-tetramethylbenzidine (TMB) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Add a base, for example, pyridine, to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride in DCM to the cooled TMB solution with continuous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude dinitro intermediate.
-
Purify the intermediate by recrystallization or column chromatography.
-
Reduction: Dissolve the purified dinitro intermediate in a suitable solvent like ethanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain TMBPA.
-
Further purify the TMBPA by recrystallization.
Caption: Workflow for fluorescence quantum yield determination.
Step-by-Step Methodology:
-
Solution Preparation: Prepare dilute solutions of the sample and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Measurement:
-
Record the absorption spectra of all sample and standard solutions.
-
Record the fluorescence emission spectrum of the solvent blank.
-
Excite the sample and standard solutions at the same wavelength and record their fluorescence emission spectra over a range that covers the entire emission profile.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from the sample and standard emission spectra.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Calculate the fluorescence quantum yield (ΦF) of the sample using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Expected Spectroscopic Shifts upon Derivatization
The derivatization of TMB to TMBPA involves the addition of two 4-aminobenzoate groups. This structural modification extends the π-conjugated system of the molecule. According to the principles of molecular orbital theory, extending conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
UV-Vis Absorption: A smaller HOMO-LUMO gap results in the absorption of lower energy (longer wavelength) light. Therefore, a bathochromic (red) shift in the λmax is expected for TMBPA compared to TMB.
-
Fluorescence Emission: Similarly, the fluorescence emission, which originates from the relaxation from the LUMO to the HOMO, will also be red-shifted.
-
Quantum Yield: The effect on the quantum yield is less predictable. The added functional groups can introduce new non-radiative decay pathways (e.g., through vibrational relaxation or intersystem crossing), which would decrease the quantum yield. Conversely, if the derivatization leads to a more rigid structure that reduces vibrational energy loss, the quantum yield could increase.
A systematic study of various derivatives with electron-donating and electron-withdrawing substituents on the aminobenzoate rings would provide valuable structure-property relationships for the rational design of novel functional molecules.
References
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PhotochemCAD. (2017). B. Oligophenylenes B08. 3,3',5,5'-Tetramethylbenzidine. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). UV-vis spectra of 3,3',5,5'-tetramethylbenzidine solution with.... Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). UV–Vis spectra of 3,3′,5,5′-tetramethylbenzidine (TMB; 4 × 10⁻¹.... Retrieved January 11, 2026, from [Link]
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A Comparative Guide to the Biocompatibility of TMBPA-Based Polymers for Medical Applications
For Researchers, Scientists, and Drug Development Professionals
In the continuous quest for advanced materials in medical technology, TMBPA-based polymers are emerging as a class of materials with significant potential. TMBPA, or Tetramethyl Bisphenol A, is a monomer used in the synthesis of polymers like polycarbonates and polyimides, imparting enhanced thermal stability and mechanical strength.[1] These properties make them attractive candidates for a variety of medical devices that demand durability and resilience. However, for any material to be considered for medical applications, a thorough assessment of its biocompatibility is paramount. This guide provides a comprehensive framework for evaluating the biocompatibility of TMBPA-based polymers, comparing their potential performance with established medical-grade polymers, and detailing the requisite experimental protocols to ensure patient safety.
The Imperative of Biocompatibility Evaluation: A Risk-Based Approach
Biocompatibility, as defined by the International Organization for Standardization (ISO), is the ability of a medical device or material to perform with an appropriate host response in a specific application.[2][3] The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices, emphasizing a risk-management approach.[4][5] This is not a simple checklist of tests but a comprehensive evaluation of the material, its processing, and its intended use. For novel materials like TMBPA-based polymers, a rigorous biocompatibility assessment is not just a regulatory hurdle but a fundamental aspect of ensuring patient safety.[6]
The initial step in this process involves a thorough chemical characterization of the material to identify any potential leachables—compounds that can migrate from the polymer into the biological system.[7][8][9] Concerns regarding bisphenol A (BPA), a related compound, leaching from polycarbonate plastics and its potential endocrine-disrupting effects have highlighted the importance of this analysis.[10][11][12][13] While some studies suggest that TMBPA and its analogue Tetramethyl Bisphenol F (TMBPF) have minimal to no estrogenic or androgenic activity, others have indicated potential toxic effects in various biological models, including developmental toxicity in zebrafish and adverse effects on male fertility in C. elegans.[14][15][16][17] Therefore, a comprehensive toxicological assessment of any potential leachables from TMBPA-based polymers is a critical starting point.
Core Biocompatibility Assessments: In Vitro Cytotoxicity and Hemocompatibility
Following chemical characterization, a battery of in vitro and in vivo tests are employed to assess the biological response to the material. Two of the most fundamental and universally required assessments are in vitro cytotoxicity and hemocompatibility.[18]
In Vitro Cytotoxicity: The First Line of Defense
In vitro cytotoxicity assays are rapid, sensitive, and cost-effective screening tools to determine if a material contains substances that are harmful to cells.[4] These tests are considered a cornerstone of biocompatibility evaluation and are mandated by ISO 10993-5 for all medical devices.[5][18] The underlying principle of these assays is to expose cultured cells to the material or its extracts and then assess cell viability and health.[19] A significant reduction in cell viability indicates the presence of cytotoxic leachables.[20]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[20]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Material Extraction: Prepare extracts of the TMBPA-based polymer according to ISO 10993-12 standards. This typically involves incubating the material in a cell culture medium at 37°C for a specified period (e.g., 24 hours). Both polar and non-polar extraction vehicles should be considered.[20]
-
Cell Culture: Seed a suitable cell line, such as L929 mouse fibroblasts, into 96-well plates and culture until they form a sub-confluent monolayer.[21]
-
Exposure: Replace the cell culture medium with the prepared material extracts. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls, as well as a blank control (culture medium only).
-
Incubation: Incubate the cells with the extracts for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals, resulting in a purple solution.
-
Quantification: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect according to ISO 10993-5.[20]
Diagram of the MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Hemocompatibility: Ensuring Blood-Material Harmony
For any medical device that comes into contact with blood, an evaluation of its hemocompatibility is crucial.[3] Adverse interactions between a material and blood can lead to serious complications such as thrombosis (blood clot formation), hemolysis (destruction of red blood cells), and activation of the complement system (an arm of the immune system).[22] ISO 10993-4 provides a comprehensive guide for the selection of tests to evaluate the interactions of medical devices with blood.[2][3]
The hemolysis assay is a fundamental hemocompatibility test that quantifies the extent of red blood cell lysis caused by a material.[23]
Principle: When red blood cells rupture, they release hemoglobin into the surrounding fluid. The amount of free hemoglobin can be measured spectrophotometrically and is directly proportional to the degree of hemolysis.
Step-by-Step Methodology:
-
Material Preparation/Extraction: The test can be performed either by direct contact of the material with blood or by using an extract of the material, as described in ASTM F756.[23] For the extraction method, the TMBPA-based polymer is incubated in a buffered saline solution (e.g., PBS).
-
Blood Collection: Fresh human or rabbit blood is collected using an appropriate anticoagulant.
-
Exposure: The prepared material or its extract is incubated with a diluted suspension of red blood cells. Positive (e.g., water) and negative (e.g., saline) controls are run in parallel.
-
Incubation: The mixtures are incubated at 37°C for a specified duration, typically a few hours, with gentle agitation.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Supernatant Analysis: The supernatant, which contains the released hemoglobin, is carefully collected.
-
Quantification: The absorbance of the supernatant is measured using a spectrophotometer at a wavelength of approximately 540 nm.
-
Analysis: The percentage of hemolysis is calculated relative to the positive control (which represents 100% hemolysis). A hemolytic index below 2% is generally considered non-hemolytic.[24]
Sources
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- 11. The Effects of Bisphenol A of Polycarbonate Plastics on Various Blood and Fertility Parameters, along with Histological Changes in Male Albino Rats [arccjournals.com]
- 12. Effects of bisphenol A, bisphenol S, and tetramethyl bisphenol F on male fertility in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Material characterization and biocompatibility of polycarbonate-based polyurethane for biomedical implant applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial polycarbonates for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxic Effects of Tetramethyl Bisphenol A on Embryonic–Larval Development of Zebrafish (Danio rerio) [mdpi.com]
- 17. Tetramethyl bisphenol A stimulates proliferation but inhibits fetal Leydig cell function in male rats by targeting estrogen receptor α after in utero exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 20. tecolab-global.com [tecolab-global.com]
- 21. Cytotoxicity Testing to ISO 10993-5 / USP 87 | Wickham Micro [wickhammicro.co.uk]
- 22. nelsonlabs.com [nelsonlabs.com]
- 23. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 24. In-Vitro Biocompatibility and Hemocompatibility Study of New PET Copolyesters Intended for Heart Assist Devices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3,3',5,5'-Tetramethylbenzidine-4,4'-diphosphonic Acid (TMBPA)
This guide provides a comprehensive comparative analysis of the synthetic routes for 3,3',5,5'-Tetramethylbenzidine-4,4'-diphosphonic Acid (TMBPA), a molecule of interest for researchers and professionals in drug development and materials science. The synthesis of TMBPA is a multi-step process, primarily involving the formation of the 3,3',5,5'-Tetramethylbenzidine (TMB) backbone, followed by the introduction of phosphonic acid moieties at the 4 and 4' positions. This guide will dissect and compare the prevalent methodologies for each of these critical stages, offering insights into the rationale behind experimental choices and providing detailed protocols for key reactions.
Part 1: Synthesis of the 3,3',5,5'-Tetramethylbenzidine (TMB) Core
The formation of the sterically hindered biphenyl linkage in TMB is the foundational challenge in its synthesis. Several strategies have been developed, ranging from classical oxidative coupling to modern palladium-catalyzed cross-coupling reactions.
Route 1.1: Oxidative Coupling of 2,6-Dimethylaniline
This is a classical and widely cited method for the synthesis of TMB. The reaction proceeds by the oxidation of 2,6-dimethylaniline, leading to the formation of a C-C bond between the two aromatic rings.
Mechanism Rationale: The oxidation of 2,6-dimethylaniline typically proceeds through a radical cation intermediate. The steric hindrance from the ortho-methyl groups directs the coupling to the para-position, leading to the desired 3,3',5,5'-tetramethylbenzidine structure. A subsequent rearrangement, often acid-catalyzed, is required to yield the final benzidine product.
Comparative Analysis:
| Parameter | Oxidative Coupling of 2,6-Dimethylaniline |
| Starting Material | 2,6-Dimethylaniline |
| Key Reagents | Oxidizing agent (e.g., Potassium Permanganate, Fenton's reagent), Acid |
| Advantages | - Readily available and inexpensive starting material. - Can be a one-pot reaction. |
| Disadvantages | - Often results in a mixture of products, requiring extensive purification. - Reaction conditions can be harsh. - Yields can be variable. |
| Key References | [1][2] |
Experimental Protocol: Oxidative Coupling of 2,6-Dimethylaniline with Potassium Permanganate
-
Dissolve 2,6-dimethylaniline in a suitable organic solvent, such as ethyl acetate.
-
Slowly add a solution of potassium permanganate to the reaction mixture with vigorous stirring. The molar ratio of 2,6-dimethylaniline to potassium permanganate is typically between 1:1 and 1:2[1].
-
Maintain the reaction temperature between 10-50°C[1].
-
After the reaction is complete (monitored by TLC), filter the mixture to remove manganese dioxide.
-
Wash the filter cake with ethyl acetate and combine the filtrates.
-
Concentrate the filtrate to obtain crude 2,2',6,6'-tetramethylazobenzene.
-
The intermediate is then subjected to a reductive rearrangement using zinc powder and hydrochloric acid to yield 3,3',5,5'-tetramethylbenzidine[1].
Route 1.2: Palladium-Catalyzed Coupling of 4-Bromo-2,6-dimethylaniline
This approach utilizes modern organometallic chemistry to achieve a more controlled and often higher-yielding synthesis of the TMB backbone.
Mechanism Rationale: The reaction likely proceeds via a mechanism analogous to other palladium-catalyzed cross-coupling reactions like the Suzuki or Ullmann-type couplings. The palladium catalyst undergoes oxidative addition to the C-Br bond, followed by a coupling step to form the biaryl linkage.
Comparative Analysis:
| Parameter | Palladium-Catalyzed Coupling |
| Starting Material | 4-Bromo-2,6-dimethylaniline |
| Key Reagents | Palladium catalyst (e.g., Pd/C), reducing agent (e.g., sodium formate), phase-transfer catalyst |
| Advantages | - High selectivity and yield. - Milder reaction conditions compared to oxidative coupling. |
| Disadvantages | - The starting material, 4-bromo-2,6-dimethylaniline, is more expensive than 2,6-dimethylaniline. - Palladium catalysts can be costly. |
| Key References | [3] |
Experimental Protocol: Palladium-Catalyzed Coupling of 4-Bromo-2,6-dimethylaniline
-
Combine 4-bromo-2,6-dimethylaniline, 3% palladium on charcoal, cetyltrimethylammonium bromide (as a phase-transfer catalyst), and sodium hydroxide liquor in water[3].
-
Add sodium formate and heat the mixture to reflux for 3 hours[3].
-
Add another portion of sodium formate and continue refluxing for another 3 hours. A third addition is then made, and the reaction is refluxed for a further 23 hours[3].
-
After cooling, the reaction mixture is subjected to steam distillation to remove any unreacted 2,6-dimethylaniline.
-
The residue is filtered, and the solid is extracted with methanol.
-
Cooling the methanol extract yields crystalline 3,3',5,5'-tetramethylbenzidine[3].
Visualization of TMB Synthesis Routes
Summary and Outlook
The synthesis of TMBPA is a challenging but achievable process. For the construction of the TMB backbone, the palladium-catalyzed coupling of 4-bromo-2,6-dimethylaniline offers a more controlled and potentially higher-yielding alternative to the classical oxidative coupling of 2,6-dimethylaniline, albeit at a higher cost of starting materials.
For the subsequent phosphonation of TMB, the bis-diazotization followed by reaction with phosphorus trichloride in the presence of a copper catalyst appears to be the most direct and viable route. While this method requires careful control of reaction conditions due to the potential instability of the diazonium intermediates, it is a well-established transformation for the synthesis of arylphosphonic acids.
Further research could explore modern cross-coupling methodologies for the C-P bond formation, potentially starting from a dihalogenated TMB derivative. However, this would likely involve a longer synthetic sequence. The choice of the optimal route will ultimately depend on factors such as the desired scale of production, cost considerations, and the available laboratory infrastructure.
References
-
PrepChem. (n.d.). Synthesis of 3,3',5,5'-tetramethyl benzidine. Retrieved from [Link]
- CN108997139B. (2020). Synthetic method of 3,3',5,5' -tetramethyl benzidine and hydrochloride thereof. Google Patents.
- CN106631825A. (2017). Preparation method of 3,3,5,5-tetramethyl benzidine. Google Patents.
-
Masomboon, N., Ratanatamskul, C., & Lu, M. C. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental science & technology, 43(22), 8629–8634. Retrieved from [Link]
-
Thieme. (n.d.). Product Class 39: Arylphosphonic Acids and Derivatives. Retrieved from [Link]
-
Keglevich, G. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(3), 969. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Urbanovský, P., Kotek, J., Císařová, I., & Hermann, P. (2020). Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. New Journal of Chemistry, 44(25), 10243-10254. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane (CAS 5613-46-7), also known as Tetramethylbisphenol A, ensuring the safety of laboratory personnel and the protection of our ecosystem.
Understanding the Compound and Its Associated Hazards
This compound is a phenolic compound utilized in various research and industrial applications. While its toxicological data is not as extensive as that for more common phenols, Safety Data Sheets (SDSs) consistently highlight several key hazards that necessitate careful handling and disposal.[1][2][3][4]
The primary concerns associated with this compound are its potential to cause skin and eye irritation and its significant toxicity to aquatic life, with long-lasting effects.[3] Therefore, improper disposal, such as discarding it down the drain, is strictly prohibited to prevent environmental contamination.
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [3][4] |
| Eye Irritation | Causes serious eye irritation. | [3][4] |
| Aquatic Toxicity (Acute) | Very toxic to aquatic life. | |
| Aquatic Toxicity (Chronic) | Toxic to aquatic life with long lasting effects. |
The Critical Importance of Proper Disposal
The causal chain from improper chemical disposal to environmental harm is direct and well-documented. For a compound like this compound, its high aquatic toxicity means that even small quantities entering waterways can have a devastating impact on aquatic ecosystems. This underscores the professional and ethical responsibility of all laboratory personnel to adhere to stringent disposal protocols.
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, self-validating system for the safe disposal of this compound waste.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste.
-
Solid Waste: Unused or expired solid this compound, as well as contaminated materials such as gloves, weighing paper, and absorbent pads, should be collected as solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid chemical waste. Do not mix this waste with other solvent streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Aqueous Solutions: Given the compound's high aquatic toxicity, aqueous solutions must be collected as hazardous waste and not disposed of down the drain.
Step 2: Selection of Appropriate Waste Containers
The integrity of the waste containment is paramount to preventing leaks and ensuring safe transport.
-
Solid Waste: Use a clearly labeled, leak-proof container with a secure lid. A dedicated, labeled plastic container is often a suitable choice.
-
Liquid Waste: Collect liquid waste in a compatible, shatter-resistant container with a screw-top cap. Ensure the container material is compatible with the solvent used in the solution.
Step 3: Proper Labeling of Waste Containers
Accurate and complete labeling is a regulatory requirement and essential for the safety of waste handlers.
Your hazardous waste label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazards (e.g., "Irritant," "Environmental Hazard")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 4: Safe Storage of Waste
Pending collection by a licensed waste disposal service, all waste containers must be stored safely.
-
Store containers in a designated and well-ventilated satellite accumulation area.
-
Keep containers tightly closed when not in use.[2]
-
Ensure the storage area is away from incompatible materials.
Step 5: Arranging for Disposal
The final step is the transfer of the waste to a licensed disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Disposal should be carried out at an approved waste disposal plant.[2] Incineration is a common and effective method for the disposal of phenolic compounds.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills: For minor spills, wear appropriate personal protective equipment (PPE), including gloves and eye protection. Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Large Spills: For larger spills, evacuate the area and contact your institution's EHS for emergency response.
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By following this comprehensive guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer laboratory environment and a healthier planet. Adherence to these protocols demonstrates a commitment to scientific integrity and responsible chemical management.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. Handling specialized chemical reagents like 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, also known as Tetramethylbisphenol A (TMBPA), requires a deep understanding of its properties to mitigate risks effectively. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that every safety measure is a self-validating component of your experimental workflow.
Foundational Knowledge: Understanding the Hazard Profile
The selection of appropriate PPE is not arbitrary; it is a direct response to the specific hazards posed by a chemical. TMBPA, a phenolic compound, presents several risks that dictate our safety protocols. Its physical form as a fine powder increases the risk of airborne dispersal and inhalation during handling.[1]
The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below. Understanding these classifications is the critical first step in building a robust safety plan.
| Hazard Class & Statement | GHS Pictogram | Why It Matters for Your Safety Protocol |
| H315: Causes skin irritation [2][3][4] | Direct contact with the powder can lead to irritation. This necessitates the use of appropriate gloves and protective clothing to create a barrier between the chemical and your skin. | |
| H319: Causes serious eye irritation [2][3][4] | The fine, crystalline nature of TMBPA means airborne particles can easily enter the eyes, causing significant irritation or damage. Standard laboratory glasses are insufficient; chemical splash goggles are required. | |
| H335: May cause respiratory irritation [2][3][4][5] | Inhaling the dust can irritate the nose, throat, and lungs.[6] This risk is highest when weighing or transferring the solid. Engineering controls like a fume hood are the first line of defense, supplemented by respiratory protection if needed. | |
| H411: Toxic to aquatic life with long lasting effects [5][7] | While not a direct human health hazard, this classification dictates strict disposal protocols. All waste, including contaminated PPE, must be managed to prevent environmental release.[7] |
The Core Protocol: Selecting and Using Your PPE
Your PPE is the last line of defense between you and the chemical. Each component is chosen to counter a specific hazard identified above.
Eye and Face Protection
Due to the risk of serious eye irritation from airborne powder, chemical splash goggles are mandatory.[8] They must be worn at all times when TMBPA is being handled, even if it is in a solution. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation, such as when transferring large quantities of the powder.[9]
Skin and Body Protection
-
Gloves: Standard nitrile gloves provide an effective barrier against incidental contact. It is crucial to check the manufacturer's specifications for chemical compatibility. Always inspect gloves for tears or holes before use. Double-gloving is a recommended best practice when handling highly potent compounds or for prolonged procedures. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[10][11]
-
Laboratory Coat: A clean, buttoned lab coat is required to protect your skin and personal clothing from contamination.[8] For tasks with a higher risk of dust generation, consider using disposable coveralls to supplement your standard lab coat.[9]
Respiratory Protection
The primary method for controlling respiratory hazards is to handle TMBPA powder within a certified chemical fume hood or a similar local exhaust ventilation system.[8][9] This engineering control captures dust at the source. In situations where ventilation is insufficient or if significant dust is unavoidable, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is recommended.[12] All personnel requiring a respirator must be properly fit-tested and trained in its use.[11]
Procedural Workflow: From Preparation to Disposal
A safe experiment is a well-planned one. The following workflow integrates PPE use into the entire handling process, ensuring safety at every step.
Caption: Workflow for the safe handling of TMBPA, from preparation to cleanup.
Emergency Procedures: Responding to Exposure and Spills
Preparedness is key to minimizing harm in an emergency.
-
Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[4]
-
Spills: For small spills of the solid powder, avoid creating dust.[1] Carefully sweep or scoop the material into a designated, labeled waste container.[4] Clean the spill area with a wet cloth or paper towels, and place all cleaning materials into the hazardous waste container. Ensure all cleanup is performed while wearing the full, appropriate PPE.
Operational Plan: Waste Disposal
Due to its aquatic toxicity, TMBPA and any materials contaminated with it must be treated as hazardous waste.[7]
-
Solid Waste: Collect all waste TMBPA powder, contaminated consumables (e.g., weigh boats, pipette tips), and used cleaning materials in a clearly labeled, sealed container.
-
Contaminated PPE: Disposable PPE, such as gloves, must be placed in the hazardous waste container.
-
Disposal Route: Do not dispose of this material down the drain or in regular trash.[3] All waste must be disposed of through an approved hazardous waste disposal company, following all local, state, and federal regulations.[2][7]
By integrating this expert-level understanding of hazards with disciplined, procedural workflows, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- TCI Chemicals. (2025, October 30). SAFETY DATA SHEET: this compound.
- ChemicalBook. (2025, July 5). This compound - Safety Data Sheet.
- HA-International. Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices.
- ChemicalBook. 79-97-0 | CAS DataBase.
- Echemi. This compound.
- Atlas Fibre Company. Safety Data Sheets – Phenolic Grades.
- HPC Standards. Bisphenol C | 1X100MG | C17H20O2 | 675521 | 79-97-0.
- Chemos GmbH & Co.KG. (2020, June 23). Safety Data Sheet: Phenolic resins.
- CHEMM. Personal Protective Equipment (PPE).
- TCI Chemicals. This compound.
- Redox. (2023, June 1). Safety Data Sheet Phenolic Resin.
- Biosynth. (2023, July 26). Safety data sheet: 2,2-Bis(4-hydroxy-3-methylphenyl)propane.
- New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet.
- Merck Millipore. 2,2-Bis(4-hydroxyphenyl) propane CAS 80-05-7.
- Echemi. 2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane Safety Data Sheets.
- TCI Chemicals. (2025, February 3). SAFETY DATA SHEET: 2,2-Bis(4-hydroxy-3-methylphenyl)propane.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
